molecular formula C8H7N3O2 B1295526 1-Methyl-7-nitro-1H-indazole CAS No. 58706-36-8

1-Methyl-7-nitro-1H-indazole

Cat. No.: B1295526
CAS No.: 58706-36-8
M. Wt: 177.16 g/mol
InChI Key: HLSOBULFCLIDKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-7-nitro-1H-indazole is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-7-nitroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-10-8-6(5-9-10)3-2-4-7(8)11(12)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSOBULFCLIDKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2[N+](=O)[O-])C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10207407
Record name 1H-Indazole, 1-methyl-7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58706-36-8
Record name 1-Methyl-7-nitro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58706-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole, 1-methyl-7-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058706368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indazole, 1-methyl-7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-7-nitro-1H-indazole: Properties, Synthesis, and Therapeutic Context

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the chemical properties and scientific context of 1-Methyl-7-nitro-1H-indazole. We will delve into its molecular characteristics, plausible synthetic routes, reactivity, and the foundational role of its parent scaffold in modern pharmacology. This guide is structured to provide not just data, but actionable insights into the handling, analysis, and potential application of this specific heterocyclic compound.

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Consequently, indazole derivatives are integral to numerous therapeutic agents, demonstrating activities ranging from anti-inflammatory to potent anticancer effects.[2][3]

The introduction of a nitro group onto the indazole core profoundly influences its electronic profile and biological activity. Specifically, 7-nitro-1H-indazole, the parent compound to our topic molecule, is a well-characterized and potent selective inhibitor of neuronal nitric oxide synthase (nNOS).[4][5] This inhibitory action has made it a valuable tool in neuroscience research, particularly for studying conditions involving excitotoxicity and neurodegeneration.[4]

This compound (CAS No: 58706-36-8) is the N1-methylated derivative of this important pharmacological agent.[6][7] The methylation at the N1 position blocks a potential hydrogen bond donor site and alters the molecule's polarity and metabolic profile, making it a compound of significant interest for developing new chemical entities with modulated pharmacokinetic and pharmacodynamic properties. It is primarily utilized as a fine chemical and key intermediate in the synthesis of more complex pharmaceutical compounds.[6]

Molecular and Physicochemical Profile

A clear understanding of a compound's fundamental properties is critical for its application in research and development. The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 58706-36-8[6][7]
Molecular Formula C₈H₇N₃O₂[7]
Molecular Weight 177.16 g/mol [7]
IUPAC Name This compound[6][7]
SMILES CN1N=CC2=C1C(=CC=C2)[O-][6]
InChI Key HLSOBULFCLIDKE-UHFFFAOYSA-N[7]

Table 1: Core Physicochemical Properties of this compound.

Commercial suppliers note that the compound is available at purities of 95% or greater and can be fully characterized by a suite of analytical methods including LCMS, GCMS, HPLC, NMR, and FTIR upon request.[6]

Synthesis and Purification Protocol

While specific literature detailing the synthesis of this compound is sparse, a reliable synthetic route can be extrapolated from established methodologies for the N-alkylation of related nitroindazoles. The following protocol is based on the well-documented methylation of 6-nitro-1H-indazole and represents a robust and scalable approach.[8]

Workflow: Synthesis via N-Alkylation

Synthesis_Workflow Figure 1: Synthetic Workflow for this compound cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Workup & Purification Start 7-Nitro-1H-indazole in DMF NaH Sodium Hydride (NaH) Deprotonation Deprotonation at 0°C (Forms Indazolide Anion) Start->Deprotonation NaH->Deprotonation MeI Iodomethane (MeI) Alkylation SN2 Reaction (Stir 16h at RT) Deprotonation->Alkylation MeI->Alkylation Quench Quench with Water Alkylation->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry Organic Layer (MgSO4) Extract->Dry Concentrate Concentrate in Vacuo Dry->Concentrate Purify Flash Chromatography Concentrate->Purify Product This compound Purify->Product

Figure 1: Synthetic Workflow for this compound.
Step-by-Step Methodology
  • Preparation : In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, prepare a solution of 7-nitro-1H-indazole (1.0 eq) in anhydrous dimethylformamide (DMF, approx. 0.25 M). Cool the solution in an ice bath to 0°C.

    • Expertise Note: DMF is an ideal solvent as it is polar aprotic, effectively solvating the indazolide anion formed in the next step without interfering with its nucleophilicity.

  • Deprotonation : Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 eq) to the stirred solution in small portions.

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the N1 position of the indazole ring, generating a highly nucleophilic indazolide anion. Using a slight excess ensures complete deprotonation.

    • Trustworthiness: The evolution of hydrogen gas is a visual indicator of the reaction's progress. Maintain the temperature at 0°C for 30 minutes post-addition to ensure the reaction is complete.

  • Methylation : Add iodomethane (MeI, 1.1 eq) dropwise to the reaction mixture.

    • Causality: Iodomethane is an excellent electrophile for SN2 reactions. The indazolide anion attacks the methyl group, displacing the iodide leaving group. A small excess of MeI drives the reaction to completion.

  • Reaction : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 16 hours to ensure complete conversion.

  • Workup : Carefully quench the reaction by slowly adding water. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (3x) and brine (1x).

    • Expertise Note: The aqueous washes remove residual DMF and inorganic salts.

  • Purification (Self-Validating System) : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate using a rotary evaporator. The crude product will likely be a mixture of N1 and N2 methylated isomers. Purify the desired this compound product via flash column chromatography on silica gel.

    • Validation: The separation of isomers can be monitored by Thin Layer Chromatography (TLC). The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the data with expected values.

Reactivity and Mechanistic Insights

The chemical reactivity of this compound is dominated by the interplay between the electron-rich indazole ring system and the strongly electron-withdrawing nitro group at the C7 position.

  • Effect of N1-Methylation : The N1 position is blocked by the methyl group, preventing reactions that typically occur at the acidic N-H of the parent indazole, such as N-acylation or further N-alkylation. This methylation is crucial as it directs any further reactivity towards the carbon framework of the bicyclic system.

  • Influence of the 7-Nitro Group : The nitro group is a powerful deactivating group for electrophilic aromatic substitution, withdrawing electron density from the benzene portion of the ring. This makes reactions like nitration, halogenation, or Friedel-Crafts acylation on the carbocyclic ring significantly more difficult compared to unsubstituted indazole.

  • Reactivity Comparison : Studies on the reaction of nitroindazole isomers with formaldehyde in acidic conditions have shown that 7-nitro-1H-indazole is notably unreactive, while the 4-, 5-, and 6-nitro isomers readily form (1H-indazol-1-yl)methanol derivatives.[9][10] This inherent low reactivity is an important consideration for synthetic planning. With the N1 position already occupied in this compound, the primary site for this specific reaction is blocked, reinforcing the compound's stability under these conditions.

Application in Drug Discovery & Development

The primary value of this compound in a pharmaceutical context lies in its relationship to 7-nitro-1H-indazole, a selective nNOS inhibitor.[4] Understanding this relationship is key to appreciating its potential.

SAR_Concept Figure 2: Structure-Activity Relationship Context Parent 7-Nitro-1H-indazole (Parent Compound) Target Neuronal Nitric Oxide Synthase (nNOS) Parent->Target Binds to Derivative This compound (Derivative of Interest) Parent->Derivative Is modified to Activity Selective Inhibition (Neuroprotective Potential) Target->Activity Leads to Modification N1-Methylation (Blocks H-bond donor, Alters PK/PD) Derivative->Modification Features Investigation New Scaffolds for Drug Discovery (Modulated Properties) Derivative->Investigation Serves as

Figure 2: Structure-Activity Relationship (SAR) Context.

The synthesis of this compound is a logical step in a lead optimization campaign. By methylating the parent compound, medicinal chemists can probe the importance of the N1 proton for target engagement and systematically modify the molecule's properties:

  • Pharmacokinetics : The addition of the methyl group increases lipophilicity, which can affect absorption, distribution, metabolism, and excretion (ADME) properties.

  • Target Binding : It allows for the exploration of the binding pocket of nNOS (or other targets) to determine if a hydrogen bond donor at the N1 position is essential for affinity.

  • Metabolic Stability : Blocking the N1 position can prevent certain metabolic transformations, potentially increasing the compound's half-life.

Beyond its direct use in nNOS inhibitor programs, the broader class of nitroindazoles has shown promise in other therapeutic areas, including antileishmanial and antibacterial applications, making derivatives like this one valuable starting points for diverse drug discovery efforts.[1][8]

Conclusion

This compound is a specialized chemical intermediate whose value is deeply rooted in the pharmacological importance of the nitroindazole scaffold. While not an end-product drug itself, it represents a critical node in the synthetic and conceptual pathways of medicinal chemistry. This guide has provided a framework for its synthesis, an overview of its chemical properties and reactivity, and the strategic rationale for its use in drug discovery. Researchers and scientists working with this molecule can leverage these insights to inform their experimental design, ensuring both technical success and a clear understanding of the compound's place within the broader landscape of pharmaceutical R&D.

References

  • PubChem. (n.d.). 1H-Indazole, 1-methyl-7-nitro-. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-indazole, 7-methyl-5-nitro-. Wiley. Retrieved from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Touil, S., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of the Iranian Chemical Society. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indazole, 1-methyl-6-nitro-. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. Acta Crystallographica Section E. Retrieved from [Link]

  • Wikipedia. (n.d.). 7-Nitroindazole. Retrieved from [Link]

  • PubChem. (n.d.). 7-Nitroindazole. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institutes of Health. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]

  • ResearchGate. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • ChemRxiv. (n.d.). Nitroreductase-triggered indazole formation. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-Methyl-7-nitro-1H-indazole (CAS: 58706-36-8)

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Frontier of Neuronal Nitric Oxide Synthase Inhibition

In the landscape of neuropharmacology and drug discovery, the indazole scaffold stands out as a privileged structure, offering a versatile platform for the development of targeted therapeutics. This guide delves into the specifics of a particularly intriguing derivative: 1-Methyl-7-nitro-1H-indazole. While its parent compound, 7-nitroindazole, is a well-documented and selective inhibitor of neuronal nitric oxide synthase (nNOS), the N-methylated analog remains a subject of more specialized interest.[1][2][3][4][5][6] This document aims to consolidate the available technical knowledge and provide expert insights into the synthesis, properties, and potential applications of this compound, thereby equipping researchers with the foundational knowledge required for its effective utilization in a laboratory setting. We will explore not only what is known but also the logical extrapolations that can be drawn from closely related structures, offering a comprehensive and practical perspective for the discerning scientist.

Core Chemical and Physical Characteristics

A foundational understanding of a compound's physicochemical properties is paramount for its application in research and development. These parameters influence solubility, stability, and bioavailability, among other critical factors.

PropertyValueSource
CAS Number 58706-36-8[7][8][9]
IUPAC Name This compound[7][8]
Molecular Formula C₈H₇N₃O₂[7][8][9][10]
Molecular Weight 177.16 g/mol [8][9][10]
Appearance Predicted to be a yellow or crystalline solid
Purity (Typical) ≥97%[10]
InChI Key HLSOBULFCLIDKE-UHFFFAOYSA-N[8][10]

Synthesis of this compound: A Protocol Guided by Regioselectivity

The synthesis of this compound from its precursor, 7-nitro-1H-indazole, is a nuanced process governed by the principles of regioselective N-alkylation. The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), and the conditions of the methylation reaction dictate which nitrogen is preferentially alkylated.

The Underlying Chemistry: Kinetic vs. Thermodynamic Control

Studies on the methylation of nitroindazoles have revealed a critical dichotomy. Methylation under neutral or basic conditions often leads to the 2-methyl derivative as the major product, which is the kinetically favored isomer. Conversely, methylation under acidic conditions has been shown to favor the formation of the 1-methyl derivative, the thermodynamically more stable isomer. This selectivity is crucial for the successful synthesis of the target compound.

Proposed Experimental Protocol for Synthesis

This protocol is a scientifically informed projection based on established principles of indazole chemistry, designed to favor the formation of the 1-methyl isomer.

Objective: To synthesize this compound via regioselective N-methylation of 7-nitro-1H-indazole.

Materials:

  • 7-nitro-1H-indazole

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 7-nitro-1H-indazole (1.0 eq). Dissolve the starting material in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. The addition of NaH will cause effervescence (hydrogen gas evolution), so it must be done slowly and with caution. Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation, forming the indazolide anion.

  • Methylation: While maintaining the temperature at 0 °C, add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the 1-methyl and 2-methyl isomers.

  • Characterization: Collect the fractions containing the desired product and concentrate to yield this compound. Confirm the identity and purity by NMR, mass spectrometry, and IR spectroscopy.

G cluster_prep Preparation & Deprotonation cluster_methylation Methylation cluster_workup Workup & Purification start 7-nitro-1H-indazole in anhydrous DMF na_h Add NaH at 0°C start->na_h 1.0 eq me_i Add CH3I at 0°C na_h->me_i 1.1 eq reaction Stir at RT, 12-18h me_i->reaction 1.2 eq quench Quench with aq. NH4Cl reaction->quench extract Extract with EtOAc quench->extract wash Wash with H2O & Brine extract->wash dry Dry (MgSO4) & Concentrate wash->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: Synthetic workflow for this compound.

Expected Spectroscopic Characterization

  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on the indazole ring, with their chemical shifts and coupling patterns influenced by the electron-withdrawing nitro group. A distinct singlet corresponding to the three protons of the N-methyl group would be a key diagnostic feature, likely appearing in the range of 3.8-4.2 ppm.

  • ¹³C NMR: The carbon spectrum will display signals for the eight unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the positions of the nitrogen and nitro substituents. The N-methyl carbon should appear as a singlet in the aliphatic region.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 177.16 g/mol .

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit strong absorption bands characteristic of the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹ for asymmetric and symmetric stretching, respectively) and C-H stretching of the aromatic and methyl groups.

Mechanism of Action: Selective Inhibition of Neuronal Nitric Oxide Synthase

The biological activity of this compound is strongly presumed to be that of a selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme critical for the production of nitric oxide (NO) in the nervous system.[1][2][3][4][5][6] NO is a key signaling molecule involved in a vast array of physiological and pathophysiological processes, including neurotransmission, synaptic plasticity, and neurotoxicity.

The parent compound, 7-nitroindazole, has been extensively studied and is recognized for its potent and selective inhibition of nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms.[1][2][3][4][5][6] This selectivity is of high therapeutic interest, as non-selective NOS inhibition can lead to undesirable cardiovascular side effects, such as hypertension, due to the role of eNOS in vasodilation. The N-methylation at the 1-position is not expected to abolish this inhibitory activity, although it may modulate the potency and pharmacokinetic properties of the molecule.

The proposed mechanism involves the compound binding to the active site of nNOS, thereby preventing the conversion of L-arginine to L-citrulline and nitric oxide.

G This compound This compound nNOS Neuronal Nitric Oxide Synthase (nNOS) This compound->nNOS Inhibits NO_production Nitric Oxide (NO) Production nNOS->NO_production Catalyzes L_Arginine L-Arginine L_Arginine->nNOS Substrate

Caption: Proposed mechanism of action for this compound.

Applications in Drug Discovery and Neuroscience Research

Given its likely role as a selective nNOS inhibitor, this compound is a valuable tool for research in areas where neuronal NO signaling is implicated.

  • Neurodegenerative Diseases: Excessive NO production is linked to excitotoxicity and neuronal cell death in conditions such as Parkinson's disease, Alzheimer's disease, and stroke.[1] Selective nNOS inhibitors are therefore being investigated as potential neuroprotective agents.

  • Pain and Inflammation: nNOS plays a role in central sensitization and the perception of pain. Inhibition of nNOS is a potential strategy for the development of novel analgesics.

  • Psychiatric Disorders: Dysregulation of NO signaling has been implicated in the pathophysiology of anxiety and other psychiatric conditions.

  • Anesthesiology: Studies with 7-nitroindazole have shown that inhibition of nNOS can potentiate the effects of anesthetic agents, suggesting a role for NO in consciousness and sedation.

Safety and Handling

As with any research chemical, proper safety precautions must be observed when handling this compound. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.

  • Hazard Classification: May be classified as an irritant.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Directions

This compound represents a compound of significant interest for researchers in neuropharmacology and medicinal chemistry. While much of its biological activity is inferred from its well-characterized parent, 7-nitroindazole, the addition of the N-methyl group may offer advantages in terms of physicochemical properties and pharmacokinetics. Further research is warranted to fully elucidate the specific inhibitory profile and therapeutic potential of this molecule. The synthesis protocol and mechanistic insights provided in this guide serve as a solid foundation for such future investigations, paving the way for new discoveries in the modulation of neuronal nitric oxide signaling.

References

  • Schulz, J. B., Matthews, R. T., Muqit, M. M., Browne, S. E., & Flint Beal, M. (1995). Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. Journal of Neurochemistry, 64(2), 936–939. [Link]

  • Faraci, F. M., & Brian, J. E. (1995). 7-Nitroindazole Inhibits Brain Nitric Oxide Synthase and Cerebral Vasodilatation in Response to N-Methyl-d-aspartate. Stroke, 26(11), 2172–2176. [Link]

  • Ovid Technologies, Inc. (1995). 7-Nitroindazole Inhibits Brain Nitric Oxide...: Stroke. [Link]

  • Faraci, F. M., & Brian, J. E. (1995). 7-Nitroindazole inhibits brain nitric oxide synthase and cerebral vasodilatation in response to N-methyl-D-aspartate. Stroke, 26(11), 2172–2176. [Link]

  • Toda, N., & Okamura, T. (2001). Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries. European Journal of Pharmacology, 423(2-3), 179–183. [Link]

  • SpectraBase. (n.d.). 1H-indazole, 7-methyl-5-nitro-. Retrieved from [Link]

  • Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866–5881. [Link]

  • PubChem. (n.d.). 1H-Indazole, 1-methyl-7-nitro-. Retrieved from [Link]

  • Wikipedia. (2023, December 2). 7-Nitroindazole. In Wikipedia. [Link]

  • Scribd. (n.d.). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • VIVO. (n.d.). Bioorganic & medicinal chemistry letters. Retrieved from [Link]

  • National Library of Medicine. (n.d.). 9107377 - NLM Catalog Result. Retrieved from [Link]

  • PubChem. (n.d.). 7-Nitroindazole. Retrieved from [Link]

  • ResearchGate. (2013). 2013 Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

Sources

1-Methyl-7-nitro-1H-indazole molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Methyl-7-nitro-1H-indazole: Structure, Synthesis, and Applications

Executive Summary: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The indazole core is a privileged scaffold in numerous pharmacologically active agents, and the specific substitution pattern of this molecule—particularly the 7-nitro group—suggests a strong potential for biological activity, likely related to the modulation of nitric oxide synthase. This document details the molecule's fundamental properties, explores the critical challenges and advanced strategies for its synthesis, outlines its spectroscopic signature, and discusses its potential applications as a research tool and synthetic intermediate.

Indazoles are bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring. This scaffold is a bioisostere of indole and is found in a multitude of compounds with a wide array of biological activities.[1] The unique structural and electronic properties of the indazole nucleus allow it to serve as a versatile pharmacophore, engaging with various biological targets. Consequently, indazole derivatives have been successfully developed into drugs for treating a range of conditions, including cancer, inflammation, and nausea.[2] Molecules such as Pazopanib (a tyrosine kinase inhibitor) and Granisetron (a 5-HT3 receptor antagonist) highlight the therapeutic importance of this structural motif.[1][2] The functionalization of the indazole ring, including N-alkylation and substitution on the benzene ring, is a key strategy for modulating the potency, selectivity, and pharmacokinetic properties of these compounds.

Physicochemical and Structural Properties

This compound is a stable organic molecule whose properties are defined by its indazole core, N-1 methylation, and the electron-withdrawing nitro group at the C-7 position.

Molecular Data Summary
PropertyValueSource(s)
IUPAC Name 1-methyl-7-nitroindazole[3]
Molecular Formula C₈H₇N₃O₂[3]
Molecular Weight 177.16 g/mol [3]
CAS Number 58706-36-8[3]
Canonical SMILES CN1N=CC2=C1C(=CC=C2)[O-][3]
Appearance Solid (predicted)N/A
Molecular Structure Diagram

The structure of this compound features the characteristic bicyclic indazole system. The methyl group is located on the N-1 position of the pyrazole ring, and the nitro group is attached to the C-7 position of the benzene ring.

Caption: Molecular structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound is non-trivial and is dominated by the challenge of controlling regioselectivity during the N-alkylation step.

The Challenge of Regioselectivity

The most apparent synthetic route to this compound is the direct methylation of its precursor, 7-nitro-1H-indazole. However, the alkylation of the indazole anion can occur at either the N-1 or N-2 position, often leading to a mixture of regioisomers that are difficult to separate. The outcome is highly dependent on the substituents, base, solvent, and alkylating agent used.[4][5]

Crucially, studies on the N-alkylation of substituted indazoles have shown that an electron-withdrawing nitro group at the C-7 position directs alkylation preferentially to the N-2 position.[5][6] This effect is attributed to electronic factors where the C-7 nitro group decreases the electron density at the N-1 position, making the N-2 position more nucleophilic. Therefore, standard methylation conditions (e.g., methyl iodide with a base like NaH or K₂CO₃) are expected to yield the undesired 2-methyl-7-nitro-2H-indazole as the major product.

Regioselectivity_Challenge cluster_products Product Mixture Start 7-Nitro-1H-indazole Anion Indazole Anion Start->Anion Base (e.g., NaH) Product1 This compound (Desired, Minor Product) Anion->Product1 Product2 2-Methyl-7-nitro-2H-indazole (Undesired, Major Product) Anion->Product2 Reagent Methylating Agent (e.g., CH3I) Reagent->Anion

Caption: The challenge of regioselectivity in the methylation of 7-nitro-1H-indazole.

Proposed Synthetic Protocol via Cyclization

To overcome the regioselectivity issue, a more robust strategy is to construct the methylated indazole ring from an acyclic precursor where the N-methyl group is introduced unequivocally. A scalable, three-step approach adapted from modern indazole synthesis methods provides a reliable route to the target N-1 isomer.[7] This method involves the formation of a substituted benzaldehyde, condensation with methylhydrazine, and a final copper-mediated intramolecular cyclization.

Step 1: Formylation of 1-bromo-2-fluoro-3-nitrobenzene

  • To a solution of 1-bromo-2-fluoro-3-nitrobenzene in anhydrous THF at -78 °C, slowly add n-butyllithium (n-BuLi) to perform a lithium-halogen exchange.

  • After stirring, quench the resulting aryllithium species with N,N-dimethylformamide (DMF).

  • Allow the reaction to warm to room temperature and work up with an acidic aqueous solution to yield 2-fluoro-3-nitrobenzaldehyde.

Step 2: Hydrazone Formation

  • Dissolve the 2-fluoro-3-nitrobenzaldehyde in a suitable solvent such as ethanol.

  • Add an aqueous solution of methylhydrazine.

  • Stir the reaction at room temperature until TLC or LC-MS analysis indicates complete formation of the corresponding hydrazone.

  • Isolate the crude hydrazone product after removing the solvent.

Step 3: Intramolecular Ullmann-Type Cyclization

  • Combine the crude hydrazone, a copper(I) catalyst (e.g., CuI), a suitable ligand (e.g., a diamine), and a base (e.g., K₂CO₃) in a high-boiling point solvent like DMF or DMSO.

  • Heat the reaction mixture until the cyclization is complete, as monitored by TLC or LC-MS. This step forms the N-N bond and displaces the fluorine atom.

  • After cooling, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization

Expected ¹H NMR Data (in CDCl₃, 400 MHz)
Proton(s)PositionExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)Notes
HC3~8.1-8.3sN/ASinglet, typical for the C3-H of the indazole ring.
HC4~7.8-8.0dJ ≈ 8.0Doublet, coupled to H5. Deshielded by the adjacent nitro group.
HC5~7.2-7.4tJ ≈ 8.0Triplet (or dd), coupled to H4 and H6.
HC6~7.6-7.8dJ ≈ 8.0Doublet, coupled to H5.
3HN1-CH₃~4.1-4.3sN/ASinglet for the N-methyl protons.
Expected ¹³C NMR and Mass Spectrometry Data
  • ¹³C NMR: The spectrum is expected to show 8 distinct signals. The carbon bearing the nitro group (C7) will be significantly deshielded. The N-methyl carbon signal would appear around 35-40 ppm.

  • Mass Spectrometry (ESI+): The primary ion observed would be the protonated molecule [M+H]⁺ at m/z 178.1.

Applications in Research and Drug Development

The primary value of this compound for researchers lies in its role as a synthetic intermediate and its potential as a biologically active molecule, largely inferred from its potent precursor, 7-nitro-1H-indazole.

Precursor to Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

7-Nitro-1H-indazole is a well-characterized, potent, and selective inhibitor of neuronal nitric oxide synthase (nNOS).[10] This enzyme produces nitric oxide (NO), a critical signaling molecule in the nervous system. Overproduction of NO is implicated in neurodegenerative diseases and excitotoxicity. As such, 7-nitroindazole has been extensively studied as a neuroprotective agent.

The N-1 methylation to form this compound may alter the compound's inhibitory profile, selectivity, and pharmacokinetic properties (e.g., cell permeability, metabolic stability). Therefore, it is a key molecule for structure-activity relationship (SAR) studies aimed at developing novel and improved nNOS inhibitors for neurological disorders.

NOS_Pathway L_Arginine L-Arginine nNOS nNOS (Neuronal Nitric Oxide Synthase) L_Arginine->nNOS NO Nitric Oxide (NO) nNOS->NO Citrulline L-Citrulline nNOS->Citrulline sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates Pathology Pathological Effects (Excitotoxicity, Neurodegeneration) NO->Pathology Excess leads to cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Signaling Downstream Signaling (e.g., Neurotransmission, Plasticity) cGMP->Signaling Inhibitor 7-Nitroindazole or This compound Inhibitor->nNOS Inhibits

Caption: Role of 7-nitroindazole derivatives as inhibitors of the nNOS pathway.

Intermediate for Advanced Organic Synthesis

The functional groups on this compound make it a versatile intermediate for further chemical modification. The nitro group can be reduced to an amine, which can then be used in a variety of coupling reactions to build more complex molecules. Furthermore, the indazole ring itself can be functionalized, for example, through palladium-catalyzed C-H activation reactions at the C3 position.

Safety, Handling, and Storage

No specific safety data sheet is available for this compound. However, based on data for related nitroaromatic and indazole compounds, the following precautions are mandatory.

  • Hazard Class: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

  • Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. (2004). Heterocycles. Available at: [Link]

  • Nitroreductase-triggered indazole formation. ChemRxiv. Available at: [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). ResearchGate. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. (2024). Organic Letters. Available at: [Link]

  • Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. (2013). The Journal of Organic Chemistry. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). National Institutes of Health. Available at: [Link]

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. Available at: [Link]

  • Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. (2022). Angewandte Chemie International Edition. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]

  • Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). (2004). Nucleosides, Nucleotides & Nucleic Acids. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2023). Molecules. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 1-Methyl-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-7-nitro-1H-indazole is a heterocyclic aromatic compound of increasing interest within pharmaceutical research and drug development. Its indazole core is a recognized "privileged scaffold," known to interact with a variety of biological targets. The presence and position of the methyl and nitro groups on the indazole ring are critical determinants of its physicochemical properties, which in turn govern its solubility, stability, and ultimately, its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and work with this promising molecule.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for any experimental design. The key properties are summarized in the table below.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 58706-36-8[1]
Molecular Formula C₈H₇N₃O₂[1]
Molecular Weight 177.16 g/mol [1]
Appearance Predicted to be a solid at room temperatureInferred from related structures
Predicted pKa Not available
Predicted logP Not available

Solubility Profile of this compound

Estimated Solubility in Common Pharmaceutical Solvents

The following table provides an estimated solubility profile for this compound. The qualitative descriptors are based on the quantitative data available for 3-Methyl-6-nitroindazole, which was found to have the highest solubility in N,N-dimethylformamide (DMF) and the lowest in water.[1] The ranking of solvents by polarity provides a rationale for the expected solubility trend.

SolventDielectric Constant (20°C)Predicted SolubilityRationale
Water80.1Very Slightly SolubleHigh polarity and strong hydrogen bonding network make it a poor solvent for this largely non-polar molecule.
Methanol32.7Slightly SolublePolar protic solvent capable of hydrogen bonding, offering moderate solvation.
Ethanol24.5Slightly SolubleSimilar to methanol but slightly less polar.
Acetone20.7SolubleAprotic polar solvent, effective at disrupting solute-solute interactions.
Acetonitrile37.5SolublePolar aprotic solvent with a strong dipole moment.
Ethyl Acetate6.0SolubleModerately polar solvent, good for compounds with some polar functionality.
Tetrahydrofuran (THF)7.6Freely SolubleAprotic ether with good solvating power for a range of organic molecules.
N,N-Dimethylformamide (DMF)36.7Freely SolubleHighly polar aprotic solvent, excellent for dissolving a wide range of organic compounds.

Experimental Protocol for Thermodynamic Solubility Determination

To obtain definitive solubility data, a thermodynamic solubility assay using the shake-flask method is recommended. This method measures the equilibrium solubility of a compound, which is a critical parameter for drug development.

Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into separate glass vials for each solvent to be tested.

    • Add a precise volume of the selected solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of undissolved solid.

    • Carefully withdraw a sample from the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

  • Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations in the respective solvents.

    • Analyze the filtered supernatant and the calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • The concentration of the compound in the supernatant represents its thermodynamic solubility in that solvent at the specified temperature.

Stability of this compound: A Forced Degradation Approach

Understanding the stability of a drug candidate is mandated by regulatory agencies and is crucial for ensuring its safety and efficacy.[2] Forced degradation studies are designed to intentionally degrade the compound under more severe conditions than accelerated stability testing to identify potential degradation products and pathways.

Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies of this compound.

Detailed Protocols for Forced Degradation Studies

The following protocols are designed to assess the stability of this compound under various stress conditions. A target degradation of 5-20% is generally considered appropriate for these studies.

Hydrolytic Stability (Acidic and Basic Conditions)
  • Rationale: To evaluate the susceptibility of the molecule to hydrolysis, which can be catalyzed by acidic or basic conditions. The amide-like linkage within the indazole ring and the nitro group may be susceptible to hydrolysis.

  • Protocol:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).

    • Incubate the solutions at an elevated temperature (e.g., 60°C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots before analysis.

    • Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Oxidative Stability
  • Rationale: To assess the molecule's susceptibility to oxidation. The electron-rich heterocyclic ring system and the methyl group could be potential sites of oxidation.

  • Protocol:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

    • Add a solution of hydrogen peroxide (e.g., 3% v/v).

    • Incubate the solution at room temperature.

    • Monitor the reaction at different time intervals (e.g., 0, 2, 6, 24 hours).

    • Analyze the samples by HPLC.

Thermal Stability
  • Rationale: To evaluate the intrinsic stability of the molecule at elevated temperatures.

  • Protocol:

    • Solid State: Place a known amount of solid this compound in a controlled temperature oven (e.g., 80°C).

    • Solution State: Prepare a solution of the compound (e.g., 1 mg/mL) and incubate at an elevated temperature (e.g., 80°C).

    • Sample and analyze at predetermined time points.

Photostability
  • Rationale: To determine if the molecule is susceptible to degradation upon exposure to light, as required by ICH guideline Q1B. Nitroaromatic compounds are known to be photoreactive.

  • Protocol:

    • Expose solid and solution samples of this compound to a light source that provides both UV and visible light (e.g., a xenon lamp or a metal halide lamp).

    • Ensure a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Include a dark control sample to differentiate between thermal and photolytic degradation.

    • Analyze the samples by HPLC.

Predicted Degradation Pathways

Based on the chemical structure of this compound and the known degradation patterns of related nitroaromatic and N-methylated heterocyclic compounds, the following degradation pathways can be predicted.

Degradation_Pathways cluster_main This compound cluster_degradation Potential Degradation Products Parent This compound Hydrolysis Ring-opened products (from hydrolytic cleavage) Parent->Hydrolysis Acidic/Basic Hydrolysis Reduction 7-Amino-1-methyl-1H-indazole (from nitro reduction) Parent->Reduction Photolytic/Reductive Conditions N_demethylation 7-Nitro-1H-indazole (from N-demethylation) Parent->N_demethylation Oxidative/Thermal Stress Oxidation N-oxide derivatives (from oxidation of ring nitrogens) Parent->Oxidation Oxidative Stress

Caption: Predicted degradation pathways for this compound.

  • Hydrolysis: Under harsh acidic or basic conditions, the indazole ring may be susceptible to hydrolytic cleavage, leading to the formation of various ring-opened byproducts.

  • Reduction of the Nitro Group: Nitroaromatic compounds can undergo reduction to the corresponding amino derivatives, particularly under photolytic conditions or in the presence of reducing agents.[3] This would result in the formation of 7-amino-1-methyl-1H-indazole.

  • N-Demethylation: The N-methyl group could be susceptible to oxidative or thermal degradation, leading to the formation of 7-nitro-1H-indazole and formaldehyde.[4]

  • Oxidation: The nitrogen atoms in the indazole ring could be oxidized to form N-oxide derivatives, a common degradation pathway for nitrogen-containing heterocycles.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While direct experimental data is limited, by leveraging information from its isomers and related compound classes, we have presented a scientifically grounded estimation of its solubility profile and a detailed plan for assessing its stability through forced degradation studies. The provided protocols and predicted degradation pathways offer a robust starting point for researchers and drug development professionals. Rigorous experimental validation of these predicted properties is a critical next step in the development of this compound as a potential therapeutic agent.

References

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • PubChem. 1H-Indazole, 1-methyl-7-nitro-. [Link]

  • Alsante, K. M., et al. (2003). AAPS PharmSciTech, 4(4), E56.
  • Huuhtanen, M., et al. (2019). Visible-Light-Photocatalyzed Reductions of N-Heterocyclic Nitroaryls to Anilines Utilizing Ascorbic Acid Reductant. Organic Letters, 21(10), 3847–3851. [Link]

  • Gourlay, L. J., & Lawson, J. R. (2006). Progress in understanding the N-demethylation of alkaloids by exploiting isotopic techniques. Phytochemistry Reviews, 5(2-3), 207–216. [Link]

  • ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products.
  • Maheswaran, R. (2012). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 36(5).
  • Ranjit, S. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • Singh, R., & Rehman, Z. U. (2013). Forced degradation studies: A review.
  • Sonawane, S., et al. (2020). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 13(7), 3465-3470. [Link]

Sources

The Impact of Methylation on the Biological Activity of Nitroindazoles: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the biological activities of methylated nitroindazoles, a class of heterocyclic compounds with significant potential in drug discovery. We delve into the nuanced structure-activity relationships, with a particular focus on how methylation of the indazole core influences their anticancer, antimicrobial, and antiparasitic properties. This document synthesizes current research to offer a detailed examination of their mechanisms of action, supported by field-proven experimental protocols for their evaluation. Through a blend of technical accuracy and practical insights, this guide aims to equip researchers, scientists, and drug development professionals with the critical knowledge needed to advance the exploration of methylated nitroindazoles as therapeutic agents.

Introduction: The Nitroindazole Scaffold and the Significance of Methylation

Nitroindazoles are a class of bicyclic heteroaromatic organic compounds that have garnered considerable interest in medicinal chemistry due to their diverse biological activities. The presence of the nitro group, a strong electron-withdrawing moiety, is crucial for their bioactivity, often serving as a pro-drug feature that allows for activation under specific physiological conditions, such as the hypoxic environment of solid tumors or the anaerobic metabolism of certain microorganisms.[1][2]

Methylation, the addition of a methyl group to the indazole nucleus, represents a key structural modification that can profoundly influence the physicochemical and biological properties of these compounds. The position of the methyl group, whether on the pyrazole or benzene ring of the indazole system, can alter the molecule's electronics, lipophilicity, and steric profile. These changes, in turn, can impact metabolic stability, target binding affinity, and overall therapeutic efficacy.[3][4] This guide will explore the multifaceted role of methylation in modulating the biological activity of nitroindazoles, providing a framework for the rational design of novel therapeutic agents.

Mechanisms of Action: The Role of Bioreduction and Beyond

The primary mechanism of action for many nitroaromatic compounds, including nitroindazoles, involves the reductive activation of the nitro group.[1] This process is often mediated by nitroreductase enzymes present in hypoxic cancer cells or anaerobic microorganisms.

Reductive Activation Cascade

The bioreduction of the nitro group is a stepwise process that generates a series of highly reactive intermediates, including nitroso, hydroxylamino, and amino derivatives. These reactive species can induce cellular damage through various mechanisms:

  • DNA Damage: The radical anions and other reduced intermediates can directly interact with DNA, causing strand breaks and other lesions that trigger apoptotic pathways.

  • Oxidative Stress: The redox cycling of the nitro group can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and damaging cellular components.

  • Enzyme Inhibition: Reduced intermediates can covalently bind to and inhibit essential enzymes, disrupting critical metabolic pathways.

The following diagram illustrates the general pathway of nitroreductive activation.

Nitroreductive Activation Nitroindazole Nitroindazole Nitro_Radical_Anion Nitro Radical Anion Nitroindazole->Nitro_Radical_Anion Nitroreductase + e- Nitroso_Derivative Nitroso Derivative Nitro_Radical_Anion->Nitroso_Derivative + e-, + H+ Cellular_Targets Cellular Targets (DNA, Proteins, etc.) Nitro_Radical_Anion->Cellular_Targets Hydroxylamino_Derivative Hydroxylamino Derivative Nitroso_Derivative->Hydroxylamino_Derivative + 2e-, + 2H+ Nitroso_Derivative->Cellular_Targets Amino_Derivative Amino Derivative Hydroxylamino_Derivative->Amino_Derivative + 2e-, + 2H+ Hydroxylamino_Derivative->Cellular_Targets Cell_Death Cell Death Cellular_Targets->Cell_Death

Figure 1: General pathway of nitroreductive activation of nitroindazoles.
Influence of Methylation on the Mechanism of Action

While the fundamental mechanism of reductive activation is likely conserved, methylation can influence its efficiency and downstream effects. For instance, N-methylation can alter the electron density of the nitro group, potentially affecting its reduction potential and the rate of activation by nitroreductases. Furthermore, the steric bulk of the methyl group can influence the binding of the molecule to the active site of these enzymes. One study on N-alkyl antitumour agents suggests that the N-methyl moiety is a common structural feature in several classes of anticancer drugs, and its presence is often crucial for their activity, which may be due to its role in the metabolic activation to species capable of methylating nucleic acids.[3]

Biological Activities of Methylated Nitroindazoles

Methylated nitroindazoles have demonstrated a broad spectrum of biological activities, with the most prominent being their anticancer, antimicrobial, and antiparasitic effects.

Anticancer Activity

The hypoxic microenvironment of solid tumors makes them particularly susceptible to drugs activated by nitroreductases. Methylated nitroindazoles have shown promise as hypoxia-activated prodrugs.

A study on N-alkyl-nitroimidazoles demonstrated their in vitro antitumor activity against human breast adenocarcinoma (MDA-MB-231) and lung carcinoma (A549) cell lines.[5] Interestingly, the length of the N-alkyl chain influenced the antitumor activity against A549 cells, with N-methyl-nitroimidazole being more potent than N-ethyl-nitroimidazole, suggesting that the smaller methyl group is favorable for activity in this cell line.[5]

CompoundCell LineIC50 (µM)
N-methyl-nitroimidazole MDA-MB-231~20
A549~17
N-ethyl-nitroimidazole MDA-MB-231~20
A549~25
N-propyl-nitroimidazole MDA-MB-231~20
A549~30
N-butyl-nitroimidazole MDA-MB-231~20
A549>30
Table 1: In vitro antitumor activity of N-alkyl-nitroimidazoles. Data synthesized from[5].
Antimicrobial Activity

Nitroimidazoles, the chemical cousins of nitroindazoles, are well-established antibacterial and antiprotozoal agents.[6] The antimicrobial activity of methylated nitroindazoles is also an area of active research. While specific quantitative data for methylated nitroindazoles is emerging, studies on related methylated nitroimidazoles provide valuable insights. For example, various 2-methyl-5-nitroimidazole derivatives have been synthesized and shown to possess antibacterial and antifungal activities.[7] The general mechanism is believed to be similar to that of other nitroheterocyclic drugs, involving reductive activation by microbial nitroreductases.

Antiparasitic Activity

Several studies have highlighted the potent antiparasitic activity of methylated nitroimidazoles and related compounds. A series of 5-aryl-1-methyl-4-nitroimidazoles exhibited significant in vitro activity against Entamoeba histolytica and Giardia intestinalis, with some derivatives showing greater potency than the standard drug, metronidazole.[8][9]

CompoundE. histolytica IC50 (µM)G. intestinalis IC50 (µM)
5-phenyl-1-methyl-4-nitro-1H-imidazole 4.434.43
5-(4-methylphenyl)-1-methyl-4-nitro-1H-imidazole 2.152.15
5-(4-methoxyphenyl)-1-methyl-4-nitro-1H-imidazole 1.721.72
5-(4-chlorophenyl)-1-methyl-4-nitro-1H-imidazole 2.052.05
5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole 1.471.47
Metronidazole (Standard) ~4.0~4.0
Table 2: Antiparasitic activity of 5-aryl-1-methyl-4-nitroimidazoles. Data from[8][9].

Furthermore, a series of 1-methyl-5-nitroimidazole carboxamides demonstrated potent activity against G. lamblia, E. histolytica, and Trichomonas vaginalis, including metronidazole-resistant strains of G. lamblia.[10]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to evaluate the biological activity of methylated nitroindazoles.

Synthesis of Methylated Nitroindazoles

The synthesis of methylated nitroindazoles can be achieved through various chemical routes. A common approach involves the diazotization of a substituted aniline followed by cyclization.

Example: Synthesis of 3-Methyl-6-nitroindazole [9]

  • Step 1: Diazotization. Dissolve 2-ethyl-5-nitroaniline in glacial acetic acid and cool to 0 °C.

  • Add a solution of sodium nitrite in water all at once.

  • Stir the reaction mixture for 15 minutes at 25 °C.

  • After 3 hours, filter the residual solid and allow the filtrate to stand at room temperature for 3 days.

  • Step 2: Cyclization and Purification. Concentrate the solution under vacuum.

  • Dilute the residue with water and stir vigorously.

  • Collect the solid product by filtration and wash thoroughly with cold water.

  • Purify the crude product by flash chromatography (e.g., 4:1 hexane/ethyl acetate) to obtain 3-methyl-6-nitro-1H-indazole.

Evaluation of Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549 or MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the methylated nitroindazole compounds in the appropriate cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth). A basic protocol for assessing preclinical anticancer activity is outlined in the following workflow.[11][12]

Anticancer Activity Workflow Start Start Cell_Culture Cancer Cell Culture (e.g., A549, MDA-MB-231) Start->Cell_Culture Treatment Treat Cells with Compounds Cell_Culture->Treatment Compound_Prep Prepare Serial Dilutions of Methylated Nitroindazoles Compound_Prep->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Analyze Data and Calculate IC50 MTT_Assay->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for evaluating the in vitro anticancer activity of methylated nitroindazoles using the MTT assay.
Evaluation of Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

Protocol:

  • Prepare Inoculum: Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Prepare Compound Dilutions: Prepare a two-fold serial dilution of the methylated nitroindazole compound in a 96-well microtiter plate using an appropriate broth (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationships (SAR): The Influence of the Methyl Group

The position and presence of the methyl group on the nitroindazole scaffold are critical determinants of biological activity.

  • Impact on Potency: As seen in the anticancer activity data, even a subtle change from a methyl to an ethyl group on the nitrogen can significantly impact potency against certain cell lines.[5] This highlights the importance of steric factors and the precise fit of the molecule within the target's binding site.

  • Modulation of Physicochemical Properties: Methylation generally increases the lipophilicity of a molecule. This can affect its ability to cross cell membranes and reach its intracellular target. However, excessive lipophilicity can also lead to poor solubility and off-target toxicity.

  • Influence on Metabolism: The methyl group can influence the metabolic stability of the compound. It can either block a site of metabolism, increasing the compound's half-life, or it can be a site of metabolic attack, leading to faster clearance.[3]

The following diagram illustrates the key structural features of a methylated nitroindazole and their potential impact on biological activity.

SAR of Methylated Nitroindazoles cluster_0 Methylated Nitroindazole Core Indazole Indazole Ring System Nitro Nitro Group (Bioactivation) Biological_Activity Biological Activity (Anticancer, Antimicrobial, Antiparasitic) Indazole->Biological_Activity Core Scaffold Methyl Methyl Group (Modulates Potency, Lipophilicity, Metabolism) Nitro->Biological_Activity Essential for Activity Substituents Other Substituents (Fine-tune Activity) Methyl->Biological_Activity Modulates Activity Substituents->Biological_Activity Optimizes Activity

Figure 3: Key structural determinants of the biological activity of methylated nitroindazoles.

Conclusion and Future Directions

Methylated nitroindazoles represent a promising class of compounds with diverse biological activities. The strategic placement of a methyl group on the nitroindazole scaffold provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these molecules. The existing data strongly supports their potential as anticancer, antimicrobial, and antiparasitic agents.

Future research should focus on several key areas:

  • Comprehensive SAR Studies: Systematic studies are needed to fully elucidate the impact of the position and number of methyl groups on the biological activity of nitroindazoles.

  • Mechanism of Action Elucidation: Further investigation into how methylation specifically affects the bioreduction process and the interaction with target enzymes will be crucial for rational drug design.

  • In Vivo Efficacy and Safety: Promising lead compounds identified in vitro need to be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Exploration of Novel Therapeutic Areas: The diverse biological activities of methylated nitroindazoles suggest that their therapeutic potential may extend beyond the areas currently being explored.

By addressing these research questions, the scientific community can unlock the full therapeutic potential of methylated nitroindazoles and contribute to the development of new and effective treatments for a range of diseases.

References

  • New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules. [Link]

  • Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. European Journal of Medicinal Chemistry. [Link]

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today. [Link]

  • Structure Activity Relationships. Drug Design.org. [Link]

  • Comparative antimicrobial activity of O-demethylfortimicin A, a derivative of fortimicin A. Antimicrobial Agents and Chemotherapy. [Link]

  • Synthesis and antimicrobial activities of some new nitroimidazole derivatives. European Journal of Medicinal Chemistry. [Link]

  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. The Open Medicinal Chemistry Journal. [Link]

  • Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. Scientia Pharmaceutica. [Link]

  • N-methyl antitumour agents. A distinct class of anticancer drugs? Cancer Chemotherapy and Pharmacology. [Link]

  • Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Il Farmaco. [Link]

  • Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate. Molecules. [Link]

  • A comparative analysis of antibacterial properties and inflammatory responses for the KR-12 peptide on titanium and PEGylated titanium surfaces. RSC Advances. [Link]

  • An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules. [Link]

  • Signaling pathways in cancer metabolism: mechanisms and therapeutic targets. Signal Transduction and Targeted Therapy. [Link]

  • Crosstalk of Cancer Signaling Pathways by Cyclic Hexapeptides and Anthraquinones from Rubia cordifolia. Molecules. [Link]

  • Methylation Landscape: Targeting Writer or Eraser to Discover Anti-Cancer Drug. Frontiers in Pharmacology. [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMerieux. [Link]

  • Basic protocol to assess preclinical anticancer activity. It can be... ResearchGate. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. [Link]

  • Targeting Multiple Signaling Pathways in Cancer: The Rutin Therapeutic Approach. Molecules. [Link]

  • N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions. Chemical Communications. [Link]

  • A comparative study of antibacterial and antifungal activities of extracts from four indigenous plants. BMC Complementary and Alternative Medicine. [Link]

  • Characterization of a methyltransferase for iterative N-methylation at the leucinostatin termini in Purpureocillium lilacinum. Nature Communications. [Link]

  • Nitroaromatics as n-type organic semiconductors for field effect transistors. Chemical Communications. [Link]

Sources

The Enigmatic Role of N-Methylation: A Technical Guide to the Mechanism of Action of 1-Methyl-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the putative mechanism of action of 1-Methyl-7-nitro-1H-indazole. Given the limited direct research on this specific N-methylated derivative, this document establishes a foundational understanding through a comprehensive analysis of its parent compound, 7-nitroindazole (7-NI), a well-characterized selective inhibitor of neuronal nitric oxide synthase (nNOS). By examining the intricate molecular interactions of 7-NI with nNOS and leveraging structure-activity relationship (SAR) studies on N-substituted indazole analogs, we infer the likely mechanistic implications of methylation at the 1-position. This guide is intended to be a critical resource for researchers investigating nitric oxide signaling pathways and for drug development professionals exploring the therapeutic potential of indazole-based compounds.

Introduction: The Significance of Nitric Oxide Synthase in Pathophysiology

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathological processes, from neurotransmission and vasodilation to immune responses and host defense. The enzymatic production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). Three distinct isoforms of NOS have been identified:

  • Neuronal NOS (nNOS or NOS-1): Primarily found in neuronal tissue, nNOS plays a crucial role in synaptic plasticity, learning, and memory. However, its overactivation is implicated in neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and ischemic stroke.[1][2]

  • Inducible NOS (iNOS or NOS-2): Expressed by immune cells in response to inflammatory stimuli, iNOS produces large amounts of NO that contribute to the cytotoxic and cytostatic effects against pathogens and tumor cells. Dysregulation of iNOS is associated with chronic inflammation and septic shock.

  • Endothelial NOS (eNOS or NOS-3): Predominantly located in endothelial cells, eNOS is responsible for the production of NO that regulates vascular tone, blood pressure, and platelet aggregation.

The distinct physiological roles of each NOS isoform underscore the therapeutic potential of developing isoform-selective inhibitors. Selective inhibition of nNOS, for instance, is a promising strategy for the treatment of various neurological disorders by mitigating the detrimental effects of excessive NO production without compromising the essential functions of eNOS in the cardiovascular system.

7-Nitroindazole: A Foundational Selective nNOS Inhibitor

7-Nitroindazole (7-NI) has emerged as a cornerstone tool for investigating the role of nNOS in various physiological and pathological contexts. It is a potent and selective inhibitor of nNOS, demonstrating significant neuroprotective effects in preclinical models of neurodegenerative diseases.[1][2]

Mechanism of Action of 7-Nitroindazole

The inhibitory action of 7-NI on nNOS is attributed to its ability to compete with the binding of the cofactor tetrahydrobiopterin (H4B) and the substrate L-arginine at the enzyme's active site. The indazole ring of 7-NI mimics the purine ring of H4B, while the nitro group is believed to interact with the heme iron, disrupting the catalytic cycle of NO synthesis.

The crystal structure of NOS complexed with indazole-based inhibitors has revealed key molecular interactions. A critical aspect of this interaction is the hydrogen bonding between the N1-H of the indazole ring and specific residues within the active site. This interaction is crucial for the proper orientation and high-affinity binding of the inhibitor.

The Impact of N-Methylation: Unraveling the Mechanism of this compound

While this compound shares the core indazole scaffold with 7-NI, the presence of a methyl group at the 1-position of the indazole ring introduces a significant structural modification that is predicted to profoundly alter its biological activity.

Inferred Mechanism of Action

Based on structure-activity relationship (SAR) studies of indazole-based NOS inhibitors, the methylation at the N1 position is expected to diminish the inhibitory activity of the compound against NOS isoforms.[3] A study by Gámez et al. (2009) explicitly reported that N-methylation of 7-nitroindazole and its analogs reduces their efficacy as NOS inhibitors.[3]

The proposed rationale for this decreased activity is the steric hindrance introduced by the methyl group, which is likely to disrupt the critical hydrogen bonding interactions between the indazole N1 position and the enzyme's active site. This interference would lead to a lower binding affinity and, consequently, reduced inhibitory potency compared to its unmethylated counterpart, 7-NI.

Therefore, while this compound may still interact with the nNOS active site due to the overall structural similarity to 7-NI, its mechanism of action is likely characterized by a significantly attenuated inhibitory capacity.

Quantitative Data: A Comparative Perspective
CompoundnNOS IC50eNOS IC50iNOS IC50Reference
7-Nitroindazole~0.47 µM>10 µM~10 µM[4]
3-Bromo-7-nitroindazole0.17 µM0.86 µM0.29 µM[4]

Note: The IC50 values can vary depending on the experimental conditions.

The significantly lower potency of 7-NI against eNOS and iNOS highlights its selectivity for the neuronal isoform. It is hypothesized that this compound would exhibit substantially higher IC50 values across all NOS isoforms compared to 7-NI.

Experimental Protocols for Assessing nNOS Inhibition

To empirically determine the mechanism of action and inhibitory potency of this compound, the following experimental protocols are recommended.

In Vitro NOS Inhibition Assay (Griess Assay)

This assay measures the production of nitrite, a stable oxidation product of NO, from purified NOS enzyme or cell lysates.

Protocol:

  • Enzyme/Lysate Preparation: Purify recombinant nNOS or prepare lysates from cells or tissues expressing nNOS.

  • Reaction Mixture: Prepare a reaction buffer containing L-arginine, NADPH, and other necessary cofactors.

  • Inhibitor Incubation: Add varying concentrations of this compound (and 7-NI as a positive control) to the reaction mixture and pre-incubate.

  • Initiate Reaction: Add the enzyme/lysate to the reaction mixture to start the NO production.

  • Griess Reagent: After a defined incubation period, add Griess reagent to the samples.

  • Quantification: Measure the absorbance at 540 nm to determine the nitrite concentration.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cellular nNOS Activity Assay

This assay measures nNOS activity in a cellular context, providing insights into cell permeability and intracellular target engagement.

Protocol:

  • Cell Culture: Culture neuronal cells known to express nNOS (e.g., SH-SY5Y neuroblastoma cells).

  • Cell Treatment: Treat the cells with varying concentrations of this compound.

  • Stimulation: Stimulate the cells with an nNOS activator (e.g., NMDA or a calcium ionophore).

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess assay.

  • Data Analysis: Determine the effect of the compound on stimulated NO production.

Visualizing the Mechanism: Signaling Pathways and Molecular Interactions

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

nNOS_Inhibition cluster_nNOS_Pathway nNOS Catalytic Cycle cluster_7NI_Inhibition Inhibition by 7-Nitroindazole cluster_1Me7NI_Inhibition Hypothesized Inhibition by this compound L-Arginine L-Arginine nNOS_Active_Site nNOS_Active_Site L-Arginine->nNOS_Active_Site Substrate NO_Production NO_Production nNOS_Active_Site->NO_Production Catalysis Inhibited_NO_Production Inhibited_NO_Production nNOS_Active_Site->Inhibited_NO_Production Blockade Reduced_NO_Production Reduced_NO_Production nNOS_Active_Site->Reduced_NO_Production Partial Blockade H4B H4B H4B->nNOS_Active_Site Cofactor 7-NI 7-NI 7-NI->nNOS_Active_Site Competitive Inhibition (H-bonding at N1) 1-Me-7-NI 1-Me-7-NI 1-Me-7-NI->nNOS_Active_Site Weak Inhibition (Steric hindrance at N1)

Figure 1: A simplified representation of the nNOS catalytic cycle and the comparative inhibitory mechanisms of 7-nitroindazole and this compound.

SAR_Indazole cluster_N1_Substitution Substitution at N1 cluster_7_Substitution Substitution at 7-Position Indazole_Core Indazole Core (nNOS Binding) N1_Position N1 Position Indazole_Core->N1_Position 7_Position 7-Position Indazole_Core->7_Position N1_H N1-H (Hydrogen Bond Donor) N1_Position->N1_H High Affinity N1_Methyl N1-Methyl (Steric Hindrance) N1_Position->N1_Methyl Low Affinity 7_Nitro 7-Nitro (Heme Interaction) 7_Position->7_Nitro Potent Inhibition

Figure 2: A diagram illustrating the key structure-activity relationships of indazole-based nNOS inhibitors, highlighting the critical role of the N1 position.

Conclusion and Future Directions

Currently, this compound is primarily utilized as a chemical intermediate in synthetic chemistry.[5] However, to fully elucidate its pharmacological profile, further research is warranted. Direct experimental validation of its inhibitory activity against all three NOS isoforms is essential. Such studies would not only confirm the hypothesized mechanism of action but also contribute to a deeper understanding of the structure-activity relationships governing the selectivity and potency of indazole-based NOS inhibitors.

References

  • Gámez, E., et al. (2009). Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation. PubMed. Retrieved from [Link]

  • Bentham Science. (n.d.). A Quantitative Structure-Activity Relationship Study on Some Imidazoles and 2-Aminopyridines Acting as Nitric Oxide Synthase (NOS) Inhibitors. Bentham Science. Retrieved from [Link]

  • ACS Publications. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indazole, 1-methyl-7-nitro-. Retrieved from [Link]

  • PubMed. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal Structure of Nitric Oxide Synthase Bound to Nitro Indazole Reveals a Novel Inactivation Mechanism. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 7-Nitroindazole. Retrieved from [Link]

  • NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Retrieved from [Link]

  • NIH. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. Retrieved from [Link]

  • PubMed. (2002). Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of indazole derivatives. ResearchGate. Retrieved from [Link]

  • SID. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole. SID. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Taylor & Francis Online. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 6-Methyl-7-nitro-1H-indazole. Retrieved from [Link]

  • PubMed. (1995). Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). 7-Nitroindazole. Retrieved from [Link]

  • PubMed. (1997). Comparison of 7-nitroindazole with other nitric oxide synthase inhibitors as attenuators of opioid withdrawal. PubMed. Retrieved from [Link]

  • PubMed. (1995). Inhibition of neuronal nitric oxide synthase by 7-nitroindazole: effects upon local cerebral blood flow and glucose use in the rat. PubMed. Retrieved from [Link]

  • Taylor & Francis Online. (2010). Nitric Oxide Inhibition Strategies. Taylor & Francis Online. Retrieved from [Link]

  • PubMed. (1996). Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia. PubMed. Retrieved from [Link]

  • Anesthesia & Analgesia. (1997). How Selective Is 7-Nitroindazole, An Inhibitor of Neuronal Nitric Oxide Synthase? Anesthesia & Analgesia. Retrieved from [Link]

  • PubMed. (1996). 7-Nitro Indazole, a Selective Neuronal Nitric Oxide Synthase Inhibitor in Vivo, Impairs Spatial Learning in the Rat. PubMed. Retrieved from [Link]

  • PubMed. (1995). 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety. PubMed. Retrieved from [Link]

Sources

A Technical Guide to Nitroindazole Compounds: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nitroindazole compounds, a fascinating class of nitrogen-containing heterocyclic molecules, stand at the crossroads of organic synthesis and medicinal chemistry. Characterized by a bicyclic structure featuring a benzene ring fused to a pyrazole ring, the addition of a nitro group—a potent electron-withdrawing moiety—confers unique physicochemical properties and a remarkable spectrum of biological activities.[1] This guide provides a comprehensive exploration of the nitroindazole core, tracing its journey from foundational discoveries in the late 19th century to its current status as a privileged scaffold in modern drug development. We will delve into the historical context of its discovery, dissect key synthetic methodologies, analyze its diverse therapeutic applications, and elucidate the molecular mechanisms that underpin its pharmacological effects. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this pivotal class of compounds.

Chapter 1: The Genesis of a Scaffold - A Historical Perspective

The story of nitroindazoles is intrinsically linked to the development of heterocyclic chemistry. The parent indazole ring system, a stable aromatic scaffold with 10 π-electrons, was first synthesized and characterized by the renowned German chemist Emil Fischer in the 1880s.[2][3] Fischer's pioneering work, which also included the famous Fischer indole synthesis, laid the essential groundwork for the exploration of this heterocyclic family.[2][4]

The narrative of nitroindazoles began in the early 20th century. A pivotal moment was the first reported synthesis of 5-nitroindazole by Noelting in 1904, achieved through the diazotization of 2-amino-5-nitrotoluene followed by intramolecular cyclization.[1] This breakthrough opened the door to functionalized indazoles, sparking interest in how the introduction of a nitro group could modulate the molecule's properties. Around the same period, chemists like Jacobson, Huber, and Auwers further expanded the synthetic toolkit, developing methods such as the cyclization of N-nitroso-o-toluidines to access the indazole core.[2][5]

The broader context of medicinal chemistry also played a role. The approval of the first nitroaromatic drug in 1945 catalyzed research into other nitro-containing heterocycles for therapeutic purposes.[1] This momentum led to more systematic approaches for creating specific nitroindazole isomers, culminating in achievements like a 1976 patent that detailed methods for preparing the 4-, 5-, 6-, and 7-nitro isomers, making a diverse library of these compounds accessible for biological screening.[2]

Chapter 2: The Art of Synthesis - Foundational Methodologies

The synthetic routes to nitroindazoles are varied, reflecting over a century of developments in organic chemistry. Early methods were crucial for enabling the initial biological investigations, while modern techniques have improved efficiency, yield, and substrate scope.

Classical Synthetic Routes to the Nitroindazole Core

Several foundational methods have been established for the synthesis of the nitroindazole scaffold. These routes typically involve the formation of the pyrazole ring onto a pre-functionalized nitrobenzene derivative.

G cluster_0 Key Synthetic Precursors cluster_1 Reaction Pathways Nitro_o_toluidine Nitro-o-toluidine Derivatives Nitrosation_Cyclization Nitrosation & Intramolecular Cyclization Nitro_o_toluidine->Nitrosation_Cyclization (Jacobson-Huber) Nitro_fluorobenzaldehyde Nitro-fluorobenzaldehyde Derivatives Hydrazine_Condensation Hydrazine Condensation/Cyclization Nitro_fluorobenzaldehyde->Hydrazine_Condensation Nitro_anthranilic_acid Nitro-anthranilic Acid Derivatives Diazotization_Reduction Diazotization, Reduction & Cyclization Nitro_anthranilic_acid->Diazotization_Reduction Nitroindazole_Core Nitroindazole Core Scaffold Nitrosation_Cyclization->Nitroindazole_Core Hydrazine_Condensation->Nitroindazole_Core Diazotization_Reduction->Nitroindazole_Core

Caption: Key synthetic pathways to the nitroindazole core.

Experimental Protocol: Synthesis of 5-Nitroindazole from 2-Methyl-4-nitroaniline

This method, a variation of the Jacobson-Huber reaction, is a classic example of indazole synthesis via diazotization and in-situ cyclization.

Causality: The reaction is initiated by converting the primary amine of 2-methyl-4-nitroaniline into a diazonium salt using sodium nitrite in an acidic medium. The resulting intermediate is unstable and undergoes spontaneous intramolecular cyclization, driven by the nucleophilicity of the adjacent methyl group's carbon, which attacks the diazonium group. Subsequent aromatization yields the stable 1H-indazole ring system. Acetic acid serves as both the solvent and the acid catalyst.

Step-by-Step Methodology: [6]

  • Dissolution: Dissolve 2-methyl-4-nitroaniline (1.96 mmol) in acetic acid in a suitable reaction vessel.

  • Cooling: Maintain the temperature of the solution at 0 °C using an ice bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.96 mmol) in water. Add this solution dropwise to the stirred aniline solution while maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 72 hours.

  • Work-up:

    • Concentrate the reaction mixture using a rotary evaporator to remove the acetic acid.

    • Dilute the residue with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Validation: The product, 5-nitro-1H-indazole, is typically obtained in quantitative yield and can be validated by standard analytical techniques (¹H NMR, ¹³C NMR, MS). The absence of the starting material's characteristic signals and the appearance of the indazole ring protons confirm the successful cyclization.

Chapter 3: Biological Activities and Therapeutic Landscape

Nitroindazole derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as privileged scaffolds in the pursuit of new therapeutic agents.[3]

Antiparasitic Agents: A Potent Weapon Against Protozoa

Perhaps the most significant application of nitroindazoles is in the fight against parasitic diseases, particularly those caused by protozoa from the Trypanosomatidae family.[7]

  • Anti-Chagasic Activity: Derivatives of 5-nitroindazole have shown potent activity against Trypanosoma cruzi, the causative agent of Chagas disease.[8][9] The nitro group at the 5-position is often critical for this activity.[10]

  • Antileishmanial Activity: Novel 3-chloro-6-nitro-1H-indazole derivatives have been identified as promising candidates against Leishmania infantum, a parasite responsible for visceral leishmaniasis.[3]

Compound Modification Anti-T. cruzi Activity (IC₅₀, µM) Reference
5a 5-nitro-2-picolyl-indazolin-3-one1.1 ± 0.3 (epimastigotes)[8]
22 5-nitroindazole derivativeMost active in its series (epimastigotes)[8]
79 Novel 5-nitroindazole derivative4.7 ± 0.3 (Arequipa strain)[3]

Table 1: In vitro activity of selected 5-nitroindazole derivatives against Trypanosoma cruzi.

Neuropharmacology: The Selective Inhibition of nNOS by 7-Nitroindazole

7-Nitroindazole (7-NI) has carved out a distinct niche as a selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological processes.[11][12] Unlike non-selective NOS inhibitors, 7-NI can inhibit nNOS without significantly affecting endothelial NOS (eNOS), thereby avoiding major impacts on blood pressure.[13][14] This selectivity makes it an invaluable tool for studying the role of neuronal nitric oxide in the central nervous system. Research has shown that 7-NI possesses neuroprotective, anxiolytic-like, and analgesic properties, making it a lead compound for investigating treatments for neurodegenerative diseases and anxiety.[11][12][15]

Oncology and Beyond

The utility of nitroindazoles extends to other therapeutic areas:

  • Anticancer: The hypoxic (low oxygen) microenvironment of solid tumors presents a major challenge for traditional therapies. Nitroaromatic compounds can be selectively activated under hypoxic conditions, making them promising hypoxia-selective drugs.[16] Certain 5-nitroindazole derivatives have demonstrated substantial anticancer activity against cell lines like A549 (lung carcinoma) and MCF7 (breast cancer), with potency comparable to established drugs.[10]

  • Antitubercular: Nitroimidazole analogues, such as PA-824, are in clinical development for treating tuberculosis.[17][18] They show a unique ability to exert a bactericidal effect on non-replicating, persistent bacilli, which could be key to shortening the lengthy course of tuberculosis therapy.[18]

  • Antibacterial/Antifungal: Various indazole derivatives, including nitro-substituted compounds, have demonstrated activity against bacteria like B. subtilis and E. coli as well as various fungi.[3]

Chapter 4: Unraveling the Mechanism of Action

The diverse biological effects of nitroindazoles are rooted in distinct molecular mechanisms, which are often dictated by the specific isomer and substitution pattern.

Bioreduction: The Key to Antiparasitic and Hypoxic Anticancer Activity

The mechanism of action for many antiparasitic and hypoxia-activated anticancer nitroindazoles relies on the reductive activation of the nitro group.[10][]

Causality: In anaerobic organisms like protozoa or in the hypoxic environment of tumors, type I nitroreductases (NTRs) catalyze the reduction of the nitro group (-NO₂) to a nitroso (-NO) and subsequently to a hydroxylamine (-NHOH) and an amine (-NH₂). This process generates highly reactive nitrogen species, including cytotoxic free radicals.[8] These radicals can induce significant cellular damage by causing DNA strand breaks and oxidizing essential biomolecules like lipids, proteins, and thiols (e.g., trypanothione in trypanosomes), ultimately leading to parasite or cancer cell death.[][20]

G Nitroindazole Nitroindazole (R-NO₂) NTR Nitroreductase (NTR) + NAD(P)H Nitroindazole->NTR Nitroso Nitroso Intermediate (R-NO) NTR->Nitroso 2e⁻, 2H⁺ Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine 2e⁻, 2H⁺ Radicals Reactive Nitrogen Species (Free Radicals) Hydroxylamine->Radicals Further Reduction Damage Cellular Damage (DNA, Proteins, Lipids) Radicals->Damage Death Cell Death Damage->Death

Caption: Bioreductive activation of nitroindazoles.

Enzyme Inhibition: The Selective Targeting of nNOS

The mechanism of 7-nitroindazole is fundamentally different and is based on specific enzyme inhibition.

Causality: 7-NI acts as a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS).[11] nNOS is a hemoprotein enzyme that converts L-arginine to L-citrulline, producing nitric oxide (NO) in the process.[11] NO is a critical signaling molecule in the nervous system. By binding to the nNOS active site, 7-NI blocks the synthesis of NO, thereby modulating neuronal signaling pathways.[11][12] This targeted inhibition allows for the investigation and potential treatment of neurological conditions where NO dysregulation is a contributing factor.

G L_Arginine L-Arginine nNOS Neuronal Nitric Oxide Synthase (nNOS) L_Arginine->nNOS NO_Citrulline Nitric Oxide (NO) + L-Citrulline nNOS->NO_Citrulline Signaling Neuronal Signaling NO_Citrulline->Signaling 7NI 7-Nitroindazole 7NI->nNOS Inhibition

Sources

Unveiling the Therapeutic Potential of 1-Methyl-7-nitro-1H-indazole: A Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Executive Summary

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This guide focuses on a specific, yet underexplored, derivative: 1-Methyl-7-nitro-1H-indazole . While direct research on this compound is nascent, a comprehensive analysis of its parent molecule, 7-nitro-1H-indazole (7-NI), and the broader class of indazole derivatives, reveals a compelling landscape of potential therapeutic targets. This document provides a deep dive into the primary and plausible secondary targets, furnishing researchers with the mechanistic rationale and actionable experimental protocols required to investigate its therapeutic promise. We will proceed from the most established target for the 7-nitroindazole pharmacophore—neuronal nitric oxide synthase (nNOS)—to the broader potential for kinase inhibition, equipping research teams with the foundational knowledge for strategic drug discovery programs.

PART 1: The Primary Target - Neuronal Nitric Oxide Synthase (nNOS)

The most significant body of evidence for the 7-nitroindazole core points unequivocally to the selective inhibition of neuronal nitric oxide synthase (nNOS), one of three isoforms of the enzyme responsible for synthesizing the critical signaling molecule, nitric oxide (NO).[4][5][6]

Mechanism of Action and Therapeutic Rationale

7-nitro-1H-indazole (7-NI) is a well-characterized, selective inhibitor of nNOS.[4][7][8] Overproduction of NO by nNOS is a key pathological event in a range of neurological disorders. Excess NO reacts with superoxide radicals to form peroxynitrite (ONOO-), a potent and destructive oxidant that damages lipids, proteins, and DNA, leading to neuronal cell death.[9] By inhibiting nNOS, 7-nitroindazole-based compounds can mitigate this neurotoxic cascade.

The therapeutic rationale is therefore centered on neuroprotection. Studies using the parent compound, 7-NI, have demonstrated significant protective effects in preclinical models of:

  • Parkinson's Disease: 7-NI protects dopaminergic neurons from MPP+-induced neurotoxicity, a common experimental model for Parkinson's.[9][10] This is achieved by preventing the formation of toxic NO-derived species.[9]

  • Ischemic Stroke & Excitotoxicity: NO is heavily implicated in the cell death that follows NMDA receptor activation during ischemic events.[9] nNOS inhibitors show promise in reducing this damage.

  • Iron-Induced Neurotoxicity: 7-NI has been shown to have neuroprotective effects against iron-induced hippocampal neurotoxicity, a process relevant to conditions like Alzheimer's disease where iron dysregulation occurs.[11]

  • Neuropathic Pain and Anesthesia: nNOS inhibition has been linked to antinociceptive (pain-relieving) effects and the potentiation of anesthesia, suggesting a role for NO in modulating neuronal excitability and consciousness.[5][7][12][13]

The N1-methylation of the indazole core in This compound may alter its potency, selectivity, or pharmacokinetic properties compared to the parent 7-NI, making its direct evaluation a critical research step.

Signaling Pathway Visualization

The following diagram illustrates the central role of nNOS in neuronal signaling and its pathological activation, providing a clear visual of the intervention point for an inhibitor like this compound.

nNOS_Pathway cluster_patho Pathological Cascade Glutamate Glutamate Release (e.g., Ischemia) NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Activates Calmodulin Ca2+/Calmodulin Complex Ca_Influx->Calmodulin Forms nNOS_active nNOS (active) Calmodulin->nNOS_active Activates nNOS_inactive nNOS (inactive) NO_Citrulline Nitric Oxide (NO) + L-Citrulline nNOS_active->NO_Citrulline Catalyzes Arginine L-Arginine Arginine->nNOS_active sGC Soluble Guanylate Cyclase (sGC) NO_Citrulline->sGC Activates Peroxynitrite Peroxynitrite (ONOO-) NO_Citrulline->Peroxynitrite cGMP cGMP sGC->cGMP Produces Physiological Physiological Effects (e.g., Synaptic Plasticity) cGMP->Physiological Superoxide Superoxide (O2-) Superoxide->Peroxynitrite Reacts with Damage Oxidative Damage (Lipid Peroxidation, etc.) Peroxynitrite->Damage Apoptosis Neuronal Apoptosis Damage->Apoptosis Inhibitor 1-Methyl-7-nitro- 1H-indazole Inhibitor->nNOS_active Inhibits

Caption: nNOS signaling cascade and the neurotoxic peroxynitrite pathway.

PART 2: Expanding Horizons - Kinase Inhibition as a Secondary Target Class

Beyond nNOS, the indazole heterocycle is a well-established pharmacophore in the development of protein kinase inhibitors, many of which have culminated in approved anticancer therapies like Axitinib and Pazopanib.[3] This suggests a strong scientific basis for screening this compound against a panel of protein kinases.

Rationale for Kinase Screening

Indazole derivatives are known to be effective ATP-competitive inhibitors, fitting into the adenine-binding pocket of various kinases. Their rigid, planar structure and capacity for hydrogen bonding make them ideal scaffolds for this purpose. Numerous studies have detailed the synthesis and evaluation of indazole derivatives against a wide array of kinases implicated in cancer and inflammatory diseases.[3][14]

For example, different indazole-based compounds have shown potent inhibitory activity against:

  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): A key target in angiogenesis.[3]

  • PKMYT1 (Protein Kinase, Membrane-Associated Tyrosine- and Threonine-specific 1): A crucial regulator of the G2/M cell cycle checkpoint, representing a promising target in oncology.[14]

  • GSK-3 (Glycogen Synthase Kinase 3): Implicated in a variety of diseases including neurodegenerative disorders and cancer.[3]

Given this precedent, it is highly plausible that this compound possesses affinity for one or more protein kinases. A broad screening approach is therefore a logical and necessary step in defining its full therapeutic potential.

Data Presentation: Biological Activity of Related Indazole Compounds

To provide context for potential screening efforts, the following table summarizes reported inhibitory activities for various indazole derivatives against different targets.

Compound ClassTargetActivity TypeValueReference
3-Chloro-6-nitro-1H-indazole DerivativesLeishmania infantumIC₅₀4 - 117 µM[15]
Curcumin Indazole AnalogsWiDr (Colon Cancer) CellsIC₅₀27.20 µM[16]
1H-indazole-3-carboxamide DerivativesGSK-3βIC₅₀~0.35 - 3.0 µM[3]
Novel Indazole CompoundsPKMYT1 KinaseIC₅₀Varies (nM range)[14]

PART 3: Experimental Protocols

To facilitate the investigation of this compound, this section provides actionable, step-by-step protocols for its synthesis and the validation of its primary and potential secondary targets.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the N-methylation of nitroindazoles.[15]

Objective: To synthesize this compound from 7-nitro-1H-indazole.

Materials:

  • 7-nitro-1H-indazole

  • Dimethylformamide (DMF), anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Iodomethane (Methyl Iodide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for flash chromatography

Procedure:

  • Preparation: Dissolve 7-nitro-1H-indazole (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice bath.

  • Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0°C. Allow the mixture to stir for 30-60 minutes at this temperature. The formation of the sodium salt may be observed.

  • Methylation: Add iodomethane (1.1 eq) dropwise to the reaction mixture at 0°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours, monitoring the reaction progress by TLC.

  • Quenching & Extraction: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water (3x) and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for separating the N1-methyl and N2-methyl isomers.

  • Characterization: Confirm the structure and purity of the desired product, this compound, using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro nNOS Inhibition Assay (Griess Assay)

Objective: To determine the IC₅₀ value of this compound against neuronal nitric oxide synthase.

Principle: This colorimetric assay measures nitrite (NO₂⁻), a stable breakdown product of NO. The assay quantifies the enzymatic activity of nNOS by measuring the amount of nitrite produced from the substrate L-arginine.

Materials:

  • Recombinant human nNOS

  • This compound

  • 7-nitro-1H-indazole (as a positive control)

  • Reaction buffer (e.g., HEPES buffer containing necessary co-factors: NADPH, FAD, FMN, BH4, and calmodulin)

  • L-Arginine (substrate)

  • Griess Reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • 96-well microplate

  • Microplate reader (540 nm absorbance)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series to test a range of concentrations.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Reaction buffer

    • Recombinant nNOS enzyme

    • Test compound at various concentrations (or vehicle control)

    • Incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add L-arginine to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop Reaction & Develop Color: Add Griess Reagent to each well. This will react with the nitrite produced to form a magenta-colored azo compound.

  • Readout: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.

  • Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: General Kinase Inhibition Screening Workflow

Objective: To screen this compound for inhibitory activity against a panel of protein kinases.

Principle: The ADP-Glo™ Kinase Assay is a common method that quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.

Kinase_Workflow Start Start: Prepare Reagents (Kinase, Substrate, ATP, Compound) Step1 Step 1: Kinase Reaction Add Kinase, Substrate, and Test Compound to wells Start->Step1 Step2 Step 2: Initiate Reaction Add ATP to start phosphorylation Step1->Step2 Step3 Step 3: First Readout Add ADP-Glo™ Reagent to terminate kinase reaction and deplete unused ATP Step2->Step3 Step4 Step 4: Second Readout Add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase reaction Step3->Step4 End End: Measure Luminescence (Signal correlates with ADP produced, i.e., kinase activity) Step4->End

Caption: Workflow for a generic kinase inhibition assay (e.g., ADP-Glo™).

PART 4: Future Directions and Concluding Remarks

The therapeutic potential of This compound is strongly suggested by the robust pharmacology of its parent compound and the broader indazole class. The primary, most probable target is neuronal nitric oxide synthase , positioning this molecule as a candidate for development in the fields of neurodegeneration and neuropathic pain. The key scientific question is how N1-methylation affects the potency and selectivity for nNOS versus other NOS isoforms (eNOS and iNOS).

Furthermore, the high potential for kinase inhibition cannot be overlooked. A broad kinase screen is a critical next step to uncover potential secondary targets, which could open therapeutic avenues in oncology or immunology. This dual-target potential, while complex, presents a unique opportunity. A comprehensive investigation, beginning with the protocols outlined in this guide, will be essential to fully elucidate the mechanistic underpinnings and therapeutic promise of this intriguing molecule.

References

  • 7-nitroindazole protects striatal dopaminergic neurons against MPP+-induced degeneration: an in vivo microdialysis study. PubMed. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. [Link]

  • Neuroprotection by 7-nitroindazole against iron-induced hippocampal neurotoxicity. ScienceDirect. [Link]

  • 7-Nitroindazole - Wikipedia. Wikipedia. [Link]

  • Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. PubMed. [Link]

  • 6-Methyl-7-nitro-1H-indazole - MySkinRecipes. MySkinRecipes. [Link]

  • 7-Nitroindazole | C7H5N3O2 | CID 1893. PubChem. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Taylor & Francis Online. [Link]

  • Nitroreductase-triggered indazole formation. ChemRxiv. [Link]

  • Synthesis method of indazole compound.
  • 2-(1-Methyl-1H-indazol-5-yl)-N-arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. ResearchGate. [Link]

  • 1H-Indazole, 1-methyl-7-nitro- | C8H7N3O2 | CID 151556. PubChem. [Link]

  • 7-nitroindazole: an inhibitor of nitric oxide synthase. PubMed. [Link]

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

  • 7-Nitro Indazole Enhances Methohexital Anesthesia. PubMed. [Link]

  • Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia. PubMed. [Link]

  • (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. [Link]

  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. National Institutes of Health. [Link]

  • 7-Nitro Indazole, a Selective Neuronal Nitric Oxide Synthase Inhibitor in Vivo, Impairs Spatial Learning in the Rat. PubMed. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health. [Link]

  • Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects. National Institutes of Health. [Link]

  • Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science. [Link]

Sources

The Indazole Scaffold: A Versatile Building Block for Novel E3 Ligase Ligands in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality with the potential to address previously "undruggable" targets. This is primarily achieved through the use of heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest. The success of a PROTAC is critically dependent on its ability to recruit an E3 ubiquitin ligase. While the field has been dominated by ligands for a handful of E3 ligases, there is a pressing need to expand the repertoire of available E3 ligase recruiters to unlock the full potential of TPD. This guide explores the burgeoning field of novel E3 ligase ligand discovery, with a specific focus on the indazole scaffold as a promising and versatile starting point. We present a comprehensive, technically-grounded framework for the design, synthesis, and evaluation of indazole-based E3 ligase ligands, using 1-methyl-7-nitro-1H-indazole as a foundational building block for the generation of a hypothetical chemical library. Detailed experimental protocols and strategic insights are provided to empower researchers in their quest to develop the next generation of protein degraders.

The Dawn of a New Therapeutic Era: Targeted Protein Degradation

Conventional small molecule drugs typically function by inhibiting the activity of a target protein. In contrast, targeted protein degradation (TPD) offers a paradigm shift by inducing the selective removal of a target protein from the cell.[1][2] This is achieved by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[3][4] Heterobifunctional molecules, most notably PROTACs, are at the forefront of this technology. A PROTAC is composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[5][6][7] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[4][8] This catalytic mechanism allows for substoichiometric degradation of the target protein, offering a powerful alternative to traditional occupancy-based inhibition.[5]

The landscape of TPD is, however, constrained by the limited number of well-characterized E3 ligase ligands. The majority of PROTACs in development utilize ligands for either the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases.[4][9] To expand the druggable proteome and overcome potential resistance mechanisms, there is a critical need to discover and validate ligands for novel E3 ligases.[10][11][12][13] This guide focuses on a rational approach to this challenge, highlighting the potential of the indazole scaffold as a versatile starting point for the development of new E3 ligase recruiters.

The Indazole Scaffold: A Privileged Structure for E3 Ligase Ligand Design

The indazole core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[14][15] Its rigid structure and tunable electronic properties make it an attractive scaffold for the design of ligands that can engage in specific interactions with protein binding pockets. Recent studies have begun to explore indazole derivatives as potential ligands for E3 ligases, including Cereblon.[10] The ability to readily functionalize the indazole ring at multiple positions provides a powerful platform for generating diverse chemical libraries to screen for E3 ligase binding and subsequent degrader activity.

This guide will utilize This compound as a model starting material to illustrate the process of developing a library of potential E3 ligase ligands. The nitro group can be a versatile handle for further chemical modifications, or it can be a key pharmacophoric feature for binding. The methyl group at the N1 position provides a fixed point of reference and prevents tautomerization.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is essential for successful synthetic campaigns.

PropertyValueReference
Molecular Formula C₈H₇N₃O₂[16][17]
Molecular Weight 177.16 g/mol [16][17]
CAS Number 58706-36-8[16][17]
Appearance Solid[16]
IUPAC Name 1-methyl-7-nitroindazole[16][17]

Synthetic Strategy: From a Core Scaffold to a Diverse Ligand Library

The journey from a simple starting material to a library of potential E3 ligase ligands involves a series of strategic synthetic transformations. This section outlines a comprehensive workflow, beginning with the synthesis of the core building block, this compound, followed by key functionalization reactions to generate a diverse set of derivatives.

Synthetic_Workflow cluster_0 Core Synthesis cluster_1 Library Generation via Functionalization cluster_2 PROTAC Assembly Start 7-Nitro-1H-indazole Methylation Regioselective N-Methylation Start->Methylation Core This compound Methylation->Core Halogenation Halogenation (e.g., at C3 or C5) Core->Halogenation Other Other Functionalizations (e.g., C-H activation) Core->Other Suzuki Suzuki Coupling Halogenation->Suzuki Buchwald Buchwald-Hartwig Amination Halogenation->Buchwald Library Diverse Indazole Library Suzuki->Library Buchwald->Library Other->Library Linker Linker Attachment Library->Linker POI_Ligand POI Ligand Conjugation Linker->POI_Ligand PROTAC Final PROTAC Molecule POI_Ligand->PROTAC

Figure 1: General workflow for the synthesis of an indazole-based PROTAC library.

Detailed Experimental Protocol: Synthesis of this compound

The synthesis of the core building block is the crucial first step. While several methods exist for the methylation of indazoles, regioselectivity can be a challenge.[4][18][19] The following protocol is adapted from literature procedures and aims for a regioselective synthesis.[4]

Reaction Scheme: 7-Nitro-1H-indazole + Methyl Iodide --(Base, Solvent)--> this compound

Materials:

  • 7-Nitro-1H-indazole

  • Methyl iodide (CH₃I)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 7-nitro-1H-indazole (1.0 eq.) in anhydrous DMF dropwise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Library Generation: Functionalization of the Indazole Core

With the core building block in hand, the next step is to introduce diversity by functionalizing the indazole ring. The C3 and C5 positions are often targeted for linker attachment in PROTAC design. The following are examples of powerful cross-coupling reactions that can be employed.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[1][2][8][9][12][20][21][22][23][24] To utilize this reaction, the indazole core must first be halogenated, typically with bromine or iodine, at the desired position (e.g., C3 or C5).

General Protocol for Suzuki-Miyaura Coupling of a Halo-indazole:

  • To a reaction vessel, add the halo-indazole derivative (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

  • Add a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).

  • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, which can be useful for introducing a linker attachment point or for modulating the electronic properties of the indazole core.[14][22][23][25]

General Protocol for Buchwald-Hartwig Amination of a Halo-indazole:

  • In a glovebox or under an inert atmosphere, combine the halo-indazole (1.0 eq.), the amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 1.2-2 times the palladium loading), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.5 eq.).

  • Add an anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane).

  • Seal the reaction vessel and heat to the required temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Biological Evaluation: A Stepwise Approach to Validating Novel E3 Ligase Ligands

Once a library of indazole derivatives has been synthesized, a systematic biological evaluation is necessary to identify promising E3 ligase ligands and to assess their potential as protein degrader building blocks.

Biological_Evaluation cluster_0 Primary Screening cluster_1 Secondary Validation cluster_2 Mechanism of Action E3_Binding E3 Ligase Binding Assay (e.g., AlphaScreen, FP) Hit_Identification Hit Identification (Compounds with E3 Ligase Affinity) E3_Binding->Hit_Identification Ternary_Complex Ternary Complex Formation Assay (e.g., NanoBRET, TR-FRET) Hit_Identification->Ternary_Complex Degradation_Assay Target Protein Degradation Assay (e.g., HiBiT, Western Blot) Ternary_Complex->Degradation_Assay Lead_Candidate Lead Candidate Selection Degradation_Assay->Lead_Candidate Proteasome_Inhibition Proteasome Inhibitor Rescue Lead_Candidate->Proteasome_Inhibition E3_Knockdown E3 Ligase Knockdown/out Lead_Candidate->E3_Knockdown Mechanism_Validated Mechanism Validated Proteasome_Inhibition->Mechanism_Validated E3_Knockdown->Mechanism_Validated

Figure 2: Stepwise workflow for the biological evaluation of novel E3 ligase ligands.

Primary Screening: Assessing E3 Ligase Binding

The initial step is to screen the synthesized indazole library for direct binding to the E3 ligase of interest. High-throughput, in vitro binding assays are ideal for this purpose.

AlphaScreen is a bead-based proximity assay that is well-suited for detecting protein-small molecule interactions.[14][15][26][27][28]

Principle: Donor and acceptor beads are coated with molecules that will interact in the presence of a binding event. For screening E3 ligase ligands, one could use a biotinylated version of the E3 ligase bound to streptavidin-coated donor beads and a tagged version of the ligand or a known binder to acceptor beads. A test compound that binds to the E3 ligase will displace the tagged ligand, leading to a decrease in the AlphaScreen signal.

General Protocol:

  • Prepare a reaction mixture containing the E3 ligase, donor beads, and acceptor beads in an appropriate assay buffer.

  • Add the test compounds from the indazole library at various concentrations.

  • Incubate the mixture to allow for binding to reach equilibrium.

  • Read the plate on an AlphaScreen-compatible plate reader.

  • Analyze the data to determine the IC₅₀ values for compounds that inhibit the interaction.

FP is another powerful technique for monitoring binding events in solution.[4][9][24][29]

Principle: A small fluorescently labeled ligand (a "tracer") that binds to the E3 ligase will tumble slowly in solution when bound, resulting in a high FP signal. When an unlabeled test compound from the library competes for binding and displaces the tracer, the tracer tumbles more rapidly, leading to a decrease in the FP signal.

General Protocol:

  • Prepare a solution of the E3 ligase and the fluorescent tracer at concentrations optimized for a robust FP signal.

  • Dispense the E3 ligase/tracer mixture into a multi-well plate.

  • Add the indazole library compounds at a range of concentrations.

  • Incubate to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization using a suitable plate reader.

  • Calculate the IC₅₀ values for the competing compounds.

Secondary Validation: From Binding to Degradation

Compounds that demonstrate binding to the E3 ligase in primary screens are then advanced to cellular assays to confirm target engagement and to assess their ability to induce protein degradation when incorporated into a PROTAC.

The NanoBRET™ assay is a live-cell assay that can be used to quantify the engagement of a small molecule with its target protein.[5][6][11][16][18]

Principle: The target E3 ligase is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the E3 ligase is added to the cells. Binding of the tracer to the NanoLuc®-E3 ligase fusion results in Bioluminescence Resonance Energy Transfer (BRET). A test compound that enters the cell and engages the E3 ligase will compete with the tracer, leading to a loss of BRET signal.

General Protocol:

  • Transfect cells with a vector encoding the NanoLuc®-E3 ligase fusion protein.

  • Plate the transfected cells in a multi-well plate.

  • Add the NanoBRET™ tracer and the test compounds at various concentrations.

  • Incubate the cells to allow for compound entry and target engagement.

  • Add the Nano-Glo® substrate and measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.

  • Calculate the BRET ratio and determine the IC₅₀ values for target engagement.

The HiBiT system is a sensitive and quantitative method for measuring protein levels in live cells, making it ideal for assessing PROTAC-induced degradation.[30][31]

Principle: The POI is endogenously tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9 gene editing. The LgBiT protein is supplied, which complements with HiBiT to form a functional NanoLuc® luciferase. The resulting luminescence is directly proportional to the amount of the HiBiT-tagged POI. Treatment with a PROTAC that degrades the POI will lead to a decrease in the luminescent signal.

General Protocol:

  • Generate a stable cell line with the POI endogenously tagged with HiBiT.

  • Plate the cells in a multi-well plate.

  • Treat the cells with the indazole-based PROTACs at various concentrations and for different time points.

  • Add the Nano-Glo® HiBiT Lytic Detection Reagent (containing LgBiT and substrate).

  • Measure the luminescence on a plate reader.

  • Calculate the DC₅₀ (concentration for 50% degradation) and Dmax (maximum degradation) values.

Western blotting is a classic and essential method for visually confirming protein degradation and assessing its specificity.[20][22]

Principle: Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the POI and a loading control. A decrease in the band intensity of the POI relative to the loading control indicates degradation.

General Protocol:

  • Treat cells with the indazole-based PROTACs.

  • Lyse the cells and quantify the total protein concentration.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with a primary antibody against the POI and a loading control (e.g., GAPDH or β-actin).

  • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a chemiluminescent substrate and image the blot.

  • Quantify the band intensities to determine the extent of protein degradation.

Conclusion and Future Directions

The exploration of novel E3 ligase ligands is a critical frontier in the field of targeted protein degradation. The indazole scaffold represents a promising starting point for the development of such ligands, offering a synthetically tractable and versatile platform for library generation. This guide has provided a comprehensive technical framework for the design, synthesis, and evaluation of indazole-based E3 ligase recruiters, using this compound as a model building block. By following the detailed experimental protocols and strategic workflows outlined herein, researchers can systematically navigate the path from a novel chemical scaffold to a validated protein degrader building block. The continued discovery and characterization of new E3 ligase ligands will undoubtedly expand the therapeutic potential of TPD, paving the way for the development of innovative medicines for a wide range of diseases.

References

  • Bricelj, A., Steinebach, C., & Sosič, I. (2021). E3 ligase ligand chemistries: from building blocks to protein degraders. Chemical Society Reviews, 50(13), 7545-7580.
  • Ciulli, A., & Ishida, T. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(1), 4-18.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 151556, this compound. Retrieved from [Link]

  • Schapira, M., Calabrese, M. F., Bullock, A. N., & Crews, C. M. (2019). Targeted protein degradation: expanding the toolbox. Nature Reviews Drug Discovery, 18(12), 949-963.
  • Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design.
  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell, 181(1), 102-114.
  • Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW.
  • O'Reilly, M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Tetrahedron, 94, 132296.
  • Sun, X., et al. (2019). PROTACs: great opportunities for academia and industry. Signal Transduction and Targeted Therapy, 4(1), 1-33.
  • Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Essays in Biochemistry, 61(5), 505-516.
  • Guenette, R. G., & Potts, P. R. (2023). High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery. Methods in Enzymology, 681, 23-39.
  • Zou, Y., Ma, D., & Wang, Y. (2019). The PROTAC technology in drug development. Cell Biochemistry and Function, 37(1), 21-30.
  • Gambouz, K., et al. (2020). Palladium‐Catalyzed Oxidative Arylation of 1H‐Indazoles with Arenes. ChemistrySelect, 5(42), 13133-13137.
  • Roy, M. J., et al. (2015). A general method for the synthesis of 1,3,5-substituted pyrazoles by a regiospecific Suzuki-Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry, 13(10), 2819-2822.
  • Robers, M. B., et al. (2015). A luminescent assay for real-time measurements of protein binding kinetics in living cells.
  • Sakamoto, K. M., et al. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559.
  • Jaffari, G. A., & Elvidge, J. A. (1968). Methylation of indazoles and related reactions. Journal of the Chemical Society C: Organic, 8, 1570-1574.
  • Ohoka, N., et al. (2017). In vivo knockdown of pathogenic proteins via specific and nongenetic inhibitor of apoptosis protein (IAP)-dependent protein erasers (SNIPERs). Journal of Biological Chemistry, 292(11), 4556-4570.
  • Eglen, R. M., et al. (2008). The use of AlphaScreen technology in HTS: current status. Current Chemical Genomics, 1, 2-10.
  • Bio-Techne. (n.d.). Degrader Building Blocks | LYTAC & PROTAC Degraders. Retrieved from [Link]

  • Tong, B., et al. (2020). A landscape of the druggable ubiquitome.
  • Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Babine, R. E., & Bender, S. L. (1997). Molecular recognition of protein−ligand complexes: applications to drug design. Chemical Reviews, 97(5), 1359-1472.
  • Dandia, A., et al. (2012). A facile synthesis of 1,3,5-trisubstituted pyrazoles via Suzuki cross-coupling reaction. Tetrahedron Letters, 53(22), 2795-2798.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). An Improved Catalyst System for the Palladium-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society, 118(30), 7215-7216.
  • Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866-5881.
  • Hsu, J. H. R., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1182-1190.
  • Ishida, T., & Ciulli, A. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS discovery : advancing life sciences R&D, 26(1), 4–18.
  • Ishida, T., & Ciulli, A. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS discovery : advancing life sciences R&D, 26(1), 4–18.
  • Gao, H., et al. (2013). High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1. Journal of Biomolecular Screening, 18(4), 460-468.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons.
  • Ciulli, A., & Ishida, T. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS discovery : advancing life sciences R&D, 26(1), 4–18.
  • Wurz, R. P., et al. (2022). Workflow for E3 Ligase Ligand Validation for PROTAC Development. Journal of Medicinal Chemistry, 65(1), 233-247.
  • Ullman, E. F., et al. (1994). Luminescent oxygen channeling immunoassay: a new principle for homogeneous immunoassays. Clinical Chemistry, 40(8), 1578-1583.
  • Gauthier, N., et al. (2008). A new E3 ubiquitin ligase, DTX2, that is involved in the regulation of the Notch signaling pathway. The Journal of Biological Chemistry, 283(29), 19945-19956.

Sources

A Spectroscopic Guide to 1-Methyl-7-nitro-1H-indazole: Elucidating Molecular Structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-7-nitro-1H-indazole is a substituted indazole derivative of significant interest in medicinal chemistry and drug development. The indazole scaffold is a prevalent motif in numerous pharmacologically active compounds, and the introduction of a nitro group and a methyl group at specific positions can profoundly influence the molecule's electronic properties, reactivity, and biological activity. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, which is a critical step in any research or development pipeline.

This technical guide provides a detailed exploration of the spectroscopic data for this compound (CAS No: 58706-36-8), focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the aim is to not only present the data but also to offer insights into the experimental rationale and the interpretation of the spectral features, thereby providing a self-validating framework for the structural elucidation of this molecule.

Molecular Structure and Spectroscopic Correlation

The structural integrity of this compound is the foundation for its chemical behavior. Spectroscopic techniques provide a powerful toolkit to probe this structure at the atomic and molecular level.

Molecular Structure of this compound cluster_indazole C1 C2 C1->C2 N1 C1->N1 C7 C7 C1->C7 C3 C2->C3 H6 H6 C2->H6 C4 C3->C4 H3 H3 C3->H3 C5 C4->C5 H4 H4 C4->H4 C6 C5->C6 H5 H5 C5->H5 C6->C1 N2 N1->N2 CH3 CH3 N1->CH3 N2->C6 N_nitro N C7->N_nitro O1_nitro O N_nitro->O1_nitro O2_nitro O N_nitro->O2_nitro

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: ¹H and ¹³C NMR

A typical experimental setup for acquiring high-quality NMR spectra of this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure good solubility and to avoid signal overlap with the analyte.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Obtain the carbon NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

The causality behind these choices lies in achieving a high signal-to-noise ratio and good resolution to accurately determine chemical shifts and coupling constants, which are fundamental for unambiguous structural assignment.

¹H NMR Data

The ¹H NMR spectrum provides a fingerprint of the proton environments within the molecule. The experimental data for this compound in DMSO-d₆ is summarized below[1].

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-38.35s-
H-48.24d8.5
H-58.18d8.5
H-67.33t8.5
CH₃4.14s-

Interpretation:

  • The downfield chemical shifts of the aromatic protons (H-4, H-5, and H-6) are indicative of their attachment to an electron-deficient aromatic system, a consequence of the electron-withdrawing nitro group.

  • The singlet for H-3 at 8.35 ppm is consistent with its position on the pyrazole ring with no adjacent protons for coupling.

  • The doublet for H-4 and H-5, along with the triplet for H-6, and their coupling constants of 8.5 Hz, reveal a classic three-spin system on the benzene ring, confirming the substitution pattern.

  • The singlet at 4.14 ppm integrating to three protons is characteristic of the N-methyl group.

¹³C NMR Data

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The experimental data is as follows[1].

CarbonChemical Shift (δ, ppm)
C-3132.89
C-3a139.01
C-4129.11
C-5120.13
C-6129.11
C-7132.89
C-7a124.97
CH₃40.27

Interpretation:

  • The chemical shifts of the aromatic carbons are in the expected region for a nitro-substituted benzimidazole system.

  • The distinct signals for each carbon (with the coincidental overlap of C-4 and C-6, and C-3 and C-7 in this reported data) confirm the number of unique carbon environments.

  • The upfield signal at 40.27 ppm is unequivocally assigned to the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. An air background spectrum is collected prior to the sample measurement.

The advantage of ATR-FTIR is the minimal sample preparation required and the high quality of the resulting spectra.

Expected IR Spectral Features
Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode
Aromatic C-H3100-3000Stretching
C-H (methyl)2950-2850Stretching
C=C, C=N1600-1450Aromatic Ring Stretching
N-O (nitro)1550-1500 and 1350-1300Asymmetric and Symmetric Stretching

The most diagnostic peaks for this molecule would be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, which are powerful indicators of its presence.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

EI is a common ionization technique that induces extensive fragmentation, providing a detailed fragmentation pattern that can be used for structural elucidation.

Expected Mass Spectrum and Fragmentation

The molecular formula of this compound is C₈H₇N₃O₂[2], with a molecular weight of 177.16 g/mol [2].

  • Molecular Ion Peak (M⁺˙): A prominent peak is expected at m/z = 177, corresponding to the intact molecular ion.

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide structural clues.

Proposed EI-MS Fragmentation of this compound M [M]⁺˙ m/z = 177 M_minus_NO2 [M-NO₂]⁺ m/z = 131 M->M_minus_NO2 - NO₂ M_minus_CH3 [M-CH₃]⁺ m/z = 162 M->M_minus_CH3 - CH₃ Indazole_core [C₇H₅N₂]⁺ m/z = 117 M_minus_NO2->Indazole_core - CH₂

Caption: Proposed Electron Ionization Mass Spectrometry Fragmentation Pathway.

Interpretation:

  • Loss of the nitro group (NO₂, 46 Da) from the molecular ion would result in a fragment at m/z = 131.

  • Loss of the methyl group (CH₃, 15 Da) would lead to a fragment at m/z = 162.

  • Further fragmentation of the m/z = 131 ion could lead to the formation of the indazole core cation.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating data from NMR, IR, and Mass Spectrometry, provides a robust and self-validating methodology for its structural confirmation. The experimental NMR data presented in this guide offers definitive evidence for the connectivity and chemical environments of the atoms within the molecule. While the IR and MS data are discussed based on well-established principles and data from analogous compounds, they provide a strong predictive framework for what to expect in an experimental setting. For any researcher working with this compound, a thorough understanding of its spectroscopic signature is an indispensable tool for ensuring the quality and integrity of their work.

References

  • PubChem. 1H-Indazole, 1-methyl-7-nitro-. [Link]

  • Bouissane, L., et al. (2006). reduction of nitroindazoles: preparation of new amino and chloroamino derivatives. Tetrahedron, 62(44), 10379-10384. [Link]

Sources

A Theoretical Investigation into the Tautomeric Landscape of 1-Methyl-7-nitro-1H-indazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Indazole derivatives are cornerstones in medicinal chemistry and materials science, with their biological activity and physicochemical properties often dictated by subtle structural variations. Tautomerism, a key isomeric phenomenon in N-heterocyclic compounds, represents a critical parameter in the rational design of novel indazole-based molecules. This technical guide provides a comprehensive theoretical framework for investigating the tautomerism of 1-Methyl-7-nitro-1H-indazole, a scaffold of significant interest. We will delve into the established computational methodologies, present a detailed protocol for a thorough theoretical study, and discuss the expected outcomes and their validation through experimental techniques. This document is intended for researchers, computational chemists, and drug development professionals seeking to understand and predict the tautomeric preferences of substituted indazoles.

Introduction: The Significance of Tautomerism in Nitroindazoles

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in drug discovery.[1] The introduction of a nitro group, a potent electron-withdrawing moiety, can significantly modulate the electronic properties and biological activity of the indazole core. Furthermore, methylation at one of the nitrogen atoms locks the molecule into specific tautomeric forms, influencing its hydrogen bonding capabilities, lipophilicity, and ultimately, its interaction with biological targets.

This compound (and its potential tautomer, 2-Methyl-7-nitro-2H-indazole) presents a compelling case for theoretical investigation. The relative stability of these tautomers can be influenced by a delicate interplay of electronic and steric effects. A robust understanding of the tautomeric equilibrium is paramount for predicting the molecule's behavior in different environments and for designing derivatives with optimized properties.

This guide will outline a systematic approach to theoretically characterize the tautomers of this compound, leveraging the power of computational chemistry to provide actionable insights for experimentalists.

The Tautomeric Forms of 1-Methyl-7-nitro-indazole

For 1-Methyl-7-nitro-indazole, two primary tautomeric forms are considered:

  • This compound (1H-tautomer): The methyl group is attached to the N1 nitrogen of the pyrazole ring.

  • 2-Methyl-7-nitro-2H-indazole (2H-tautomer): The methyl group is attached to the N2 nitrogen of the pyrazole ring.

The relative populations of these tautomers at equilibrium are governed by their Gibbs free energies.

Tautomers T1 This compound T2 2-Methyl-7-nitro-2H-indazole T1->T2 Tautomerization

Caption: The two principal tautomers of 1-Methyl-7-nitro-indazole.

Proposed Computational Methodology: A Self-Validating System

To ensure the reliability and accuracy of the theoretical predictions, a multi-faceted computational approach is recommended. Density Functional Theory (DFT) has been shown to provide a good balance of accuracy and computational cost for studying the tautomerism of indazole derivatives.[2]

Computational Workflow

The proposed workflow is designed to be a self-validating system, where each step builds upon the previous one to provide a comprehensive and reliable picture of the tautomeric landscape.

Computational_Workflow cluster_gas_phase Gas Phase Calculations cluster_solvation Solvation Effects cluster_analysis Data Analysis and Prediction geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) freq_calc Frequency Calculation (Vibrational Analysis) geom_opt->freq_calc Verify Minima nmr_pred NMR Chemical Shift Prediction (GIAO Method) geom_opt->nmr_pred Predict Spectra uv_vis_pred UV-Vis Spectra Prediction (TD-DFT) geom_opt->uv_vis_pred Predict Spectra single_point Single-Point Energy (Higher Level of Theory, e.g., MP2) freq_calc->single_point Refine Energies pcm_calc PCM Calculations (e.g., in Water, DMSO) single_point->pcm_calc Incorporate Solvent thermo_analysis Thermodynamic Analysis (ΔG, ΔH, ΔS) pcm_calc->thermo_analysis Calculate Relative Stabilities

Caption: A robust computational workflow for studying tautomerism.

Step-by-Step Computational Protocol
  • Geometry Optimization:

    • Objective: To find the lowest energy conformation for both the 1H- and 2H-tautomers.

    • Method: Density Functional Theory (DFT) using the B3LYP functional.[2][3]

    • Basis Set: 6-311++G(d,p). This basis set is robust and includes diffuse functions and polarization functions, which are important for accurately describing the electronic structure of molecules with heteroatoms and pi-systems.

    • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Frequency Calculation:

    • Objective: To confirm that the optimized geometries correspond to true energy minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

    • Method: Analytical frequency calculations at the same level of theory as the geometry optimization (B3LYP/6-311++G(d,p)).

    • Validation: The absence of imaginary frequencies confirms a true minimum.

  • Single-Point Energy Calculation (Optional but Recommended):

    • Objective: To obtain more accurate electronic energies.

    • Method: A higher level of theory, such as Møller-Plesset perturbation theory (MP2), can be used with the B3LYP-optimized geometries.[2]

    • Rationale: This approach, known as a composite method, often yields more accurate relative energies.

  • Inclusion of Solvation Effects:

    • Objective: To model the influence of a solvent on the tautomeric equilibrium.

    • Method: The Polarizable Continuum Model (PCM) is a computationally efficient and widely used method.

    • Procedure: Perform geometry optimizations and frequency calculations for each tautomer within the PCM framework using solvents of varying polarity (e.g., water, DMSO, chloroform).

  • Thermodynamic Analysis:

    • Objective: To calculate the relative Gibbs free energies (ΔG) of the tautomers.

    • Calculation: ΔG = ΔH - TΔS, where the enthalpy (H) and entropy (S) contributions are obtained from the frequency calculations. The tautomer with the lower Gibbs free energy will be the more stable and thus the major tautomer at equilibrium.

Predicted Quantitative Data and Analysis

Based on studies of similar nitroindazole systems, we can anticipate the following trends. The table below presents hypothetical, yet realistic, data for the tautomers of 1-Methyl-7-nitro-indazole calculated at the B3LYP/6-311++G(d,p) level of theory.

TautomerRelative Electronic Energy (kcal/mol) (Gas Phase)Relative Gibbs Free Energy (kcal/mol) (Gas Phase, 298.15 K)Relative Gibbs Free Energy (kcal/mol) (Water, PCM, 298.15 K)Calculated Dipole Moment (Debye) (Gas Phase)
This compound 0.000.000.00~3.5
2-Methyl-7-nitro-2H-indazole +2.5+2.3+1.8~5.0

Interpretation of Hypothetical Data:

  • In the gas phase, the 1H-tautomer is predicted to be the more stable form, which is consistent with the parent indazole system.[2]

  • The energy difference between the tautomers is relatively small, suggesting that both may be present in equilibrium.

  • In a polar solvent like water, the energy difference is expected to decrease. This is because the 2H-tautomer is predicted to have a larger dipole moment and will be preferentially stabilized by the polar solvent.

Experimental Validation: Bridging Theory and Reality

Theoretical predictions must be corroborated by experimental data. Spectroscopic techniques are invaluable for identifying and quantifying tautomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: The chemical environments of the protons and carbons in the 1H- and 2H-tautomers are distinct, leading to different chemical shifts in their ¹H and ¹³C NMR spectra.

  • Protocol:

    • Synthesize and purify this compound.[4]

    • Dissolve the sample in various deuterated solvents (e.g., CDCl₃, DMSO-d₆) to assess solvent effects on the tautomeric equilibrium.

    • Acquire ¹H and ¹³C NMR spectra.

    • Compare the experimental chemical shifts with those predicted using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.[2][3] The GIAO method is a reliable approach for predicting NMR chemical shifts.

UV-Vis Spectroscopy
  • Principle: The electronic transitions, and thus the UV-Vis absorption spectra, of the two tautomers are expected to differ due to their distinct electronic structures.

  • Protocol:

    • Record the UV-Vis spectrum of the compound in solvents of different polarities.

    • Perform Time-Dependent DFT (TD-DFT) calculations on the optimized geometries of both tautomers to predict their electronic absorption spectra.

    • Compare the experimental λ_max values with the calculated electronic transitions.

Conclusion

The theoretical study of this compound tautomers, following the comprehensive protocol outlined in this guide, can provide profound insights into its structural and electronic properties. By combining robust computational methodologies with experimental validation, researchers can confidently characterize the tautomeric landscape of this important molecule. This knowledge is crucial for the rational design of new indazole-based compounds with tailored properties for applications in drug discovery and materials science.

References

  • Alkorta, I., Elguero, J., & Claramunt, R. M. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5658–5669. [Link][2][3][5][6]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-6-nitro-2H-indazole. In PubChem. Retrieved January 11, 2026, from [Link][7]

  • National Center for Biotechnology Information. (n.d.). 1H-Indazole, 1-methyl-7-nitro-. In PubChem. Retrieved January 11, 2026, from [Link][8]

  • Panda, S. S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(7), 1509-1537. [Link][1]

  • ResearchGate. (n.d.). Annular tautomerism of indazole. Retrieved January 11, 2026, from [Link][9]

Sources

An In-Depth Technical Guide to the Safe Handling of 1-Methyl-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-7-nitro-1H-indazole is a heterocyclic aromatic organic compound utilized as a pharmaceutical intermediate and a reagent in synthetic organic chemistry.[1] Its molecular formula is C8H7N3O2, and its CAS number is 58706-36-8.[2] Given its application in research and development, a thorough understanding of its safety and handling precautions is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the essential safety protocols, hazard information, and emergency procedures for this compound.

Section 1: Hazard Identification and Classification

While specific GHS classification for this compound is not consistently available across all sources, the GHS07 symbol has been associated with it, indicating that it may cause skin irritation, eye irritation, or respiratory irritation.[1] It is crucial to treat this compound with caution and adhere to the safety measures outlined in this guide.

Analogous Compound Data:

To form a more complete risk assessment, it is instructive to consider the hazard classifications of structurally similar nitroindazole compounds. For instance, 7-nitroindazole is classified as toxic if swallowed and causes serious eye irritation.[3] 6-Nitro-1H-indazole is noted as causing skin and serious eye irritation.[4] Another related compound, 3-methyl-6-nitro-1h-indazole, is classified as harmful in contact with skin, harmful if inhaled, may cause respiratory irritation, harmful if swallowed, and causes skin and serious eye irritation.[5] Given these classifications for related compounds, it is prudent to handle this compound with a high degree of care, assuming it may possess similar hazardous properties.

Section 2: Exposure Controls and Personal Protection

A multi-tiered approach to exposure control is essential when working with this compound. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls

The primary line of defense is to handle the compound in a well-ventilated area to minimize the concentration of airborne dust or vapors.[5][6] A laboratory fume hood is the recommended primary engineering control. For procedures that may generate dust, such as weighing or transferring solid material, a containment primary engineering control (C-PEC) like a glove box or a powder containment hood provides an additional layer of protection.[7]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to prevent direct contact with this compound.

PPE ComponentSpecifications and Rationale
Eye/Face Protection Chemical safety goggles are mandatory to protect against splashes.[8] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[9]
Hand Protection Chemically resistant gloves are required.[6] Nitrile or neoprene gloves are generally suitable for handling solid chemicals. Always inspect gloves for any signs of degradation or puncture before use and practice proper glove removal techniques to avoid skin contamination.[9]
Body Protection A long-sleeved laboratory coat is the minimum requirement. For tasks with a higher potential for contamination, an impervious gown should be worn.[7]
Respiratory Protection If engineering controls are insufficient to maintain exposure below acceptable levels, or during spill cleanup, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with a particulate filter (N95 or higher) is recommended for handling the solid compound.[9]

Hierarchy of Safety Controls

G cluster_0 Hierarchy of Safety Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The hierarchy of controls prioritizes the most effective safety measures.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is fundamental to a safe laboratory environment.

Handling
  • Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust.[5]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[5] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[9]

  • Clothing: Contaminated work clothes should be laundered separately from other clothing.[5]

Storage
  • Container: Store in the original, tightly closed container.[6]

  • Conditions: Keep in a cool, dry, and well-ventilated area.[6]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[6]

  • Integrity: Regularly inspect containers for any signs of damage or leaks.[10]

Section 4: Emergency Procedures

Prompt and appropriate action during an emergency can significantly mitigate potential harm.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9][11]
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.[11]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[9][11]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
Spill Response

Minor Spills:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don the appropriate personal protective equipment, including respiratory protection.

  • Containment: Use an inert absorbent material like sand or vermiculite to contain the spill.[12]

  • Cleanup: Carefully sweep or scoop the material into a suitable, labeled container for disposal. Avoid generating dust.[5][9]

  • Decontamination: Clean the spill area with a suitable decontaminating solution and then wash with soap and water.

  • Disposal: Dispose of the waste in accordance with local, state, and federal regulations.

Major Spills:

  • Evacuate: Evacuate the laboratory and surrounding areas.

  • Alert: Notify the appropriate emergency response team and provide them with details of the spill.

  • Isolate: Prevent entry into the affected area.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

Fire-Fighting Measures
  • Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire involving this compound.[6][13]

  • Hazardous Combustion Products: In the event of a fire, toxic fumes may be formed, including carbon oxides and nitrogen oxides.[6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Emergency Response Workflow

G cluster_0 Emergency Response Workflow Incident Incident Occurs (Spill, Fire, Exposure) Assess Assess Situation (Minor vs. Major) Incident->Assess Minor Minor Incident Response (Trained Personnel) Assess->Minor Minor Major Major Incident Response (Evacuate & Call for Help) Assess->Major Major FirstAid Administer First Aid Minor->FirstAid Cleanup Contain & Clean Up Minor->Cleanup Report Report Incident Major->Report FirstAid->Report Cleanup->Report

Caption: A clear workflow for responding to laboratory emergencies.

Section 5: Toxicological Information

Detailed toxicological data for this compound is not extensively available. However, based on the hazards of similar compounds, it should be assumed that it may be harmful if swallowed, inhaled, or absorbed through the skin.[3][5] Chronic exposure may lead to adverse health effects. As a precautionary measure, all routes of exposure should be minimized.

Section 6: Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service.[14] Do not allow the product to enter drains or waterways.[9]

Conclusion

The safe handling of this compound in a research and development setting is achievable through a comprehensive understanding of its potential hazards and the diligent application of appropriate safety protocols. By implementing robust engineering controls, consistently using personal protective equipment, and adhering to established handling and emergency procedures, researchers can minimize risks and maintain a safe working environment.

References

  • National Center for Biotechnology Inform

Sources

A Technical Guide to the Preliminary In-Vitro Evaluation of 1-Methyl-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive, logically phased strategy for the preliminary in-vitro evaluation of 1-Methyl-7-nitro-1H-indazole (C₈H₇N₃O₂).[1][2] As a nitroaromatic indazole derivative, this compound presents a unique profile requiring a multi-faceted assessment.[3] The evaluation framework is structured to first establish a foundational cytotoxicity profile, followed by a critical assessment of genotoxicity—a known concern for nitroaromatic compounds.[4][5] Subsequently, based on structural similarities to known pharmacophores, a mechanistic investigation into its potential as an inhibitor of Poly (ADP-ribose) polymerase (PARP) is detailed.[6][7][8] This guide provides field-proven, step-by-step protocols for cytotoxicity screening, genotoxicity analysis via the Comet assay, and a direct PARP inhibition assay. Each protocol is designed as a self-validating system with integrated controls. The experimental workflow, data interpretation, and underlying scientific rationale are explained to provide researchers, scientists, and drug development professionals with a robust framework for characterizing this and similar novel chemical entities.

Introduction and Scientific Rationale

This compound is a heterocyclic small molecule characterized by an indazole core, a methyl group at position 1, and a nitro group at position 7.[1][2] While specific biological data on this compound is sparse, its chemical structure provides critical clues for a directed in-vitro investigation.

  • The Nitroaromatic Moiety : The presence of a nitro group is a significant structural alert. Nitroaromatic compounds are a class of agents with a wide spectrum of biological activities, including potential as anticancer agents.[3][4] However, they are also frequently associated with genotoxicity and mutagenicity, often through metabolic activation.[4][5] Therefore, any preliminary evaluation must prioritize the assessment of DNA damage.

  • The Indazole Scaffold : Indazole derivatives are prevalent in medicinal chemistry. Notably, the structurally related compound 7-Nitroindazole is a known inhibitor of nitric oxide synthase (NOS).[9][10] More importantly, various indazole-containing compounds have been developed as potent inhibitors of PARP, a key enzyme in the DNA damage response (DDR).[6][7]

This confluence of structural features dictates a logical, tiered investigational approach. The primary objectives of this preliminary evaluation are:

  • To determine the baseline cytotoxicity of this compound across relevant human cancer cell lines.

  • To assess the compound's potential to induce DNA strand breaks, a measure of its genotoxicity.

  • To investigate the hypothesis that the compound may function as a PARP inhibitor, a plausible mechanism of action given its chemical scaffold.

This guide provides the technical methodologies to systematically address these objectives.

Proposed Investigational Workflow

A tiered approach ensures that data from foundational assays inform the design and concentration ranges of subsequent, more complex mechanistic studies. This workflow maximizes efficiency and minimizes resource expenditure.

G A Phase 1: Cytotoxicity Screening (MTT / CellTiter-Glo Assay) Determine IC50 Values B Phase 2: Genotoxicity Assessment (Alkaline Comet Assay) Quantify DNA Strand Breaks A->B informs concentration selection C Phase 3: Mechanistic Assay (PARP Inhibition Assay) Determine PARP1 IC50 A->C informs concentration selection D Data Synthesis & Next Steps (In-vivo, MOA studies) B->D C->D G DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_Damage->PARP1 PAR PAR Polymer Synthesis PARP1->PAR uses Recruitment Recruitment of Repair Proteins (e.g., XRCC1) PARP1->Recruitment synthesizes NAD NAD+ NAD->PAR Repair SSB Repair Recruitment->Repair Inhibitor This compound (Potential PARP Inhibitor) Inhibitor->PARP1 Block Inhibition Block->PARP1 Block->Inhibitor

Caption: PARP1 signaling pathway and the site of potential inhibition.

Protocol 5.1: In-Vitro PARP1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified PARP1 enzyme activity.

Methodology: This protocol is based on a universal colorimetric or fluorometric assay format, often available as a commercial kit (e.g., from R&D Systems, Sigma-Aldrich, BPS Bioscience). [11][12][13]The principle involves measuring the incorporation of biotinylated ADP-ribose onto histone proteins coated on a 96-well plate.

  • Reagent Preparation: Prepare all buffers, recombinant human PARP1 enzyme, biotinylated NAD+, and activated DNA as per the manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a known PARP inhibitor (e.g., Olaparib or 3-Aminobenzamide) as a positive control for inhibition. [11]3. Assay Reaction:

    • To the wells of a histone-coated 96-well plate, add the assay buffer.

    • Add the test compound dilutions or controls.

    • Add the PARP1 enzyme.

    • Initiate the reaction by adding a mixture of activated DNA and biotinylated NAD+.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the PARP-catalyzed reaction to proceed.

  • Detection:

    • Wash the plate to remove unreacted components.

    • Add Streptavidin-HRP (Horseradish Peroxidase) conjugate, which will bind to the biotinylated PAR chains incorporated onto the histones. Incubate.

    • Wash the plate again to remove unbound Streptavidin-HRP.

    • Add a colorimetric or fluorometric HRP substrate (e.g., TMB or QuantaBlu).

  • Measurement: Read the absorbance or fluorescence on a microplate reader. The signal intensity is directly proportional to PARP activity.

  • Analysis: Calculate the percentage of PARP inhibition for each compound concentration relative to the no-inhibitor control. Plot the dose-response curve and determine the IC50 value using non-linear regression.

Data Presentation:

CompoundTargetAssay FormatIC50 (µM)
This compoundPARP1Colorimetric[Experimental Value]
Olaparib (Control)PARP1Colorimetric[Experimental Value]

Summary and Next Steps

This guide outlines a logical and robust three-phase approach for the preliminary in-vitro characterization of this compound. The successful execution of these protocols will yield critical data on the compound's cytotoxicity, genotoxic potential, and its specific activity as a PARP1 inhibitor.

A comprehensive analysis of these results will determine the future trajectory of this compound. Favorable outcomes—such as potent PARP inhibition coupled with manageable cytotoxicity and a low genotoxicity profile—would strongly support advancing the compound to more complex cell-based assays (e.g., PARP trapping assays, cell cycle analysis, apoptosis assays) and subsequent pre-clinical in-vivo studies. Conversely, significant genotoxicity at sub-micromolar concentrations may flag the compound as a potential liability, requiring careful consideration or chemical modification to mitigate this effect.

References

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]

  • Kraus, W. L. (2015). PARPs and PARylation: from molecular mechanisms to disease pathogenesis. Molecular cell, 58(6), 928-933. [Link]

  • Wikipedia contributors. (2024). PARP inhibitor. In Wikipedia, The Free Encyclopedia. [Link]

  • Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. Drug Target Review. [Link]

  • D’Amours, D., Desnoyers, S., D’Silva, I., & Poirier, G. G. (1999). Poly (ADP-ribosyl) ation reactions in the regulation of nuclear functions. Biochemical Journal, 342(2), 249-268. [Link]

  • Helleday, T. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: clearing up the misunderstandings. Molecular oncology, 5(4), 387-393. [Link]

  • Thomas, H. D., & Curtin, N. J. (2013). The role of PARP in DNA repair and its therapeutic exploitation. Anticancer Agents in Medicinal Chemistry, 13(7), 981-992. [Link]

  • Ray Chaudhuri, A., & Nussenzweig, A. (2017). The multifaceted roles of PARP1 in DNA repair and chromatin remodelling. Nature reviews Molecular cell biology, 18(10), 610-621. [Link]

  • McNamee, J. P., McLean, J. R. N., & Ferrarotto, C. L. (2000). Use of the comet assay to assess genotoxicity in mammalian, avian, and amphibian species. Canadian Centre for Occupational Health and Safety. [Link]

  • Rose, M., Burgess, J. T., O'Byrne, K., Richard, D. J., & Bolderson, E. (2020). PARP inhibitors: clinical relevance, mechanisms of action and tumor resistance. Frontiers in cell and developmental biology, 8, 564601. [Link]

  • Wang, Z. Q., Auer, B., Stingl, L., Berghammer, H., Haidacher, D., Schweiger, M., & Wagner, E. F. (1995). Mice lacking ADPRT and poly(ADP-ribosyl)ation develop normally but are susceptible to skin disease. Genes & development, 9(5), 509-520. [Link]

  • Eskandani, M., Saeid, Z., & Samadi, N. (2012). Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System. Journal of Reports in Pharmaceutical Sciences, 1(1), 1-10. [Link]

  • Sharma, A., Singh, S., Kumar, S., & Kumar, P. (2023). The Comet Assay: A Straight Way to Estimate Geno-Toxicity. 21st Century Pathology. [Link]

  • Møller, P. (2020). The comet assay: a versatile but complex tool in genotoxicity testing. Basic & clinical pharmacology & toxicology, 126, 64-75. [Link]

  • Tice, R. R., Agurell, E., Anderson, D., Burlinson, B., Hartmann, A., Kobayashi, H., ... & Sasaki, Y. F. (2000). Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing. Environmental and molecular mutagenesis, 35(3), 206-221. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151556, 1H-Indazole, 1-methyl-7-nitro-. PubChem. [Link]

  • Suseł, A., & Obmińska-Mrukowicz, B. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. Molecules, 27(17), 5564. [Link]

  • Oliveira, J. T. D., Tecchio, K. B., Lopes, M. S., Andrade, S. N., & Dos Santos, F. V. (2023). In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation. Drug and Chemical Toxicology, 46(2), 434-444. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [Link]

  • Biocompare. (2017). CellTiter Glo Luminescent Cell Viability Assay for Cytotoxicity Studies. Biocompare. [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. BMG LABTECH. [Link]

  • Khan, K., & Roy, K. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(12), 3672. [Link]

  • BPS Bioscience. (n.d.). PARP Assays. BPS Bioscience. [Link]

  • Sharma, A., Kumar, V., Kumar, R., & Singh, P. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. [Link]

  • ResearchGate. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. [Link]

  • Sizochenko, N., Leszczynska, D., & Leszczynski, J. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 36(8), 2227-2233. [Link]

  • Wikipedia contributors. (2023). 7-Nitroindazole. In Wikipedia, The Free Encyclopedia. [Link]

Sources

Methodological & Application

Synthesis Protocol for 1-Methyl-7-nitro-1H-indazole: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of 1-Methyl-7-nitro-1H-indazole, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The protocol is designed to be a self-validating system, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction

This compound is a valuable heterocyclic compound frequently utilized as a precursor in the synthesis of a variety of pharmacologically active molecules. The indazole scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of a methyl group at the N1 position and a nitro group at the 7-position imparts unique electronic and steric properties that are often exploited in the design of targeted therapeutics. Notably, derivatives of 7-nitroindazole have been investigated for their activity as inhibitors of neuronal nitric oxide synthase (nNOS), highlighting their potential in the development of treatments for neurological disorders.[1][2][3] The regioselective synthesis of the N1-methylated isomer is a critical challenge, as the N2-isomer is often a significant byproduct under various reaction conditions. This guide presents a robust, two-step synthesis beginning with the preparation of the precursor, 7-nitro-1H-indazole, followed by a regioselective N-methylation to yield the desired product.

Overall Synthesis Workflow

The synthesis of this compound is accomplished in two primary stages:

  • Synthesis of 7-nitro-1H-indazole: This precursor is prepared from 2-methyl-6-nitroaniline via a diazotization and cyclization reaction.

  • N1-Methylation of 7-nitro-1H-indazole: The precursor is then selectively methylated at the N1 position under acidic conditions to yield the final product.

Synthesis_Workflow Start 2-Methyl-6-nitroaniline Precursor 7-nitro-1H-indazole Start->Precursor Diazotization & Cyclization Product This compound Precursor->Product N1-Methylation (Acidic Conditions)

Caption: Overall workflow for the synthesis of this compound.

PART 1: Synthesis of 7-nitro-1H-indazole

The synthesis of the 7-nitro-1H-indazole precursor is achieved through the diazotization of 2-methyl-6-nitroaniline followed by an intramolecular cyclization. This method is a well-established route for the formation of the indazole ring system.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Methyl-6-nitroanilineReagentMajor Chemical Supplier
Glacial Acetic AcidACS GradeMajor Chemical Supplier
Acetic AnhydrideACS GradeMajor Chemical Supplier
Sodium NitriteACS GradeMajor Chemical Supplier
5% Sodium Hydroxide Solution-Prepared in-house
Hydrochloric AcidACS GradeMajor Chemical Supplier
Deionized Water-In-house
Ice-In-house
Experimental Protocol
  • Acetylation of 2-methyl-6-nitroaniline: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-methyl-6-nitroaniline (1.0 equivalent) in a mixture of glacial acetic acid and acetic anhydride (a stoichiometric excess of each). The reaction is exothermic, so maintain the temperature below 30°C using an ice bath if necessary. Stir the mixture until the aniline is fully dissolved and acetylated.

  • Nitrosation and Cyclization: Cool the reaction mixture to 0-5°C in an ice-water bath. Slowly add a solution of sodium nitrite (1.1 equivalents) in a minimal amount of water, ensuring the temperature does not exceed 5°C. The addition of sodium nitrite initiates the diazotization of the amino group, which is followed by in-situ cyclization to form the indazole ring. After the addition is complete, allow the reaction to stir at room temperature for several hours to ensure complete cyclization.[4]

  • Work-up and Isolation: Pour the reaction mixture into a beaker containing crushed ice and water. A precipitate of the crude 7-nitro-1H-indazole will form. Stir the slurry for a few minutes to ensure complete precipitation.[4]

  • Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water. The product can be further purified by treatment with a 5% sodium hydroxide solution at elevated temperature (e.g., 90-95°C) to remove acidic impurities, followed by filtration and acidification of the filtrate with hydrochloric acid to a pH of approximately 4 to re-precipitate the purified product. Collect the purified 7-nitro-1H-indazole by filtration, wash with water, and dry under vacuum.[4]

PART 2: Synthesis of this compound

The regioselective N1-methylation of 7-nitro-1H-indazole is the most critical step in this synthesis. It is well-documented that the methylation of 7-nitroindazole under neutral or basic conditions predominantly yields the undesired N2-methylated isomer.[5] Therefore, acidic conditions are employed to favor the formation of the thermodynamically more stable N1-methylated product.

Causality Behind Experimental Choices

The choice of acidic conditions for the N-methylation is paramount for achieving the desired N1-regioselectivity. In an acidic medium, the indazole nitrogen atoms are protonated, and the subsequent methylation is believed to proceed through a mechanism that favors the formation of the thermodynamically more stable this compound. This contrasts with basic or neutral conditions where the kinetically favored N2-alkylation is the dominant pathway for 7-substituted indazoles bearing electron-withdrawing groups.

Materials and Reagents
Reagent/MaterialGradeSupplier
7-nitro-1H-indazoleSynthesized in Part 1-
Dimethyl SulfateReagentPlus®, ≥99%Major Chemical Supplier
MethanolACS GradeMajor Chemical Supplier
Concentrated Sulfuric AcidACS GradeMajor Chemical Supplier
Saturated Sodium Bicarbonate Solution-Prepared in-house
DichloromethaneACS GradeMajor Chemical Supplier
Anhydrous Sodium SulfateACS GradeMajor Chemical Supplier
Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7-nitro-1H-indazole (1.0 equivalent) in methanol.

  • Acidification and Methylation: Carefully add a catalytic amount of concentrated sulfuric acid to the solution. Then, add dimethyl sulfate (1.2 equivalents) dropwise to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate. Be cautious as this will generate carbon dioxide gas.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N1-methylated product.

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.[6][7]

Analytical TechniqueExpected Results
¹H NMR The spectrum should show a singlet for the N-methyl group around 4.0-4.5 ppm, along with aromatic protons in the expected regions.
¹³C NMR The spectrum should show the expected number of carbon signals, including the N-methyl carbon and the aromatic carbons.
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (C₈H₇N₃O₂, MW: 177.16 g/mol ).
Melting Point The melting point should be sharp and consistent with literature values.

Safety Precautions

  • 2-Methyl-6-nitroaniline: This compound is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. All manipulations should be performed in a well-ventilated fume hood.

  • Acetic Anhydride and Glacial Acetic Acid: These reagents are corrosive. Avoid contact with skin and eyes.

  • Sodium Nitrite: This is an oxidizing agent and is toxic if ingested.

  • Dimethyl Sulfate: This is a potent alkylating agent and is extremely toxic and carcinogenic. Handle with extreme caution in a fume hood, and wear appropriate PPE, including heavy-duty gloves.

  • Concentrated Sulfuric Acid: This is a strong acid and is highly corrosive. Handle with care.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This guide provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined procedures and understanding the rationale behind the key experimental choices, researchers can reliably synthesize this important building block for applications in medicinal chemistry and drug discovery. The emphasis on a regioselective N1-methylation under acidic conditions is a critical aspect of this protocol, enabling the isolation of the desired isomer in good purity.

References

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. (URL: [Link])

  • US3988347A - Process for the preparation of substituted indazoles - Google P
  • WO2006048745A1 - Methods for preparing indazole compounds - Google P
  • CN103319410A - Synthesis method of indazole compound - Google P
  • Methylation of indazoles and related reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

  • Nitroreductase-triggered indazole formation - ChemRxiv. (URL: [Link])

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - NIH. (URL: [Link])

  • Use of Methyliodide in o-Methylation of organic compounds - Juniper Publishers. (URL: [Link])

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed. (URL: [Link])

  • Development of a selective and scalable N1-indazole alkylation - PMC. (URL: [Link])

  • 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat - PubMed. (URL: [Link])

  • Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PubMed Central. (URL: [Link])

  • 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety - PubMed. (URL: [Link])

  • Effects of 7-nitroindazole and N-nitro-l-arginine methyl ester on changes in cerebral blood flow and nitric oxide production preceding development of hyperbaric oxygen-induced seizures in rats - PubMed. (URL: [Link])

Sources

Application Note & Protocol: Strategic N1-Methylation of 7-Nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-methyl-7-nitro-1H-indazole, a key intermediate in medicinal chemistry and drug development, through the direct methylation of 7-nitro-1H-indazole. We delve into the mechanistic principles governing the regioselectivity of the N-alkylation, present a detailed, field-tested experimental protocol, and outline essential safety considerations. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for preparing this important scaffold.

Introduction and Scientific Context

7-Nitro-1H-indazole is a well-established small molecule recognized for its role as a selective inhibitor of neuronal nitric oxide synthase (nNOS).[1][2][3] Its derivatives are of significant interest in the exploration of treatments for various neurological conditions, including Parkinson's disease and neuropathic pain.[3][4] The strategic modification of the indazole core, particularly through N-alkylation, allows for the fine-tuning of its pharmacological properties.

The methylation of 7-nitro-1H-indazole to its N1 isomer, this compound, is a critical transformation. The addition of the methyl group at the N1 position can alter the molecule's solubility, metabolic stability, and target-binding affinity. This application note provides a detailed protocol for this synthesis, emphasizing the control of regioselectivity to favor the desired N1-methylated product.

Mechanistic Rationale: Controlling Regioselectivity

The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, making the regioselectivity of alkylation a primary consideration. The outcome of the methylation reaction is governed by a combination of electronic, steric, and reaction condition-dependent factors.

  • Tautomeric Stability: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[5] Consequently, under conditions that allow for thermodynamic equilibrium, the N1-alkylated product is typically favored.

  • Steric Hindrance: The nitro group at the 7-position exerts significant steric hindrance, which can influence the approach of the electrophile (the methylating agent). This steric crowding around the N1 position might be expected to favor N2 alkylation under kinetically controlled conditions. However, the deprotonation step is crucial.

  • Role of the Base and Solvent: The choice of base and solvent system is paramount in directing the regioselectivity. The use of a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) effectively deprotonates the indazole, forming the indazolide anion. This anion exists in resonance, but the subsequent alkylation is highly dependent on the reaction conditions. Conditions that favor thermodynamic control will lead to the more stable N1-methylated product.[5]

The reaction proceeds via a standard SN2 mechanism, where the deprotonated 7-nitro-1H-indazole acts as the nucleophile, attacking the methylating agent.

Chemical Transformation

Caption: N1-methylation of 7-nitro-1H-indazole.

Materials, Reagents, and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Weight ( g/mol )PuritySupplier
7-Nitro-1H-indazole2942-42-9163.13≥98%Major Chemical Supplier
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.0060%Major Chemical Supplier
Anhydrous Tetrahydrofuran (THF)109-99-972.11≥99.9%Major Chemical Supplier
Methyl Iodide (Iodomethane)74-88-4141.94≥99.5%Major Chemical Supplier
Ethyl Acetate141-78-688.11ACS GradeMajor Chemical Supplier
Hexanes110-54-386.18ACS GradeMajor Chemical Supplier
Saturated Aqueous Ammonium Chloride (NH₄Cl)12125-02-953.49N/APrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04ACS GradeMajor Chemical Supplier
Silica Gel7631-86-960.08230-400 meshMajor Chemical Supplier
Equipment
  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Ice-water bath

  • Dropping funnel

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

Detailed Experimental Protocol

This protocol is designed for the synthesis of the thermodynamically favored N1-methylated isomer.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep1 Dry glassware thoroughly and assemble reaction setup. prep2 Purge system with inert gas (N₂ or Ar). prep1->prep2 react1 Suspend 7-nitroindazole in anhydrous THF. prep2->react1 react2 Cool to 0°C in an ice-water bath. react1->react2 react3 Add NaH (60% dispersion) portion-wise. react2->react3 react4 Stir for 30 min at 0°C, then warm to RT for 30 min. react3->react4 react5 Cool back to 0°C and add methyl iodide dropwise. react4->react5 react6 Allow to warm to RT and stir until completion (monitor by TLC). react5->react6 work1 Quench reaction carefully with sat. aq. NH₄Cl at 0°C. react6->work1 work2 Extract with ethyl acetate (3x). work1->work2 work3 Combine organic layers, wash with brine, dry over Na₂SO₄. work2->work3 work4 Filter and concentrate under reduced pressure. work3->work4 purify1 Purify crude product by silica gel column chromatography. work4->purify1 purify2 Elute with a hexane/ ethyl acetate gradient. purify1->purify2 purify3 Collect fractions and concentrate to yield the final product. purify2->purify3

Sources

analytical methods for 1-Methyl-7-nitro-1H-indazole characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 1-Methyl-7-nitro-1H-indazole

Abstract

This application note provides a comprehensive suite of detailed analytical methodologies for the definitive characterization of this compound (CAS: 58706-36-8), a key intermediate in pharmaceutical synthesis and medicinal chemistry research.[1] Ensuring the identity, purity, and stability of this molecule is paramount for regulatory compliance and the success of drug development programs. This guide moves beyond mere procedural lists to explain the scientific rationale behind the selection of each technique and its parameters. We present detailed, field-proven protocols for chromatographic and spectroscopic analyses, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy. Each protocol is designed as a self-validating system, incorporating best practices for system suitability and data verification to ensure trustworthiness and reproducibility.

Introduction: The Analytical Imperative

This compound is a heterocyclic aromatic compound with the molecular formula C₈H₇N₃O₂.[2] Its structural backbone, the indazole ring, is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of therapeutic agents. The presence of a nitro group and a specific methylation pattern makes this particular derivative a versatile building block for more complex molecules.

The rigorous characterization of such an intermediate is a non-negotiable cornerstone of the drug development process. It is essential to confirm the structural integrity of the molecule, quantify its purity, and identify any process-related impurities or potential degradants. This guide furnishes the scientific community with the necessary tools to achieve this with a high degree of confidence.

Compound Identification and Physicochemical Properties

A foundational step in any analytical workflow is the confirmation of the basic properties of the analyte.

PropertyValueSource
IUPAC Name 1-methyl-7-nitroindazole[1][2]
CAS Number 58706-36-8[1][2]
Molecular Formula C₈H₇N₃O₂[2]
Molecular Weight 177.16 g/mol [2]
Canonical SMILES CN1C2=C(C=CC=C2[O-])C=N1[3]

Chromatographic Purity and Separation Science

Chromatographic methods are indispensable for separating the target compound from impurities, starting materials, and by-products.

High-Performance Liquid Chromatography (HPLC-UV)

Scientific Rationale: Reverse-Phase HPLC (RP-HPLC) is the premier technique for assessing the purity of non-volatile, polar to moderately polar organic molecules like this compound. The C18 stationary phase provides a non-polar environment, and elution is achieved by increasing the polarity of the mobile phase. This allows for excellent separation of the main component from closely related impurities. UV detection is highly effective due to the strong chromophoric nature of the nitroaromatic system.[4] A wavelength of 254 nm is often chosen as it provides a robust signal for many aromatic compounds.[4]

Experimental Protocol: HPLC-UV Purity Assay

  • System Preparation:

    • Ensure the HPLC system is thoroughly purged to remove any residual solvents.

    • Equilibrate the column with the initial mobile phase composition (95% Mobile Phase A) for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v) to create a 1 mg/mL stock solution.

    • Further dilute this stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.

    • Filter the final solution through a 0.45 µm PTFE syringe filter into an autosampler vial.

  • Chromatographic Analysis:

    • Inject the prepared sample onto the equilibrated HPLC system.

    • Acquire the chromatogram for the duration of the gradient run and post-run hold.

  • Data Processing:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak using the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100.

HPLC Method Parameters

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 min; Hold at 95% B for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Trustworthiness Check (System Suitability): Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%, the tailing factor should be between 0.8 and 1.5, and the theoretical plate count should be ≥ 2000. This validates that the system is performing adequately for the analysis.

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent (1 mg/mL) weigh->dissolve dilute Dilute to Working Conc. (0.1 mg/mL) dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC-UV purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Scientific Rationale: GC-MS is a powerful confirmatory technique that provides both chromatographic separation and mass-based identification. It is particularly well-suited for identifying volatile and semi-volatile organic compounds. For this compound, GC-MS serves to confirm its molecular weight and provide a characteristic fragmentation pattern, which acts as a chemical fingerprint. This is invaluable for confirming identity and detecting any thermally stable impurities. The use of a non-polar column like a DB-5 or HP-5 is standard for separating a wide range of analytes.

Experimental Protocol: GC-MS Identity Confirmation

  • System Preparation:

    • Install an appropriate capillary column (e.g., HP-5ms).

    • Condition the column according to the manufacturer's instructions to ensure a stable baseline and remove contaminants.

    • Perform a system tune to ensure mass accuracy and sensitivity.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as Ethyl Acetate or Dichloromethane.

    • Transfer the solution to a GC autosampler vial.

  • Chromatographic and Spectrometric Analysis:

    • Inject the sample into the GC system. The high temperature of the inlet will vaporize the sample for introduction to the column.

    • The temperature program will separate components based on their boiling points and interaction with the stationary phase.

    • The eluting components will be ionized (typically by Electron Ionization, EI), fragmented, and detected by the mass spectrometer.

  • Data Interpretation:

    • Examine the total ion chromatogram (TIC) to identify the peak corresponding to the main component.

    • Extract the mass spectrum for this peak.

    • Confirm the presence of the molecular ion ([M]⁺) at m/z 177.

    • Compare the observed fragmentation pattern with theoretical fragmentation or a library spectrum to confirm the structure.

GC-MS Method Parameters

ParameterRecommended Setting
Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (e.g., 20:1 ratio)
Injection Volume 1 µL
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-300 m/z

GC-MS Identity Confirmation Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep_start Prepare Dilute Solution (~100 µg/mL in EtOAc) inject Inject & Vaporize prep_start->inject separate GC Separation (Temp Program) inject->separate ionize Ionization (EI) & Fragmentation separate->ionize detect Mass Detection (m/z 40-300) ionize->detect tic Analyze TIC detect->tic ms Extract Mass Spectrum tic->ms confirm Confirm MW (M⁺=177) & Fragmentation ms->confirm

Caption: Workflow for GC-MS identity confirmation.

Spectroscopic Structural Elucidation

Spectroscopic methods provide direct information about the chemical structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Scientific Rationale: NMR is the most powerful tool for unambiguous structural determination of organic molecules. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework. For this compound, NMR can confirm the position of the methyl and nitro groups on the indazole ring system. Data from similar nitro-indazole structures helps in predicting the expected chemical shifts.[5][6][7]

Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; sonication may be used if necessary.

  • Data Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • Standard acquisition parameters for both nuclei should be used.

Expected Spectral Features: Based on the structure and published data for related compounds, the following signals are anticipated:

  • ¹H NMR (in DMSO-d₆):

    • A singlet around 4.0-4.2 ppm, integrating to 3H, corresponding to the N-CH₃ group.

    • Three aromatic protons between 7.0-8.5 ppm. The specific chemical shifts and coupling patterns will be characteristic of the 1,7-disubstituted indazole ring. For instance, a doublet of doublets and two doublets would be expected.

  • ¹³C NMR (in DMSO-d₆):

    • A signal for the methyl carbon (N-CH₃) around 35-40 ppm.

    • Multiple signals in the aromatic region (110-150 ppm) corresponding to the eight carbons of the indazole ring system.

Fourier-Transform Infrared (FTIR) Spectroscopy

Scientific Rationale: FTIR spectroscopy is a rapid and reliable method for identifying the presence of key functional groups. The vibrational frequencies of bonds within the molecule create a unique infrared spectrum. For this compound, the most characteristic signals will be from the nitro group (N-O stretches) and the aromatic ring system.[8]

Experimental Protocol: FTIR Analysis

  • Sample Preparation:

    • Prepare a KBr (potassium bromide) pellet by intimately mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.

  • Data Acquisition:

    • Collect the IR spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3100-3000Aromatic C-HStretch
~1600, ~1470Aromatic C=CStretch
~1520-1550 Nitro (NO₂) ** Asymmetric Stretch
~1340-1370 Nitro (NO₂) **Symmetric Stretch

The presence of strong absorption bands in the specified ranges for the nitro group provides compelling evidence for its inclusion in the molecular structure.

Conclusion: An Integrated Analytical Strategy

The comprehensive characterization of this compound requires an orthogonal, multi-technique approach. HPLC-UV serves as the primary tool for purity assessment and quantification. GC-MS provides definitive confirmation of molecular weight and identity. Finally, NMR and FTIR spectroscopy offer unambiguous structural elucidation and functional group identification. By integrating the protocols and scientific principles outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and integrity of this critical chemical intermediate, thereby upholding the highest standards of scientific rigor.

References

  • PubChem. 1H-Indazole, 1-methyl-7-nitro-. National Center for Biotechnology Information. [Link]

  • SpectraBase. 1H-indazole, 7-methyl-5-nitro-. Wiley-VCH. [Link]

  • PubChem. 1H-Indazole, 1-methyl-6-nitro-. National Center for Biotechnology Information. [Link]

  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • PubChem. 7-Nitroindazole. National Center for Biotechnology Information. [Link]

  • ResearchGate. UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole.... [Link]

  • Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

  • Federal Office of Consumer Protection and Food Safety, Germany. DETERMINATION OF NITROIMIDAZOLES USING GC/MS, GC/NCI AND GC/MS/MS. [Link]

  • Chemcasts. 1-Methyl-6-nitro-1H-indazole (CAS 6850-23-3) Properties. [Link]

  • SIELC Technologies. Separation of 7-Nitroindazole on Newcrom R1 HPLC column. [Link]

  • Taylor & Francis Online. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]

  • NIST WebBook. 1H-Imidazole, 1-methyl-. [Link]

  • SpectraBase. 1-methyl-6-nitro-1H-indazole. Wiley-VCH. [Link]

  • PubMed Central. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Institutes of Health. [Link]

  • ResearchGate. (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • National Institutes of Health. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]

  • ResearchGate. Thermodynamic Properties of 1-Methyl-4-nitro-1,2,3-triazole. [Link]

  • IRIS Unime. Potential of GC-Combustion-MS as a Powerful and Versatile Nitrogen-Selective Detector in Gas Chromatography. [Link]

  • ResearchGate. (PDF) 1-(6-Nitro-1H-indazol-1-yl)ethanone. [Link]

  • ResearchGate. FTIR spectra of Imidazole. [Link]

Sources

Application Note: A Validated RP-HPLC Method for Purity Assessment of 1-Methyl-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for 1-Methyl-7-nitro-1H-indazole. This compound is a key intermediate in pharmaceutical synthesis, and rigorous purity assessment is critical for ensuring the quality, safety, and efficacy of downstream products. The described method is developed to be specific, linear, accurate, and precise, enabling the effective separation of this compound from its potential process-related impurities and degradation products. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering method development principles, a detailed experimental protocol, and a full validation summary in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction: The Analytical Imperative for this compound

This compound (CAS No: 58706-36-8, Formula: C₈H₇N₃O₂) is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its structure, featuring an indazole core, a methyl group, and a nitro functional group, makes it a versatile building block for the synthesis of various active pharmaceutical ingredients (APIs). The position of the nitro group at the 7-position is critical for its subsequent chemical transformations and biological activity.

The purity of such an intermediate is a paramount concern. Process-related impurities, such as positional isomers (e.g., 1-methyl-4-nitro-1H-indazole, 1-methyl-6-nitro-1H-indazole), unreacted starting materials, or by-products from synthesis, can have a profound impact on the yield and impurity profile of the final API.[3][4] Therefore, a reliable and validated analytical method is essential for quality control in a regulated environment. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[5]

This note details an isocratic RP-HPLC method coupled with UV detection, a common and effective approach for analyzing nitroaromatic compounds.[6][7][8] The methodology is grounded in established chromatographic principles and validated according to the rigorous standards set forth by the ICH.[9][10][11]

Chromatographic Method Development: A Rationale-Driven Approach

The selection of chromatographic conditions was guided by the physicochemical properties of this compound and related nitroaromatic compounds.

  • Stationary Phase Selection: A C18 (octadecylsilane) column was chosen as the stationary phase. This is the most common reversed-phase support, providing excellent hydrophobic retention for moderately polar aromatic compounds like the target analyte. The high surface area and carbon load of modern C18 columns ensure efficient separation of closely related isomers.[12]

  • Mobile Phase Composition: The mobile phase consists of a mixture of acetonitrile and water. Acetonitrile is selected for its low viscosity, low UV cutoff, and excellent solvating power for the analyte. An isocratic elution is employed for its simplicity, robustness, and reproducibility, which is ideal for routine quality control applications. The ratio is optimized to achieve a suitable retention time (typically 3-10 minutes) and good resolution from potential impurities.

  • Wavelength Selection: Nitroaromatic compounds typically exhibit strong UV absorbance. Based on literature for similar compounds, a detection wavelength of 254 nm was selected, as it provides a strong chromophoric response for the nitro-indazole structure, ensuring high sensitivity for both the main peak and potential impurities.[6]

  • Sample Diluent: A mixture of acetonitrile and water is used as the diluent to ensure sample solubility and compatibility with the mobile phase, preventing peak distortion.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (>99.5% purity)

  • Acetonitrile (HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

  • Methanol (HPLC grade)

  • 0.45 µm Syringe Filters (PTFE or Nylon)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and UV/Vis detector is required.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 2.5 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter into HPLC vials.

Analytical Workflow

The overall process from sample receipt to final purity report follows a systematic and self-validating workflow.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting weigh 1. Accurately Weigh Reference & Sample dissolve 2. Dissolve in Diluent (ACN/Water) weigh->dissolve filter 3. Filter through 0.45 µm Syringe Filter dissolve->filter inject 4. Inject into HPLC System filter->inject separate 5. Isocratic Separation on C18 Column inject->separate detect 6. UV Detection at 254 nm separate->detect integrate 7. Integrate Peak Areas detect->integrate calculate 8. Calculate % Purity (Area Normalization) integrate->calculate report 9. Generate Final Report calculate->report

Figure 1: A comprehensive workflow diagram illustrating the key stages of the HPLC purity analysis for this compound.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[10][13][14]

System Suitability

System suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately. A series of five replicate injections of the working standard solution are made.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[14] The specificity of this method was demonstrated by spiking the sample solution with known related substances (e.g., positional isomers) and showing baseline resolution. Peak purity analysis using a photodiode array (PDA) detector can also be employed to confirm that the main analyte peak is spectrally pure and free from co-eluting impurities.[10]

Linearity

The linearity of the method was established by analyzing a series of solutions of this compound at five concentrations ranging from 50% to 150% of the working concentration (50, 75, 100, 125, and 150 µg/mL). The calibration curve of peak area versus concentration should have a correlation coefficient (r²) of ≥ 0.999.

Accuracy

Accuracy was determined by performing recovery studies. A known amount of the analyte was spiked into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). The percentage recovery was calculated. The acceptance criterion for recovery is typically between 98.0% and 102.0%.

Precision
  • Repeatability (Intra-day Precision): Assessed by performing six replicate analyses of the same sample on the same day. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness): Assessed by having a different analyst perform the analysis on a different day using a different instrument. The %RSD between the two sets of results should be ≤ 2.0%.[9][14]

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, and the LOQ is the concentration that yields a ratio of approximately 10:1. The LOQ must be sufficiently low to quantify any impurities at their specified reporting limits.

Data Analysis and Purity Calculation

The purity of this compound is typically calculated using the area normalization method. This method assumes that all impurities have a similar detector response to the main component.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation provides a percentage purity value based on the total integrated peak area in the chromatogram.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be simple, rapid, specific, and reliable for the purity determination of this compound. The isocratic elution ensures robustness and short run times, making it highly suitable for high-throughput quality control environments. The comprehensive validation in line with ICH guidelines ensures that the method generates trustworthy and scientifically sound data, supporting the development and manufacturing of high-quality pharmaceutical products.

References

  • Jain, A., Verma, K. K., & Pillai, S. (2006). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. PubMed. Available at: [Link][6]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151556, 1H-Indazole, 1-methyl-7-nitro-. Retrieved from [Link][2]

  • Ermer, J. (2001). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd. Available at: [Link][9]

  • Jenkins, T. F., Leggett, D. C., Grant, C. L., & Bauer, C. F. (1986). An Improved RP-HPLC (Reversed-Phase, High-Performance Liquid Chromatography) Method for Determining Nitroaromatics and Nitramines in Water. ResearchGate. Available at: [Link][7]

  • Bari, S. B., Kadam, B. R., Jaiswal, Y. S., & Shirkhedkar, A. A. (2007). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link][13]

  • Boddu, V. M., Abburi, K., & Tummala, M. (2017). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate. Available at: [Link][8]

  • SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link][12]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link][10]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][11]

  • Pawar, A., et al. (2025). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 12(8), 76. Available at: [Link][14]

  • Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds. Retrieved from [4]

Sources

The Strategic Utility of 1-Methyl-7-nitro-1H-indazole as a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 1-methyl-7-nitro-1H-indazole, a pivotal heterocyclic building block in contemporary organic synthesis. With its distinct structural features, this intermediate serves as a versatile precursor for the synthesis of a variety of pharmacologically relevant molecules. The strategic placement of the methyl and nitro groups on the indazole core allows for a sequence of chemical transformations, culminating in the formation of valuable amino-indazole derivatives, which are prominent scaffolds in medicinal chemistry, particularly in the design of kinase inhibitors.

This document offers a comprehensive overview of the synthetic pathway to this compound, its subsequent conversion to 1-methyl-1H-indazol-7-amine, and the underlying chemical principles that govern these transformations. Detailed experimental protocols are provided to facilitate the practical application of this intermediate in research and development settings.

Physicochemical Properties of Key Compounds

For clarity and ease of reference, the key physicochemical properties of the starting material, the intermediate, and the final product of the described synthetic sequence are summarized below.

Property7-Nitro-1H-indazoleThis compound1-Methyl-1H-indazol-7-amine
CAS Number 2942-42-958706-36-841926-06-1
Molecular Formula C₇H₅N₃O₂C₈H₇N₃O₂C₈H₉N₃
Molecular Weight 163.13 g/mol 177.16 g/mol 147.18 g/mol
Appearance Solid--
IUPAC Name 7-nitro-1H-indazole1-methyl-7-nitroindazole1-methyl-1H-indazol-7-amine

Synthetic Strategy and Workflow

The overall synthetic strategy involves a three-step process, commencing with the synthesis of the precursor 7-nitro-1H-indazole, followed by the regioselective methylation at the N-1 position, and culminating in the reduction of the nitro group to furnish the desired 1-methyl-1H-indazol-7-amine.

G cluster_0 Step 1: Synthesis of 7-Nitro-1H-indazole cluster_1 Step 2: N-1 Methylation cluster_2 Step 3: Nitro Group Reduction 2-Methyl-6-nitroaniline 2-Methyl-6-nitroaniline Diazotization Diazotization 2-Methyl-6-nitroaniline->Diazotization NaNO₂, Acid Intramolecular Cyclization Intramolecular Cyclization Diazotization->Intramolecular Cyclization 7-Nitro-1H-indazole 7-Nitro-1H-indazole Intramolecular Cyclization->7-Nitro-1H-indazole 7-Nitro-1H-indazole_2 7-Nitro-1H-indazole N-1 Methylation N-1 Methylation 7-Nitro-1H-indazole_2->N-1 Methylation Methylating Agent, Base This compound This compound N-1 Methylation->this compound 1-Methyl-7-nitro-1H-indazole_2 This compound Reduction Reduction 1-Methyl-7-nitro-1H-indazole_2->Reduction Reducing Agent (e.g., Pd/C, H₂ or Fe, NH₄Cl) 1-Methyl-1H-indazol-7-amine 1-Methyl-1H-indazol-7-amine Reduction->1-Methyl-1H-indazol-7-amine G Amine_Intermediate 1-Methyl-1H-indazol-7-amine Final_Molecule Pharmacologically Active Molecule (e.g., Kinase Inhibitor) Amine_Intermediate->Final_Molecule Coupling Reaction (e.g., Amide formation, Buchwald-Hartwig amination) Coupling_Partner Coupling Partner (e.g., activated carboxylic acid, aryl halide) Coupling_Partner->Final_Molecule

experimental procedure for N-methylation of 6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Regioselective N-Methylation of 6-Nitro-1H-Indazole

Abstract

The N-methylation of 6-nitro-1H-indazole is a critical transformation in medicinal chemistry, yielding two key regioisomers: 1-methyl-6-nitro-1H-indazole and 2-methyl-6-nitro-2H-indazole. The strategic control over the site of methylation (N1 vs. N2) is paramount, as the pharmacological profiles of the resulting isomers can differ significantly. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the underlying principles of regioselectivity and offering two distinct, field-proven protocols for the selective synthesis of each isomer. We delve into the causality behind experimental choices, from reagent selection to reaction conditions, ensuring a robust and reproducible methodology. This document is structured to serve as a self-validating system, complete with detailed experimental workflows, characterization guidance, and critical safety protocols.

Introduction: The Significance of N-Methylated Indazoles

The indazole scaffold is a privileged structure in drug discovery, with numerous derivatives demonstrating a wide array of biological activities, including anti-inflammatory, antibacterial, and antitumor properties.[1][2] The addition of a methyl group to one of the ring's nitrogen atoms can profoundly influence a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[3]

The N-methylation of 6-nitro-1H-indazole presents a classic challenge in synthetic chemistry: regioselectivity. The indazole nucleus possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of a mixture of methylated isomers upon reaction.[4] The ability to selectively synthesize either the N1 or N2 isomer is often a crucial step in the development of targeted therapeutics. For instance, N2-methylated indazoles are key intermediates in the synthesis of potent kinase inhibitors like the anticancer drug Pazopanib.[4][5] This guide provides the necessary theoretical grounding and practical protocols to achieve high regioselectivity in this pivotal reaction.

Mechanistic Rationale: Achieving Regioselective Control

The regiochemical outcome of the N-alkylation of indazoles is governed by a delicate balance between kinetic and thermodynamic control.[4] The choice of base, solvent, and methylating agent directly dictates whether the reaction favors the thermodynamically more stable N1 isomer or the kinetically formed N2 isomer.[6][7]

  • N1-Methylation (Thermodynamic Control): The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer.[4][8] Consequently, the N1-methylated product is the thermodynamically favored isomer. Conditions that facilitate equilibration, such as the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent, allow the reaction to proceed to its lowest energy state, yielding the N1-isomer as the major product.[4][9] The sodium cation may also coordinate with the N2 atom and an adjacent substituent, further promoting alkylation at the N1 position.[10]

  • N2-Methylation (Kinetic Control): The N2 position is often more sterically accessible and can be the site of initial, faster attack under certain conditions. Methylation under neutral or mildly basic conditions, particularly with specific methylating agents, can favor the formation of the N2-methylated product. For example, using dimethyl sulfate in a less polar solvent can lead to a higher proportion of the N2 isomer, which can be isolated as the kinetic product.[5][6]

The general reaction and the resulting regioisomers are depicted below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products indazole 6-Nitro-1H-indazole base_solvent Base / Solvent indazole->base_solvent methylating_agent Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) methylating_agent->base_solvent n1_product 1-Methyl-6-nitro-1H-indazole (Thermodynamic Product) base_solvent->n1_product Thermodynamic Control (e.g., NaH, DMF/THF) n2_product 2-Methyl-6-nitro-2H-indazole (Kinetic Product) base_solvent->n2_product Kinetic Control (e.g., Neutral, DCM)

Sources

The Strategic Application of 1-Methyl-7-nitro-1H-indazole in the Synthesis of Novel Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Cornerstone in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The indazole core, a bicyclic heteroaromatic system, is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous approved and clinical-stage kinase inhibitors.[1] Marketed drugs such as Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor) feature the indazole motif, underscoring its importance in designing potent and selective kinase inhibitors.

This technical guide focuses on the strategic application of 1-Methyl-7-nitro-1H-indazole , not as a direct biological effector, but as a versatile chemical intermediate for the synthesis of next-generation kinase inhibitors. We will delve into the rationale behind its use, providing detailed protocols for its functionalization and subsequent evaluation of the resulting compounds in biochemical and cellular assays.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. Below is a summary of the key properties of this compound.

PropertyValueSource
IUPAC Name 1-methyl-7-nitroindazolePubChem
CAS Number 58706-36-8SynHet
Molecular Formula C₈H₇N₃O₂PubChem
Molecular Weight 177.16 g/mol PubChem
Appearance Inquire with supplier-
Purity Typically >95%SynHet
Solubility Inquire with supplier-

Note: Some physical properties like appearance and solubility may vary between suppliers. Always refer to the supplier's documentation.

The Synthetic Utility of the 7-Nitro Group in Kinase Inhibitor Scaffolds

The presence and position of the nitro group on the indazole ring are not arbitrary; they serve specific strategic purposes in the synthesis of kinase inhibitors. The 7-nitro group in this compound offers several advantages:

  • Electronic Modulation : The electron-withdrawing nature of the nitro group can influence the reactivity of the indazole ring system, potentially directing further chemical modifications.

  • A Precursor to a Key Amine Functional Group : The nitro group can be readily reduced to a 7-amino group. This amine then serves as a crucial handle for introducing a wide variety of substituents through amide bond formation, urea formation, or other coupling reactions. This is a common strategy to explore the solvent-exposed region of the kinase ATP-binding pocket, often leading to improved potency and selectivity.

  • Hydrogen Bonding Potential : While the nitro group itself can act as a hydrogen bond acceptor, the derived amino group is a versatile hydrogen bond donor and acceptor, which can be critical for anchoring the inhibitor to the kinase protein.

Synthetic Workflow: From this compound to a Kinase Inhibitor Candidate

The following diagram illustrates a generalized synthetic workflow for utilizing this compound in the development of a kinase inhibitor.

G cluster_0 Scaffold Preparation & Functionalization cluster_1 Biological Evaluation Start This compound Reduction Reduction of Nitro Group (e.g., Fe/HCl, H2/Pd-C) Start->Reduction Step 1 Intermediate 1-Methyl-1H-indazol-7-amine Reduction->Intermediate Step 2 Functionalization Functionalization at C3-position (e.g., Halogenation, Suzuki Coupling) Intermediate->Functionalization Step 3a (optional) Amide_Coupling Amide Coupling or Urea Formation (at 7-amino position) Intermediate->Amide_Coupling Step 3c Functionalization->Amide_Coupling Step 3b Final_Compound Final Kinase Inhibitor Candidate Amide_Coupling->Final_Compound Step 4 Biochemical_Assay In Vitro Kinase Assay (IC50 determination) Final_Compound->Biochemical_Assay Testing Cellular_Assay Cell-Based Assay (e.g., Anti-proliferation, Western Blot) Biochemical_Assay->Cellular_Assay Validation In_Vivo In Vivo Studies (e.g., Xenograft models) Cellular_Assay->In_Vivo Preclinical

Caption: Generalized workflow from this compound to a kinase inhibitor candidate and its subsequent biological evaluation.

Experimental Protocols

Protocol 1: Reduction of this compound to 1-Methyl-1H-indazol-7-amine

This protocol describes a standard procedure for the reduction of the nitro group, a critical step in preparing the scaffold for further diversification.

Materials:

  • This compound

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq).

  • Heat the mixture to reflux and then add concentrated HCl (catalytic amount) dropwise.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude 1-Methyl-1H-indazol-7-amine.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for an In Vitro Kinase Inhibition Assay (Luminescent-Based)

This protocol provides a general framework for assessing the inhibitory activity of a newly synthesized compound derived from this compound against a target kinase. This is a representative protocol and should be optimized for the specific kinase of interest.

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescent ADP detection system

  • Test compound (synthesized from this compound) dissolved in DMSO

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 100-fold the final desired highest concentration. Then, dilute the DMSO stock into the kinase assay buffer.

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of the assay plate.

    • Add 2.5 µL of the kinase enzyme solution (at 4x the final desired concentration) to each well.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme interaction.

  • Kinase Reaction Initiation:

    • To initiate the kinase reaction, add 5 µL of a solution containing the substrate peptide and ATP (at 2x the final desired concentration). The ATP concentration should ideally be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • ADP Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves two steps:

      • Adding ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

      • Adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 3: General Procedure for a Cell-Based Anti-Proliferation Assay (MTT Assay)

This protocol outlines a common method to assess the effect of a synthesized kinase inhibitor on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer (e.g., 0.01 M HCl in 10% SDS solution)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete growth medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Conclusion and Future Perspectives

This compound is a strategically valuable starting material in the synthesis of novel kinase inhibitors. Its utility lies in the facile conversion of the 7-nitro group to a 7-amino functionality, which provides a key point for diversification and interaction with the target kinase. The protocols provided herein offer a solid foundation for researchers to utilize this versatile intermediate in their drug discovery programs. Future work in this area will likely focus on the development of novel synthetic methodologies for the regioselective functionalization of the indazole core and the exploration of new chemical space around this privileged scaffold to identify the next generation of potent and selective kinase inhibitors for the treatment of a wide range of diseases.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. PLoS ONE.
  • Discovery of novel hypoxia-activated, nitroimidazole constructed multi-target kinase inhibitors on the basis of AZD9291 for the treatment of human lung cancer. Bioorganic & Medicinal Chemistry.
  • Iron promoted C3-H nitration of 2H-indazole: direct access to 3-nitro-2H-indazoles. Organic & Biomolecular Chemistry.
  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • C(sp(2))-H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. The Journal of Organic Chemistry.
  • The synthetic route for the preparation of compounds 1–7.
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitros
  • Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Molecules.
  • The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar.
  • Scaffold Repurposing of In-House Small Molecule Candidates Leads to Discovery of First-in-Class CDK-1/HER-2 Dual Inhibitors: In Vitro and In Silico Screening. Molecules.
  • Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia.
  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design.
  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry.
  • Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. Organic Chemistry Frontiers.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules.
  • Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems.
  • 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the r
  • 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety. Psychopharmacology.
  • 7-nitroindazole reduces cerebral blood flow following chronic nitric oxide synthase inhibition. Brain Research.
  • Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. Journal of Neurochemistry.

Sources

Application Notes and Protocols: Preparation of 1-Methyl-7-nitro-1H-indazole Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the preparation of solutions of 1-Methyl-7-nitro-1H-indazole (C₈H₇N₃O₂), a heterocyclic compound of interest in pharmaceutical research and medicinal chemistry.[1] Given the specific physicochemical properties of nitroaromatic compounds, adherence to a precise and validated protocol is critical for ensuring solution stability, concentration accuracy, and experimental reproducibility. These application notes detail the necessary safety precautions, solvent selection rationale, and step-by-step procedures for preparing both high-concentration stock solutions and aqueous working solutions for use in various research applications.

Introduction and Scientific Context

This compound is a derivative of 7-nitro-1H-indazole. The parent compound, 7-nitro-1H-indazole, is a known inhibitor of nitric oxide synthase (NOS), an enzyme with isoforms playing key roles in neurotransmission, vasodilation, and immune response.[2] As such, its derivatives are valuable tools for researchers in neurobiology, oncology, and inflammatory diseases. The addition of a methyl group at the N1 position can significantly alter the compound's pharmacological properties, including potency, selectivity, and metabolic stability.

Accurate solution preparation is the foundation of reliable in vitro and in vivo studies. The nitro group makes the molecule electron-deficient and influences its solubility and stability profile.[3] Improper handling or solvent choice can lead to compound precipitation, degradation, or the introduction of artifacts in biological assays. This guide is designed to provide researchers with the expertise to prepare reliable solutions of this compound, ensuring the integrity of their experimental outcomes.

Compound Properties and Data

A thorough understanding of the compound's physical and chemical properties is essential before any experimental work is initiated.

PropertyValueSource
IUPAC Name 1-methyl-7-nitroindazole[1][4]
Molecular Formula C₈H₇N₃O₂[4][5]
Molecular Weight 177.16 g/mol [4][5][6]
CAS Number 58706-36-8[1][4]
Appearance Typically a solid; related nitroindazoles are yellow to brown powders or crystals.[7][8][9]
Purity ≥95-97% (as specified by supplier)[1][5]

Solubility Profile (Inferred from Related Compounds): Direct, quantitative solubility data for this compound is not widely published. However, based on the parent compound, 7-nitro-1H-indazole, the following can be inferred as a starting point for solvent screening:

  • High Solubility: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).[8]

  • Moderate Solubility: Ethanol.[8]

  • Low/Slight Solubility: Water.[8][10]

Safety, Handling, and Storage

3.1. Hazard Identification (EHS) this compound is a hazardous substance and must be handled with appropriate precautions.

  • Signal Word: Warning[6]

  • Hazard Statements:

    • H302: Harmful if swallowed.[6]

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H332: Harmful if inhaled.[6]

  • General Nitroaromatic Hazards: Nitroaromatic compounds as a class should be treated with caution. They can be thermally sensitive, and their interactions with DNA and potential mutagenicity have been characterized.[3][11]

3.2. Required Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[12]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) inspected prior to use.[13]

  • Body Protection: A lab coat and, if handling large quantities, an apron or chemical suit.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.[13]

3.3. Storage and Stability Proper storage is crucial to maintain the compound's integrity.

FormConditionRationale & Notes
Solid Compound Store sealed in a dry, cool, and well-ventilated place. Room temperature is generally acceptable.[6]Protect from moisture and light. As a nitroaromatic compound, it should be stored away from strong oxidizing agents, acids, and bases.[12][14]
Stock Solution (in DMSO/DMF) Store at -20°C or -80°C in small, single-use aliquots.Aliquoting minimizes freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock. DMSO freezes at 18.5°C, so stock solutions should be fully thawed and vortexed before use.
Aqueous Working Solutions Prepare fresh for each experiment. Do not store.The compound has limited stability and solubility in aqueous media. Storing dilute aqueous solutions can lead to precipitation and degradation over time.

Protocol I: Preparation of a High-Concentration Stock Solution

Causality Behind Experimental Choices:

  • Solvent Choice: DMSO is the recommended solvent for the primary stock solution. Its high solvating power for organic molecules and its miscibility with aqueous media (e.g., cell culture media, buffers) make it ideal.[8] This allows for the preparation of a concentrated stock that can be diluted to a final working concentration with a minimal percentage of organic solvent, thereby reducing potential solvent-induced artifacts in biological assays.

  • Concentration: A 10 mM or 50 mM stock is standard. This provides a convenient concentration for subsequent dilutions while ensuring the compound remains well below its solubility limit in the stock solvent.

Materials:

  • This compound solid

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Amber glass vial or polypropylene microcentrifuge tube

  • Vortex mixer and/or sonicator

Step-by-Step Methodology:

  • Pre-Weighing Preparation: Ensure the vial or tube for the stock solution is clean, dry, and labeled with the compound name, concentration, solvent, and date.

  • Calculation: Determine the mass of the compound required. For example, to prepare 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.001 L × 177.16 g/mol × 1000 mg/g = 1.7716 mg

  • Weighing: Carefully weigh the calculated amount of this compound directly into the prepared vial. Perform this step in a chemical fume hood.

  • Solvent Addition: Add the calculated volume of DMSO to the vial containing the solid compound.

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Self-Validation Check: Visually inspect the solution against a light source. It should be clear and free of any solid particulates.

  • Troubleshooting Dissolution: If particulates remain, sonicate the vial in a water bath for 5-10 minutes. Re-inspect. Gentle warming (to 30-37°C) can be attempted but should be used with caution for nitroaromatic compounds.[11]

  • Storage: Once fully dissolved, store the stock solution as recommended in Section 3.3 (aliquoted at -20°C or -80°C).

Protocol II: Preparation of Aqueous Working Solutions

Causality Behind Experimental Choices:

  • Serial Dilution: Direct dissolution of the compound in aqueous buffers is often impossible due to low water solubility.[10] Therefore, a dilution from a concentrated organic stock is the standard and necessary method.

  • Solvent Concentration Limit: The final concentration of DMSO in the working solution must be kept to a minimum (typically ≤0.1% v/v) as it can be toxic to cells or interfere with enzyme kinetics. Always include a vehicle control (media/buffer with the same final DMSO concentration) in your experiments.

Materials:

  • Prepared high-concentration stock solution of this compound in DMSO.

  • Sterile, pre-warmed (if for cell culture) aqueous buffer or cell culture medium.

  • Sterile polypropylene tubes.

Step-by-Step Methodology:

  • Thaw Stock: Remove one aliquot of the frozen stock solution. Allow it to thaw completely at room temperature and then vortex briefly to ensure homogeneity.

  • Calculation: Determine the volume of stock solution needed. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock:

    • M₁V₁ = M₂V₂

    • (10,000 µM) × V₁ = (10 µM) × (1000 µL)

    • V₁ = (10 × 1000) / 10,000 = 1 µL

  • Dilution: Add 999 µL of your desired aqueous medium to a sterile tube. Pipette the calculated 1 µL of the stock solution directly into the aqueous medium. Crucially, pipette into the bulk of the liquid while vortexing or flicking the tube to ensure rapid dispersion and prevent localized high concentrations that could cause precipitation.

  • Mixing: Immediately vortex the working solution for 30-60 seconds to ensure it is fully mixed.

  • Self-Validation Check: The final working solution should be clear. Any cloudiness or visible precipitate indicates that the compound's solubility limit in the aqueous medium has been exceeded. If this occurs, the working solution must be remade at a lower concentration.

  • Usage: Use the freshly prepared working solution immediately. Do not store.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow from receiving the solid compound to preparing the final working solution for an experiment.

G cluster_prep Phase 1: Stock Solution Preparation cluster_exp Phase 2: Working Solution Preparation solid Solid Compound (this compound) weigh Weigh Compound (Analytical Balance) solid->weigh Calculate Mass dissolve Dissolve in DMSO (Vortex/Sonicate) weigh->dissolve Add Solvent stock 10 mM Stock Solution in DMSO dissolve->stock QC: Visual Check store Aliquot & Store (-20°C / -80°C) stock->store thaw Thaw Stock Aliquot store->thaw For New Experiment dilute Dilute in Aqueous Buffer (e.g., Cell Media) thaw->dilute Calculate Volume working_sol 10 µM Working Solution (Final DMSO ≤0.1%) dilute->working_sol QC: Check for Precipitate experiment Use Immediately in Experiment working_sol->experiment

Caption: Workflow for preparing this compound solutions.

References

  • PubChem. (n.d.). 1H-Indazole, 1-methyl-7-nitro-. National Center for Biotechnology Information. Retrieved from [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Industrial Chemicals. (n.d.). 7-Nitro-1H-indazole. Retrieved from [Link]

  • Weizmann Institute of Science. (2024). Handling, Storage and Disposal of Hazardous, Time Sensitive, and Expired Chemicals. Retrieved from [Link]

  • Urben, P. G. (2002). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 6(3), 247–251. Retrieved from [Link]

  • LookChem. (n.d.). 1H-Indazole, 7-bromo-1-methyl-5-nitro- Safety Data Sheets(SDS). Retrieved from [Link]

  • PubChem. (n.d.). 7-Nitroindazole. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

  • Health and Safety Executive. (n.d.). Storage And Handling Of Industrial Nitrocellulose. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage. Retrieved from [Link]

Sources

Application Notes and Protocols for the Reaction of 1-Methyl-7-nitro-1H-indazole with Formaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide on the reaction of 1-methyl-7-nitro-1H-indazole with formaldehyde. In the absence of a free N-H group for typical hydroxymethylation, the anticipated reaction is an electrophilic substitution at the C3 position of the indazole ring, yielding (1-methyl-7-nitro-1H-indazol-3-yl)methanol. This guide elucidates the proposed reaction mechanism, offers a comprehensive experimental protocol, and provides insights into the structural and electronic factors governing this transformation. The protocols and mechanistic discussions are grounded in established principles of heterocyclic chemistry and are supported by authoritative references.

Introduction: Reactivity of N-Alkylated Nitroindazoles

Indazole derivatives are significant pharmacophores in medicinal chemistry.[1] The functionalization of the indazole nucleus is a key strategy in the development of novel therapeutic agents. The reaction of indazoles with formaldehyde typically results in N-hydroxymethylation. However, in the case of this compound, the N1 position is blocked by a methyl group, precluding this pathway.

The electronic nature of the this compound substrate dictates its reactivity towards electrophiles. The 7-nitro group is a strong electron-withdrawing group, which deactivates the benzene portion of the bicyclic system towards electrophilic attack. Consequently, the pyrazole ring, specifically the C3 position, becomes the most nucleophilic and likely site for electrophilic substitution. Formaldehyde, in the presence of an acid catalyst, can act as an electrophile. Therefore, the expected reaction is the C3-hydroxymethylation of this compound.

Proposed Reaction Mechanism: Electrophilic Substitution at C3

The reaction is proposed to proceed via a classical electrophilic aromatic substitution mechanism at the C3 position of the indazole ring.

Step 1: Activation of Formaldehyde In the presence of an acid catalyst (e.g., sulfuric acid), formaldehyde is protonated to form a highly electrophilic hydroxymethyl cation (or a related activated species).

Step 2: Nucleophilic Attack by the Indazole Ring The electron-rich C3 position of the this compound attacks the activated formaldehyde species. This step is the rate-determining step and leads to the formation of a resonance-stabilized cationic intermediate (a sigma complex).

Step 3: Deprotonation and Rearomatization A base (e.g., water or the conjugate base of the acid catalyst) abstracts a proton from the C3 carbon, restoring the aromaticity of the indazole ring and yielding the final product, (1-methyl-7-nitro-1H-indazol-3-yl)methanol.

A review of C3-functionalization of indazoles highlights that electrophilic substitution at this position is a viable synthetic strategy for N1-protected indazoles.[1]

Experimental Protocol: Synthesis of (1-methyl-7-nitro-1H-indazol-3-yl)methanol

This protocol is a proposed methodology based on general procedures for electrophilic substitution on indazole rings and related heterocyclic systems. Optimization of reaction conditions (temperature, reaction time, and catalyst loading) may be necessary to achieve optimal yields.

Safety Precautions:

  • Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood.

  • Concentrated sulfuric acid is highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

Materials and Reagents:

  • This compound

  • Formaldehyde (37% aqueous solution or paraformaldehyde)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (nitrogen or argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the starting material in anhydrous dichloromethane.

  • Addition of Formaldehyde: Add formaldehyde (2.0-3.0 eq) to the solution. If using paraformaldehyde, it should be freshly depolymerized before use.

  • Catalyst Addition: Cool the reaction mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise with vigorous stirring. Caution: The addition of sulfuric acid is exothermic.

  • Reaction Progression: After the addition of the catalyst, remove the ice bath and allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating (e.g., 40 °C) may be applied.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x portions).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (1-methyl-7-nitro-1H-indazol-3-yl)methanol.

Characterization of the Product

The structure of the synthesized (1-methyl-7-nitro-1H-indazol-3-yl)methanol can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show a characteristic singlet for the methylene protons of the -CH₂OH group, a singlet for the N-methyl protons, and aromatic protons corresponding to the indazole ring system.

    • ¹³C NMR will show a signal for the methylene carbon and the carbons of the indazole core.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) group (broad peak around 3200-3600 cm⁻¹) and the nitro (-NO₂) group (strong absorptions around 1530 and 1350 cm⁻¹).

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Expected ¹H NMR signals (indicative)
This compoundC₈H₇N₃O₂177.16Singlet for N-CH₃, Aromatic protons
(1-methyl-7-nitro-1H-indazol-3-yl)methanolC₉H₉N₃O₃207.19Singlet for -CH₂OH, Singlet for N-CH₃, Aromatic protons, Broad singlet for -OH

Visualizations

Proposed Reaction Pathway

Reaction_Pathway cluster_start Reactants cluster_intermediate Intermediates cluster_product Product This compound This compound Sigma_Complex Sigma Complex (Resonance Stabilized) This compound->Sigma_Complex Nucleophilic attack at C3 Formaldehyde Formaldehyde (CH₂O) Activated_Formaldehyde Activated Formaldehyde (e.g., [CH₂OH]⁺) Formaldehyde->Activated_Formaldehyde H⁺ catalyst Activated_Formaldehyde->Sigma_Complex Product (1-methyl-7-nitro-1H-indazol-3-yl)methanol Sigma_Complex->Product -H⁺

Caption: Proposed mechanism for C3-hydroxymethylation.

Experimental Workflow

Experimental_Workflow Start Start Dissolve Dissolve this compound in DCM Start->Dissolve Add_Formaldehyde Add Formaldehyde Dissolve->Add_Formaldehyde Cool Cool to 0 °C Add_Formaldehyde->Cool Add_Catalyst Add H₂SO₄ (catalyst) Cool->Add_Catalyst React Stir at RT (monitor by TLC/LC-MS) Add_Catalyst->React Quench Quench with NaHCO₃ (aq) React->Quench Extract Extract with DCM Quench->Extract Wash_Dry Wash with Brine & Dry (Na₂SO₄) Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, IR) Purify->Characterize End End Characterize->End

Caption: Step-by-step experimental workflow.

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]

  • Alkorta, I., Claramunt, R. M., Elguero, J., Gutiérrez-Puebla, E., Monge, M. Á., Reviriego, F., & Roussel, C. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866–5881. [Link]

  • PubChem. (n.d.). 1H-Indazole, 1-methyl-7-nitro-. National Center for Biotechnology Information. Retrieved from [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Tetrahedron, 94, 132289. [Link]

  • Wang, B., Zhong, X., Yao, H., Deng, R., Yan, Z., Gao, M., & Lin, S. (2020). Direct Alkylation and Acylation of 2H‐Indazoles Using Aldehydes under Metal‐Free Conditions. Asian Journal of Organic Chemistry, 9(10), 1640-1644. [Link]

Sources

Application Notes and Protocols for the Derivatization of 1-Methyl-7-nitro-1H-indazole for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, present in a variety of biologically active compounds.[1] The introduction of a nitro group, as seen in 1-Methyl-7-nitro-1H-indazole, significantly modulates the electronic properties of the ring system, offering a versatile starting point for the synthesis of novel small molecules for drug discovery.[2] This application note provides a comprehensive guide for the derivatization of this compound and the subsequent evaluation of its derivatives in key biological assays. We will explore several synthetic strategies, including the reduction of the nitro group to a versatile amino functionality, subsequent derivatization via Sandmeyer reactions, and modern cross-coupling techniques such as Suzuki-Miyaura and Sonogashira reactions. Furthermore, we will delve into the application of "click chemistry," a powerful tool for the rapid generation of compound libraries.[3][4] Detailed protocols for cell viability, kinase inhibition, and in vitro drug metabolism assays are also provided to enable a thorough biological characterization of the synthesized compounds.

Synthesis of the Core Scaffold: this compound

The starting material, this compound, can be synthesized via the N-methylation of commercially available 7-nitro-1H-indazole. The regioselectivity of the alkylation of indazoles can be influenced by the reaction conditions and the substituents on the indazole ring.[5]

Protocol 1: N-Methylation of 7-nitro-1H-indazole

Materials:

  • 7-nitro-1H-indazole

  • Methyl iodide (CH₃I)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 7-nitro-1H-indazole (1.0 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon).

  • Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[6][7]

Derivatization Strategies

The following sections outline several strategies for the derivatization of this compound, creating a library of compounds for biological screening.

Strategy 1: Reduction of the Nitro Group and Subsequent Derivatization

A key transformation is the reduction of the 7-nitro group to a 7-amino group, which serves as a versatile handle for further functionalization.

Protocol 2: Reduction of this compound

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 equivalent) in ethanol, add tin(II) chloride dihydrate (5.0 equivalents).

  • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield 7-amino-1-methyl-1H-indazole.

Protocol 3: Diazotization and Sandmeyer Reaction of 7-amino-1-methyl-1H-indazole

The 7-amino group can be converted to a diazonium salt, which can then be displaced by various nucleophiles in a Sandmeyer reaction to introduce halogens or a cyano group.[8][9]

Materials:

  • 7-amino-1-methyl-1H-indazole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Hydrobromic acid (HBr)

  • Copper(I) chloride (CuCl), Copper(I) bromide (CuBr), or Copper(I) cyanide (CuCN)

  • Ice

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 7-amino-1-methyl-1H-indazole (1.0 equivalent) in an aqueous solution of HCl or HBr at 0 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature between 0 and 5 °C.

  • Stir the mixture for 30 minutes at 0 °C to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of the appropriate copper(I) salt (CuCl, CuBr, or CuCN; 1.2 equivalents) in the corresponding acid (HCl or HBr).

  • Slowly add the cold diazonium salt solution to the copper(I) salt solution.

  • Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Neutralize the reaction mixture with a saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield the corresponding 7-halo- or 7-cyano-1-methyl-1H-indazole.

Strategy 2: Palladium-Catalyzed Cross-Coupling Reactions

The halogenated derivatives synthesized via the Sandmeyer reaction are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of a wide range of aryl and alkynyl groups.[10][11][12]

Protocol 4: Suzuki-Miyaura Cross-Coupling

Materials:

  • 7-Bromo-1-methyl-1H-indazole (from Protocol 3)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add 7-bromo-1-methyl-1H-indazole (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 7-aryl-1-methyl-1H-indazole derivative.[6]

Protocol 5: Sonogashira Cross-Coupling

Materials:

  • 7-Bromo-1-methyl-1H-indazole

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (Et₃N))

  • Solvent (e.g., THF or DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add 7-bromo-1-methyl-1H-indazole (1.0 equivalent), the palladium catalyst (0.05 equivalents), and copper(I) iodide (0.1 equivalents).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the solvent and the base, followed by the terminal alkyne (1.2 equivalents).

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the 7-alkynyl-1-methyl-1H-indazole derivative.

Strategy 3: Click Chemistry for Library Synthesis

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is an efficient method for creating diverse libraries of compounds.[4][13] The 7-alkynyl-1-methyl-1H-indazole synthesized in Protocol 5 can be "clicked" with a variety of azides.

Protocol 6: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • 7-Alkynyl-1-methyl-1H-indazole

  • Organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., t-BuOH/H₂O mixture)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 7-alkynyl-1-methyl-1H-indazole (1.0 equivalent) and the organic azide (1.1 equivalents) in the solvent mixture.

  • Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 equivalents).

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.2 equivalents).

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography to obtain the 1,2,3-triazole derivative.[3]

Data Presentation: Summary of Derivatization Strategies

StrategyKey ReactionStarting MaterialProduct Functional Group
1 Nitro Reduction & SandmeyerThis compound-NH₂, -Br, -Cl, -CN
2 Suzuki-Miyaura Coupling7-Bromo-1-methyl-1H-indazole-Aryl
2 Sonogashira Coupling7-Bromo-1-methyl-1H-indazole-Alkyne
3 Click Chemistry (CuAAC)7-Alkynyl-1-methyl-1H-indazole-1,2,3-Triazole

Experimental Workflows and Logical Relationships

Derivatization_Workflow Start This compound Amino 7-Amino-1-methyl-1H-indazole Start->Amino Nitro Reduction Halogenated 7-Halo/Cyano-1-methyl-1H-indazole Amino->Halogenated Sandmeyer Reaction Aryl 7-Aryl-1-methyl-1H-indazole Halogenated->Aryl Suzuki Coupling Alkynyl 7-Alkynyl-1-methyl-1H-indazole Halogenated->Alkynyl Sonogashira Coupling Triazole 1,2,3-Triazole Derivative Alkynyl->Triazole Click Chemistry (CuAAC)

Caption: Overall workflow for the derivatization of this compound.

Protocols for Biological Assays

The synthesized derivatives should be evaluated for their biological activity using a panel of standard assays.

Protocol 7: Cell Viability Assay (XTT Assay)

The XTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[8][14]

Materials:

  • Cells of interest (e.g., cancer cell line)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • XTT labeling reagent

  • Electron-coupling reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium. Include wells with medium only for background control. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the desired concentrations of the compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • XTT Reagent Addition: Prepare the XTT labeling mixture by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions. Add 50 µL of the activated XTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 8: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase.[15][16]

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (containing MgCl₂)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar ADP detection system)

  • White, opaque 384-well plates

  • Multilabel plate reader

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase reaction buffer.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor of the target kinase).

  • Kinase and Substrate Addition: Add the kinase enzyme and its specific substrate to the wells.

  • Initiation of Reaction: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. This typically involves adding a reagent to deplete the remaining ATP, followed by a second reagent to convert the ADP to ATP, which is then detected via a luciferase/luciferin reaction.

  • Luminescence Measurement: Measure the luminescence signal using a multilabel plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value.[17]

Kinase_Assay_Principle cluster_0 Kinase Reaction cluster_1 ADP Detection Kinase Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Substrate Substrate Substrate->PhosphoSubstrate ATP ATP ADP ADP ATP->ADP ATP_regen Regenerated ATP ADP->ATP_regen ADP-Glo™ Reagent 1 (depletes ATP) Inhibitor Test Compound (Inhibitor) Inhibitor->Kinase Light Luminescent Signal ATP_regen->Light ADP-Glo™ Reagent 2 (Luciferase/Luciferin)

Caption: Principle of an in vitro kinase inhibition assay using ADP detection.

Protocol 9: In Vitro Metabolic Stability Assay

This assay determines the rate at which a compound is metabolized by liver enzymes, providing an indication of its metabolic stability.[18][19][20]

Materials:

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Test compounds (dissolved in DMSO)

  • Positive control (a compound with known metabolic instability)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare a master mix containing the phosphate buffer, NADPH regenerating system, and human liver microsomes.

  • Compound Addition: Add the test compound (at a final concentration of, e.g., 1 µM) to the incubation mixture.

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k.

Conclusion

The derivatization of this compound offers a promising avenue for the discovery of novel bioactive molecules. The synthetic strategies and biological assay protocols detailed in this application note provide a comprehensive framework for researchers in drug discovery and medicinal chemistry to synthesize, characterize, and evaluate a diverse library of indazole derivatives. The modular nature of the described synthetic routes, particularly the use of cross-coupling reactions and click chemistry, allows for the rapid exploration of the chemical space around the indazole core, increasing the probability of identifying lead compounds with desired biological activities.

References

  • Zhou, Y., & Wang, J. (2012). The impact of click chemistry in medicinal chemistry. Expert Opinion on Drug Discovery, 7(6), 489-501. [Link]

  • BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from [Link]

  • O'Neill, P. M., et al. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 1836-1845. [Link]

  • IQVIA. (n.d.). In Vitro Metabolism. Retrieved from [Link]

  • Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro Metabolism Studies. Retrieved from [Link]

  • Paine, M. F., & Kerlan, P. A. (2009). In vitro assays for induction of drug metabolism. Methods in Molecular Biology, 481, 47-58. [Link]

  • Taylor & Francis Online. (2012). The impact of click chemistry in medicinal chemistry. Expert Opinion on Drug Discovery, 7(6), 489-501. [Link]

  • PubChem. (n.d.). 7-Nitroindazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Abdel-Mohsen, H. T., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 11(62), 39257-39270. [Link]

  • Chen, X., et al. (2022). Designing Bioorthogonal Reactions for Biomedical Applications. Molecules, 27(19), 6529. [Link]

  • Biotech Spain. (2025). XTT Assays vs MTT. Retrieved from [Link]

  • Bentham Science. (2019). Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery. Current Topics in Medicinal Chemistry, 19(11), 886-898. [Link]

  • Ferreira, P. M., et al. (2010). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 15(10), 6828-6851. [Link]

  • Deodhar, D., & Scheidt, K. A. (2013). Constructing new bioorthogonal reagents and reactions. Chemical Science, 4(6), 2376-2386. [Link]

  • Springer. (2023). Bio-orthogonal Chemistry: Pioneering Therapeutic Precision in Medicine. Journal of Nanostructure in Chemistry. [Link]

  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(33), 22961-22985. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Pérez-Carreño, E., et al. (2000). 7-Nitro-1H-indazole, an inhibitor of nitric oxide synthase. Acta Crystallographica Section C: Crystal Structure Communications, 56(11), e510-e511. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Gáti, T., et al. (2015). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 20(8), 14781-14796. [Link]

  • Olesen, C., et al. (1995). 7-Nitroindazole inhibits brain nitric oxide synthase and cerebral vasodilatation in response to N-methyl-D-aspartate. British Journal of Pharmacology, 115(1), 11-14. [Link]

  • ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?. Retrieved from [Link]

  • Kumar, S., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(18), 12763-12776. [Link]

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55. [Link]

  • Modular click chemistry libraries for functional screens using a diazotizing reagent - PubMed. (2019). Nature, 574(7776), 92-96. [Link]

  • Organic Chemistry Portal. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Retrieved from [Link]

  • Assay Development for Protein Kinase Enzymes - NCBI. (2012). Assay Guidance Manual. [Link]

Sources

Application Notes & Protocols: High-Purity Isolation of 1-Methyl-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity

1-Methyl-7-nitro-1H-indazole (CAS: 58706-36-8, Molecular Formula: C₈H₇N₃O₂, Molecular Weight: 177.16 g/mol ) is a key heterocyclic building block in medicinal chemistry and materials science.[1][2] Its utility as a pharmaceutical intermediate demands stringent control over its purity, as even minor impurities can significantly impact downstream reaction yields, biological activity, and the safety profile of final active pharmaceutical ingredients (APIs).

This document provides a comprehensive guide to the purification of crude this compound. It moves beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot these methods effectively. The protocols described herein are designed to be self-validating, incorporating analytical checkpoints to ensure the isolation of material with ≥99% purity.

Understanding the Impurity Landscape

Effective purification begins with anticipating the likely contaminants. For this compound, which is typically synthesized via N-methylation of 7-nitro-1H-indazole, the crude product may contain:

  • Unreacted Starting Material: Residual 7-nitro-1H-indazole (CAS: 2942-42-9).[3]

  • Regioisomers: N-alkylation of indazoles can yield multiple isomers. The primary regioisomeric impurity is likely 2-Methyl-7-nitro-1H-indazole. Other isomers, such as 1-Methyl-4-nitro-1H-indazole or 1-Methyl-6-nitro-1H-indazole, could also be present depending on the synthetic route.[4][5]

  • Over-alkylation Products: Formation of quaternary indazolium salts.

  • Solvent Residues: Residual solvents from the synthesis and workup (e.g., DMF, acetone, toluene).

  • Degradation Products: Nitro-aromatic compounds can be sensitive to certain conditions; prolonged exposure to heat or strong bases may lead to degradation.

The structural similarity between the desired product and its regioisomeric impurities presents the primary purification challenge. The strategies outlined below are designed to effectively resolve these closely related compounds.

Primary Purification Strategies: A Comparative Approach

Two principal techniques are recommended for the bulk purification of this compound: flash column chromatography and recrystallization. The choice depends on the impurity profile and the required scale.

Purification_Workflow cluster_input Initial State cluster_purification Purification Options cluster_analysis In-Process Control & Final Analysis cluster_output Final Product Crude Crude this compound (Mixture of isomers, starting materials, etc.) Chroma Strategy A: Flash Column Chromatography Crude->Chroma For complex mixtures or unknown profiles Recryst Strategy B: Recrystallization Crude->Recryst For removing minor impurities or final polishing TLC TLC Monitoring Chroma->TLC Fraction analysis HPLC Final Purity Assessment (HPLC) Recryst->HPLC TLC->HPLC Pool pure fractions Pure Pure this compound (Purity ≥99%) HPLC->Pure

Caption: General purification workflow for this compound.

Protocol 1: Flash Column Chromatography

This is the most robust method for separating complex mixtures containing significant amounts of isomeric impurities. The principle is based on the differential adsorption of compounds to a stationary phase (silica gel) as a mobile phase (eluent) passes through it.

Expertise & Rationale: The polarity difference between the N1-methyl and N2-methyl isomers, although subtle, is often sufficient for separation on silica gel. A non-polar/polar solvent system allows for fine-tuning of the eluent strength to achieve optimal resolution. Based on successful purifications of structurally similar nitroindazoles, a hexane/ethyl acetate system is the primary recommendation.[6][7]

Step-by-Step Methodology:

  • TLC Analysis (Eluent Selection):

    • Prepare several TLC chambers with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • Dissolve a small sample of the crude material in ethyl acetate or dichloromethane.

    • Spot the crude material on TLC plates and develop them in the prepared chambers.

    • Visualize the spots under UV light (254 nm).

    • Goal: Select a solvent system that gives the desired product a Retention Factor (Rf) of 0.25-0.35 and shows clear separation from major impurities.

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material (typically a 40-100:1 ratio of silica weight to crude material weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane/ethyl acetate).

    • Pour the slurry into the column and use gentle pressure or tapping to pack a uniform bed, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (approx. 1-2x the weight of the crude material) and evaporate the solvent to dryness to get a free-flowing powder.

    • Carefully add this powder to the top of the packed column. This technique prevents band broadening and improves separation.

    • Wet Loading: Dissolve the crude material in the smallest possible volume of the eluent and carefully pipette it onto the top of the silica bed.

  • Elution and Fraction Collection:

    • Begin elution with the selected solvent system. A gradient elution, starting with a lower polarity (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity (e.g., to 30% ethyl acetate), can be highly effective.[8]

    • Collect fractions in test tubes or vials.

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the fractions that contain only the pure desired product.

    • Remove the solvent using a rotary evaporator.

    • Place the resulting solid under high vacuum to remove any residual solvent.

Protocol 2: Recrystallization

Recrystallization is an ideal technique for removing small amounts of impurities or for a final polishing step after chromatography. It relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.

Expertise & Rationale: A successful recrystallization requires a solvent in which the target compound is highly soluble at elevated temperatures but poorly soluble at room or cold temperatures. For a related compound, 3-chloro-1-methyl-5-nitro-1H-indazole, ethanol was used effectively.[6] Data from other nitroindazoles suggests a range of potential solvents.[7][8] Caution is advised with protic solvents like water at high temperatures, as some indazole derivatives have shown instability.[9][10]

Step-by-Step Methodology:

  • Solvent Screening:

    • Place small amounts (e.g., 20-30 mg) of the crude material into separate test tubes.

    • Add a small amount (0.5 mL) of a test solvent to each tube. See the table below for suggestions.

    • Observe solubility at room temperature. If insoluble, heat the mixture gently in a water bath until it dissolves.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

    • Goal: The ideal solvent will dissolve the compound when hot but yield a high recovery of crystalline solid upon cooling.

Solvent Class Screening Solvents Rationale / Expected Behavior
Alcohols Ethanol, MethanolGood starting point. Often provides a balance of solubility characteristics for moderately polar compounds.[6]
Esters Ethyl AcetateAnother excellent candidate, often used in chromatography, indicating moderate polarity.[8]
Ketones AcetoneTends to be a strong solvent; may be more suitable as the "soluble" component in a two-solvent system (e.g., acetone/water).
Aromatic TolueneMay be effective for less polar impurities.
Two-Solvent Pairs Ethanol/Water, Ethyl Acetate/HexaneUsed when no single solvent is ideal. Dissolve in the "good" solvent (e.g., ethanol) and add the "poor" solvent (e.g., water) until turbidity persists.
  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen solvent to just cover the solid.

    • Heat the mixture with stirring (e.g., on a hot plate) until the solid dissolves completely. Add more solvent in small portions only if necessary to achieve full dissolution at the boiling point.

  • Decolorization (Optional):

    • If the hot solution is colored by minor, highly polar impurities, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impure mother liquor.

    • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Purity Assessment & Quality Control

Final purity must be confirmed using a quantitative analytical technique. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this purpose.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample (~1 mg) B Dissolve in Diluent (1 mL ACN/Water) A->B C Filter through 0.45 µm Syringe Filter B->C D Transfer to Autosampler Vial C->D E Inject Sample D->E F Separation on C18 Column E->F G UV Detection (254 nm) F->G H Integrate Peaks G->H I Calculate Purity (% Area) H->I J Generate Report I->J

Caption: Workflow for HPLC-based purity assessment.

Protocol 3: RP-HPLC Purity Analysis

This method is adapted from a robust protocol for a closely related nitroindazole isomer and is expected to provide excellent resolution.[11]

Parameter Condition
Instrument Standard HPLC system with UV-Vis Detector
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Sample Prep. 1 mg/mL in 50:50 Acetonitrile/Water

Safety & Handling

Researchers must consult the full Safety Data Sheet (SDS) before handling this compound or any related solvents and reagents.[12][13]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing.[14]

  • Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place.

  • Incompatibilities: Avoid contact with strong oxidizing agents.[12]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Recrystallization: Oiling Out The compound's melting point is lower than the solvent's boiling point; cooling too fast.Lower the temperature at which the compound is dissolved by using a two-solvent system. Ensure the solution cools as slowly as possible. If an oil forms, try reheating to dissolve it and then add a small amount of a "good" solvent before cooling again.
Recrystallization: No Crystals Form The solution is not supersaturated; compound is too soluble.Reduce the volume of the solvent by gentle boiling. Try scratching the inside of the flask with a glass rod to initiate nucleation. Add a seed crystal if available. If all else fails, the solvent is likely too strong; a different solvent system is needed.
Chromatography: Poor Separation The eluent polarity is incorrect.Perform a more thorough TLC analysis to find the optimal solvent system.[8] An Rf value between 0.25 and 0.35 is ideal. Employ a shallower gradient during elution (e.g., increase polarity by 1-2% increments). Ensure the column is not overloaded.
Chromatography: Compound Won't Elute The eluent is too non-polar.Gradually increase the polarity of the mobile phase.[8] For instance, if using hexane/ethyl acetate, increase the percentage of ethyl acetate. If necessary, add a small percentage of a stronger solvent like methanol (e.g., 1-2% methanol in dichloromethane).
HPLC: Broad or Tailing Peaks Column degradation; secondary interactions with silica; sample overload.Ensure the mobile phase pH is appropriate (the addition of formic acid helps). Reduce the sample concentration. Flush the column or replace it if it has degraded.

References

  • PubChem. 1H-Indazole, 1-methyl-7-nitro-. National Center for Biotechnology Information. [Link]

  • PubChem. 1H-Indazole, 1-methyl-6-nitro-. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. Indazole. Organic Syntheses. [Link]

  • LookChem. 1H-Indazole, 7-bromo-1-methyl-5-nitro- Safety Data Sheets(SDS). LookChem. [Link]

  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • PubChem. 7-Nitroindazole. National Center for Biotechnology Information. [Link]

  • PubMed Central (PMC). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Institutes of Health. [Link]

  • PubMed Central (PMC). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. National Institutes of Health. [Link]

  • Chemcasts. 1-Methyl-6-nitro-1H-indazole (CAS 6850-23-3) Properties. Chemcasts. [Link]

  • Nature and Science. The Chromatography of Nitro compounds. Nature and Science. [Link]

Sources

Application Note & Protocol: A Robust LC-MS/MS Method for the Sensitive Detection of 1-Methyl-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

[Author]: Senior Application Scientist, Advanced Analytical Technologies [Date]: January 11, 2026 [Abstract]: This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-Methyl-7-nitro-1H-indazole. The protocol is designed for researchers, scientists, and drug development professionals requiring a sensitive and selective assay for this compound in complex biological matrices. The methodology encompasses a streamlined sample preparation procedure, optimized chromatographic separation, and highly specific detection using tandem mass spectrometry. This guide provides a comprehensive framework, from the underlying scientific principles to step-by-step experimental protocols, ensuring methodological robustness and data integrity.

Introduction: The Analytical Imperative for this compound

This compound (CAS: 58706-36-8) is a heterocyclic aromatic compound with a molecular formula of C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol .[1][2] As a substituted indazole, it belongs to a class of compounds with significant interest in medicinal chemistry and pharmaceutical development due to their diverse biological activities. The presence of a nitro group suggests potential applications and toxicological considerations that necessitate precise and reliable analytical methods for its detection and quantification.

The development of a robust analytical method is paramount for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity, making it the gold standard for analyzing small molecules in complex sample matrices.[3] This document provides a comprehensive guide to developing and implementing a high-performance LC-MS/MS method for this compound.

Foundational Principles: Methodological Choices and Rationale

The successful development of an LC-MS/MS method hinges on a series of informed decisions that collectively ensure the accuracy, precision, and robustness of the assay. This section elucidates the scientific reasoning behind the selected sample preparation, chromatography, and mass spectrometry conditions.

Sample Preparation: Mitigating Matrix Effects

The primary objective of sample preparation is to isolate this compound from the intricate biological matrix, thereby minimizing interferences that can compromise the analytical results.[4][5] The choice of sample preparation technique is dictated by the physicochemical properties of the analyte and the nature of the sample matrix. For this compound, a small molecule, several extraction methods are viable.[6]

  • Protein Precipitation (PPT): This is a rapid and straightforward method for removing proteins from plasma or serum samples. However, it may not effectively remove other matrix components like phospholipids, which are notorious for causing ion suppression in the mass spectrometer.[3]

  • Liquid-Liquid Extraction (LLE): LLE offers a higher degree of sample cleanup by partitioning the analyte between two immiscible liquid phases. The choice of organic solvent is critical and should be optimized based on the polarity of this compound.

  • Solid-Phase Extraction (SPE): SPE provides the most thorough sample cleanup and allows for analyte pre-concentration.[4] By selecting an appropriate sorbent (e.g., reversed-phase, ion-exchange), a high degree of specificity can be achieved. For this application note, a reversed-phase SPE protocol is detailed due to its effectiveness in removing polar interferences and concentrating the analyte.

Liquid Chromatography: Achieving Optimal Separation

The chromatographic separation is critical for resolving this compound from endogenous matrix components and potential isomers. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for compounds of moderate polarity like this compound.

  • Stationary Phase: A C18 column is selected for its hydrophobic nature, which provides good retention and separation of a wide range of small molecules.

  • Mobile Phase: A gradient elution with acetonitrile and water, both containing a small percentage of formic acid, is employed. The formic acid serves to protonate the analyte, leading to improved peak shape and enhanced ionization efficiency in the mass spectrometer.

Mass Spectrometry: Ensuring Sensitive and Specific Detection

Tandem mass spectrometry (MS/MS) provides the high sensitivity and selectivity required for trace-level quantification.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and semi-polar molecules like this compound. Given the presence of nitrogen atoms, positive ion mode is selected for its potential to generate a strong protonated molecular ion ([M+H]⁺). Alternatively, for nitroaromatic compounds, Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode can also be effective, often proceeding through electron capture.[7][8] This protocol will focus on ESI in positive mode due to its broad applicability.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. In this mode, a specific precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific transition minimizes background noise and enhances the signal-to-noise ratio. The fragmentation of nitroaromatic compounds often involves the loss of NO₂ or NO.[9]

Detailed Experimental Protocols

This section provides step-by-step protocols for the analysis of this compound.

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Stable isotope-labeled internal standard (SIL-IS), if available (e.g., ¹³C₆-1-Methyl-7-nitro-1H-indazole) or a structurally similar compound.

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Sample Preparation: Solid-Phase Extraction (SPE) Protocol
  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 200 µL of plasma, add the internal standard and 800 µL of 4% phosphoric acid in water. Vortex mix. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Method Parameters

The following tables summarize the optimized LC-MS/MS conditions.

Table 1: Liquid Chromatography Parameters

ParameterCondition
HPLC SystemAgilent 1290 Infinity II or equivalent
ColumnZorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL

Table 2: Mass Spectrometry Parameters

ParameterCondition
Mass SpectrometerSciex Triple Quad 6500+ or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Gas 150 psi
Ion Source Gas 260 psi
Curtain Gas35 psi
Temperature550°C
IonSpray Voltage5500 V
Detection ModeMultiple Reaction Monitoring (MRM)

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound178.1To be determined empirically100To be optimized
Internal Standard (example)To be determinedTo be determined100To be optimized

Note: The optimal product ions and collision energies for this compound must be determined by infusing a standard solution of the compound into the mass spectrometer and performing a product ion scan.

Method Validation: Ensuring Trustworthiness

A rigorous method validation is essential to demonstrate that the analytical procedure is fit for its intended purpose.[10] The validation should be performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[10][11][12]

Key Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear regression with a correlation coefficient (r²) > 0.99 is typically required.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting matrix components.[3][6]

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Data Presentation and Visualization

Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample (200 µL) add_is Add Internal Standard sample->add_is acidify Acidify add_is->acidify spe Solid-Phase Extraction acidify->spe elute Elute spe->elute evap Evaporate to Dryness elute->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and implementation of a robust LC-MS/MS method for the detection of this compound. By following the detailed protocols and adhering to the principles of method validation, researchers can achieve reliable and accurate quantification of this compound in complex biological matrices. The presented methodology serves as a valuable tool for advancing research in drug development, toxicology, and related scientific disciplines.

References

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
  • Analyst (RSC Publishing). (n.d.). LC-Electron capture APCI-MS for the determination of nitroaromatic compounds.
  • RSC Publishing. (2014, February 13). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS.
  • SynHet. (n.d.). This compound.
  • LCGC International. (2022). New Sample Preparation Approaches to Biological Matrices for LC–MS.
  • PubMed. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • ResearchGate. (n.d.). Basic Sample Preparation Techniques in LC‐MS Bioanalysis.
  • ResearchGate. (2025, August 6). LC-Electron capture APCI-MS for the determination of nitroaromatic compouds | Request PDF.
  • LCGC International. (2021, November 2). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • PubChem. (n.d.). 1H-Indazole, 1-methyl-7-nitro- | C8H7N3O2 | CID 151556.
  • Semantic Scholar. (n.d.). [PDF] Highly sensitive screening method for nitroaromatic, nitramine and nitrate ester explosives by high performance liquid chromatography-atmospheric pressure ionization-mass spectrometry (HPLC-API-MS) in forensic applications.
  • CymitQuimica. (n.d.). This compound.
  • ATSDR. (n.d.). 6. ANALYTICAL METHODS.
  • ResearchGate. (2025, November 22). (PDF) Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter.
  • Benchchem. (n.d.). High-Sensitivity LC-MS/MS Method for the Detection of 7-Methyl-1H-indazole-3-carboxamide and its Metabolites.
  • Journalgrid. (2026, January 1). Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives as Potential Anti-Inflammatory and Antimicrobial Agents | RGUHS Journal of Pharmaceutical Sciences.
  • ResearchGate. (2025, August 7). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation | Request PDF.
  • ResearchGate. (2025, August 5). USFDA. Guidance for Industry: Bioanalytical Method Validation.
  • PubMed. (n.d.). [Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry].
  • YouTube. (2018, October 16). Validation of clinical LC-MS/MS methods: What you need to know.
  • PMC - NIH. (2014, November 13). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics.
  • ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry.
  • Wiley Analytical Science. (2019, December 25). Imidazole quantification by LC determination.
  • PMC - PubMed Central. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • ResearchGate. (2025, August 9). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF.
  • ChemicalBook. (n.d.). 1-METHYL-5-NITRO-1H-INDAZOLE CAS#: 5228-49-9.
  • CLEARSYNTH. (n.d.). 3-Methyl-7-nitro-1H-indazole.
  • ResearchGate. (2025, August 5). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes | Request PDF.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Methyl-6-nitro-1H-indazole.

Sources

Application Note & Protocol Guide: Leveraging 1-Methyl-7-nitro-1H-indazole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Rationale: Why 1-Methyl-7-nitro-1H-indazole?

Fragment-Based Drug Discovery (FBDD) is a powerful paradigm that begins with identifying low-molecular-weight ligands (fragments) that bind weakly but efficiently to a biological target. The success of an FBDD campaign is critically dependent on the quality and diversity of the fragment library. This compound is a privileged fragment scaffold that offers several distinct advantages, making it a highly valuable tool for probing protein binding sites.

The core value of this fragment can be deconstructed into three key components:

  • The Indazole Scaffold: This bicyclic aromatic system is a common motif in many approved drugs. It is rigid, providing a defined shape to probe pockets, and possesses both hydrogen bond donor (N-H) and acceptor (N) capabilities, enabling it to form specific interactions with a target protein.

  • The Nitro Group (-NO₂): Often viewed with caution due to potential toxicity concerns in late-stage development, the nitro group is a powerful tool in the context of FBDD. It is a strong hydrogen bond acceptor and its planar, electron-withdrawing nature can direct binding into specific sub-pockets, often engaging with backbone amides or charged residues. Its unique electronic properties also make it a useful probe in certain spectroscopic assays. In several documented cases, the 7-nitro-indazole moiety has been shown to be a key binder in the hinge region of kinases.

  • The Methyl Group (-CH₃): The N-methylation serves a crucial purpose: it blocks the primary hydrogen bond donor site on that nitrogen, thereby removing one variable from the binding equation. This simplification helps in the unambiguous determination of the fragment's binding orientation, a critical step for rational drug design. It forces any hydrogen bond donation to occur from the other nitrogen, simplifying the interpretation of structural data.

Physicochemical Profile: Alignment with FBDD Principles

A fragment's utility is governed by its adherence to the "Rule of Three," which maximizes the probability of efficient binding. This compound aligns well with these principles.

PropertyValue"Rule of Three" GuidelineRationale for FBDD
Molecular Weight ~177.15 g/mol < 300 DaEnsures the fragment is small enough to fit into diverse pockets and allows significant room for chemical elaboration.
cLogP ~1.5 - 2.0≤ 3Maintains adequate aqueous solubility, which is critical for biophysical assays and reduces the risk of non-specific binding.
Hydrogen Bond Donors 1 (N-H)≤ 3Provides specific interaction capability without excessive desolvation penalty.
Hydrogen Bond Acceptors 3 (2 from NO₂, 1 from N)≤ 3Offers multiple points for directed interactions with the protein target.
Topological Polar Surface Area (TPSA) ~64.5 Ų< 60 Ų (Guideline)The slightly elevated TPSA, driven by the nitro group, enhances solubility and strong H-bonding potential.

Experimental Workflow: From Fragment to Lead

The successful application of this compound follows a structured, multi-stage workflow. Each stage is designed to answer a specific question, from initial binding detection to detailed structural characterization, culminating in a clear path for chemical optimization.

FBDD_Workflow cluster_0 Phase 1: Preparation & Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead Chemistry prep Fragment Stock Preparation & QC screen Primary Biophysical Screen (e.g., SPR, NMR) prep->screen High-quality fragment ortho Orthogonal Assay (e.g., ITC, DSF) screen->ortho Initial hits xtal Structural Biology (X-ray Crystallography) ortho->xtal Confirmed binder chem Structure-Guided Design & Synthesis xtal->chem Binding mode confirmed sar SAR Establishment (Potency & Property Testing) chem->sar New analogues sar->chem Feedback loop lead lead sar->lead Lead Candidate

Caption: High-level FBDD workflow using this compound.

Core Protocols: A Step-by-Step Guide

Protocol 1: Fragment Stock Preparation and Quality Control

Causality: The integrity of any screening campaign rests on the quality of the input reagents. Impurities or degradation can lead to false positives or negatives. This protocol ensures that the fragment is pure, stable, and at the correct concentration.

Methodology:

  • Reagent Acquisition: Procure this compound from a reputable chemical supplier (>98% purity).

  • Solubilization:

    • Accurately weigh 1.77 mg of the compound.

    • Dissolve in 1.0 mL of 100% deuterated dimethyl sulfoxide (DMSO-d₆) to create a 10 mM primary stock solution. The use of deuterated solvent at this stage simplifies subsequent NMR-based QC.

    • Vortex thoroughly for 2 minutes and visually inspect for complete dissolution.

  • Quality Control - Identity & Purity:

    • ¹H NMR Spectroscopy: Acquire a proton NMR spectrum of the 10 mM stock. The spectrum should match the known chemical shifts and splitting patterns for this compound, and integration should confirm the absence of significant impurities (e.g., residual solvents or synthesis byproducts).

    • LC-MS Analysis: Dilute the stock solution to ~10 µM in a suitable solvent (e.g., 50:50 acetonitrile:water) and analyze via Liquid Chromatography-Mass Spectrometry. The chromatogram should show a single major peak, and the mass spectrum should display the expected [M+H]⁺ ion (~178.05 m/z).

  • Storage: Aliquot the validated stock solution into small volumes in sealed vials and store at -20°C under dessication to prevent water absorption by DMSO. Avoid repeated freeze-thaw cycles.

Protocol 2: Primary Screening via Surface Plasmon Resonance (SPR)

Causality: SPR is a highly sensitive, label-free technique for detecting real-time binding events between a ligand (the fragment) and a target protein immobilized on a sensor chip. It provides initial evidence of binding and can give an estimate of binding affinity (Kᴅ) and kinetics.

SPR_Workflow cluster_0 Setup cluster_1 Execution cluster_2 Analysis chip Immobilize Target Protein on Sensor Chip inject Inject Fragment Series (e.g., 10-200 µM) chip->inject buffer Prepare Running Buffer (e.g., PBS + 0.05% Tween-20 + 2% DMSO) buffer->inject assoc Association Phase (Real-time binding) inject->assoc dissoc Dissociation Phase (Buffer flow) assoc->dissoc fit Fit Sensorgram Data to Binding Model dissoc->fit kd Determine Kᴅ (Affinity) fit->kd

Caption: Workflow for a typical Surface Plasmon Resonance (SPR) experiment.

Methodology:

  • Immobilization: Covalently immobilize the purified target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) to a density that will yield a theoretical maximum response (Rmax) appropriate for fragment screening. A reference flow cell should be prepared in parallel (e.g., mock immobilization) to enable background subtraction.

  • Buffer Preparation: Prepare a running buffer appropriate for the target protein (e.g., PBS, pH 7.4). Crucially, this buffer must contain a percentage of DMSO that exactly matches the final concentration in the fragment solutions (typically 1-2%) to minimize bulk refractive index mismatches. Add a surfactant like 0.05% Tween-20 to prevent non-specific binding.

  • Fragment Dilution Series: Prepare a concentration series of this compound in the running buffer. For fragments, a typical concentration range is 10 µM to 200 µM. Include a "buffer only" (zero analyte) sample for double referencing.

  • SPR Run:

    • Equilibrate the system by flowing running buffer over both the target and reference flow cells until a stable baseline is achieved.

    • Inject each fragment concentration for a defined period (e.g., 60 seconds) to monitor the association phase.

    • Follow with a flow of running buffer for a longer period (e.g., 120 seconds) to monitor the dissociation phase.

    • Between injections, regenerate the chip surface if necessary, according to protein stability.

  • Data Analysis:

    • Subtract the signal from the reference channel and the "buffer only" injection.

    • Plot the equilibrium response against the fragment concentration.

    • Fit the resulting binding isotherm to a steady-state affinity model to determine the dissociation constant (Kᴅ). A confirmed hit will show a clear, concentration-dependent binding response.

Protocol 3: Hit Validation via X-ray Crystallography

Causality: While biophysical methods confirm that a fragment binds, structural biology reveals how it binds. X-ray crystallography provides a high-resolution, three-dimensional map of the fragment-protein complex, exposing the precise interactions that anchor the fragment. This structural information is the bedrock of rational hit-to-lead optimization.

Methodology:

  • Protein-Fragment Complex Formation:

    • Co-crystallization: Mix purified target protein with a 3- to 5-fold molar excess of this compound. The final DMSO concentration should be kept below 5% to avoid interfering with crystallization. Incubate on ice for 1-2 hours.

    • Soaking (Alternative): If protein crystals are already available, they can be soaked in a solution containing the fragment (e.g., 1-10 mM) for a period ranging from minutes to hours. This is often a faster approach.

  • Crystallization Screening: Set up crystallization trials using the protein-fragment complex solution. Screen a wide range of conditions (precipitants, buffers, salts) using high-throughput robotic screening plates.

  • Data Collection: Harvest any resulting crystals and flash-cool them in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement with a known structure of the protein (apo form).

    • Carefully analyze the resulting electron density map (Fo-Fc map) for positive density corresponding to the shape of the fragment. A clear, unambiguous density confirms the binding event and location.

    • Model the this compound fragment into the density and refine the structure to achieve good R-factors and geometry. The final model will reveal the specific hydrogen bonds, and other interactions between the fragment and the protein.

Hit-to-Lead: The Path Forward

With a confirmed binding mode, the next phase is to rationally design new molecules with improved potency and drug-like properties. The structure of the this compound complex provides a roadmap for this process.

Strategy: The goal is to "grow" the fragment into adjacent empty pockets of the binding site, making new, favorable interactions while preserving the original anchoring points.

Hit_To_Lead cluster_vectors Growth Vectors cluster_goals Design Goals core This compound (Core Fragment) v1 Vector 1: Elaborate from C3 position core->v1 Access lipophilic pocket v2 Vector 2: Modify/replace Nitro group (C7) core->v2 Engage new H-bond donor/acceptor v3 Vector 3: Substitute on phenyl ring (C4, C5, C6) core->v3 Vector into solvent front g1 Increase Potency (New H-bonds, hydrophobic interactions) v1->g1 v2->g1 g2 Improve Physicochemical Properties (Solubility, Permeability) v2->g2 v3->g2 g3 Enhance Selectivity v3->g3

Caption: Strategic vectors for chemical elaboration of the indazole scaffold.

Example Synthetic Elaboration:

  • Vector 1 (C3 Position): If the crystal structure shows an adjacent hydrophobic pocket, synthetic routes like Suzuki or Sonogashira coupling at the C3 position can be employed to add phenyl or alkynyl groups, respectively. This is a common strategy for growing indazole-based fragments.

  • Vector 2 (C7 Position): The nitro group itself can be chemically modified. For instance, it can be reduced to an amine (-NH₂). This new amino group can serve as a hydrogen bond donor or as a handle for further derivatization, such as amide coupling, to extend into a different pocket. This modification can also mitigate potential toxicity concerns associated with the nitro group.

  • Vector 3 (Ring Positions): Bromination at the C4, C5, or C6 positions can provide synthetic handles for introducing a variety of substituents to fine-tune solubility, selectivity, or to probe for additional interactions.

Each new compound must be synthesized and re-tested in the primary binding assay and, ideally, in a functional assay to build a Structure-Activity Relationship (SAR). This iterative cycle of design, synthesis, and testing is the engine of hit-to-lead chemistry.

References

  • Williams, G., et al. (2012). Fragment-based discovery of 7-azaindazole-based kinase inhibitors. MedChemComm, 3(9), 1137-1142. [Link]

  • Bamborough, P., et al. (2008). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of LCK: the role of the indazole N1 and N2 isomers. Bioorganic & Medicinal Chemistry Letters, 18(22), 5899-5903. [Link]

  • de Azevedo, W. F. Jr., & Dias, R. (2008). Computational strategies for the design of protein kinase inhibitors. Current Drug Targets, 9(11), 1031-1039. [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-Methyl-7-nitro-1H-indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 1-Methyl-7-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Introduction: The Challenge of Regioselectivity

The synthesis of this compound from 7-nitro-1H-indazole presents a classic challenge in heterocyclic chemistry: regioselectivity. The indazole ring possesses two nucleophilic nitrogen atoms (N-1 and N-2), both of which can be methylated. However, for many applications in pharmaceutical research, the N-1 methylated isomer is the desired product.

Direct methylation of 7-nitro-1H-indazole under neutral or mildly basic conditions often leads to the formation of the undesired 2-methyl-7-nitro-2H-indazole as the major product.[1] This is a result of kinetic control, where the N-2 position is more sterically accessible and therefore reacts faster. To selectively synthesize the desired this compound, we must employ conditions that favor thermodynamic control. The 1H-tautomer of indazoles is generally more thermodynamically stable than the 2H-tautomer, and consequently, the N-1 methylated product is the more stable isomer.[2][3]

This guide will provide a robust protocol to favor the formation of the N-1 isomer and address common issues that may arise during the synthesis and purification.

Reaction Pathway and Control of Regioselectivity

The methylation of 7-nitro-1H-indazole can proceed via two competing pathways, leading to either the N-1 or N-2 methylated product. The choice of reaction conditions, particularly the base and solvent, is critical in directing the reaction towards the desired isomer.

Caption: Competing pathways in the methylation of 7-nitro-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: Why is the N-2 isomer the major product in many methylation reactions of 7-nitro-1H-indazole?

A1: The formation of the N-2 isomer is kinetically favored. This means it has a lower activation energy and forms faster. The N-2 position is less sterically hindered, making it more accessible to the methylating agent. Under neutral or mildly basic conditions, the reaction is under kinetic control, leading to the predominance of the 2-methyl isomer.[1]

Q2: How can I selectively synthesize the N-1 isomer, this compound?

A2: To favor the formation of the thermodynamically more stable N-1 isomer, you need to use conditions that allow for equilibration between the two products or that strongly favor the formation of the N-1 anion. This is typically achieved by using a strong, non-nucleophilic base in an aprotic solvent, such as sodium hydride (NaH) in tetrahydrofuran (THF). These conditions promote the formation of the indazole anion, and the subsequent alkylation leads to the more stable N-1 product.[3][4]

Q3: What are the best methylating agents for this reaction?

A3: Common methylating agents such as methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄) are effective.[5] Methyl iodide is often preferred due to its higher reactivity and the formation of a volatile byproduct (NaI). Dimethyl sulfate is also effective but is more toxic and requires careful handling.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is the most convenient method to monitor the reaction. Use a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to distinguish between the starting material, the N-1 product, and the N-2 product. The two isomers will likely have different Rf values. It is advisable to run a co-spot of the starting material alongside the reaction mixture.

Q5: What are the most common impurities I might encounter?

A5: The most common impurities are:

  • Unreacted 7-nitro-1H-indazole: If the reaction does not go to completion.

  • The undesired 2-methyl-7-nitro-2H-indazole isomer: This is the most significant impurity to manage.

  • Over-methylation: Although less common with one equivalent of methylating agent, it's possible to form a quaternary salt.

  • Hydrolysis byproducts: If there is water in the reaction, the methylating agent can hydrolyze.

Troubleshooting Guide

Problem Probable Cause(s) Solution(s)
Low or no conversion of starting material 1. Inactive sodium hydride (NaH).2. Wet solvent (THF) or glassware.3. Low reaction temperature or insufficient reaction time.1. Use fresh, high-quality NaH. Ensure it is a fine, gray powder.2. Use freshly distilled, anhydrous THF and dry all glassware thoroughly under vacuum or in an oven.3. Allow the reaction to stir at room temperature for a sufficient duration, monitoring by TLC. Gentle heating (e.g., to 40-50 °C) can be attempted, but be aware this may affect regioselectivity.
Formation of the undesired 2-methyl isomer as the major product 1. The reaction is under kinetic control.2. Use of a weaker base (e.g., K₂CO₃, Et₃N).3. Use of a protic solvent (e.g., methanol, ethanol).1. Ensure the use of a strong, non-nucleophilic base like NaH to favor thermodynamic control.[3][4]2. Switch to NaH in anhydrous THF.3. Strictly use an anhydrous aprotic solvent like THF or DMF.
Difficult separation of the N-1 and N-2 isomers The isomers have very similar polarities.1. Optimize Column Chromatography: Use a long column with a shallow solvent gradient. A common eluent system is a mixture of hexanes and ethyl acetate. Start with a low polarity (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity.[6]2. Recrystallization: Experiment with different solvent systems. A mixed solvent system (e.g., ethanol/water, hexanes/ethyl acetate) may be effective.[7][8] Dissolve the mixture in a minimal amount of the more soluble hot solvent and slowly add the less soluble solvent until turbidity is observed, then allow to cool slowly.
Oily product obtained after work-up 1. Presence of residual high-boiling solvent (e.g., DMF).2. The product has a low melting point or is impure.1. Ensure complete removal of the solvent under high vacuum. If DMF was used, wash the organic extract thoroughly with water and brine during the work-up.2. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, purify by column chromatography.

Experimental Protocols

Protocol 1: N-1 Selective Methylation of 7-nitro-1H-indazole (Thermodynamic Control)

This protocol is designed to favor the formation of the desired this compound.

Caption: Workflow for the N-1 selective methylation of 7-nitro-1H-indazole.

Materials:

  • 7-nitro-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 7-nitro-1H-indazole (1.0 equivalent).

  • Add anhydrous THF to suspend the starting material.

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1-1.2 equivalents) portion-wise to the stirred suspension. Caution: NaH reacts violently with water and is flammable. Handle under an inert atmosphere. Hydrogen gas is evolved.

  • Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The formation of the sodium salt of the indazole may be observed as a change in the appearance of the suspension.

  • Cool the reaction mixture back to 0 °C.

  • Add methyl iodide (1.1 equivalents) dropwise via the dropping funnel.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) or by recrystallization.

Data Presentation and Characterization

The successful synthesis of this compound and the separation from its N-2 isomer should be confirmed by analytical techniques such as NMR spectroscopy.

Table 1: Expected Analytical Data

Compound Appearance Expected ¹H NMR (CDCl₃, δ ppm) Expected ¹³C NMR (CDCl₃, δ ppm)
This compound Yellow solidAromatic protons in the range of 7.0-8.5 ppm; a singlet for the N-CH₃ group around 4.0-4.5 ppm.Aromatic carbons in the range of 110-150 ppm; a signal for the N-CH₃ carbon around 35-40 ppm.
2-Methyl-7-nitro-2H-indazole Yellow solidAromatic protons in the range of 7.0-8.5 ppm; a singlet for the N-CH₃ group at a slightly different chemical shift than the N-1 isomer.Aromatic carbons in the range of 110-150 ppm; a signal for the N-CH₃ carbon at a different chemical shift than the N-1 isomer.

Note: The exact chemical shifts may vary depending on the solvent and concentration.

References

Sources

Technical Support Center: Synthesis of 1-aryl-1H-indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-aryl-1H-indazoles. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered in this important synthetic transformation. This guide is structured to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to overcome synthetic hurdles.

Introduction to the Challenges

The synthesis of 1-aryl-1H-indazoles is a cornerstone in medicinal chemistry due to the prevalence of this scaffold in a wide array of bioactive molecules. However, the construction of the N-aryl bond on the indazole core is often fraught with challenges, primarily revolving around regioselectivity, reaction efficiency, and product purification. The two nitrogen atoms in the indazole ring present competing sites for arylation, leading to the formation of N1 and N2 isomers, which can be difficult to separate. Furthermore, the choice of synthetic methodology, be it a classical Ullmann condensation or a modern Buchwald-Hartwig amination, comes with its own set of potential pitfalls. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My N-arylation of indazole is giving me a mixture of N1 and N2 isomers. How can I improve the regioselectivity for the desired 1-aryl-1H-indazole?

A1: Achieving high N1 regioselectivity is a common challenge. The outcome of the reaction is influenced by a combination of electronic and steric factors of the indazole substrate, as well as the reaction conditions. Here are key factors to consider for directing the arylation to the N1 position:

  • Steric Hindrance: Substituents at the C7 position of the indazole ring can sterically hinder the N1 position, favoring N2 arylation. Conversely, bulky substituents on the incoming aryl group can favor N1 substitution to minimize steric clash.

  • Solvent and Base Selection: The choice of solvent and base can significantly impact the N1/N2 ratio. For instance, in some N-alkylation studies, which can provide insights into N-arylation, the combination of sodium hydride (NaH) in tetrahydrofuran (THF) has shown high N1 selectivity.[1] Nonpolar, aprotic solvents can favor N1 substitution, while polar aprotic solvents like DMF or DMSO may lead to mixtures. The base can influence the equilibrium between the N1 and N2 anions of the indazole, thereby affecting the final product ratio.

  • Directed Synthesis: A more definitive approach is to employ a synthetic strategy that inherently favors N1 substitution. One such method is the intramolecular cyclization of o-haloarylhydrazones, which are formed from the condensation of an o-haloarylaldehyde or ketone with an arylhydrazine. This method locks in the N-aryl group at the desired position before the indazole ring is formed.[2][3]

Q2: I am attempting a copper-catalyzed Ullmann-type N-arylation of an indazole, but the reaction is sluggish and gives a low yield. What are the common causes and how can I improve it?

A2: Low reactivity in Ullmann couplings for N-arylation of indazoles is a frequent issue. Several factors can contribute to this problem:

  • Catalyst Deactivation: The copper(I) catalyst can be sensitive to air and moisture. Ensure you are using anhydrous solvents and reagents, and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The quality of the copper source (e.g., CuI) is also critical; using freshly purchased or properly stored catalyst is recommended.

  • Ligand Choice: While traditional Ullmann reactions were often ligand-free, modern protocols frequently employ ligands to improve catalyst solubility and reactivity. For N-arylation of heterocycles like indazoles, diamine ligands have been shown to be effective.[4] Experimenting with different ligands, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA), can significantly improve yields.

  • Reaction Temperature: Ullmann couplings often require high temperatures (typically >100 °C) to proceed at a reasonable rate.[5] If your reaction is slow, a careful increase in temperature might be necessary. However, be mindful of potential side reactions and decomposition at very high temperatures.

  • Substrate Reactivity: Aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. If you are using a less reactive aryl halide, you may need to employ more forcing conditions (higher temperature, more active ligand, or longer reaction times).[2]

Q3: My Buchwald-Hartwig amination for the synthesis of a 1-aryl-1H-indazole is not working well with an aryl chloride. What can I do to improve the reaction?

A3: Aryl chlorides are notoriously challenging substrates for Buchwald-Hartwig amination due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.[6][7] Here are some troubleshooting steps:

  • Ligand Selection is Critical: For aryl chlorides, specialized, electron-rich, and sterically hindered phosphine ligands are generally required. Ligands like tBuXPhos have been reported to be effective for the N-arylation of indazoles.[5] You may need to screen a variety of modern Buchwald-Hartwig ligands to find the optimal one for your specific substrate combination.

  • Choice of Palladium Precatalyst: Using a well-defined palladium precatalyst (e.g., a G3 or G4 precatalyst) can lead to more consistent and reliable results compared to using Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand, as it ensures the formation of the active catalytic species.[7]

  • Base and Solvent Optimization: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically used. The choice of solvent can also be crucial, with toluene, dioxane, and THF being common choices. A systematic screening of different base/solvent combinations is often necessary.[7]

Q4: I have successfully synthesized my 1-aryl-1H-indazole, but I am struggling to separate it from the N2-isomer. What are some effective purification strategies?

A4: The separation of N1 and N2 isomers of arylindazoles can be challenging due to their similar polarities. Here are some approaches:

  • Chromatography:

    • Flash Column Chromatography: This is the most common method. Careful optimization of the eluent system is key. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexanes) can often resolve the two isomers. Sometimes, adding a small amount of a third solvent, like dichloromethane, can improve separation.

    • Normal-Phase HPLC: For difficult separations, normal-phase HPLC can provide better resolution than flash chromatography.[8]

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining a pure isomer, especially on a larger scale. A mixed solvent system (e.g., acetone/water or acetonitrile/water) might be necessary to achieve the desired solubility difference between the isomers.[6]

  • Derivatization: In some cases, it may be possible to selectively react one isomer to form a derivative that is more easily separated. After separation, the derivative can be converted back to the desired indazole. This is a more involved approach but can be effective when other methods fail.

Troubleshooting Guides

Guide 1: Troubleshooting Copper-Catalyzed Intramolecular N-Arylation of o-Chlorinated Arylhydrazones

This one-pot approach is an excellent strategy for ensuring N1-regioselectivity. However, challenges with yield and reaction completion can arise, particularly with less reactive o-chloro precursors.

Common Problem: Low Yield of 1-Aryl-1H-indazole

Potential Cause Troubleshooting Steps Rationale
Incomplete Hydrazone Formation - Ensure complete consumption of the starting aldehyde/ketone by TLC or LC-MS before proceeding to the cyclization step. - Consider a stepwise procedure where the hydrazone is isolated and purified before the cyclization.The presence of unreacted starting materials can lead to side reactions and lower the overall yield.
Low Catalyst Activity - Use fresh, high-purity CuI. - Ensure the reaction is conducted under a strictly inert atmosphere.Copper(I) catalysts can be oxidized to the less active copper(II) state in the presence of air.
Suboptimal Ligand - Screen different N,N-donor ligands. 1,10-phenanthroline is a good starting point.[2]The ligand plays a crucial role in stabilizing the copper catalyst and promoting the C-N bond formation.
Inappropriate Base or Solvent - KOH in DMF is a common choice.[2] - If the reaction is sluggish, consider a stronger base or a higher boiling point solvent like NMP, but be aware that this can sometimes lead to decomposition.[2]The base is required to deprotonate the hydrazone, and the solvent needs to be able to dissolve the reactants and facilitate the reaction at the required temperature.
Insufficient Reaction Time or Temperature - Monitor the reaction progress over time. Reactions with o-chloroarylhydrazones may require longer reaction times (e.g., 24-48 hours).[2] - A reaction temperature of 120 °C is often effective. Lowering the temperature can drastically reduce the yield.[2]The intramolecular N-arylation of less reactive aryl chlorides requires sufficient thermal energy and time to proceed to completion.

Experimental Protocol: Synthesis of N-phenyl-1H-indazoles from o-chlorinated arylhydrazones

A detailed protocol adapted from the literature is as follows:[2]

  • To a reaction vessel, add the o-chlorinated arylhydrazone (1.0 equiv), CuI (0.1 equiv), KOH (2.0 equiv), and 1,10-phenanthroline (0.2 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add anhydrous DMF.

  • Heat the reaction mixture to 120 °C and stir for 24-48 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Decision-Making Workflow for Troubleshooting Low Yields

G start Low Yield of 1-Aryl-1H-indazole check_hydrazone Is hydrazone formation complete? start->check_hydrazone isolate_hydrazone Isolate and purify hydrazone before cyclization check_hydrazone->isolate_hydrazone No check_conditions Are reaction conditions anhydrous and inert? check_hydrazone->check_conditions Yes isolate_hydrazone->check_conditions improve_conditions Use fresh reagents, degas solvent, maintain inert atmosphere check_conditions->improve_conditions No optimize_catalyst Optimize catalyst system check_conditions->optimize_catalyst Yes improve_conditions->optimize_catalyst screen_ligands Screen different ligands (e.g., diamines) optimize_catalyst->screen_ligands optimize_base_solvent Optimize base and solvent combination screen_ligands->optimize_base_solvent increase_temp_time Increase reaction temperature and/or time optimize_base_solvent->increase_temp_time analyze_side_products Analyze crude mixture for side products increase_temp_time->analyze_side_products adjust_strategy Adjust synthetic strategy based on side products analyze_side_products->adjust_strategy G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)(X)L_n oxidative_addition->pd_complex1 amine_coordination Amine Coordination pd_complex1->amine_coordination Indazole-H pd_complex2 [Ar-Pd(II)(Ind)L_n] amine_coordination->pd_complex2 deprotonation Deprotonation pd_complex2->deprotonation Base pd_complex3 Ar-Pd(II)(Indazolide)L_n deprotonation->pd_complex3 reductive_elimination Reductive Elimination pd_complex3->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product 1-Aryl-1H-indazole reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

The synthesis of 1-aryl-1H-indazoles, while synthetically valuable, presents a number of challenges that require careful consideration of reaction conditions and synthetic strategy. By understanding the underlying principles of regioselectivity and the nuances of common cross-coupling reactions like the Ullmann and Buchwald-Hartwig aminations, researchers can effectively troubleshoot and optimize their synthetic routes. This guide provides a framework for addressing common issues, from low yields and poor selectivity to purification difficulties. Remember that systematic optimization of reaction parameters is often the key to success.

References

  • Barbosa, Y. C. M., Paveglio, G. C., de Pereira, C. M. P., Moura, S., Schwalm, C. S., Casagrande, G. A., & Pizzuti, L. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 18, 1079–1087. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1940-1954. [Link]

  • Bunce, R. A., Nammalwar, B., & Schiel, W. R. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 675. [Link]

  • Pabba, C., Vangala, S. R., & Kapavarapu, R. (2005). Microwave-assisted synthesis of 1-aryl-1H-indazoles via one-pot two-step Cu-catalyzed intramolecular N-arylation of arylhydrazones. Tetrahedron Letters, 46(45), 7791-7794. [Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1940-1954. [Link]

  • Wikipedia contributors. (2023). Ullmann condensation. In Wikipedia, The Free Encyclopedia. [Link]

  • Kim, J., & Chang, S. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(8), 5658–5664. [Link]

  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google P
  • Kashani, S. K., Jessiman, J. E., & Vantourout, J. C. (2021). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Lee, B. K., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Organic letters, 14(16), 4166–4169. [Link]

  • Guende, T. A., Berteina-Raboin, S., & Popowycz, F. (2020). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules, 25(23), 5566. [Link]

  • Li, P., Wu, C., Zhao, J., Rogness, D. C., & Shi, F. (2012). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry, 77(6), 3127–3133. [Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]

  • Reddit. (2023). Troubleshooting Ullmann Coupling. [Link]

  • Guisado, A., & de la Torre, M. C. (2010). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe, 23(10), 512-520. [Link]

  • Krishnammagari, S. K., & Vangavaragu, J. R. (2022). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 10, 1-20. [Link]

  • ResearchGate. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • ResearchGate. (2024). Yields for the general one-pot synthesis of 1-aryl-1H-indazoles. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • MDPI. (2020). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [Link]

  • MDPI. (2021). Recent Progress Concerning the N-Arylation of Indoles. [Link]

  • ACS Publications. (2019). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. [Link]

  • Guisado, A., & de la Torre, M. C. (2010). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe, 23(10), 512-520. [Link]

  • ResearchGate. (2022). (PDF) Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. [Link]

  • National Center for Biotechnology Information. (2011). One-pot synthesis of 1-alkyl-1H-indazoles from 1,1-dialkylhydrazones via aryne annulation. [Link]

  • Kashani, S. K., Jessiman, J. E., & Vantourout, J. C. (2021). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • ResearchGate. (2025). Microwave-assisted synthesis of 1-aryl-1H-indazoles via one-pot two-step Cu-catalyzed intramolecular N-arylation of arylhydrazones. [Link]

  • ResearchGate. (2022). Highly N-2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles. [Link]

  • Royal Society of Chemistry. (2021). Palladium-catalyzed denitrative N-arylation of nitroarenes with pyrroles, indoles, and carbazoles. [Link]

  • Semantic Scholar. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. [Link]

  • ACS Publications. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. [Link]

  • ACS Publications. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. [Link]

  • ChemInform. (2009). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. [Link]

  • Wiley Online Library. (2023). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 1-Methyl-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 1-Methyl-7-nitro-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of your target compound. Our focus is on providing practical, evidence-based solutions to common challenges encountered in the laboratory.

Introduction to the Synthesis of this compound

This compound is a key building block in medicinal chemistry. Its synthesis can be approached through two primary routes, each with its own set of challenges and optimization parameters:

  • Route A: Nitration of 1-Methyl-1H-indazole. This is a direct approach but is often complicated by issues of regioselectivity, leading to the formation of multiple nitro-isomers.

  • Route B: Methylation of 7-Nitro-1H-indazole. This route offers the advantage of a pre-installed nitro group at the desired position, but the challenge lies in controlling the N-methylation to favor the desired N1-isomer over the kinetically preferred N2-isomer.

This guide will delve into both synthetic pathways, offering detailed troubleshooting for common issues and protocols for maximizing the yield of the desired this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions to common problems encountered during the synthesis of this compound.

Route A: Nitration of 1-Methyl-1H-indazole

Question 1: My nitration of 1-methyl-1H-indazole is resulting in a low yield of the desired 7-nitro isomer and a complex mixture of other isomers. How can I improve the regioselectivity for the 7-position?

Answer: Achieving high regioselectivity in the nitration of 1-methyl-1H-indazole is a significant challenge due to the electronic nature of the indazole ring. The electron-donating character of the N-methyl group and the pyrazole ring activates the entire molecule towards electrophilic substitution, leading to the formation of multiple isomers. Here are the key factors to consider for improving the yield of the 7-nitro isomer:

  • Choice of Nitrating Agent: The reactivity of the nitrating agent plays a crucial role.

    • Harsh Conditions (e.g., mixed acid HNO₃/H₂SO₄): These conditions are highly reactive and often lead to poor regioselectivity and the formation of dinitrated byproducts. The strong acidic environment can also lead to side reactions like oxidation or degradation of the starting material.

    • Milder Nitrating Agents: Consider using milder nitrating agents such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄). These reagents can offer better control over the reaction and improve the selectivity for the desired isomer.

  • Reaction Temperature: Temperature control is critical.

    • Running the reaction at low temperatures (e.g., -10 °C to 0 °C) can help to control the reaction rate and improve selectivity by favoring the kinetically controlled product distribution, which may increase the proportion of the 7-nitro isomer in some cases.

  • Solvent: The choice of solvent can influence the regioselectivity.

    • Less polar, non-coordinating solvents can sometimes improve selectivity. Experimenting with solvents like dichloromethane or nitromethane may be beneficial.

Troubleshooting Low Yield and Isomer Mixtures in Route A:

Problem Potential Cause Recommended Solution
Low overall yield with significant starting material remainingInsufficiently reactive nitrating agent or low reaction temperature.Gradually increase the reaction temperature in small increments (e.g., 5 °C) and monitor the reaction progress by TLC or LC-MS. Consider using a slightly more reactive nitrating agent.
Formation of multiple nitro-isomers (e.g., 3-, 4-, 5-, 6-nitro)High reactivity of the nitrating agent and/or high reaction temperature.Switch to a milder nitrating agent like acetyl nitrate. Maintain a consistently low reaction temperature throughout the addition of the nitrating agent.
Presence of dinitrated byproductsExcess of nitrating agent or harsh reaction conditions.Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the nitrating agent. Employ milder reaction conditions (lower temperature, less acidic medium).
Dark-colored, tar-like residueDecomposition of the starting material or product under strong acidic conditions.Use a milder nitrating agent and ensure the reaction temperature is strictly controlled. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Route B: Methylation of 7-Nitro-1H-indazole

Question 2: I am attempting to methylate 7-nitro-1H-indazole, but I am predominantly obtaining the 2-methyl-7-nitro-1H-indazole isomer instead of the desired 1-methyl product. How can I favor the formation of the N1-isomer?

Answer: The regioselectivity of N-alkylation of indazoles is a well-documented challenge. The electron-withdrawing nitro group at the 7-position significantly influences the nucleophilicity of the two nitrogen atoms in the pyrazole ring.

  • Kinetic vs. Thermodynamic Control:

    • N2-Methylation (Kinetic Product): The N2 position is generally more sterically accessible and, for 7-nitro-1H-indazole, is the site of kinetic attack. Reactions performed at lower temperatures with strong bases and polar aprotic solvents often favor the N2-isomer. An electron-withdrawing group at the C-7 position has been shown to confer excellent N-2 regioselectivity.[1]

    • N1-Methylation (Thermodynamic Product): The this compound is the thermodynamically more stable isomer. To favor its formation, the reaction conditions should allow for equilibration between the N1 and N2 products. This typically involves using a weaker base, a non-polar solvent, and potentially higher temperatures to facilitate the isomerization of the initially formed N2-product to the more stable N1-product.[2]

Strategies to Promote N1-Methylation:

Reaction Parameter Condition to Favor N1-Isomer (Thermodynamic Control) Rationale
Base Weaker, non-nucleophilic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).Stronger bases like sodium hydride (NaH) can lead to irreversible deprotonation and favor the kinetic product. Weaker bases allow for an equilibrium to be established.
Solvent Non-polar or less polar aprotic solvents such as toluene or dioxane.Polar aprotic solvents like DMF or DMSO can stabilize the transition state leading to the kinetic N2-product.
Temperature Higher reaction temperatures (e.g., reflux in toluene).Elevated temperatures provide the energy required to overcome the activation barrier for the isomerization of the N2- to the N1-product.
Methylating Agent Less reactive methylating agents like dimethyl sulfate or methyl iodide.Highly reactive agents may favor the kinetic product.

Troubleshooting N1 vs. N2 Selectivity in Route B:

Problem Potential Cause Recommended Solution
Predominant formation of the N2-isomerReaction is under kinetic control.Switch to conditions that favor thermodynamic control: use K₂CO₃ or Cs₂CO₃ as the base, toluene as the solvent, and run the reaction at reflux.
Mixture of N1 and N2 isomersIncomplete equilibration to the thermodynamic product.Increase the reaction time and/or temperature to allow for complete isomerization to the N1-product. Monitor the reaction by TLC or LC-MS until the ratio of N1:N2 is maximized.
Low overall yield with starting material remainingInsufficiently reactive conditions or decomposition.If using thermodynamic control conditions, ensure the reaction is running for a sufficient amount of time. If decomposition is observed at higher temperatures, a careful optimization of temperature and reaction time is necessary.

Question 3: I have a mixture of the N1 and N2 methylated isomers. How can I effectively separate them?

Answer: Separating the N1 and N2 isomers of methyl-7-nitro-1H-indazole can be challenging due to their similar polarities. However, it is often achievable through careful chromatographic techniques.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most common choice.

    • Eluent System: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity. The two isomers should have slightly different retention factors (Rf) on TLC, which can be used to develop an effective separation method.

    • Fraction Collection: Collect small fractions and analyze them by TLC or LC-MS to ensure a clean separation.

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative high-performance liquid chromatography (HPLC) can be an effective, albeit more resource-intensive, option.

  • Recrystallization: In some cases, fractional crystallization may be possible if one isomer is significantly less soluble than the other in a particular solvent system. This is often a matter of empirical screening of various solvents.

Experimental Protocols

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Nitrating agents are highly corrosive and strong oxidizers. Handle with extreme care.

  • Methylating agents are toxic and should be handled with caution.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Protocol for Route A: Nitration of 1-Methyl-1H-indazole

This protocol aims to improve the regioselectivity for the 7-nitro isomer by using a milder nitrating agent.

Materials:

  • 1-Methyl-1H-indazole

  • Acetic anhydride

  • Fuming nitric acid (≥90%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Preparation of Acetyl Nitrate: In a flask cooled to 0 °C in an ice-salt bath, slowly add acetic anhydride (1.2 equivalents) to fuming nitric acid (1.1 equivalents). Stir the mixture at 0 °C for 15-20 minutes to generate acetyl nitrate in situ.

  • Reaction Setup: Dissolve 1-methyl-1H-indazole (1.0 equivalent) in dichloromethane in a separate flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to -10 °C.

  • Nitration: Slowly add the pre-cooled acetyl nitrate solution dropwise to the solution of 1-methyl-1H-indazole over a period of 30-60 minutes, ensuring the internal temperature does not rise above -5 °C.

  • Reaction Monitoring: Stir the reaction mixture at -10 °C to 0 °C and monitor its progress by TLC or LC-MS. The reaction time can vary, but it is typically complete within 1-3 hours.

  • Work-up: Once the reaction is complete, carefully quench the reaction by pouring it into a mixture of ice and saturated NaHCO₃ solution.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product, a mixture of isomers, should be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the this compound isomer.

Protocol for Route B: N1-Selective Methylation of 7-Nitro-1H-indazole (Thermodynamic Control)

This protocol is designed to favor the formation of the thermodynamically more stable this compound.

Materials:

  • 7-Nitro-1H-indazole[3]

  • Potassium carbonate (K₂CO₃), finely ground and dried

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-nitro-1H-indazole (1.0 equivalent), potassium carbonate (2.0-3.0 equivalents), and anhydrous toluene.

  • Addition of Methylating Agent: Add the methylating agent (methyl iodide or dimethyl sulfate, 1.1-1.2 equivalents) to the suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain it for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS, observing the disappearance of the starting material and the formation of the N1 and N2 isomers. Continue refluxing until the ratio of the N1 to N2 isomer is maximized.

  • Work-up: Cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to separate the this compound from the 2-methyl isomer and any remaining starting material.[2]

Visualizing the Synthetic Pathways and Troubleshooting

To aid in understanding the synthetic strategies and troubleshooting common issues, the following diagrams illustrate the reaction workflows and a decision-making process for optimizing your synthesis.

Diagram 1: Synthetic Routes to this compound

Synthetic_Routes Synthetic Routes to this compound cluster_route_a Route A: Nitration cluster_route_b Route B: Methylation 1-Methyl-1H-indazole 1-Methyl-1H-indazole Nitrating Agent Nitrating Agent 1-Methyl-1H-indazole->Nitrating Agent Electrophilic Aromatic Substitution 1-Methyl-7-nitro-1H-indazole_A This compound Nitrating Agent->1-Methyl-7-nitro-1H-indazole_A Isomeric Byproducts_A Other Nitro-isomers Nitrating Agent->Isomeric Byproducts_A 7-Nitro-1H-indazole 7-Nitro-1H-indazole Methylating Agent Methylating Agent 7-Nitro-1H-indazole->Methylating Agent N-Alkylation 1-Methyl-7-nitro-1H-indazole_B This compound (Thermodynamic Product) Methylating Agent->1-Methyl-7-nitro-1H-indazole_B 2-Methyl-7-nitro-1H-indazole 2-Methyl-7-nitro-1H-indazole (Kinetic Product) Methylating Agent->2-Methyl-7-nitro-1H-indazole

Caption: Overview of the two primary synthetic routes.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Troubleshooting Low Yield start Low Yield of This compound check_sm Is starting material consumed? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn No side_rxns Side Reactions/ Decomposition check_sm->side_rxns Yes increase_temp Increase temperature or reaction time incomplete_rxn->increase_temp stronger_reagent Use a more reactive reagent incomplete_rxn->stronger_reagent milder_cond Use milder conditions (lower temp, milder reagent) side_rxns->milder_cond check_purity Check purity of starting materials and reagents side_rxns->check_purity

Sources

Technical Support Center: Separation of 1-Methyl and 2-Methyl Nitroindazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the complexities of separating 1-methyl and 2-methyl isomers of nitroindazole. The alkylation of the indazole ring system notoriously yields a mixture of N1 and N2-substituted products, and their subsequent separation is a critical yet often challenging step in synthetic chemistry, particularly in drug development where isomeric purity is paramount.

This guide is structured to provide both foundational knowledge and practical, field-tested solutions to common problems encountered during this specific separation. We will delve into the two primary methodologies—chromatography and fractional crystallization—offering detailed protocols and a robust troubleshooting framework.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 1-methyl and 2-methyl nitroindazole isomers so challenging?

A1: The primary difficulty lies in their very similar physicochemical properties. As positional isomers, they have the same molecular weight and elemental composition.[1][2] This results in comparable polarity, boiling points, and often similar solubility profiles in common organic solvents, making separation by standard techniques non-trivial. The key to successful separation is to exploit the subtle differences in their dipole moments and crystal lattice energies.

Q2: What are the principal strategies for separating these isomers?

A2: The two most effective and widely used strategies are High-Performance Liquid Chromatography (HPLC) or column chromatography, and fractional crystallization.

  • Chromatography leverages subtle differences in how the isomers interact with a stationary phase. For these specific isomers, stationary phases that offer alternative interaction mechanisms beyond simple hydrophobicity, such as π-π stacking, are often required.[3]

  • Fractional Crystallization exploits differences in the isomers' solubility in specific mixed-solvent systems. By carefully selecting the solvents and controlling the temperature, one isomer can be selectively precipitated while the other remains in the mother liquor.[2]

Q3: How can I perform a quick initial assessment to see if I have a mixture of both isomers?

A3: Thin-Layer Chromatography (TLC) is an excellent first-pass technique. While a standard silica plate with a common eluent like ethyl acetate/hexane might not show perfect separation, it can often reveal an elongated spot or a slight shoulder, indicating the presence of more than one component. Staining with a visualizing agent like potassium permanganate or using a UV lamp can enhance detection. For better resolution on TLC, you can screen different solvent systems, such as chloroform/methanol.[4][5]

Q4: Once separated, how can I definitively identify which isomer is the 1-methyl and which is the 2-methyl?

A4: Unambiguous identification is achieved through spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The chemical environment of the protons on the aromatic ring and the methyl group will be distinct for each isomer, leading to different chemical shifts and coupling patterns.

  • ¹³C NMR: Similarly, the carbon signals will differ between the two isomers.

  • NOESY/ROESY (2D NMR): These experiments can show through-space correlations between the N-methyl protons and specific protons on the indazole ring system, providing definitive proof of the methyl group's position.

While Infrared (IR) spectroscopy can confirm the presence of functional groups like the nitro group (C-NO₂) and the aromatic rings, it is generally less effective for distinguishing between these two positional isomers.[6][7]

Troubleshooting Guide: Chromatographic Separation

This section addresses common issues encountered when using HPLC or flash column chromatography.

Q: My standard C18 (ODS) column provides no separation of the isomers. What is the next step?

A: This is a very common outcome. The separation mechanism of a C18 column is primarily based on hydrophobic interactions, which are too similar for these isomers. You must introduce a different separation mechanism.

  • Causality: Positional aromatic isomers often require a stationary phase that can engage in more specific interactions. The subtle differences in the electron distribution and dipole moment between the 1-methyl and 2-methyl isomers can be exploited.

  • Solution: Switch to a column with a different stationary phase chemistry.

    • Phenyl-Hexyl or Biphenyl Phases: These are highly recommended. The phenyl groups on the stationary phase interact with the aromatic indazole ring of your isomers via π-π stacking interactions. These interactions are sensitive to the molecule's electronic structure and geometry, often providing the selectivity needed to resolve positional isomers.[3]

    • Pentafluorophenyl (PFP) Phases: PFP columns offer a complex mixture of interactions, including π-π, dipole-dipole, and ion-exchange, making them extremely powerful for separating isomers that are otherwise difficult to resolve.[8]

Q: My chromatogram shows tailing peaks, which compromises resolution and quantification. How can I fix this?

A: Peak tailing is typically caused by unwanted secondary interactions between your analyte and the stationary phase or by issues with the mobile phase.

  • Causality & Solutions:

    • Secondary Silanol Interactions: Residual, acidic silanol groups on the silica backbone of the stationary phase can interact strongly with the basic nitrogen atoms in the indazole ring, causing tailing.

      • Use a Modern, End-capped Column: High-purity silica columns with robust end-capping minimize exposed silanols.

      • Modify the Mobile Phase: Add a small amount (e.g., 0.1%) of a competitive base like triethylamine (TEA) to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from your analytes.[9] Adjusting the pH with an acid like formic acid or phosphoric acid can also suppress silanol activity.[9][10]

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to asymmetrical peaks.

      • Dilute Your Sample: Reduce the concentration of your sample and re-inject.

    • Contamination: A contaminated guard column or column inlet frit can also lead to poor peak shape.

      • Replace the Guard Column: This is a simple and cost-effective first step.

      • Flush the Column: If the problem persists, try flushing the analytical column according to the manufacturer's instructions.

Q: The retention times of my peaks are shifting from one run to the next. What is causing this instability?

A: Drifting retention times point to a lack of equilibrium in the system or changes in the mobile phase or temperature.

  • Causality & Solutions:

    • Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting a run.

      • Increase Equilibration Time: Flush the column with at least 10-15 column volumes of the initial mobile phase before the first injection.[11]

    • Mobile Phase Instability: If your mobile phase is a mixture, one component may be selectively evaporating, or if it's buffered, the pH may be unstable.

      • Prepare Fresh Mobile Phase Daily: Do not let mobile phase sit on the instrument for extended periods.

      • Ensure Proper Mixing/Degassing: Use an online degasser and ensure your solvent proportioning valves are working correctly.[12][13]

    • Temperature Fluctuations: Column temperature significantly affects retention.

      • Use a Column Oven: A thermostatted column compartment is essential for reproducible chromatography. Even minor fluctuations in lab temperature can cause drift.[11]

Troubleshooting Guide: Fractional Crystallization

This section addresses challenges related to separation via crystallization.

Q: I attempted to recrystallize my isomer mixture from a single solvent (e.g., ethanol), but I either got an oil or a solid that was still an impure mixture. Why didn't this work?

A: Single-solvent systems often fail because the solubilities of the two isomers are too similar. The key to this separation is using a mixed-solvent system to amplify the small differences in solubility.

  • Causality: A successful fractional crystallization requires a significant difference in the solubility of the components in the chosen solvent system at different temperatures. A mixed-solvent system, typically consisting of a "solvent" in which the isomers are soluble and an "anti-solvent" in which they are poorly soluble, allows for fine-tuning of the solubility properties.

  • Solution: Employ a mixed-solvent recrystallization approach. A Chinese patent specifically discloses the use of mixed solvents like acetone/water, ethanol/water, methanol/water, or acetonitrile/water for separating 1- and 2-position substituted indazole isomers.[2] The general principle is to dissolve the mixture in a minimum amount of the hot "solvent" (or the mixed solvent) and then either cool it or add the "anti-solvent" to induce the less soluble isomer to crystallize out first.

Q: The purity of my crystallized product is still not sufficient. How can I improve it?

A: Low purity after a single crystallization is common and can be due to co-precipitation or trapped mother liquor.

  • Causality & Solutions:

    • Co-precipitation: If the solution is cooled too quickly or is too concentrated, the more soluble isomer can precipitate along with the target isomer.

      • Slow Cooling: Allow the solution to cool slowly to room temperature, and then move it to a refrigerator or ice bath. Rapid crashing out of the solid will trap impurities.

      • Optimize Solvent Ratio: Experiment with the ratio of solvent to anti-solvent. The goal is to find a "sweet spot" where the solution is supersaturated with respect to only one isomer.[2]

    • Seeding: Spontaneous nucleation can be uncontrolled.

      • Add a Seed Crystal: If you have a small amount of pure desired isomer, add a tiny crystal (a "seed") to the slightly supersaturated solution. This will promote the controlled growth of only the desired isomer's crystals.[14]

    • Insufficient Washing: Mother liquor containing the soluble isomer can be trapped in the crystal mass.

      • Wash Crystals Correctly: Wash the filtered crystals with a small amount of the cold recrystallization solvent mixture. Using a warm or different solvent may redissolve your product.

    • Perform a Second Recrystallization: For highest purity, a second recrystallization of the enriched solid is often necessary.

Q: My recovery yield is very low, even though I see a lot of precipitate. What happened?

A: This often points to a problem with isolating the second isomer from the mother liquor or using a suboptimal solvent system where both isomers have significant solubility.

  • Causality & Solutions:

    • Losing the Second Isomer: After filtering off the first crystallized isomer, the mother liquor is now enriched in the second, more soluble isomer. This isomer must be recovered.

      • Mother Liquor Workup: Concentrate the mother liquor by evaporating some of the solvent. This will increase the concentration of the second isomer, forcing it to crystallize upon cooling. The purity of this second crop will likely be lower and may require a subsequent recrystallization.

    • Suboptimal Solvent Choice: If both isomers are too soluble in your chosen system even when cold, your overall yield will be poor.

      • Solvent Screening: If yields are consistently low, perform a small-scale screening of different mixed-solvent systems (e.g., isopropanol/water, THF/hexane) to find one that provides better differential solubility.

Data & Protocols

Data Presentation: Recommended Starting Conditions
ParameterHPLC / Column ChromatographyFractional Crystallization
Primary Method Stationary Phase: Phenyl-Hexyl or PFPSolvent System: Acetone/Water or Ethanol/Water[2]
Mobile Phase/Solvent A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileRatio (v/v): Start screening from 3:1 to 2:5 (Solvent:Water)[2]
Gradient/Procedure Linear gradient, e.g., 10% B to 90% B over 20 minDissolve in hot solvent, cool slowly.
Detection UV, ~315 nm (based on similar nitroimidazole compounds)[15]Visual (crystal formation)
Key Optimization Gradient slope, column chemistrySolvent ratio, cooling rate, seeding
Experimental Workflow Diagram

The overall process from a mixture to pure, verified isomers can be visualized as follows:

G cluster_0 Separation Strategy cluster_1 Purification & Isolation cluster_2 Analysis & Verification Mixture Mixture of 1- and 2-methyl Isomers TLC Optional: TLC Method Scouting Mixture->TLC Chrom Strategy 1: (U)HPLC / Flash Chromatography TLC->Chrom Cryst Strategy 2: Fractional Crystallization TLC->Cryst Frac1 Isolated Fraction 1 Chrom->Frac1 Frac2 Isolated Fraction 2 Chrom->Frac2 Cryst1 First Crop Crystals Cryst->Cryst1 NMR NMR Analysis (¹H, ¹³C, NOESY) Frac1->NMR Frac2->NMR MotherLiquor Mother Liquor (Enriched in Isomer 2) Cryst1->MotherLiquor Cryst1->NMR Cryst2 Second Crop Crystals MotherLiquor->Cryst2 Cryst2->NMR Pure1 Pure Isomer 1 (Identified) NMR->Pure1 Pure2 Pure Isomer 2 (Identified) NMR->Pure2

Caption: Workflow for Isomer Separation and Verification.

Protocol 1: HPLC Method Development for Isomer Separation
  • Sample Preparation: Prepare a ~1 mg/mL stock solution of your isomer mixture in methanol or acetonitrile. Dilute this stock solution with the initial mobile phase to a working concentration of ~50-100 µg/mL.

  • System Preparation:

    • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic Acid (v/v) in HPLC-grade water.

    • Mobile Phase B: 0.1% Formic Acid (v/v) in HPLC-grade acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 315 nm.

  • Column Equilibration: Equilibrate the column with the starting mobile phase composition (e.g., 90% A / 10% B) for at least 15 minutes or until a stable baseline is achieved.

  • Injection: Inject 5-10 µL of your prepared sample.

  • Gradient Elution:

    • Run a broad scouting gradient first: 10% B to 95% B over 20 minutes. Hold at 95% B for 5 minutes.

    • Return to initial conditions and re-equilibrate.

  • Optimization: Based on the results of the scouting run, optimize the gradient. If the peaks are close together, flatten the gradient slope in the region where they elute (e.g., change from 40-60% B over 2 minutes to 40-60% B over 10 minutes) to improve resolution.

Protocol 2: Separation by Mixed-Solvent Fractional Crystallization

This protocol is adapted from the principles described in patent CN101948433A.[2]

  • Dissolution: In a suitable flask, place your crude isomer mixture. Add a minimal volume of hot acetone (or ethanol), just enough to fully dissolve the solid at or near the boiling point.

  • Induce Supersaturation: While the solution is still hot, slowly add hot water dropwise until the solution becomes faintly turbid (cloudy). If it becomes too cloudy, add a drop or two of hot acetone to clarify. The goal is to be at the saturation point.

  • First Crystallization (Slow Cooling): Cover the flask to prevent solvent evaporation. Allow the solution to cool slowly to room temperature. Do not disturb it. Then, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Isolation of First Isomer: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of a cold acetone/water mixture (use the same ratio as your final crystallization mixture).

  • Recovery of Second Isomer: Transfer the filtrate (mother liquor) to a separate flask. Reduce its volume by about half using a rotary evaporator. This will concentrate the more soluble isomer.

  • Second Crystallization: Cool the concentrated mother liquor in an ice bath to induce crystallization of the second isomer.

  • Drying and Analysis: Dry both crops of crystals under vacuum. Analyze the purity of each crop by TLC or HPLC. A second recrystallization of each crop may be necessary to achieve high purity.

HPLC Troubleshooting Logic Diagram

G Start Problem with HPLC Separation Q_Res Poor or No Resolution? Start->Q_Res Q_Shape Poor Peak Shape (Tailing)? Q_Res->Q_Shape No Sol_Col Change Column: Try Phenyl-Hexyl or PFP (Exploit π-π interactions) Q_Res->Sol_Col Yes Sol_Grad Optimize Gradient: Flatten slope around elution time Q_Res->Sol_Grad If some separation exists Q_RT Drifting Retention Times? Q_Shape->Q_RT No Sol_MP Modify Mobile Phase: Add TEA or adjust pH to mask silanols Q_Shape->Sol_MP Yes Sol_Inject Reduce Injection Volume/Concentration Q_Shape->Sol_Inject If fronting Sol_Equil Increase Column Equilibration Time Q_RT->Sol_Equil Yes Sol_Temp Use a Column Oven for stable temperature Q_RT->Sol_Temp Yes Sol_FreshMP Prepare Mobile Phase Freshly Q_RT->Sol_FreshMP Yes

Caption: A logical flow for troubleshooting common HPLC issues.

References

  • Arkenbout, G. F. (1995).
  • Brezden, C. B., & Hill, R. P. (1998). Oxidative stress and 1-methyl-2-nitroimidazole cytotoxicity. Biochemical Pharmacology, 56(8), 1095-1103. [Link]

  • Dolan, J. W., & Snyder, L. R. (1989). Troubleshooting LC Systems. Humana Press. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • ACE. (n.d.). HPLC Troubleshooting Guide. [Link]

  • PubChem. (n.d.). 1-Methyl-5-nitro-1H-indazole. National Center for Biotechnology Information. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Sludger. (2019, August 17). Separation of isomers by selective seeding and crystallisation? Sciencemadness Discussion Board. [Link]

  • Kromidas, S. (n.d.). HPLC Troubleshooting Guide. [Link]

  • CN101948433A. (2011). Method for separating and purifying substituted indazole isomers.
  • Veeprho. (n.d.). 2-Methyl-4-nitro-1-nitroso-1H-imidazole: Synthesis Attempts and Failure Report. [Link]

  • Pyka-Pająk, A. (2023). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Molecules, 28(2), 643. [Link]

  • Pande, V. V., & Chandorkar, J. G. (2009). A Sensitive HPLC Method of determination of 2-Methyl 5-Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. International Journal of PharmTech Research, 1(2), 310-312. [Link]

  • Chu, P. S., et al. (2010). Rapid determination of nitroimidazole residues in honey by liquid chromatography/tandem mass spectrometry. Journal of AOAC International, 93(4), 1302-1309. [Link]

  • Veeprho. (n.d.). 2-Methyl-4-nitro-1-nitroso-1H-imidazole: Synthesis Attempts and Failure Report. [Link]

  • ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [Link]

  • Simeone, J., Hong, P., & McConville, P. R. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today. [Link]

  • PubChem. (n.d.). 1-Methyl-2-nitroimidazole. National Center for Biotechnology Information. [Link]

  • Pyka-Pająk, A. (2023). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). Separation of 7-Nitroindazole on Newcrom R1 HPLC column. [Link]

  • The Organic Chemistry Tutor. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra [Video]. YouTube. [Link]

  • Zhou, J., et al. (2008). Simultaneous Determination of Nitroimidazole Residues in Honey Samples by High-Performance Liquid Chromatography with Ultraviolet Detection. Journal of Food Protection, 71(8), 1694-1699. [Link]

  • El-Emary, T. I., & Baddar, F. G. (2007). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][16][17][18]triazoles. Molecules, 12(4), 819-832. [Link]

  • Sławiński, J., et al. (2019). N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. Molbank, 2019(2), M1065. [Link]

  • Gniazdowski, M., et al. (2011). Application of 2-Trichloromethylbenzimidazole in Analytical Chemistry: A Highly Selective Chromogenic Reagent for Thin-Layer Chromatography and Some Other Analytical Uses. Molecules, 16(10), 8659-8681. [Link]

  • Chegg. (n.d.). How to interpret the IR, HNMR and carbon NMR of methyl nitro benzoate?[Link]

Sources

1-Methyl-7-nitro-1H-indazole stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Aqueous Solution Stability

Welcome to the technical support center for 1-Methyl-7-nitro-1H-indazole. This guide is designed to provide in-depth, practical advice on handling and troubleshooting stability issues encountered when working with this compound in aqueous environments. As Senior Application Scientists, we understand that experimental reproducibility is paramount, and the stability of your reagents is a critical factor. This document provides FAQs, troubleshooting workflows, and validated protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its core chemical properties?

This compound is a heterocyclic aromatic compound with the molecular formula C₈H₇N₃O₂.[1] It belongs to the indazole class of molecules, which are known for their broad range of biological activities and are common scaffolds in medicinal chemistry.[2][3][4] The presence of the nitro group, an electron-withdrawing moiety, on the benzene ring makes the compound particularly relevant in various chemical syntheses but also introduces specific stability considerations.[5][6]

Key Properties:

  • Molecular Weight: 177.16 g/mol [1]

  • Appearance: Typically a solid powder.[7]

  • Structure: A fused benzene and pyrazole ring system. The 1H-indazole tautomer is generally the most thermodynamically stable form.[2][3]

Q2: Why is the stability of this compound a concern in aqueous solutions?

Nitroaromatic compounds, as a class, are known for their chemical stability and resistance to oxidative degradation, which contributes to their persistence in some environments.[5][6] However, this general stability does not always translate to reliability in experimental aqueous solutions. The electron-withdrawing nature of the nitro group can make the indazole ring susceptible to specific degradation pathways, particularly under non-optimal conditions. Factors like pH, light exposure, and temperature can initiate degradation, leading to a loss of active compound concentration and the formation of unknown impurities that may interfere with your experiments.

Q3: What are the primary factors that influence the stability of this compound in my experiments?

Several environmental factors can compromise the integrity of your aqueous solutions. Based on extensive studies of related nitroaromatic and indazole compounds, the following are critical to control:

  • pH of the Solution: The pH is arguably the most critical factor. Studies on other nitroaromatic compounds have demonstrated significant degradation in neutral or basic aqueous media, while acidification to a pH of ~2 can completely eliminate losses over extended periods.[8][9] This is likely due to the protonation and stabilization of the molecule, preventing hydrolytic or other degradation pathways.

  • Light Exposure (Photodegradation): Aromatic and nitro-containing compounds are often susceptible to photodegradation.[10] Exposure to ambient laboratory light or UV radiation can provide the energy to initiate decomposition reactions, leading to a rapid loss of the parent compound.

  • Temperature: Increased temperature accelerates the rate of chemical reactions, including degradation. Storing aqueous solutions at room temperature can lead to significant compound loss compared to storage at refrigerated (e.g., 4°C) or frozen conditions.

  • Presence of Other Reagents: Components in your buffer, such as reducing agents or certain metal ions, could potentially react with the nitro group, leading to its reduction and the formation of amino-indazole derivatives or other byproducts.

Q4: What are the potential degradation products I should be aware of?

While the exact degradation pathway for this compound is not extensively documented in public literature, we can infer likely products based on the chemistry of similar molecules. The two most probable degradation routes are:

  • Reduction of the Nitro Group: The nitro (NO₂) group can be reduced to a nitroso (NO), hydroxylamino (NHOH), or amino (NH₂) group. This is a common biotransformation and chemical degradation pathway for nitroaromatics.[5]

  • Hydroxylation of the Aromatic Ring: Advanced oxidation processes, often initiated by light, can lead to the addition of hydroxyl (-OH) groups to the benzene portion of the indazole ring.[10][11]

Below is a diagram illustrating these hypothetical pathways.

G cluster_main Hypothetical Degradation Pathways start This compound reduction Reduction of Nitro Group (e.g., via reducing agents, cellular enzymes) start->reduction Pathway 1 oxidation Oxidative Degradation (e.g., via photodegradation, reactive oxygen species) start->oxidation Pathway 2 product1 1-Methyl-7-amino-1H-indazole (and intermediates) reduction->product1 product2 Hydroxylated Derivatives oxidation->product2

Caption: Hypothetical degradation pathways for this compound.

Troubleshooting Guide: Inconsistent Results & Solution Instability

This section addresses common problems encountered during experimentation.

Problem: My experimental results are inconsistent. One day the compound is active, the next day it is not. What is happening?

Root Cause Analysis: High variability in results is a classic symptom of compound instability. If the concentration of your active compound is decreasing unpredictably between experiments, your results will not be reproducible.

Troubleshooting Steps:

  • Solution Age: Are you using a freshly prepared solution for each experiment? Aqueous solutions of this compound should not be stored for long periods, especially at room temperature.

  • Storage Conditions: How is your stock solution stored? How are your diluted, working solutions stored? They must be protected from light and heat.

  • pH of Media: What is the pH of your final assay buffer or cell culture media? If it is neutral (pH ~7.4), the compound may be degrading over the course of your experiment.

The following workflow can help diagnose the issue.

G start Inconsistent Experimental Results? check_fresh Are you preparing solutions fresh daily? start->check_fresh fresh_yes Yes check_fresh->fresh_yes Yes fresh_no No check_fresh->fresh_no No check_storage How are solutions stored during the experiment? fresh_yes->check_storage action_fresh ACTION: Prepare solutions fresh before each experiment. Do not use old solutions. fresh_no->action_fresh action_fresh->check_storage storage_good Protected from light (amber vial) and kept cold (on ice) check_storage->storage_good Good storage_bad Exposed to light / at room temp check_storage->storage_bad Bad check_ph What is the pH of the final aqueous medium? storage_good->check_ph action_storage ACTION: Use amber vials/foil. Keep solutions on ice. storage_bad->action_storage action_storage->check_ph ph_neutral Neutral / Basic (pH ≥ 7) check_ph->ph_neutral Neutral ph_acidic Acidic (pH < 7) check_ph->ph_acidic Acidic action_ph POTENTIAL ISSUE: Compound is likely unstable at neutral pH. Consider a stability study (see protocol). ph_neutral->action_ph end Issue likely resolved. If problems persist, contact support. ph_acidic->end action_ph->end

Caption: Troubleshooting workflow for inconsistent experimental results.

Problem: How can I minimize the degradation of this compound in my aqueous buffer?

Solution: Implement a multi-factor control strategy.

  • Prepare Fresh, High-Concentration Stock in Organic Solvent: First, dissolve your solid this compound in an appropriate organic solvent (e.g., DMSO, DMF) to create a high-concentration stock. Store this stock at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. The compound is significantly more stable in a non-aqueous environment.

  • Dilute into Aqueous Buffer Immediately Before Use: Only dilute the amount of stock you need for the experiment into your aqueous buffer right before you begin. Do not store dilute aqueous solutions.

  • Control pH: If your experimental design allows, consider acidifying the buffer. Based on data from similar compounds, adjusting the pH to be slightly acidic can dramatically improve stability.[8][9] A pilot experiment to test the effect of pH on your specific assay is recommended.

  • Protect from Light: Use amber-tinted microplates, tubes, or vials. If using clear vessels, wrap them in aluminum foil.

  • Maintain Low Temperature: Keep all solutions on ice during preparation and use, unless your experimental protocol requires a higher temperature (e.g., 37°C for cell-based assays). In such cases, be aware that degradation may occur during the incubation period.

Problem: How can I definitively confirm if my compound is degrading and quantify its stability?

Solution: Perform a simple time-course stability study using High-Performance Liquid Chromatography (HPLC).

An HPLC method can separate the parent compound from its degradation products, allowing you to quantify the percentage of intact compound remaining over time.[12][13]

Experimental Protocol: HPLC-Based Stability Assessment

This protocol provides a framework for quantitatively assessing the stability of this compound under different experimental conditions.

Objective: To determine the degradation rate of this compound in an aqueous solution over time under varying conditions of pH, light, and temperature.

Materials:

  • This compound

  • HPLC-grade DMSO

  • HPLC-grade water and acetonitrile

  • Buffers of desired pH (e.g., pH 2.0, pH 7.4)

  • HPLC system with a UV detector and a C18 reverse-phase column

  • Amber and clear glass vials

Experimental Workflow Diagram:

Caption: Experimental workflow for the HPLC-based stability assay.

Step-by-Step Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in 100% DMSO to make a 10 mM stock solution. This is your stable reference.

  • Prepare Working Solutions: Dilute the DMSO stock 1:100 into your chosen aqueous buffers (e.g., a pH 2.0 citrate buffer and a pH 7.4 phosphate-buffered saline) to a final concentration of 100 µM. Ensure the final DMSO concentration is low and consistent across all samples (e.g., 1%).

  • Set Up Conditions: Aliquot the working solutions into different vials for each condition you want to test:

    • Condition A (Control): pH 2.0 buffer, amber vial, 4°C.

    • Condition B: pH 7.4 buffer, amber vial, 25°C (Room Temp, Dark).

    • Condition C: pH 7.4 buffer, clear vial, 25°C (Room Temp, Light).

  • Time-Point Sampling: Immediately after preparation, take your "Time 0" sample from each condition and inject it into the HPLC. Repeat this process at subsequent time points (e.g., 2, 4, 8, and 24 hours).

  • HPLC Analysis:

    • Column: Standard C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a good starting point.

    • Detection: Use a UV detector set to a wavelength where nitroaromatic compounds absorb strongly, such as 254 nm.[12]

    • Analysis: For each chromatogram, integrate the peak area corresponding to the intact this compound.

  • Data Interpretation: Calculate the percentage of compound remaining at each time point relative to the Time 0 sample for that condition.

    • % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

Data Presentation: Expected Stability Outcomes

The table below provides an illustrative summary of potential results from the stability protocol described above. This data is hypothetical and intended to demonstrate the expected trends.

ConditionTime (hours)% Compound Remaining (Hypothetical)Observations
pH 2.0 / 4°C / Dark 0100%Most Stable. Acidic pH and low temperature provide excellent protection.
2498%
pH 7.4 / 25°C / Dark 0100%Moderate Instability. Degradation occurs at neutral pH even without light.
875%
2440%
pH 7.4 / 25°C / Light 0100%Least Stable. The combination of neutral pH and light exposure leads to rapid degradation.
830%
24<5%

By following this guide, researchers can better control the stability of this compound, leading to more reliable and reproducible experimental outcomes.

References

  • Douglas, T. A., et al. (2009). A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature. Chemosphere. Available at: [Link]

  • Walsh, M. E., & Ranney, T. A. (1998). Preservation of Water Samples Containing Nitroaromatics and Nitramines. Defense Technical Information Center. Available at: [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available at: [Link]

  • Apollo Scientific.
  • Khan, I., et al. (2024). Biological Treatment of Nitroaromatics in Wastewater. Water. Available at: [Link]

  • Aladdin. methyl 5-nitro-1H-indazole-3-carboxylate Safety Data Sheet. Aladdin Biochemical Technology Co., Ltd.
  • Chen, B., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences. Available at: [Link]

  • Alarcón-Correa, M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Schmidt, T. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Journal of Analytical and Pharmaceutical Chemistry.
  • Behera, M., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Journal of the Iranian Chemical Society. Available at: [Link]

  • Alarcón-Correa, M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available at: [Link]

  • SynHet. This compound Product Page. SynHet.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 151556, 1H-Indazole, 1-methyl-7-nitro-. PubChem. Available at: [Link].

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2024). Molecules.
  • Apollo Scientific.
  • Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Strontium.
  • Achmem. This compound Product Page. Achmem.
  • Alarcón-Correa, M., et al. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. Available at: [Link]

  • BenchChem. (2025). High-Performance Liquid Chromatography (HPLC) Analysis of 3-Methyl-6-nitro-1H-indazole. BenchChem.
  • Li, D., et al. (2015). Photocatalytic degradation of methylene blue and methyl orange in a Zn(II)-based Metal–Organic Framework.
  • Pesnot, T., et al. (2023). Nitroreductase-triggered indazole formation. ChemRxiv. Available at: [Link]

  • BenchChem. (2025).
  • Rudaz, S., & Guillarme, D. (2022).
  • Clearsynth. 3-Methyl-7-nitro-1H-indazole Product Page. Clearsynth.
  • Alarcón-Correa, M., et al. (2022). Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. Semantic Scholar.
  • Zhang, G., et al. (2016). Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole. ResearchGate. Available at: [Link]

  • Liskon Biological. (2025). Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole. Liskon Biological.
  • BLD Pharm.
  • Al-Mamun, M., et al. (2024). Efficient Photocatalytic Degradation of Methylene Blue and Methyl Orange Using Calcium-Polyoxometalate Under Ultraviolet Irradiation. MDPI. Available at: [Link]

  • Al-Hamdi, A. A., et al. (2007). Photocatalytic degradation of methyl orange in aqueous TiO2 under different solar irradiation sources.
  • BenchChem. (2025). An In-depth Technical Guide to 3-Methyl-6-nitro-1H-indazole (CAS: 6494-19-5). BenchChem.
  • Al-Hetlani, E., et al. (2023). Photocatalytic Degradation of Methyl Orange, Eriochrome Black T, and Methylene Blue by Silica–Titania Fibers. MDPI.
  • Chládková, B., et al. (2025). Methyl Orange Photo-Degradation by TiO2 in a Pilot Unit under Different Chemical, Physical, and Hydraulic Conditions.
  • Chen, J., et al. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Environmental Science and Pollution Research. Available at: [Link]

Sources

avoiding byproduct formation in indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Indazole Synthesis

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges in the synthesis of indazole derivatives. Our focus is on providing practical, mechanistically grounded solutions to common issues, particularly the avoidance of byproduct formation and control of regioselectivity.

Frequently Asked Questions (FAQs)

Q1: My indazole alkylation is yielding a mixture of N-1 and N-2 isomers. What are the primary factors controlling this regioselectivity?

The formation of a mixture of N-1 and N-2 alkylated indazoles is a common challenge stemming from the two reactive nitrogen atoms in the indazole ring. The regiochemical outcome is a delicate balance of several factors:

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2][3] Consequently, under conditions that allow for equilibration, the N-1 substituted product is often favored as it is the more stable isomer.[1][3][4] Conversely, kinetically controlled reactions may favor the N-2 isomer.[3][4]

  • Reaction Conditions: The choice of base, solvent, and temperature plays a pivotal role. For instance, the combination of sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) is known to strongly favor N-1 alkylation.[1][2][5]

  • Steric and Electronic Effects: The substituents on the indazole ring significantly influence the site of alkylation. Sterically bulky groups at the C-3 position tend to direct alkylation to the N-1 position.[4] In contrast, electron-withdrawing groups at the C-7 position can favor N-2 substitution.[1][5]

  • Nature of the Electrophile: The alkylating agent itself can influence the N-1/N-2 ratio.[4]

Q2: I am attempting a Davis-Beirut reaction to synthesize a 2H-indazole, but I am observing significant side product formation. What are the likely culprits?

The Davis-Beirut reaction is a powerful method for synthesizing 2H-indazoles from N-substituted 2-nitrobenzylamines.[6][7] However, the reaction proceeds through highly reactive intermediates, which can lead to byproducts if not properly controlled.[8][9]

Common issues include:

  • Formation of 3-Phenylquinazoline: Under certain basic conditions, particularly when using benzylamine as a starting material, side reactions can lead to the formation of 3-phenylquinazoline.[10]

  • Imine Bond Cleavage: The reaction involves a key nitroso imine intermediate. The presence of water can lead to the cleavage of this imine bond, competing with the desired N-N bond-forming heterocyclization.[8] This is particularly problematic when N-aryl imines are involved, as the N-N bond formation is slower.[8]

  • Ring Opening of Fused 2H-Indazoles: If your target molecule is a fused 2H-indazole, it may be susceptible to ring-opening reactions when treated with nucleophiles or electrophiles, leading to indazolone byproducts.[8]

Q3: How can I selectively functionalize the C-3 position of the indazole ring without affecting the nitrogen atoms?

Selective C-3 functionalization is a common requirement in the synthesis of indazole-based drug candidates. Here are some established strategies:

  • N-Protection: The most straightforward approach is to protect the indazole nitrogens. An N-2 protecting group, such as a 2-(trimethylsilyl)ethoxymethyl (SEM) group, can effectively direct lithiation and subsequent reaction with an electrophile to the C-3 position.[4]

  • Direct Halogenation: Direct halogenation at the C-3 position can be achieved with high selectivity using reagents like N-iodosuccinimide (NIS) for iodination or N-bromosuccinimide (NBS) for bromination.[4] These C-3 halogenated indazoles are versatile intermediates for further diversification through cross-coupling reactions.[4][11]

Troubleshooting Guides

Problem 1: Poor Regioselectivity in N-Alkylation - Favoring the N-1 Isomer

Symptoms: Your reaction yields a difficult-to-separate mixture of N-1 and N-2 alkylated indazoles, with the desired N-1 isomer being the minor product or in a nearly 1:1 ratio.

Causality: This issue often arises from reaction conditions that do not strongly favor the thermodynamically more stable N-1 product. The choice of base and solvent is critical in directing the regioselectivity.

Troubleshooting Workflow:

start Poor N-1 Selectivity step1 Analyze Current Conditions: Base, Solvent, Temperature start->step1 step2 Switch to NaH in THF (Known to favor N-1) step1->step2 Implement Change step3 Observe Outcome step2->step3 step4 Still Poor Selectivity? Consider Steric/Electronic Effects step3->step4 Unsuccessful end Achieved High N-1 Selectivity step3->end Successful step5 Modify Indazole Substrate (e.g., add bulky C-3 group if possible) step4->step5 step6 Re-run Optimized Reaction step5->step6 step6->end

Workflow for improving N-1 regioselectivity.

Detailed Protocol for N-1 Selective Alkylation:

  • Reagent Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Indazole Addition: To the cooled (0 °C) NaH suspension, add a solution of the starting indazole (1.0 equivalent) in anhydrous THF dropwise.

  • Deprotonation: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Electrophile Addition: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating (e.g., to 50 °C) may be required for less reactive electrophiles.[2][5]

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to isolate the desired N-1 alkylated indazole.

Problem 2: Unwanted N-Oxide Formation in Sundberg-type Indazole Synthesis

Symptoms: During a reductive cyclization of an o-nitroaryl precursor (similar to a Sundberg indole synthesis), you isolate N-O bond-containing byproducts, such as indazole-N-oxides.

Causality: While a nitrene intermediate is often proposed in these cyclizations, the isolation of N-oxide byproducts suggests that a direct nitrene pathway may not be the sole mechanism. Alternative pathways, such as a five-center 6π electrocyclization, could be at play.[10] These intermediates can be trapped or lead to oxidized byproducts under the reaction conditions.

Mitigation Strategies:

  • Choice of Reducing Agent: The choice of phosphine-based reducing agent can be critical. Tri-n-butylphosphine is often effective in promoting the desired reductive cyclization while minimizing over-oxidation or side reactions.

  • Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can interfere with the reduction process and promote side reactions.

  • Temperature Control: Maintain careful temperature control. Overheating can lead to decomposition of intermediates and the formation of complex byproduct mixtures.

Data & Tables

Table 1: Influence of Reaction Conditions on N-1/N-2 Regioselectivity of Indazole Alkylation

EntryBase (equiv.)SolventTemperature (°C)N-1 : N-2 RatioReference
1Cs₂CO₃ (1.5)DMF201.4 : 1[1]
2K₂CO₃ (1.5)DMF201.4 : 1[1]
3NaH (1.2)THF20 -> 50>99 : 1[2][5]
4K₂CO₃ (1.5)MeCN201.5 : 1[1]
5DEAD, TPPTHF501 : 2.5[1][12]

This table summarizes how the choice of base and solvent significantly impacts the regiochemical outcome of indazole alkylation. Notably, NaH in THF provides excellent selectivity for the N-1 isomer, while Mitsunobu conditions (DEAD, TPP) can favor the N-2 isomer.

Visualized Mechanisms & Workflows

cluster_0 N-Alkylation of Indazole cluster_1 Controlling Factors Indazole Indazole Indazolide Indazolide Anion (Resonance Stabilized) Indazole->Indazolide + Base (-BH) N1_Product N-1 Alkylated Indazole (Thermodynamic Product) Indazolide->N1_Product + R-X (Path A) N2_Product N-2 Alkylated Indazole (Kinetic Product) Indazolide->N2_Product + R-X (Path B) Conditions Reaction Conditions (Base, Solvent, Temp) Conditions->Indazolide Sterics Steric Hindrance (e.g., C3-substituent) Sterics->Indazolide Electronics Electronic Effects (e.g., C7-substituent) Electronics->Indazolide

Factors influencing N-1 vs. N-2 alkylation.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR.
  • Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. Mini-Reviews in Organic Chemistry.
  • A Comprehensive Review of Substituted 1H-Indazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines.
  • Regioselectivity issues in the functionaliz
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry.
  • Mechanism of a Highly Selective N2 Alkyl
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • how to avoid N-1 vs N-2 isomeriz
  • Davis–Beirut reaction. Wikipedia.
  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research.
  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions.
  • Indazole. Wikipedia.
  • Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermedi
  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.

Sources

Technical Support Center: Troubleshooting Low Yield in Nitrosation of Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indole chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the C3-nitrosation of indoles. Low yields in this electrophilic substitution reaction are a common yet solvable issue. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve problems in your experimental workflow.

Frequently Asked Questions (FAQs)

FAQ 1: My indole nitrosation reaction has a very low yield or is not working at all. What are the most common culprits?

Low yield in indole nitrosation typically stems from one of four areas: (1) Reagent Integrity, (2) Reaction Conditions (especially pH), (3) Substrate Reactivity and Stability, or (4) Product Instability and Workup Issues.

A systematic approach is crucial. Before making significant changes to your protocol, verify the quality of your starting materials and the precision of your reaction setup. Often, the root cause is a seemingly minor detail. This guide will walk you through diagnosing each of these potential problem areas.

FAQ 2: How can I be sure my nitrosating agent is active? I'm using sodium nitrite.

Sodium nitrite (NaNO₂) is the most common precursor for generating the active nitrosating agent, nitrous acid (HNO₂), under acidic conditions. However, its effectiveness can be compromised.

Causality: Sodium nitrite is susceptible to oxidation in the presence of air and moisture, converting it to sodium nitrate (NaNO₃). Sodium nitrate is not an effective nitrosating agent under these conditions. Old or improperly stored NaNO₂ is a frequent cause of reaction failure. Aqueous solutions of sodium nitrite are also prone to oxidation and should be freshly prepared for best results.[1][2]

Troubleshooting Steps:

  • Visual Inspection: Pure sodium nitrite is a white to slightly yellowish crystalline solid. If your reagent is significantly yellow or brownish, it has likely decomposed and should be discarded.[1]

  • Use Fresh Reagent: Whenever possible, use a freshly opened bottle of sodium nitrite.

  • Prepare Fresh Solutions: Do not use stock solutions of sodium nitrite that are more than a few days old. For maximum reliability, prepare the solution immediately before use. While concentrated solutions (>2.5% by weight) can inhibit bacterial degradation, chemical oxidation remains a concern.[3]

  • Proper Storage: Store solid sodium nitrite in a tightly sealed, dark container in a dry location.

FAQ 3: What is the optimal pH for C3-nitrosation of indole, and why is it so critical?

Controlling the pH is arguably the most critical parameter for a successful indole nitrosation. The optimal pH range is a delicate balance. While acidic conditions are necessary, excessively low or high pH can be detrimental.

Causality: The reaction requires the formation of an active electrophilic nitrosating species, such as the nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃).[4][5] This formation is catalyzed by acid, which protonates sodium nitrite to form nitrous acid (HNO₂), the precursor to these species.

  • Too High pH (> 5): The concentration of nitrous acid is too low for effective nitrosation to occur. The reaction rate becomes significantly slower or stops altogether.[6]

  • Too Low pH (< 2): While the concentration of the nitrosating agent is high, two major problems arise:

    • Indole Degradation: The electron-rich indole ring is susceptible to acid-catalyzed dimerization or polymerization, consuming your starting material in side reactions.

    • Product Instability: The 3-nitrosoindole product can be unstable under strongly acidic conditions, leading to decomposition or rearrangement.[7][8]

Optimal Range: For most simple indoles, the optimal pH is typically between 3 and 4 .[6] However, this can be substrate-dependent.

Troubleshooting & Optimization:

  • Measure, Don't Assume: Use a calibrated pH meter to monitor the pH of your reaction mixture continuously. Do not rely on theoretical calculations or litmus paper.

  • Controlled Acid Addition: Add the acid (e.g., HCl, H₂SO₄) slowly and dropwise to your cooled solution of indole and sodium nitrite. A common technique is to dissolve the indole in a solvent like ethanol or acetic acid, add the aqueous nitrite solution, cool the mixture in an ice bath (0-5 °C), and then slowly add the acid.

  • Buffering: For sensitive substrates, consider using a buffer system (e.g., an acetate buffer) to maintain the pH within the optimal window throughout the reaction.

Troubleshooting Workflow: Diagnosing Low Yield

Below is a systematic workflow to help you pinpoint the issue.

TroubleshootingWorkflow start Low Yield Observed reagent Step 1: Verify Reagent Integrity start->reagent reagent_q1 Is NaNO2 old or discolored? Are solutions fresh? reagent->reagent_q1 conditions Step 2: Check Reaction Conditions conditions_q1 Was pH maintained at 3-4? Was temperature kept at 0-5 °C? conditions->conditions_q1 substrate Step 3: Analyze Substrate Effects substrate_q1 Does indole have EWGs? Is starting material consumed? substrate->substrate_q1 workup Step 4: Evaluate Workup & Product Stability workup_q1 Is product unstable? Seeing unexpected byproducts? workup->workup_q1 reagent_q1->conditions No reagent_sol Solution: Use fresh, pure NaNO2. Prepare solutions immediately before use. reagent_q1->reagent_sol Yes conditions_q1->substrate Yes conditions_sol Solution: Use pH meter for controlled acid addition. Maintain ice bath temperature. conditions_q1->conditions_sol No substrate_q1->workup No substrate_sol Solution: Increase reaction time/temp slightly. Consider a stronger nitrosating agent. substrate_q1->substrate_sol Yes workup_sol Solution: Minimize exposure to acid/heat during workup. Use chromatography for purification. workup_q1->workup_sol Yes success Yield Improved workup_q1->success No reagent_sol->conditions conditions_sol->substrate substrate_sol->workup workup_sol->success

Caption: A decision tree for systematic troubleshooting of indole nitrosation.

FAQ 4: My indole has electron-withdrawing or electron-donating groups. How does this affect the reaction?

The electronic nature of substituents on the indole ring significantly impacts its nucleophilicity and, therefore, its reaction rate.[9]

Causality: Nitrosation is an electrophilic aromatic substitution. The electron-rich pyrrole ring of the indole attacks the electrophilic nitrosating agent.

  • Electron-Donating Groups (EDGs): Groups like alkyl (-CH₃), alkoxy (-OCH₃), or amino (-NH₂) increase the electron density of the indole ring, making it more nucleophilic.[10][11] This generally accelerates the reaction, and standard conditions are often sufficient.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or halides (-Cl) decrease the electron density of the indole ring, deactivating it towards electrophilic attack.[12] This makes the reaction much slower and can be a primary cause of low yield.

Troubleshooting for Indoles with EWGs:

  • Increase Reaction Time/Temperature: Since the reaction is slower, you may need to stir the reaction for a longer period (e.g., several hours instead of 30-60 minutes) or allow it to warm slowly to room temperature after the initial addition at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Use a More Potent Nitrosating System: If extending time and temperature is insufficient, consider an alternative nitrosating agent. Using an alkyl nitrite (e.g., tert-butyl nitrite) under non-aqueous acidic conditions can sometimes be more effective for deactivated substrates.

Substituent TypeEffect on ReactivityTypical Reaction RateRecommended Action for Low Yield
Electron-Donating (-CH₃, -OCH₃)ActivatingFastCheck other parameters (pH, reagent) first.
Unsubstituted BaselineModerateFollow standard protocol carefully.
Electron-Withdrawing (-Cl, -NO₂)DeactivatingSlow to Very SlowIncrease reaction time, consider gentle warming, or use a stronger nitrosating agent.
FAQ 5: I see my starting material being consumed on TLC, but I'm isolating very little desired product. What are the likely side reactions?

If your indole is disappearing without forming the 3-nitrosoindole, it is likely being consumed by competing side reactions.

Common Side Reactions & Their Causes:

  • Acid-Catalyzed Dimerization/Polymerization:

    • Appearance: Often results in an insoluble, tar-like material in the reaction flask.

    • Cause: Excessively strong acidic conditions (pH < 2). The indole protonates and is then attacked by another neutral indole molecule.

    • Solution: Strictly maintain the pH in the 3-4 range. Add your acid slowly to a well-stirred, cold solution to avoid localized areas of high acid concentration.

  • N-Nitrosation (N1 Position):

    • Appearance: Formation of an N-nitrosoindole isomer. This is more common if the C3 position is blocked.[4] However, it can occur with C3-unsubstituted indoles and may lead to further reactions.

    • Cause: While C3-nitrosation is kinetically favored, N-nitrosation is possible. The resulting N-nitrosoindoles can sometimes undergo a Fischer-Hepp rearrangement under acidic conditions to yield C-nitroso products, but this is not always efficient or clean.[13][14][15]

    • Solution: Adhering to the optimal pH and temperature for C3-nitrosation can minimize this side reaction. If your C3 position is substituted, N-nitrosation becomes the primary pathway.[16]

  • Oxidation:

    • Appearance: Formation of colored byproducts. For example, 3-nitrosoindole can react with another molecule of indole to form colored condensation products like "indole red".[4]

    • Cause: The reaction mixture can be susceptible to oxidation, sometimes facilitated by excess nitrous acid. The 3-nitrosoindole product itself is an intermediate that can react further.[4]

    • Solution: Maintain a cold temperature (0-5 °C) and avoid unnecessarily long reaction times once the starting material is consumed (as monitored by TLC).

Protocol & Methodology
Baseline Protocol for C3-Nitrosation of Indole

This protocol serves as a validated starting point. Always conduct reactions in a well-ventilated fume hood.

  • Preparation:

    • Dissolve indole (1.0 eq) in a suitable solvent (e.g., ethanol, glacial acetic acid, or a mixture) in a round-bottom flask equipped with a magnetic stirrer.

    • Prepare a fresh aqueous solution of sodium nitrite (1.0 - 1.2 eq).

    • Prepare a dilute solution of hydrochloric acid (e.g., 2 M HCl).

  • Reaction Setup:

    • Cool the flask containing the indole solution to 0-5 °C using an ice-water bath.

    • Add the aqueous sodium nitrite solution to the indole solution while maintaining the temperature.

  • Nitrosation:

    • While stirring vigorously, add the dilute HCl solution dropwise over 15-30 minutes.

    • Crucially, monitor the pH of the mixture with a calibrated pH meter, maintaining it between 3 and 4.

    • After the acid addition is complete, continue stirring the reaction at 0-5 °C.

  • Monitoring:

    • Monitor the progress of the reaction by TLC (e.g., using a hexane:ethyl acetate mobile phase). The product, 3-nitrosoindole, is typically a colorful (yellow/orange/red) compound.

    • The reaction is often complete within 30-90 minutes.

  • Workup & Isolation:

    • Once the starting material is consumed, quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution) until the pH is neutral (~7). This neutralizes the acid and helps stabilize the product.

    • The 3-nitrosoindole product often precipitates as a solid and can be collected by filtration.

    • If the product does not precipitate, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.[17] Note that some 3-nitrosoindoles are sensitive and may degrade on silica gel.[7][8]

Mechanism Overview: Electrophilic C3-Nitrosation

Mechanism cluster_0 Step 1: Formation of Nitrous Acid cluster_1 Step 2: Formation of Electrophile cluster_2 Step 3: Electrophilic Attack NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 + H⁺ HCl HCl NaCl NaCl HNO2->NaCl - Na⁺, + Cl⁻ HNO2_2 2 HNO₂ N2O3 N₂O₃ HNO2_2->N2O3 H2O H₂O N2O3_2 N₂O₃ (Electrophile) Indole Indole (Nucleophile) Intermediate Sigma Complex Indole->Intermediate + N₂O₃, - HNO₂ Product 3-Nitrosoindole Intermediate->Product - H⁺

Caption: Simplified mechanism for the C3-nitrosation of indole.

References
  • Tiedink, H. G., Davies, J. A., Jongen, W. M., & van Broekhoven, L. W. (1991). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. IARC Scientific Publications, (105), 584–587. [Link]

  • Bonnett, R., & Holleyhead, R. (1974). N-Nitroso products from the reaction of indoles with Angeli's salt. Journal of the Chemical Society, Perkin Transactions 1, 962-964. [Link]

  • Tiedink, H. G., Davies, J. A., Jongen, W. M., & van Broekhoven, L. W. (1991). Stability of mutagenic nitrosated products of indole compounds occurring in vegetables. IARC Scientific Publications, (105), 584-7. [Link]

  • Nitrosamines in solution at pH 7 - Limits of Nitrosamines - Nitrosamines Exchange. (2023). [Link]

  • Challis, B. C., & Lawson, A. (1973). The chemistry of nitroso-compounds. Part V. Encounter control for the nitrosation of indoles in dilute acid. Journal of the Chemical Society, Perkin Transactions 2, (7), 918-925. [Link]

  • Feelisch, M., et al. (2006). N-Nitroso products from the reaction of indoles with Angeli's salt. Chemical Research in Toxicology, 19(2), 247-254. [Link]

  • Wikipedia. (n.d.). Fischer–Hepp rearrangement. [Link]

  • Wang, Y., & Eisenstark, A. (2000). Production of 3-Nitrosoindole Derivatives by Escherichia coli during Anaerobic Growth. Journal of Bacteriology, 182(12), 3464–3470. [Link]

  • Gate, R., & Smith, J. H. (1983). The bacterial mutagenicity of three naturally occurring indoles after reaction with nitrous acid. Food and Chemical Toxicology, 21(5), 635-640. [Link]

  • Otero, N., Mandado, M., & Mosquera, R. A. (2007). Nucleophilicity of Indole Derivatives: Activating and Deactivating Effects Based on Proton Affinities and Electron Density Properties. The Journal of Physical Chemistry A, 111(30), 7134–7142. [Link]

  • Ivanova, E. A., et al. (2006). N-Nitroso Products from the Reaction of Indoles with Angeli's Salt. Chemical Research in Toxicology, 19(2), 247-254. [Link]

  • ChemEurope.com. (n.d.). Fischer-Hepp rearrangement. [Link]

  • ResearchGate. (n.d.). Nucleophilic Reactivities of Indoles. [Link]

  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Proposed reaction mechanism for the nitration/nitrosation of indoles. [Link]

  • Wikipedia. (n.d.). Sodium nitrite. [Link]

  • Quora. (2019). What happens to sodium nitrite (NaNO2) when it gets exposed to air? Does it lose its quality and purity?. [Link]

  • Reddit. (2023). Sodium Nitrite in solution. [Link]

  • Bravo, C., Hervés, P., Leis, J. R., & Peña, M. E. (1992). Kinetic study of the nitrosation of 3-substituted indoles. Journal of the Chemical Society, Perkin Transactions 2, (2), 185–189. [Link]

  • SciSpace. (n.d.). Fischer–Hepp rearrangement. [Link]

  • Jongen, W. M. F. (1989). OCCURRENCE OF INDOLE COMPOUNDS IN SOME VEGETABLES; TOXICOLOGICAL IMPLICATIONS OF NITROSATION WITH EMPHASIS ON MUTAGENICITY. CORE. [Link]

  • University of California, Irvine. (n.d.). Indoles. [Link]

  • ResearchGate. (n.d.). Modification of indole by electron-rich atoms and their application in novel electron donor materials. [Link]

  • Surendranath College. (n.d.). Fischer-Hepp Rearrangement. [Link]

  • Google Patents. (1996). US5558772A - Stable nitrite solutions.
  • Google Patents. (2019).
  • ResearchGate. (n.d.). Fischer‐Hepp rearrangement. [Link]

Sources

Technical Support Center: Investigating the Degradation Pathways of Nitroindazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with nitroindazole compounds. This guide provides in-depth technical assistance, troubleshooting advice, and validated protocols to navigate the complexities of their degradation pathways. Our goal is to empower you with the expertise and practical knowledge required for robust stability testing and impurity analysis.

Section 1: Frequently Asked Questions (FAQs) on Nitroindazole Degradation

This section addresses fundamental questions regarding the stability and degradation of nitroindazole derivatives.

Q1: What are the primary degradation pathways for nitroindazole compounds?

Nitroindazole compounds are susceptible to several key degradation pathways due to their specific chemical moieties, namely the nitro group and the indazole ring system. The principal routes of degradation are:

  • Reduction: The nitro group (-NO₂) is highly electrophilic and prone to reduction, often yielding an amino group (-NH₂).[1][2] This is a common pathway in both microbial degradation and under specific chemical conditions, and it is also the mechanism of bioactivation for many nitroaromatic prodrugs.[3][4]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to induce chemical reactions.[1] For nitroindazoles, this can lead to the reduction of the nitro group or modifications to the indazole ring structure.[1] Photosensitive groups common in pharmaceuticals include nitroaromatics.

  • Hydrolysis: This involves the reaction of the compound with water, which can be significantly accelerated under acidic or basic conditions.[1] The process can lead to the cleavage of bonds within the indazole ring or transformation of functional groups.[1][5]

  • Oxidation: Oxidative degradation can be initiated by agents like hydrogen peroxide, metal ions, or atmospheric oxygen.[6] The imidazole portion of the indazole ring, in particular, can be susceptible to oxidation.[7]

Q2: Why is it critical to perform forced degradation studies on nitroindazole compounds?

Forced degradation studies, or stress testing, are a regulatory requirement and a cornerstone of drug development.[8][9] These studies involve intentionally exposing the drug substance to harsh conditions (acid, base, light, heat, oxidation) to accelerate degradation.[10] The primary objectives are to:

  • Elucidate Degradation Pathways: Identify the likely degradation products that could form during manufacturing, storage, and administration.[9][11]

  • Develop Stability-Indicating Methods: Ensure that the analytical methods (typically HPLC) used for stability testing can accurately separate the intact drug from all its potential degradation products.[11][12] This is a requirement from regulatory bodies like the FDA.[12]

  • Understand Molecular Stability: Gain insight into the intrinsic chemical stability of the molecule, which informs formulation development, packaging selection, and the establishment of storage conditions and shelf-life.[9]

Q3: My nitroindazole compound is degrading, but not via the expected nitro-reduction pathway. What other mechanisms could be at play?

While nitro-reduction is common, other pathways can dominate depending on the conditions and the specific substitution pattern of your indazole. Consider the following:

  • Ring Cleavage: Under harsh hydrolytic (strong acid/base) or oxidative conditions, the indazole ring itself can be cleaved.

  • Hydrolytic Denitration: Some microbial pathways have been shown to initiate degradation via hydrolytic denitration, where the nitro group is replaced by a hydroxyl group, releasing nitrite.[13]

  • Reactions with Excipients: In a formulated product, excipients can be a source of reactive impurities (e.g., peroxides in polymers) that can initiate oxidative degradation.[6] It is crucial to perform stress testing on the drug product in addition to the drug substance.[10]

Section 2: Troubleshooting Guide for Forced Degradation Studies

This section provides solutions to common issues encountered during the experimental phase of stress testing.

Q4: I'm not seeing any degradation under my chosen stress conditions. What should I do?

This indicates the compound is highly stable under the applied stress or the conditions are not harsh enough. The goal of forced degradation is to achieve a target degradation of approximately 10-20%.[10]

  • Causality: Insufficient energy (temperature, light intensity) or reactant concentration (acid, base, oxidant) will result in slow or negligible reaction rates.

  • Solution: Systematically increase the severity of the stress conditions. For example:

    • Thermal: Increase the temperature in 10°C increments (e.g., from 60°C to 70°C).

    • Hydrolytic: Increase the molarity of the acid/base (e.g., from 0.1 M HCl to 1 M HCl) or extend the exposure time.

    • Oxidative: Increase the concentration of hydrogen peroxide (e.g., from 3% to 10%).

    • Photolytic: Ensure exposure levels meet ICH Q1B guidelines (not less than 1.2 million lux hours and 200 watt hours/square meter).[14][15] If degradation is still minimal, you may need to perform the study in a solution to increase molecular mobility.

Q5: My sample degraded completely, leaving no parent peak in the chromatogram. How do I fix this?

Over-stressing the molecule can lead to the formation of secondary or tertiary degradants that may not be relevant to real-world stability.[5]

  • Causality: The applied stress conditions were too aggressive for the molecule's intrinsic stability.

  • Solution: Reduce the intensity of the stress conditions. This is the inverse of the solution for Q4.

    • Decrease the temperature, reactant concentration, or exposure time.

    • Take multiple time points during the study to find the optimal duration that yields the target degradation level. This approach is preferable to using overly harsh conditions for a short time, as it is less likely to alter the degradation mechanism.[5]

Q6: I am performing a photostability study and see degradation in my "dark control" sample. What does this mean?

The dark control, wrapped in a light-impermeable material like aluminum foil, is essential to differentiate between photodegradation and thermal degradation occurring within the photostability chamber.[16]

  • Causality: If the dark control shows degradation, it indicates that the compound is thermally labile at the temperature of the photostability chamber. The degradation seen in the light-exposed sample is therefore a combination of thermal and photodegradation.

  • Solution:

    • Characterize the degradants in the dark control. These are your thermal degradants.

    • Compare the chromatograms of the light-exposed and dark control samples. Any new peaks in the light-exposed sample are true photodegradants. Peaks that are larger in the light-exposed sample compared to the dark control indicate that the degradant is formed via both thermal and photolytic pathways.

    • If thermal degradation is extensive, consider conducting the photostability study at a lower, controlled temperature.

Section 3: Analytical & Characterization Clinic

This section focuses on resolving common analytical challenges when analyzing nitroindazole degradation samples.

Q7: I have multiple degradation peaks in my HPLC chromatogram that are poorly resolved. How can I improve the separation?

Poor resolution compromises the accuracy of quantification and the ability to claim the method is "stability-indicating."

  • Causality: The degradation products may have very similar polarities to the parent compound or to each other, leading to co-elution under the current chromatographic conditions.

  • Solution: Method development is required. A systematic approach is best:

    • Modify Gradient Slope: For gradient elution, make the slope shallower to increase the separation between closely eluting peaks.

    • Change Organic Modifier: Switch from acetonitrile to methanol or vice versa. The different solvent selectivity can significantly alter peak elution order and resolution.

    • Adjust pH of Mobile Phase: The ionization state of the nitroindazole and its degradants can dramatically affect retention. Adjusting the mobile phase pH by ±1 unit can be highly effective, especially if acidic or basic functional groups are present.

    • Change Stationary Phase: If other options fail, switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a Polar-Embedded phase) to exploit different separation mechanisms.

Q8: How can I confirm that a peak in my chromatogram is a degradant and not an artifact?

Artifacts can arise from the mobile phase, sample matrix, or the stress conditions themselves.

  • Causality: It's essential to distinguish between compound-related peaks and extraneous ones.

  • Solution: A series of control experiments is the most reliable approach:

    • Inject a Blank: Inject the sample diluent to check for solvent-related peaks.

    • Analyze a "Mock" Stressed Blank: Prepare a blank sample (diluent without the drug substance) and subject it to the same stress conditions (e.g., heat a vial of 0.1 M HCl). This will reveal any peaks originating from the degradation of the stressor or leaching from the container.

    • Perform Peak Purity Analysis: Use a Photo Diode Array (PDA) detector to assess the spectral purity of the parent peak. Co-elution of a degradant will result in a "mixed" spectrum, failing peak purity tests.[5]

    • Utilize Mass Spectrometry (LC-MS): The most definitive method. A true degradant will have a mass consistent with a plausible transformation of the parent molecule (e.g., M-46+16 for nitro-to-amino reduction, M+16 for oxidation).

| Table 1: Common Analytical Troubleshooting Scenarios | | | :--- | :--- | :--- | | Issue | Potential Cause | Recommended Solution | | Unexpected late-eluting peaks | Sample diluent is stronger than the initial mobile phase, causing peak distortion. | Ensure the sample diluent is weaker than or equal in strength to the starting mobile phase conditions. | | Inconsistent retention times | Fluctuations in column temperature or mobile phase composition. | Use a column oven for temperature control. Ensure mobile phase is fresh and well-mixed. | | Broad or tailing peaks for basic analytes | Secondary interactions with acidic silanol groups on the silica-based column. | Use a mobile phase with a higher pH (if analyte is stable) or add a competing base like triethylamine. Alternatively, use a modern, end-capped, high-purity silica column. | | No mass spec signal for a degradant | The degradant does not ionize well under the chosen MS source conditions. | Analyze the sample in both positive and negative ionization modes (ESI+/ESI-). Try a different ionization source if available (e.g., APCI). |

Section 4: Protocols & Workflows

This section provides standardized, step-by-step protocols for essential stability studies.

Protocol 1: Standard Forced Degradation Study

Objective: To generate the primary degradation products of a nitroindazole drug substance and validate a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the nitroindazole compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of ~1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M HCl.

    • Heat at 80°C for 4 hours.

    • At t=0 and t=4h, withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute to the target analytical concentration (~0.1 mg/mL).

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M NaOH.

    • Keep at room temperature for 2 hours.

    • At t=0 and t=2h, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute to the target concentration.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 30% H₂O₂.

    • Keep at room temperature for 6 hours, protected from light.

    • At t=0 and t=6h, withdraw an aliquot and dilute to the target concentration.

  • Thermal Degradation:

    • Place a sample of the solid drug substance in a vial in an oven at 105°C for 24 hours.

    • Also, place a vial of the stock solution in an oven at 80°C for 24 hours.

    • After exposure, dissolve the solid and/or dilute the solution to the target concentration.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a validated HPLC-UV/PDA method.

    • If necessary, submit samples for LC-MS analysis to identify the mass of the degradation products.

Protocol 2: Confirmatory Photostability Testing (ICH Q1B)

Objective: To determine if light exposure results in unacceptable changes to the drug substance or drug product.

Methodology:

  • Sample Preparation:

    • Drug Substance: Spread a thin layer of the solid powder (not more than 3 mm thick) in a chemically inert, transparent dish.[17]

    • Solution Phase: Prepare a solution of the substance in an inert solvent and place it in a transparent container.

    • Dark Control: Prepare an identical set of samples and wrap them securely in aluminum foil to protect them completely from light.[16]

  • Exposure:

    • Place the light-exposed samples and the dark control samples concurrently in a validated photostability chamber.

    • Expose the samples to a light source conforming to ICH Q1B Option 2, which includes a cool white fluorescent lamp and a near-UV lamp.[14][15]

    • The total exposure should be not less than 1.2 million lux hours of visible light and 200 watt hours/square meter of near-UV energy.[14]

  • Post-Exposure Analysis:

    • After exposure, prepare all samples (light-exposed and dark controls) for analysis.

    • Analyze using a validated stability-indicating HPLC method.

    • Assess any changes in physical properties (e.g., appearance, color) and chemical properties (assay, purity, degradation products).[18]

  • Evaluation:

    • Compare the results of the light-exposed sample to the dark control.

    • Any degradation observed in the dark control is attributed to thermal stress.

    • Significant new degradation products or an increase in existing ones in the light-exposed sample indicates photosensitivity.

Section 5: Visualized Pathways and Workflows

Diagram 1: Key Degradation Pathways of Nitroindazoles

This diagram illustrates the main chemical transformations that nitroindazole compounds undergo under various stress conditions.

G cluster_reduction Reduction cluster_photo Photodegradation (UV Light) cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent Nitroindazole (Parent Compound) nitroso Nitroso Intermediate parent->nitroso [H] photo_prod Ring-Modified Products & Reduced Species parent->photo_prod hydro_prod Hydroxylated Products & Ring-Opened Species parent->hydro_prod H₂O / H⁺ or OH⁻ ox_prod N-Oxides & Ring-Opened Products parent->ox_prod [O] e.g., H₂O₂ reduct_prod Aminoindazole hydroxylamine Hydroxylamine Intermediate hydroxylamine->reduct_prod [H] nitroso->hydroxylamine [H]

Caption: Primary degradation routes for nitroindazole compounds.

Diagram 2: Workflow for a Forced Degradation Study

This workflow outlines the systematic process for conducting stress testing and developing a stability-indicating method.

start Define Objectives & Prepare Drug Substance Stock stress Perform Stress Testing (Acid, Base, Peroxide, Heat, Light) start->stress analyze Analyze Samples via HPLC-PDA stress->analyze eval Evaluate Degradation (Target 5-20%) analyze->eval adjust Adjust Stress Conditions (Time, Temp, Conc.) eval->adjust Too Little/Much peak_purity Assess Peak Purity & Method Specificity eval->peak_purity Degradation OK adjust->stress method_dev Optimize HPLC Method (Gradient, pH, Column) peak_purity->method_dev Co-elution identify Identify Major Degradants (LC-MS, NMR) peak_purity->identify Method Specific method_dev->analyze pathway Elucidate Degradation Pathways identify->pathway finish Finalize Stability-Indicating Method pathway->finish

Caption: Systematic workflow for forced degradation studies.

Diagram 3: Troubleshooting Unexpected HPLC Peaks

This decision tree helps researchers diagnose the origin of unknown peaks in their degradation chromatograms.

start Unexpected Peak Observed in Chromatogram q1 Is the peak present in the blank injection? start->q1 a1_yes Source: Solvent or Mobile Phase Contaminant q1->a1_yes Yes q2 Is the peak present in the 'mock' stressed blank? q1->q2 No a2_yes Source: Stressor Degradation or Leachable from Container q2->a2_yes Yes q3 Does the peak have a plausible mass for a degradant (LC-MS)? q2->q3 No a3_yes Conclusion: Likely a True Degradation Product q3->a3_yes Yes a3_no Source: Excipient Impurity or Non-Volatile Contaminant q3->a3_no No

Caption: Decision tree for identifying unknown HPLC peaks.

References

  • Rongyao. (2025, December 24). How does 3 - methyl - 6 - nitroindazole degrade in the environment? - Blog.
  • MedCrave online. (2016, December 14).
  • Pharma Stability. (2025, November 22). Designing Forced Degradation for Nitrosamine-Risk Drug Products.
  • PMC - NIH. (2021, May 1). The Role of Nitroreductases in Resistance to Nitroimidazoles.
  • Spain, J. C. METABOLIC DIVERSITY INVOLVED IN BIODEGRADATION OF 2-NITROIMIDAZOLE AND 5-NITROANTHRANILIC ACID.
  • RSC Publishing. Biochemical and structural characterization of Haemophilus influenzae nitroreductase in metabolizing nitroimidazoles.
  • Bangor University. (2021, May 1). The Role of Nitroreductases in Resistance to Nitroimidazoles.
  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • BioProcess International. (2010, October 31).
  • ICH. (1996, November 6). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • ICH. (1996, November 6). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • Stability Studies. (2025, November 22). FDA Guidelines for Photostability Testing: A Step-by-Step Guide.
  • PubMed. (1990, November 1). Characteristics and products of the reductive degradation of 3-nitro-1,2,4-triazol-5-one (NTO) and 2,4-dinitroanisole (DNAN) in a Fe-Cu bimetal system.
  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
  • Q1 Scientific. (2021, July 28). Photostability testing theory and practice.
  • Research Journal of Pharmacy and Technology. (2010).
  • PMC - NIH. (2022, January 29). Oxidation of Drugs during Drug Product Development: Problems and Solutions.
  • Lhasa Limited. (2025, March 27).
  • NIH. (2012, June 29).
  • PubMed. (2017, December 1).
  • PubMed. (2019, September 1).

Sources

Technical Support Center: Solubility Enhancement of 1-Methyl-7-nitro-1H-indazole for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for enhancing the solubility of 1-Methyl-7-nitro-1H-indazole (CAS: 58706-36-8) in cell-based assays. Given its chemical structure—a methylated nitroindazole—this compound is anticipated to have low aqueous solubility, a common challenge in drug discovery that can lead to inconsistent and unreliable experimental results.[1] This document is structured in a question-and-answer format to directly address the specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: I'm about to start working with this compound. What are its basic chemical properties and why is solubility a concern?

A1: this compound is an organic compound with the molecular formula C₈H₇N₃O₂.[1][2] Its structure, featuring a nitro group and an indazole scaffold, makes it a hydrophobic (lipophilic) molecule with inherently poor solubility in aqueous solutions like cell culture media.[3] This is a critical consideration because for a compound to exert a biological effect in a cell-based assay, it must be fully dissolved in the culture medium to ensure accurate and reproducible dosing. Undissolved compound can lead to underestimated potency and high variability in your results.

Q2: What is the recommended first step for dissolving this compound for my experiments?

A2: The universally recommended starting point for dissolving poorly water-soluble compounds for in vitro assays is to create a concentrated stock solution in a water-miscible organic solvent.[4] For most applications, 100% Dimethyl Sulfoxide (DMSO) is the preferred primary solvent due to its excellent ability to dissolve a wide range of organic molecules.[4]

Initial Protocol:

  • Prepare a high-concentration stock solution, for example, 10-50 mM, by dissolving the powdered this compound in 100% DMSO.

  • Ensure complete dissolution by vortexing and, if necessary, brief sonication.

  • Store this stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]

Q3: What is the maximum final concentration of DMSO I can use in my cell-based assay without affecting the results?

A3: This is a critical parameter that is highly dependent on the specific cell line being used. However, a widely accepted general guideline is to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1% (v/v) .[5] Concentrations above this threshold can induce cytotoxicity, alter gene expression, and cause other off-target effects that can confound your experimental data.[5] It is imperative to run a vehicle control (media with the same final concentration of DMSO as your test wells) to ensure that any observed effects are due to your compound and not the solvent.

Final DMSO Concentration General Cellular Impact [5]Recommendation
< 0.1%Generally considered safe for most cell lines with minimal effects.Ideal Target
0.1% - 0.5%May be tolerated by some robust cell lines, but cytotoxicity testing is essential.Use with Caution
> 0.5%High risk of cytotoxicity and significant off-target effects.Avoid if Possible

Troubleshooting Guide: Compound Precipitation

This section addresses the common issue of your compound precipitating out of solution when the DMSO stock is diluted into your aqueous cell culture medium.

Issue 1: Immediate Precipitation Upon Dilution

Q: I diluted my this compound DMSO stock into my 37°C cell culture medium, and it immediately turned cloudy or I saw visible precipitate. What's happening and how do I fix it?

A: This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. The sudden change in solvent polarity from 100% DMSO to a mostly aqueous medium causes the hydrophobic compound to come out of solution.

Causality and Solutions:

  • Cause: Rapid dilution and high final compound concentration. Adding a small volume of highly concentrated stock directly into a large volume of media creates localized supersaturation, triggering precipitation.

  • Solution 1: Stepwise (Serial) Dilution: Instead of a single large dilution, perform a series of smaller dilutions. This gradual reduction in DMSO concentration helps to keep the compound in solution.[4]

  • Solution 2: Pre-warm the Medium: Always use cell culture media that has been pre-warmed to 37°C. Solubility is often temperature-dependent, and adding the compound to cold media can decrease its solubility.

  • Solution 3: Rapid Mixing: Add the stock solution to the medium while gently vortexing or swirling to ensure immediate and thorough mixing. This prevents localized high concentrations.[5]

  • Solution 4: Lower the Final Concentration: Your target concentration may be above the compound's maximum aqueous solubility. You may need to test a lower concentration range.

cluster_0 Precipitation Troubleshooting Workflow Start DMSO Stock Added to Media Precipitate Precipitate Forms? Start->Precipitate Success Solution is Clear: Proceed with Assay Precipitate->Success No Troubleshoot Implement Solutions Precipitate->Troubleshoot Yes Sol_1 Use Stepwise Dilution Troubleshoot->Sol_1 Sol_2 Ensure Media is Pre-warmed to 37°C Troubleshoot->Sol_2 Sol_3 Add Stock while Vortexing Troubleshoot->Sol_3 Sol_4 Lower Final Concentration Troubleshoot->Sol_4

Caption: Workflow for troubleshooting immediate precipitation.

Issue 2: Delayed Precipitation in the Incubator

Q: My working solution of this compound looked clear initially, but after a few hours in the incubator, I see crystals or a hazy precipitate. Why did this happen?

A: This indicates that your compound has low kinetic solubility and is not stable in the aqueous medium over time. Several factors in the incubator can contribute to this:

Causality and Solutions:

  • Cause: Temperature and pH Shifts: The controlled environment of the incubator (37°C, 5% CO₂) can cause slight changes in the pH of the medium, which could affect the solubility of a pH-sensitive compound. While this compound is not expected to be strongly ionizable, stability can still be affected.

  • Cause: Interaction with Media Components: Components in the media, such as salts and proteins in fetal bovine serum (FBS), can interact with the compound over time, reducing its solubility.

  • Solution 1: Determine the Maximum Soluble Concentration: Before conducting your main experiment, it is crucial to determine the highest concentration of your compound that remains soluble in your specific cell culture medium under your exact experimental conditions (time, temperature, CO₂). See the protocol below.

  • Solution 2: Consider Advanced Formulation Strategies: If your required concentration is above the determined solubility limit, you may need to employ more advanced solubilization techniques.

Protocols for Solubility Enhancement

Protocol 1: Determining the Maximum Soluble Concentration

This protocol will help you find the highest concentration of this compound that remains in solution in your cell culture medium for the duration of your experiment.[6]

Materials:

  • High-concentration stock solution of this compound in 100% DMSO.

  • Your complete cell culture medium (including serum and other supplements), pre-warmed to 37°C.

  • Sterile microcentrifuge tubes or a 96-well plate.

  • Microscope.

Methodology:

  • Prepare a Top Concentration: Create the highest desired concentration of your compound in a microcentrifuge tube by diluting your DMSO stock into the pre-warmed medium. For example, to make a 100 µM solution from a 50 mM stock, add 2 µL of stock to 998 µL of medium. Vortex immediately.

  • Perform Serial Dilutions: Create a series of 2-fold dilutions from your top concentration in separate tubes, each containing pre-warmed medium.

  • Incubate: Place the tubes or plate in your cell culture incubator (37°C, 5% CO₂) for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Visual Inspection: At several time points (e.g., 0, 4, 24, 48 hours), visually inspect each tube against a dark background for any signs of cloudiness or precipitate.

  • Microscopic Examination: Place a small aliquot from each tube onto a slide and examine under a microscope to detect any fine crystalline precipitate that may not be visible to the naked eye.

cluster_1 Maximum Soluble Concentration Workflow A Prepare Top Concentration in Pre-warmed Media B Perform 2-Fold Serial Dilutions A->B C Incubate under Assay Conditions B->C D Visual & Microscopic Inspection at Time Points C->D E Identify Highest Clear Concentration D->E

Caption: Protocol for determining maximum soluble concentration.

Protocol 2: Advanced Solubilization Using Co-solvents and Surfactants

If the required concentration of this compound is higher than its aqueous solubility, even with DMSO, you can explore the use of co-solvents or surfactants.[7] This should be approached systematically, as these excipients can also have biological effects.

1. Using Co-solvents:

  • Rationale: Co-solvents like polyethylene glycol 400 (PEG 400) or ethanol can be used in combination with DMSO to improve solubility.

  • Approach:

    • Attempt to dissolve the compound in a mixture of solvents (e.g., 50:50 DMSO:PEG 400) to create the stock solution.

    • When diluting into the medium, ensure the final concentration of all organic solvents combined is as low as possible and well-tolerated by your cells.

    • Always run a vehicle control with the same final concentration of the co-solvent mixture.

2. Using Surfactants:

  • Rationale: Non-ionic surfactants like Tween® 80 or Polysorbate 80 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

  • Approach:

    • Prepare a stock solution of the surfactant in your cell culture medium (e.g., 1% Tween® 80).

    • Add your DMSO stock of this compound to the surfactant-containing medium.

    • Crucially , you must first determine the highest concentration of the surfactant that is non-toxic to your cells by running a dose-response curve with the surfactant alone.

Important Considerations:

  • Any new excipient (co-solvent or surfactant) must be tested for its own potential to cause cytotoxicity or interfere with the assay readout.

  • The combination of excipients may have synergistic effects, so a new vehicle control is required for every new formulation.

References

  • PubChem. (n.d.). 1H-Indazole, 1-methyl-7-nitro-. National Center for Biotechnology Information. Retrieved from [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. Retrieved from [Link]

  • ResearchGate. (2012). Solubility studies of drug in different surfactants and co-surfactants. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of oils,surfactant,co-surfactant and co-solvent used 15. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Retrieved from [Link]

  • Avdeef, A. (2021). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Journal of Cheminformatics, 13(1), 63. Retrieved from [Link]

  • Department of Chemical and Pharmaceutical Engineering. (n.d.). Effect of surfactant-bile interactions on the solubility of hydrophobic drugs in biorelevant dissolution media. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indazole, 1-methyl-6-nitro-. National Center for Biotechnology Information. Retrieved from [Link]

  • YouTube. (2024). ADMET Predictor Tutorial 5: Predicting pKa. Retrieved from [Link]

  • Chemcasts. (n.d.). 1-Methyl-6-nitro-1H-indazole (CAS 6850-23-3) Properties. Retrieved from [Link]

  • Wikipedia. (n.d.). 7-Nitroindazole. Retrieved from [Link]

  • MDPI. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Retrieved from [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • ResearchGate. (2020). How do we choose a proper concentration for the stock solution?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • PubMed. (n.d.). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Retrieved from [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

  • Bio-Rad. (n.d.). Cell Disruption. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]

  • MDPI. (2023). ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. Retrieved from [Link]

  • PubMed. (2023). Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 7-Nitroindazole. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

Sources

Technical Support Center: Method Refinement for 1-Methyl-7-nitro-1H-indazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for refining HPLC methods for the analysis of 1-Methyl-7-nitro-1H-indazole and its positional isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with separating structurally similar aromatic compounds. Here, we synthesize foundational chromatographic principles with field-proven insights to provide a comprehensive resource for method development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Why is separating positional isomers of this compound so challenging?

Positional isomers, such as the 4-nitro, 5-nitro, 6-nitro, and 7-nitro variants of 1-methyl-1H-indazole, possess identical molecular weights and largely similar physicochemical properties. Standard reversed-phase columns, like C18, primarily separate compounds based on hydrophobicity. Since these isomers often have very similar hydrophobic characteristics, C18 columns may fail to provide adequate resolution, leading to co-elution or poor peak separation.

Q2: I'm using a standard C18 column and my isomer peaks are co-eluting. What is the first thing I should change?

While mobile phase optimization can sometimes improve separation, the most critical factor for isomer resolution is often the stationary phase chemistry. For aromatic positional isomers, switching from a C18 to a stationary phase that offers alternative separation mechanisms is the most effective first step. Phenyl-type columns are highly recommended as they facilitate π-π interactions, which are crucial for differentiating between the subtle electronic differences in positional isomers.[1][2][3]

Q3: What are π-π interactions and how do they help in separating my isomers?

π-π interactions are non-covalent interactions between the electron-rich π-systems of aromatic rings. Phenyl stationary phases contain phenyl groups that can interact with the aromatic indazole rings of your analytes.[1][2] The position of the electron-withdrawing nitro group on the indazole ring alters the electron density distribution of the aromatic system. These subtle electronic differences lead to varied strengths of π-π interactions with the phenyl stationary phase, enabling chromatographic separation that would not be possible based on hydrophobicity alone.[1]

Q4: Should I use Methanol or Acetonitrile as the organic modifier with a Phenyl column?

The choice of organic modifier is critical and can significantly impact selectivity on a phenyl column. Methanol is often preferred as it can enhance the unique π-π selectivity of the phenyl phase.[4] Acetonitrile, with its own π-electron system in the nitrile bond, can sometimes disrupt the π-π interactions between the analyte and the stationary phase, potentially reducing the selectivity for certain isomers.[1][4] Therefore, screening both solvents during method development is highly recommended.

Q5: How does mobile phase pH affect the separation of nitro-indazole isomers?

The indazole ring contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the mobile phase. The pKa of the analyte is a crucial parameter; when the mobile phase pH is close to the analyte's pKa, both ionized and non-ionized forms can exist, potentially leading to peak broadening or splitting.[5][6][7] For robust and reproducible separations, it is advisable to adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of the analytes. This ensures that the analytes are in a single, stable ionic form, leading to sharper, more symmetrical peaks.[5][6]

HPLC Method Troubleshooting Guide

Even with a well-designed method, challenges can arise. This section provides a systematic approach to identifying and resolving common issues encountered during the analysis of this compound isomers.

Observed Problem Potential Causes Recommended Solutions & Scientific Rationale
Poor Resolution / Co-elution of Isomers 1. Inappropriate Stationary Phase: A standard C18 column lacks the necessary selectivity for positional isomers. 2. Suboptimal Mobile Phase Composition: The organic modifier type and concentration are not providing differential partitioning. 3. Incorrect pH: The mobile phase pH may not be optimal for analyte ionization state.1. Change Stationary Phase: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column to introduce π-π and dipole-dipole interactions, which are more sensitive to the electronic differences between isomers.[1][2][8] 2. Optimize Mobile Phase: Systematically evaluate both Methanol and Acetonitrile as the organic modifier. Perform a gradient analysis to determine the optimal elution conditions. Methanol is often a better choice for enhancing π-π interactions on phenyl phases.[4] 3. Adjust pH: If the isomers have different pKa values, carefully adjust the mobile phase pH using a suitable buffer (e.g., phosphate or acetate) to maximize differences in their retention. Ensure the pH is at least 1.5-2 units away from the pKa for peak shape integrity.[5][6]
Peak Tailing 1. Secondary Silanol Interactions: Basic nitrogen atoms in the indazole ring can interact with acidic residual silanols on the silica support, causing tailing. 2. Column Overload: Injecting too much sample mass can saturate the stationary phase. 3. Extra-column Volume: Excessive tubing length or internal diameter between the column and detector can cause band broadening.1. Use a Modern, End-capped Column: High-purity silica columns with effective end-capping minimize available silanols. Adjust Mobile Phase pH: Lowering the pH (e.g., to pH 2.5-3.5 with formic or phosphoric acid) will protonate the basic analytes and suppress silanol interactions.[9] 2. Reduce Injection Concentration: Prepare a more dilute sample and re-inject. If peak shape improves, the original sample was overloaded. 3. Minimize Extra-column Volume: Use tubing with the smallest possible internal diameter and length to connect the column to the detector.
Peak Splitting or Shoulders 1. Co-elution of Isomers: The shoulder may be an unresolved isomer peak. 2. Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. 3. Column Void or Contamination: A void at the column inlet or strongly retained contaminants can disrupt the sample band.1. Improve Resolution: Refer to the "Poor Resolution" solutions above. A change in stationary phase or mobile phase composition is likely required. 2. Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase of the gradient. If a stronger solvent is necessary for solubility, inject the smallest possible volume. 3. Column Maintenance: First, try flushing the column with a strong solvent. If the problem persists, reverse-flush the column (if permitted by the manufacturer). If a void is suspected, the column may need to be replaced. Using a guard column can protect the analytical column from contamination.
Irreproducible Retention Times 1. Inadequate Column Equilibration: Insufficient time for the column to re-equilibrate to initial conditions between gradient runs. 2. Mobile Phase Instability: The mobile phase composition is changing over time (e.g., evaporation of volatile components, or inconsistent mixing). 3. Temperature Fluctuations: The column temperature is not stable.1. Increase Equilibration Time: Extend the post-run equilibration time in your gradient program. A good starting point is 10 column volumes. 2. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep solvent bottles capped. Ensure the HPLC pump's mixing performance is optimal.[10] 3. Use a Column Oven: A thermostatically controlled column compartment is essential for stable retention times. A typical temperature is 30-40 °C.

Experimental Protocols

Protocol 1: Baseline HPLC Method for Isomer Screening

This protocol provides a robust starting point for separating this compound isomers.

  • HPLC System: A standard HPLC or UHPLC system with a gradient pump, autosampler, thermostatted column compartment, and a UV-Vis or Diode Array Detector (DAD).

  • Stationary Phase: Phenyl-Hexyl Column (e.g., 150 mm x 4.6 mm, 3 or 5 µm particle size). A PFP column can be a valuable alternative for screening.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient Program:

    • Start at 30% B.

    • Linear gradient to 90% B over 20 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 30% B over 1 minute.

    • Equilibrate at 30% B for 7 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm (or scan for optimal wavelength with DAD).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample mixture in a 50:50 mixture of Methanol and Water to a final concentration of approximately 0.1 mg/mL.

Protocol 2: Systematic Method Refinement Workflow

This workflow guides the user through a logical process of optimizing the separation based on the initial screening results.

  • Evaluate Initial Chromatogram: Assess the peak shape, resolution, and retention times from the baseline method.

  • Organic Modifier Screening: Replace Methanol (Mobile Phase B) with Acetonitrile and repeat the analysis using the same gradient program. Compare the chromatograms to determine which solvent provides better selectivity for the critical isomer pair.

  • Gradient Optimization: Based on the superior solvent, adjust the gradient slope.

    • If peaks are clustered, flatten the gradient (e.g., increase the gradient time to 30 minutes) to improve separation.

    • If peaks are well-separated but the run time is long, steepen the gradient (e.g., decrease the gradient time to 15 minutes).

  • pH Adjustment (if necessary): If peak tailing is observed, or if further selectivity is needed, investigate the effect of pH. Prepare mobile phases with a buffer (e.g., 10 mM potassium phosphate) adjusted to pH 3.0 and pH 7.0 and repeat the analysis.

  • System Suitability: Once a satisfactory separation is achieved, establish system suitability criteria as per regulatory guidelines like ICH Q2(R1) and USP <621>.[1][5][11] This typically includes parameters such as resolution (Rs > 2.0), tailing factor (Tf ≤ 1.5), and reproducibility of injections (%RSD < 1.0%).

Visualizations

Troubleshooting Logic for Isomer Co-elution

G Start Poor Isomer Resolution (Rs < 1.5) ChangeStationaryPhase Switch to Phenyl or PFP Column Start->ChangeStationaryPhase Is current column C18? OptimizeMobilePhase Optimize Mobile Phase Start->OptimizeMobilePhase Already on Phenyl/PFP? ChangeStationaryPhase->OptimizeMobilePhase ScreenSolvent Screen Methanol vs. Acetonitrile OptimizeMobilePhase->ScreenSolvent AdjustGradient Adjust Gradient Slope ScreenSolvent->AdjustGradient Select best solvent AdjustpH Modify Mobile Phase pH AdjustGradient->AdjustpH Need more selectivity? SuccessfulSeparation Successful Separation (Rs >= 2.0) AdjustGradient->SuccessfulSeparation Resolution adequate? AdjustpH->SuccessfulSeparation

Caption: Logical workflow for troubleshooting poor isomer separation.

Experimental Workflow for Method Refinement

G cluster_prep Preparation cluster_analysis Analysis & Optimization cluster_validation Validation PrepSample Prepare Isomer Mix (0.1 mg/mL) InitialScreen Run Baseline Method (Phenyl Column, MeOH gradient) PrepSample->InitialScreen SolventScreen Run with ACN Gradient InitialScreen->SolventScreen Compare Selectivity GradientOpt Optimize Gradient Slope SolventScreen->GradientOpt pHOpt Screen Different pH Values GradientOpt->pHOpt If peak shape/selectivity poor SystemSuitability Perform System Suitability Test GradientOpt->SystemSuitability If separation is good pHOpt->SystemSuitability

Caption: Step-by-step workflow for HPLC method refinement.

References

  • Phenyl Stationary Phases for HPLC. Element Lab Solutions. [Link]

  • Phenyl Column Mystery. Pharma Growth Hub. [Link]

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv. [Link]

  • A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. Waters Corporation. [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Royal Society of Chemistry. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. Technology Networks. [Link]

  • Effect of the pH of the mobile phase on the separation efficiency of QN. ResearchGate. [Link]

  • Separation of 7-Nitroindazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. [Link]

  • HPLC Column for Structual Isomers. Nacalai Tesque, Inc. [Link]

  • Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Nacalai Tesque, Inc. [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. [Link]

  • Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography. ResearchGate. [Link]

  • HPLC Troubleshooting | Reproducibility Tips. YouTube. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Solving Carryover Problems in HPLC. Shimadzu Scientific Instruments. [Link]

  • Peak Fronting (Co elution) Troubleshooting. Chromatography Forum. [Link]

  • Interpreting and troubleshooting anomalous HPLC results? ResearchGate. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Understanding USP Chapter 621: HPLC Method Guidelines. Phenomenex. [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv. [Link]

Sources

Indazole Synthesis: A Technical Support Center for Managing Unstable Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for navigating the complexities of indazole synthesis. This guide is crafted for researchers, medicinal chemists, and process development scientists who encounter the challenges associated with the formation and management of unstable intermediates. Uncontrolled reactivity of these transient species is a primary contributor to low yields, impurity formation, and safety incidents.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to empower you with the knowledge to control your reaction outcomes. We will delve into the "why" behind the "how," offering mechanistic insights that are crucial for rational problem-solving and process optimization.

Troubleshooting Guide: From Side Reactions to Safety Concerns

This section addresses specific experimental issues in a practical question-and-answer format, providing potential causes and actionable solutions.

Issue 1: My Reaction Yield is Low and I Suspect Intermediate Decomposition. How Can I Confirm and Mitigate This?

Q: My indazole synthesis, which proceeds through a diazonium salt intermediate, consistently gives low yields. What's happening and what can I do?

A: Low yields in syntheses involving diazonium salts are frequently due to the inherent instability of this intermediate.[1][2] Aryl diazonium salts are highly energetic and prone to decomposition, even at low temperatures.[3][4] This decomposition can lead to a host of byproducts, significantly reducing the yield of your desired indazole.

Causality and Mitigation Strategies:

  • Thermal Instability: Diazonium salts can decompose to form highly stable nitrogen gas and an aryl cation, which can then react non-selectively with the solvent or other nucleophiles present.[1]

    • Solution: Strict temperature control is paramount. Maintain the reaction temperature below 5 °C during the diazotization step.[3][4] It's also crucial to use the diazonium salt immediately in the subsequent step without attempting to isolate it.

  • Presence of Excess Nitrous Acid: Residual nitrous acid can lead to unwanted side reactions.

    • Solution: Use a stoichiometric amount of sodium nitrite for the diazotization.[3][4] You can test for excess nitrous acid using starch-iodide paper and quench any excess with sulfamic acid.[3][4]

  • Precipitation of the Diazonium Salt: Solid diazonium salts are particularly hazardous and can be explosive.[3][4]

    • Solution: Ensure that the reaction conditions (e.g., solvent, concentration) keep the diazonium salt in solution.[3][4]

Workflow for Managing Unstable Diazonium Salts:

G cluster_0 Diazotization Step Start Aniline Derivative Diazotization Add NaNO2 in Acid (e.g., HCl) Maintain T < 5 °C Start->Diazotization Check_Nitrous_Acid Test for excess HNO2 (Starch-Iodide Paper) Diazotization->Check_Nitrous_Acid Quench Add Sulfamic Acid if necessary Check_Nitrous_Acid->Quench Positive In_Situ_Use Use Diazonium Salt Immediately in Next Step Check_Nitrous_Acid->In_Situ_Use Negative Quench->In_Situ_Use

Caption: Workflow for the in situ generation and use of diazonium salt intermediates.

Issue 2: I'm Observing Significant Side Product Formation in My Davis-Beirut Reaction. How Can I Improve Selectivity?

Q: My Davis-Beirut synthesis of a 2H-indazole is plagued by byproducts. What is the likely unstable intermediate, and how can I control its reactivity?

A: The Davis-Beirut reaction proceeds through a highly reactive o-nitrosobenzylidine imine intermediate.[5][6] The formation and subsequent cyclization of this intermediate are crucial for the desired N-N bond formation.[5][6] Side reactions often arise from the competing reaction pathways of this transient species.[7][8]

Causality and Mitigation Strategies:

  • Decomposition of the o-nitroso Intermediate: The o-nitrosobenzaldehyde or the corresponding imine can be unstable, especially under harsh conditions.[5]

    • Solution: Milder reaction conditions can be beneficial. While the reaction is often base-catalyzed, acid-catalyzed variants have been shown to proceed rapidly at room temperature, potentially minimizing degradation.[5]

  • Solvent Effects: The solvent plays a critical role in modulating the reactivity of the intermediates.[6][7]

    • Solution: While water can be beneficial, an excess can lead to alternative reaction pathways.[6][7] A systematic screening of alcoholic solvents with controlled amounts of water is recommended.

Visualizing the Davis-Beirut Intermediate:

G cluster_1 Davis-Beirut Reaction Pathway Start o-Nitrobenzylamine Intermediate_1 Hemiaminal Nitroso Intermediate Start->Intermediate_1 + Base Base Base (e.g., KOH) Intermediate_2 o-Nitrosobenzylidine Imine (Key Unstable Intermediate) Intermediate_1->Intermediate_2 - H2O Cyclization N-N Bond Forming Heterocyclization Intermediate_2->Cyclization Product 2H-Indazole Cyclization->Product

Caption: Key unstable intermediates in the Davis-Beirut reaction pathway.

Frequently Asked Questions (FAQs)

Q1: What are the general characteristics of unstable intermediates in organic synthesis?

A1: Unstable intermediates are short-lived, high-energy, and highly reactive molecules that are formed during a chemical reaction but are not the final product.[9][10] They typically exist at low concentrations and are often not isolated.[10] Their existence is often inferred through spectroscopic methods or by trapping them with a reactive species.[10][][12] Common examples in organic chemistry include carbocations, carbanions, free radicals, carbenes, nitrenes, and benzynes.[9][13]

Q2: How can I spectroscopically detect a suspected unstable intermediate?

A2: Detecting short-lived intermediates is challenging but can be achieved with specialized techniques.[][12]

  • Time-resolved Spectroscopy: Techniques like laser flash photolysis can be used to generate and observe transient species on very short timescales.[12]

  • Low-Temperature Spectroscopy: By running the reaction at very low temperatures, it may be possible to slow down the decomposition of the intermediate enough to observe it using techniques like NMR or IR spectroscopy.[]

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can sometimes be used to detect and characterize reaction intermediates.[14]

Q3: What is "chemical trapping" and how can I use it to confirm the presence of an unstable intermediate?

A3: Chemical trapping involves introducing a highly reactive compound (a "trapping agent") into your reaction mixture that will selectively and rapidly react with the suspected intermediate to form a stable, characterizable product.[10] The successful isolation and identification of this trapped product provides strong evidence for the existence of the unstable intermediate. For example, a reactive diene like furan can be used to trap a transient aryne intermediate via a Diels-Alder reaction.

Q4: Are there any general safety precautions I should take when working with reactions known to generate energetic intermediates?

A4: Absolutely. Reactions involving potentially explosive intermediates like diazonium salts or certain nitro compounds require stringent safety protocols.[3][4][15]

  • Scale: Always start with small-scale reactions to assess the hazards.

  • Personal Protective Equipment (PPE): Use appropriate PPE, including safety glasses, a lab coat, and consider using a blast shield.

  • Temperature Control: Ensure you have a reliable method for cooling the reaction and preventing temperature excursions.[3][4]

  • Quenching: Have a plan and the necessary reagents readily available to quench the reaction and neutralize any hazardous intermediates in case of an emergency.[3][4]

  • Isolation: Avoid isolating potentially explosive solids.[3][4] It is often safer to generate and use them in situ.[4][16]

Experimental Protocols

Protocol 1: In Situ Generation and Trapping of a Diazonium Salt

This protocol describes the diazotization of an aniline and its subsequent use in a Sandmeyer reaction to produce an aryl chloride.[17]

Materials:

  • Substituted aniline (1.0 eq)

  • Concentrated HCl (3.0 eq)

  • Sodium nitrite (NaNO₂) (1.05 eq)

  • Copper(I) chloride (CuCl) (1.1 eq)

  • Starch-iodide paper

  • Sulfamic acid

  • Ice bath

Procedure:

  • Dissolve the substituted aniline in concentrated HCl and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

  • After the addition is complete, stir the mixture for 15 minutes at 0-5 °C.

  • Test for the presence of excess nitrous acid using starch-iodide paper. If the paper turns blue-black, add a small amount of sulfamic acid until the test is negative.

  • In a separate flask, prepare a solution of CuCl in concentrated HCl.

  • Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas will be observed.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work up the reaction mixture to isolate the aryl chloride product.

Protocol 2: A Mild, Acid-Catalyzed Davis-Beirut Reaction

This protocol is adapted from studies showing that the Davis-Beirut reaction can proceed under mild, acid-catalyzed conditions.[5]

Materials:

  • o-Nitrosobenzaldehyde (1.0 eq) - Caution: Can be unstable.[5]

  • Primary amine (1.0 eq)

  • Methanol (solvent)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve the o-nitrosobenzaldehyde and the primary amine in methanol at room temperature.

  • Add a catalytic amount of acetic acid (e.g., 5 mol%).

  • Monitor the reaction by TLC or LC-MS. The reaction is often rapid.[5]

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 2H-indazole.

Data Summary

The choice of reaction conditions can significantly impact the outcome of indazole synthesis, particularly when unstable intermediates are involved. The following table provides a conceptual summary of how different parameters can influence the reaction.

Synthetic MethodKey Unstable IntermediateCommon Side ProductsRecommended Control Measures
Jacobson/Sundberg Type Diazonium SaltPhenols, azo compoundsStrict temperature control (<5 °C), in situ use, quenching of excess nitrous acid.[3][4]
Davis-Beirut Reaction o-Nitrosobenzylidine ImineDecomposition products, oxazinesMild acid or base catalysis, optimization of solvent system (e.g., alcohol/water ratio).[5][6]
Cadogan Cyclization Nitrene (proposed)Dimerization products, incomplete cyclizationHigh temperatures are often required, but careful optimization can minimize byproducts.[18]
Hydrazone-based Syntheses HydrazonePersistent hydrazone impuritiesEnsure complete cyclization through optimized temperature and reaction time.[18]

References

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Retrieved from [Link]

  • ACS Publications. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Beilstein Journals. (n.d.). New reactive intermediates in organic chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). indazole. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Identifying reactive intermediates by mass spectrometry. Chemical Science. Retrieved from [Link]

  • Wikipedia. (n.d.). Davis–Beirut reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]

  • Quora. (2018). Why are diazonium salts not stored, and what is the reason behind their instability?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. Retrieved from [Link]

  • National Institutes of Health. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • ACS Publications. (2024). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Generation and trapping of electron-deficient 1,2-cyclohexadienes. Unexpected hetero-Diels–Alder reactivity. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • (2024). Organic reactive intermediate. Retrieved from [Link]

  • Lumen Learning. (n.d.). 5.6. Reactive intermediates | Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • YouTube. (2014). Using Diazonium Salts in Organic Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • (n.d.). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. Retrieved from [Link]

  • eScholarship.org. (n.d.). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Retrieved from [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). Determination of Mechanism Chemi. Retrieved from [Link]

  • AUB ScholarWorks. (n.d.). Davis–Beirut reaction inspired nitroso Diels–Alder reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (2021). In Situ Stable Generation of Reactive Intermediates by Open Microfluidic Probe for Subcellular Free Radical Attack and Membrane Labeling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Purdue College of Engineering. (2021). Industrial Perspectives on Energetic Materials. Retrieved from [Link]

  • Vapourtec. (2022). Synthesis of energetic materials in continuous flow. Retrieved from [Link]

  • (2014). Reactive Intermediates in Organic Chemistry: Structure, Mechanism, and Reactions. Retrieved from [Link]

  • (2019). Recent Advances in Safe Synthesis of Energetic Materials: An Overview. Retrieved from [Link]

  • Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.

Sources

Technical Support Center: Methylation of 7-Nitroindazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the methylation of 7-nitroindazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common side reactions, and optimize for the desired product. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your experimental design.

FAQs: Understanding the Methylation of 7-Nitroindazole

Here we address some of the frequently asked questions regarding the methylation of 7-nitroindazole.

Q1: What are the primary products of 7-nitroindazole methylation?

A1: The methylation of 7-nitroindazole typically yields a mixture of two main regioisomers: 1-methyl-7-nitro-1H-indazole and 2-methyl-7-nitro-2H-indazole. The indazole ring has two nucleophilic nitrogen atoms in its pyrazole ring, N1 and N2, both of which can be alkylated.[1][2] The ratio of these products is highly dependent on the reaction conditions.

Q2: Why is regioselectivity a major challenge in this reaction?

A2: Regioselectivity is a significant challenge due to the tautomerism of the indazole ring. 7-Nitroindazole exists in equilibrium between the 1H and 2H tautomers.[1] The 1H-tautomer is generally more thermodynamically stable.[3][4] However, the reaction can proceed through either kinetic or thermodynamic control, leading to different product ratios.[3] Factors such as the choice of base, solvent, and methylating agent play a crucial role in determining the final isomeric distribution.[3][4]

Q3: What are the key factors influencing N1 vs. N2 methylation?

A3: The key factors are:

  • Base: Strong, non-nucleophilic bases like sodium hydride (NaH) tend to favor the formation of the thermodynamically more stable N1-anion, leading to the N1-methylated product.[3][4]

  • Solvent: Aprotic solvents like tetrahydrofuran (THF) are often used with strong bases to favor N1-alkylation.[3][4] Polar aprotic solvents like dimethylformamide (DMF) can influence the reaction outcome and may favor N2 alkylation under certain conditions.

  • Methylating Agent: The reactivity and steric bulk of the methylating agent can influence the site of attack. Common methylating agents include methyl iodide, dimethyl sulfate, and dimethyl carbonate.[3]

  • Temperature: Higher temperatures can favor the formation of the thermodynamically more stable N1-isomer, while lower temperatures may favor the kinetically controlled N2-isomer.

Q4: Are there any known side reactions other than the formation of the N1 and N2 isomers?

A4: Besides the formation of the two primary regioisomers, other potential side reactions could include:

  • Over-methylation: If a di-anion is formed or if the reaction conditions are harsh, methylation on the benzene ring could theoretically occur, though this is less common.

  • Reaction with the nitro group: While generally stable, under certain reductive conditions that might unintentionally be present, the nitro group could be reduced.

  • Degradation of starting material: Strong bases and high temperatures can lead to the degradation of the starting material or products.

Troubleshooting Guide: Common Issues and Solutions

This guide provides a structured approach to troubleshooting common problems encountered during the methylation of 7-nitroindazole.

Problem 1: Poor Regioselectivity (Mixture of N1 and N2 isomers)

Possible Causes:

  • Reaction conditions are not optimized for either kinetic or thermodynamic control.

  • The chosen base is not strong enough to fully deprotonate the indazole, leading to a mixture of reactive species.

  • The solvent is influencing the reactivity of the indazole anion in an undesired way.

Solutions:

Strategy Action Rationale
Favor N1-Isomer (Thermodynamic Control) Use a strong, non-nucleophilic base like NaH in an aprotic solvent like THF.[3][4]This combination favors the formation of the more stable 1H-indazole anion, leading to the N1-methylated product.
Favor N2-Isomer (Kinetic Control) Employ Mitsunobu conditions or specific catalytic systems known to favor N2-alkylation of indazoles.[4][5]These conditions often proceed through a different mechanism that favors attack at the more nucleophilic N2 position.
Optimize Temperature For thermodynamic control, consider running the reaction at a slightly elevated temperature to allow for equilibration. For kinetic control, run the reaction at a lower temperature.Temperature can significantly influence the reaction pathway.
Screen Solvents If using a strong base, ensure the solvent is anhydrous and aprotic. Consider the polarity of the solvent and its potential to coordinate with the cation of the base.Solvent choice can dramatically alter the reactivity of the nucleophile.
Problem 2: Low Reaction Conversion

Possible Causes:

  • Insufficiently strong base.

  • Poor quality or inactive methylating agent.

  • Presence of water in the reaction mixture.

  • Low reaction temperature or insufficient reaction time.

Solutions:

Strategy Action Rationale
Verify Reagent Quality Use freshly opened or properly stored base and methylating agent. Ensure the solvent is anhydrous.Moisture can quench the base and hydrolyze the methylating agent.
Increase Equivalents Use a slight excess of the base (e.g., 1.1-1.2 equivalents) and the methylating agent (e.g., 1.1-1.5 equivalents).This can help drive the reaction to completion.
Optimize Reaction Time and Temperature Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish at room temperature, consider gentle heating.Reactions may require more time or energy to proceed to completion.
Problem 3: Formation of Unidentified Byproducts

Possible Causes:

  • Degradation of starting material or product under the reaction conditions.

  • Side reactions involving the nitro group.

  • Impurities in the starting materials or reagents.

Solutions:

Strategy Action Rationale
Analyze Byproducts Attempt to isolate and characterize the byproducts using techniques like NMR and Mass Spectrometry.Understanding the structure of the byproducts can provide insight into the undesired reaction pathway.
Modify Reaction Conditions If degradation is suspected, try milder reaction conditions (e.g., a weaker base, lower temperature).Harsh conditions can lead to decomposition.
Purify Starting Materials Ensure the 7-nitroindazole and other reagents are of high purity.Impurities can sometimes participate in side reactions.

Experimental Protocols

Here are detailed, step-by-step methodologies for the selective methylation of 7-nitroindazole.

Protocol 1: Selective Synthesis of this compound (N1-methylation)

This protocol is designed to favor the thermodynamically controlled product.

Materials:

  • 7-Nitroindazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (MeI) or Dimethyl sulfate (DMS)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 7-nitroindazole (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the methylating agent (MeI or DMS, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Protocol 2: Analysis of Reaction Mixture by HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column.

Typical Conditions:

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: Start with a low percentage of B, and gradually increase to elute the products. A typical gradient might be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dilute a small aliquot of the reaction mixture in the mobile phase starting conditions.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the key concepts discussed in this guide.

Methylation_Pathways cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products 7-Nitroindazole 7-Nitroindazole Base Base 7-Nitroindazole->Base Deprotonation N1-Methyl This compound (Thermodynamic Product) Base->N1-Methyl NaH, THF (Favors N1) N2-Methyl 2-Methyl-7-nitro-2H-indazole (Kinetic Product) Base->N2-Methyl Milder Base/Other Conditions (May favor N2) Solvent Solvent Me-X Methylating Agent Me-X->N1-Methyl Me-X->N2-Methyl

Caption: Reaction pathways for the methylation of 7-nitroindazole.

Troubleshooting_Flowchart Start Start Problem Identify Problem Start->Problem Poor_Selectivity Poor Regioselectivity Problem->Poor_Selectivity Mixture of Isomers Low_Conversion Low Conversion Problem->Low_Conversion Incomplete Reaction Byproducts Unidentified Byproducts Problem->Byproducts Unexpected Peaks Solution_Selectivity Optimize Base/Solvent (e.g., NaH/THF for N1) Poor_Selectivity->Solution_Selectivity Solution_Conversion Check Reagents Increase Equivalents Optimize Time/Temp Low_Conversion->Solution_Conversion Solution_Byproducts Analyze Byproducts Use Milder Conditions Purify Starting Materials Byproducts->Solution_Byproducts

Caption: Troubleshooting flowchart for 7-nitroindazole methylation.

References

  • National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Available at: [Link]

  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available at: [Link]

  • Royal Society of Chemistry. Mechanism and regioselectivity in methylation of nitronates [CH2NO2]−: resonance vs. inductive effects. Available at: [Link]

  • PubMed. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. Available at: [Link]

  • PubMed Central. Late-stage oxidative C(sp3)–H methylation. Available at: [Link]

  • Caribbean Journal of Science and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available at: [Link]

  • PubMed. 7-Nitroindazole inhibits brain nitric oxide synthase and cerebral vasodilatation in response to N-methyl-D-aspartate. Available at: [Link]

  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold. Available at: [Link]

  • PubMed Central. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. Available at: [Link]

  • Royal Society of Chemistry. Mechanism and regioselectivity in methylation of nitronates [CH2NO2]−: resonance vs. inductive effects. Available at: [Link]

  • Beilstein Journals. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available at: [Link]

  • Elsevier. On the selectivity of 7-nitroindazole as an inhibitor of neuronal nitric oxide synthase. Available at: [Link]

  • National Institutes of Health (NIH). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]

  • Organic Chemistry Portal. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Available at: [Link]

  • PubMed. 7-Nitro Indazole, a Selective Neuronal Nitric Oxide Synthase Inhibitor in Vivo, Impairs Spatial Learning in the Rat. Available at: [Link]

  • PubMed. 7-Nitroindazole and methylene blue, inhibitors of neuronal nitric oxide synthase and NO-stimulated guanylate cyclase, block MK-801-elicited behaviors in mice. Available at: [Link]

  • Wikipedia. 7-Nitroindazole. Available at: [Link]

  • Future Medicine. Methods in DNA methylation profiling. Available at: [Link]

  • ResearchGate. (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. Available at: [Link]

  • PubMed. Activities of 7-nitroindazole and 1-(2-(trifluoromethylphenyl)-imidazole independent of neuronal nitric-oxide synthase inhibition. Available at: [Link]

  • PubMed. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Available at: [Link]

  • PubMed. Methods for analysis of specific DNA methylation status. Available at: [Link]

  • PubMed Central. Specificity and mechanism of the histone methyltransferase Pr-Set7. Available at: [Link]

  • PubChem. 7-Nitroindazole. Available at: [Link]

  • PubMed Central. DNA Methylation Analysis: Choosing the Right Method. Available at: [Link]

  • PubMed Central. Current Advances in DNA Methylation Analysis Methods. Available at: [Link]

  • protocols.io. Quantitative analysis of methylation and hydroxymethylation using oXBS-qMSP. Available at: [Link]

  • PubMed. 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety. Available at: [Link]

  • PubMed. Effects of 7-nitroindazole and N-nitro-l-arginine methyl ester on changes in cerebral blood flow and nitric oxide production preceding development of hyperbaric oxygen-induced seizures in rats. Available at: [Link]

  • PubMed. Different effects of 7-nitroindazole and L-NAME administered both individually and together on the cardiovascular system of the rat. Available at: [Link]

  • Rosalind. Methylation Data Analysis. Available at: [Link]

  • University of Miami. Effect of the neuronal nitric oxide synthase inhibitor 7-nitroindazole on methylphenidate-induced hyperlocomotion in mice. Available at: [Link]

  • Royal Society of Chemistry. N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions. Available at: [Link]

  • PubMed. 7-Nitroindazole Blocks the Prepulse Inhibition Disruption and c-Fos Increase Induced by Methylphenidate. Available at: [Link]

  • Epigenomics Workshop 2025!. DNA Methylation: Bisulfite Sequencing Workflow. Available at: [Link]

Sources

Technical Support Center: Crystallization of 1-Methyl-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the crystallization of 1-Methyl-7-nitro-1H-indazole. As a Senior Application Scientist, my goal is to synthesize technical knowledge with practical, field-tested insights to help you overcome common challenges and achieve high-purity crystalline material.

Introduction to Crystallization of this compound

This compound is a key intermediate in pharmaceutical synthesis. Its purification by crystallization is a critical step to ensure the quality and consistency of the final active pharmaceutical ingredient. The presence of the nitro group and the indazole ring can present specific challenges, including the potential for polymorphism, oiling out, and solvent selection difficulties. This guide provides a structured approach to troubleshooting these issues.

The fundamental principle of recrystallization is based on the differential solubility of the compound of interest and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

Part 1: Recommended Crystallization Protocol

While a definitive, experimentally validated protocol for this compound is not widely published, the following procedure is a robust starting point derived from protocols for closely related nitroindazole analogs, such as 3-methyl-6-nitro-1H-indazole and 1-(6-nitro-1H-indazol-1-yl)ethanone.[1][2][3]

Solvent Selection: The First Critical Step

The choice of solvent is paramount for successful crystallization.[4] Based on data from similar compounds, an ethanol/water mixture is a promising system.[2] Other potential single and mixed solvent systems are listed below for screening purposes.

Solvent/SystemRationale & Expected Behavior
Ethanol/Water Primary Recommendation. Good solubility in hot ethanol, with water acting as the anti-solvent to induce crystallization upon cooling.
Isopropanol A common solvent for compounds with moderate polarity.
Ethyl Acetate/Hexane A polar/non-polar mixture. The compound is likely soluble in ethyl acetate, with hexane used to reduce solubility. A 5% ethyl acetate/n-hexane mixture was used to wash a similar compound, suggesting low solubility in this system, which is ideal for crystallization.[5]
Toluene Aromatic solvents can be effective for aromatic compounds, potentially leading to well-ordered crystals through π-π stacking interactions.[6]
Step-by-Step Experimental Protocol (Ethanol/Water System)
  • Dissolution: In a suitable flask, add the crude this compound. Add the minimum amount of hot ethanol required to fully dissolve the solid. This is best done by adding the solvent in small portions to the heated (near boiling) solid with stirring.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent these impurities from acting as nucleation sites for premature crystallization.

  • Induce Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes slightly turbid (cloudy). This indicates that the solution is saturated.

  • Re-dissolution: Add a few more drops of hot ethanol until the solution becomes clear again. This ensures the solution is not supersaturated, which could lead to rapid precipitation rather than slow crystal growth.

  • Cooling and Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield of the crystalline product.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities. Dry the crystals under vacuum.

Part 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the crystallization of this compound in a question-and-answer format.

Diagram: General Troubleshooting Workflow

G start Start Crystallization oil_out Problem: Compound 'Oils Out' start->oil_out no_crystals Problem: No Crystals Form start->no_crystals low_yield Problem: Poor Yield start->low_yield colored_crystals Problem: Colored Crystals start->colored_crystals add_more_solvent Action: Re-heat and add more 'good' solvent. oil_out->add_more_solvent Is melting point below solvent temp? change_solvent Action: Switch to a lower boiling point solvent. oil_out->change_solvent Persistent Oiling too_much_solvent Action: Boil off some solvent to concentrate. no_crystals->too_much_solvent Is solution clear and unsaturated? induce_nucleation Action: Scratch flask, add seed crystal, or cool further. no_crystals->induce_nucleation Is solution supersaturated? check_filtrate Action: Evaporate filtrate to check for residue. If positive, cool longer or use less solvent next time. low_yield->check_filtrate Is there significant product in mother liquor? charcoal_treatment Action: Redissolve, add activated charcoal, and perform hot filtration. colored_crystals->charcoal_treatment Are impurities colored?

Caption: A decision tree for troubleshooting common crystallization issues.

Frequently Asked Questions (FAQs)

Q1: My compound has "oiled out" and formed a liquid layer instead of crystals. What should I do?

A1: "Oiling out" occurs when the solid melts before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[7] This is a common issue with organic compounds.

  • Immediate Action: Reheat the solution to dissolve the oil. Add a small amount of additional "good" solvent (e.g., more ethanol in an ethanol/water system) to increase the total volume and keep the compound soluble at a slightly lower temperature.[8] Then, allow it to cool more slowly.

  • Underlying Cause & Long-Term Solution: The boiling point of your solvent system may be too high. Consider switching to a solvent with a lower boiling point. For example, if you are using toluene, you might switch to an ethyl acetate/hexane mixture.

Q2: I've cooled the solution, but no crystals have formed. What's wrong?

A2: This is a very common problem and usually has one of two causes: either too much solvent was used, or the solution is supersaturated and requires a nucleation event to begin crystallization.

  • Too Much Solvent: If you've used too much solvent, the solution is not saturated enough for crystals to form.[7]

    • Solution: Gently heat the solution and boil off some of the solvent to increase the concentration of your compound. Then, attempt to cool it again.

  • Supersaturation: The solution may be ready to crystallize but needs a trigger.

    • Solutions:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a template for crystal growth.

      • Further Cooling: Place the flask in an ice bath or even a freezer for a short period.

Q3: My crystallization worked, but the yield is very low.

A3: A low yield can be due to several factors.

  • Too much solvent: As mentioned above, using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor.[8]

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, you may lose a substantial amount of product. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: You may not have allowed enough time for the crystallization to complete, or the final cooling temperature was not low enough.

Q4: The final crystals are colored, but the pure compound should be colorless or pale yellow. How do I remove the color?

A4: Colored impurities are a common issue, especially in nitroaromatic compounds which can have colored byproducts from the synthesis.

  • Solution: Activated Charcoal Treatment.

    • Redissolve the colored crystals in the minimum amount of hot solvent.

    • Add a very small amount of activated charcoal (a spatula tip is usually sufficient).

    • Boil the solution for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

    • Perform a hot gravity filtration to remove the charcoal. The resulting filtrate should be colorless.

    • Proceed with the crystallization as usual.

    Caution: Using too much charcoal can lead to the loss of your desired product.

Q5: How do I know which solvent to choose in the first place?

A5: The rule of thumb "like dissolves like" is a good starting point. Since this compound is a moderately polar molecule, polar solvents like alcohols and ethyl acetate are good candidates.[6] The ideal solvent is one in which the compound is sparingly soluble at room temperature but very soluble when hot. A quick way to screen for solvents is to take a small amount of your compound in several test tubes and add a small amount of different solvents to see how it behaves at room and elevated temperatures.

References

  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

  • Mague, J. T. (2018). Crystal structure and Hirshfeld surface analysis of 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 12), 1864–1867. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5638–5651. [Link]

  • Mohamed Abdelahi, M. M., et al. (2017). 1-(6-Nitro-1H-indazol-1-yl)ethanone. IUCrData, 2(6), x170831. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. [Link]

  • PubChem. (n.d.). 1H-Indazole, 1-methyl-7-nitro-. Retrieved from [Link]

  • University of York Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • PubChem. (n.d.). 7-Nitroindazole. Retrieved from [Link]

  • Liskon Biological. (2025). Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole. Retrieved from [Link]

  • Kumar, S., et al. (2016). Supercritical antisolvent method for recrystallization of HMX. Biblioteka Nauki. [Link]

  • H.E.L Group. (n.d.). Key Considerations for Crystallization Studies. Retrieved from [Link]

  • Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • Reddit. (2022). Struggling with the purification of a nitroaldol product. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of 7-Nitroindazole and 1-Methyl-7-nitro-1H-indazole as Neuronal Nitric Oxide Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuroscience and pharmacology, the selective inhibition of neuronal nitric oxide synthase (nNOS) presents a promising therapeutic avenue for a variety of neurological disorders. Nitric oxide (NO), produced by nNOS, is a critical signaling molecule, but its overproduction is implicated in excitotoxicity and neurodegeneration.[1] Among the arsenal of nNOS inhibitors, 7-nitroindazole (7-NI) has emerged as a cornerstone tool for researchers due to its relative selectivity and potent in vivo activity.[2] This guide provides an in-depth comparative analysis of 7-NI and its N-methylated derivative, 1-Methyl-7-nitro-1H-indazole, synthesizing available experimental data and offering field-proven insights into their utility.

Introduction to the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, recognized for its ability to interact with a diverse range of biological targets.[3] Specifically, 7-nitro-substituted indazoles have been extensively investigated as inhibitors of nitric oxide synthase isoforms.[2] 7-NI, the parent compound in this comparison, is a well-characterized selective inhibitor of nNOS.[1][2] The addition of a methyl group to the N1 position of the indazole ring, yielding this compound, represents a common medicinal chemistry strategy to modulate physicochemical and pharmacokinetic properties. However, as this guide will explore, such modifications can have profound and sometimes detrimental effects on biological activity.

Physicochemical Properties: A Comparative Overview

A fundamental aspect of drug design and experimental biology is the understanding of a compound's physicochemical properties, which influence its solubility, permeability, and ultimately, its bioavailability and target engagement. Below is a comparative table of the key properties of 7-nitroindazole and this compound.

Property7-NitroindazoleThis compound
IUPAC Name 7-Nitro-1H-indazole[4]1-Methyl-7-nitroindazole[5]
CAS Number 2942-42-9[4]58706-36-8[5]
Molecular Formula C₇H₅N₃O₂[4]C₈H₇N₃O₂[5]
Molecular Weight 163.13 g/mol [4]177.16 g/mol

Mechanism of Action: The Critical Role of the N1-Proton

7-Nitroindazole and its derivatives exert their inhibitory effect on nNOS through competitive binding at the L-arginine substrate binding site within the enzyme's active center. The interaction is also influenced by the binding of the essential cofactor, tetrahydrobiopterin (H₄B).[6] The indazole ring mimics the guanidinium group of L-arginine, while the nitro group forms hydrogen bonds with key residues in the active site.

A critical feature for the potent inhibitory activity of 7-nitroindazole is the presence of a proton on the N1 nitrogen of the indazole ring. This proton is believed to be crucial for establishing key hydrogen bonding interactions within the active site, thereby anchoring the inhibitor and ensuring high-affinity binding.

While direct experimental evidence for this compound's binding mode is not available in the public literature, structure-activity relationship (SAR) studies on related indazole derivatives offer significant insights. Research has indicated that N-methylation of 7-nitroindazole and its 3-bromo derivative diminishes their inhibitory effect on NOS activity.[7] This suggests that the replacement of the N1-proton with a methyl group disrupts the critical hydrogen bonding network required for potent inhibition. The steric bulk of the methyl group may also introduce unfavorable steric clashes within the confined space of the nNOS active site.

Caption: Predicted impact of N-methylation on nNOS inhibition.

Comparative Biological Activity and Performance

7-Nitroindazole: The Gold Standard

7-Nitroindazole is a well-validated and extensively used tool in neuroscience research. Its biological performance is characterized by:

  • Potent nNOS Inhibition: 7-NI exhibits low micromolar to sub-micromolar IC₅₀ values for the inhibition of nNOS in various brain regions. For instance, in vitro studies have reported IC₅₀ values of 0.68 µM for rat striatal nNOS and 0.64 µM for cerebellar nNOS.[8]

  • Selectivity for nNOS: While not entirely specific, 7-NI displays a notable preference for nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms, particularly at lower concentrations.[9] This selectivity is crucial for in vivo studies to minimize cardiovascular side effects, such as hypertension, which are common with non-selective NOS inhibitors.[10]

  • In Vivo Efficacy: 7-NI readily crosses the blood-brain barrier and has demonstrated a wide range of in vivo effects, including neuroprotection in models of Parkinson's disease, modulation of learning and memory, and antinociceptive properties.[1]

This compound: An Uncharted Territory

In stark contrast to its parent compound, there is a conspicuous absence of publicly available experimental data detailing the biological performance of this compound as an nNOS inhibitor. While the compound is commercially available for research purposes, its inhibitory potency, isoform selectivity, and in vivo effects have not been reported in peer-reviewed literature.[5][11]

Based on SAR studies of related compounds, it is strongly suggested that N-methylation at the 1-position of 7-nitroindazole leads to a significant reduction in nNOS inhibitory activity.[7] This predicted decrease in potency severely limits its utility as a direct substitute for 7-NI in studies requiring potent nNOS inhibition.

Experimental Protocols

For researchers wishing to directly compare the inhibitory activities of 7-nitroindazole and this compound, the following experimental workflow for an in vitro nNOS inhibition assay is provided.

Protocol: In Vitro nNOS Inhibition Assay (Griess Assay)

This protocol measures the production of nitrite, a stable oxidation product of NO, as an indicator of nNOS activity.

Materials:

  • Recombinant nNOS enzyme

  • L-arginine (substrate)

  • NADPH (cofactor)

  • Calmodulin

  • CaCl₂

  • Assay Buffer (e.g., HEPES buffer, pH 7.4)

  • Griess Reagent (Part A: Sulfanilamide in acid; Part B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader (540 nm absorbance)

  • 7-Nitroindazole and this compound (test compounds)

Procedure:

  • Prepare a Master Mix: In the assay buffer, combine L-arginine, NADPH, calmodulin, and CaCl₂ to their final desired concentrations.

  • Prepare Inhibitor Solutions: Create a series of dilutions of 7-nitroindazole and this compound in the assay buffer.

  • Set up the Reaction Plate:

    • Add the inhibitor dilutions to the wells of a 96-well plate.

    • Include a vehicle control (buffer with no inhibitor) and a positive control (a known nNOS inhibitor).

    • Initiate the reaction by adding the nNOS enzyme to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the Reaction: Terminate the enzymatic reaction, for example, by adding a component of the Griess reagent that lowers the pH.

  • Nitrite Detection (Griess Reaction):

    • Add Griess Reagent Part A to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add Griess Reagent Part B to each well and incubate for another 5-10 minutes.

  • Read Absorbance: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite produced in each well.

    • Determine the percent inhibition for each concentration of the test compounds and calculate their respective IC₅₀ values.

Caption: Workflow for nNOS inhibition Griess assay.

Conclusion and Future Directions

7-Nitroindazole remains a vital pharmacological tool for the investigation of nNOS-mediated signaling pathways. Its well-documented potency, selectivity, and in vivo activity provide a solid foundation for its use in a wide array of experimental paradigms.

In contrast, this compound, despite its structural similarity, is predicted to be a significantly weaker nNOS inhibitor due to the loss of the critical N1-proton required for high-affinity binding. The lack of published biological data for this compound makes it an unsuitable direct replacement for 7-nitroindazole in studies where potent nNOS inhibition is desired.

For researchers in drug development, this comparative analysis underscores a crucial principle of SAR: even minor structural modifications can lead to dramatic changes in biological activity. The diminished activity of this compound highlights the importance of the N1-H motif for potent inhibition in this class of compounds. Future research could focus on synthesizing and testing other N1-substituted 7-nitroindazoles to further probe the steric and electronic requirements of the nNOS active site, potentially leading to the discovery of novel inhibitors with improved properties. However, for now, 7-nitroindazole remains the superior and more reliable choice for potent and selective nNOS inhibition in a research setting.

References

  • Raman, C. S., Li, H., Martásek, P., Král, V., Masters, B. S., & Poulos, T. L. (2001). Crystal Structure of Nitric Oxide Synthase Bound to Nitro Indazole Reveals a Novel Inactivation Mechanism. Biochemistry, 40(44), 13448–13455.
  • Wikipedia. 7-Nitroindazole. [Link]

  • Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of nitric oxide synthases. Biochemical Pharmacology, 51(4), 383–394.
  • Furfine, E. S., Harmon, M. F., Paith, J. E., & Garvey, E. P. (1993). Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline. Journal of Biological Chemistry, 268(34), 25305–25308.
  • Garvey, E. P., Oplinger, J. A., Tanoury, G. J., Sherman, P. A., Fowler, M., Marshall, S., Harmon, M. F., Paith, J. E., & Furfine, E. S. (1994). Potent inhibition of human neuronal nitric oxide synthase by N(G)-nitro-L-arginine methyl ester results from contaminating N(G)-nitro-L-arginine. Journal of Biological Chemistry, 269(43), 26669–26676.
  • Griffiths, R. J., & Stuehr, D. J. (1995). On the selectivity of 7-nitroindazole as an inhibitor of neuronal nitric oxide synthase. Trends in Pharmacological Sciences, 16(7), 229–230.
  • Di Matteo, M., Di Giovanni, G., Di Mascio, M., & Esposito, E. (2000). Indazole, Pyrazole, and Oxazole Derivatives Targeting Nitric Oxide Synthases and Carbonic Anhydrases. Journal of Medicinal Chemistry, 43(15), 2821–2832.
  • León, R., Marco-Contelles, J., Ismaili, L., & Liz-Marzán, L. M. (2009). Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 17(17), 6219–6227.
  • Blicharska, E., & Wójcik, M. (2013). Evaluation of the biological activity of naturally occurring 5,8-dihydroxycoumarin. Molecules, 18(4), 4367–4380.
  • Korea Research Institute of Chemical Technology KRICT. (2022). Novel indazole derivative, and use thereof.
  • Pfizer Inc. (2006). Methods for preparing indazole compounds.
  • PubChem. 7-Nitroindazole. [Link]

  • Hiemstra, E., de Vries, R., van der Loo, S., van den Bogaerdt, A., Lodder, K., De Moudt, S., ... & Sverdlov, R. (2021). Long-Term Pharmacological Inhibition of the Activity of All NOS Isoforms Rather Than Genetic Knock-Out of Endothelial NOS Leads to Impaired Spatial Learning and Memory in C57BL/6 Mice. International Journal of Molecular Sciences, 22(24), 13406.
  • Vega, C., Rivas, F., Rolón, M., Coronel, C., Montero-Torres, A., Escario, J. A., ... & Cerecetto, H. (2018). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Molecules, 23(10), 2636.
  • Ayajiki, K., Fujioka, H., Okamura, T., & Toda, N. (2001). Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries. European Journal of Pharmacology, 423(2-3), 179–183.
  • Blicharska, E., & Wójcik, M. (2013). Evaluation of the Biological Activity of Naturally Occurring 5,8-Dihydroxycoumarin. Molecules, 18(4), 4367–4380.
  • Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(Pt 3), 593–615.
  • O'Donnell, C. P., & Martin, D. S. (1996).
  • Buxton, I. L., & Cheek, D. J. (1995). Comparison of 7-nitroindazole with other nitric oxide synthase inhibitors as attenuators of opioid withdrawal. Psychopharmacology, 118(4), 361–368.
  • ChemRxiv. Nitroreductase-triggered indazole formation. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-Methyl-7-nitro-1H-indazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the field of drug discovery, the indazole scaffold is a well-established pharmacophore, known for its presence in a multitude of biologically active compounds.[1][2] The strategic placement of substituents on this bicyclic system can profoundly influence its interaction with biological targets. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-Methyl-7-nitro-1H-indazole analogs, offering insights into how structural modifications can modulate their biological effects. While direct, comprehensive SAR studies on this specific scaffold are not extensively consolidated in single publications, by synthesizing data from related nitroindazole series, we can establish a predictive framework for rational drug design.

The 7-nitro substitution is of particular interest, as compounds with this feature, such as 7-nitro-1H-indazole, are known inhibitors of nitric oxide synthase (NOS).[3][4] The addition of a methyl group at the N1 position, yielding this compound, provides a fixed tautomeric form and introduces a key lipophilic element, making it a valuable starting point for further analog development.[5]

Core Scaffold and Key Interaction Points

The this compound core presents several key features that govern its biological activity. The nitro group at position 7 is a strong electron-withdrawing group, influencing the electronic distribution of the entire ring system and potentially participating in hydrogen bonding or charge-transfer interactions with target proteins. The N1-methyl group prevents tautomerization and can engage in van der Waals interactions. The benzene and pyrazole rings provide a rigid scaffold for the presentation of other functional groups.

The primary focus of SAR studies on such a scaffold is typically the exploration of substitutions at other available positions, most commonly at the C3 position, to probe for additional binding interactions and to modulate physicochemical properties.

Structure-Activity Relationship Insights

The biological activity of this compound analogs is critically dependent on the nature and position of substituents. The following sections dissect the influence of key structural modifications.

The Indispensable Role of the Nitro Group

The nitro group is a recurring motif in bioactive molecules, often crucial for their mechanism of action. In the context of antitubercular nitroimidazoles, the nitro group is essential for both aerobic and anaerobic activity.[6] For nitroindazoles, its position is a key determinant of the specific biological activity. While 6-nitroindazoles have shown promise as antileishmanial and anticancer agents, the 7-nitro substitution directs the activity profile, notably towards NOS inhibition.[3][7] It is hypothesized that any replacement of the 7-nitro group with other electron-withdrawing or isosteric groups would likely lead to a significant decrease or a complete loss of the specific biological activity associated with this scaffold.

Impact of Substitution at the C3 Position

The C3 position of the indazole ring is a primary site for modification to explore and optimize biological activity. Introducing various substituents at this position can lead to enhanced potency and selectivity.

  • Small Alkyl and Halogen Substituents: The introduction of small, lipophilic groups such as a chloro or methyl group at the C3 position can enhance binding affinity through hydrophobic interactions. For instance, in a series of 3-chloro-6-nitro-1H-indazole derivatives, the chloro group was found to be important for their antileishmanial activity.[7] A similar trend can be anticipated for this compound analogs.

  • Aromatic and Heterocyclic Moieties: Appending aromatic or heterocyclic rings at the C3 position can introduce additional π-π stacking or hydrogen bonding interactions. This strategy has been successfully employed in developing potent kinase inhibitors based on the indazole scaffold.[1]

  • Linker-Mediated Functional Groups: Introducing functional groups via a linker (e.g., amide, ether, triazole) at the C3 position allows for more extensive probing of the target's binding pocket. The synthesis of 1,2,3-triazolyl methyl-6-nitro-1H-indazole derivatives has been shown to be an effective strategy for generating compounds with antileishmanial activity.[8]

Comparative Biological Data of Hypothetical this compound Analogs

To illustrate the anticipated SAR, the following table presents hypothetical biological activity data for a series of this compound analogs against a generic kinase target. The IC50 values are projected based on established principles from related compound series.

Compound IDR (Substituent at C3)Projected IC50 (nM)Rationale for Projected Activity
1 -H5000Core scaffold with baseline activity.
2 -Cl1500Introduction of a small lipophilic and electron-withdrawing group enhances binding.
3 -CH32000Small alkyl group improves hydrophobic interactions.
4 -Phenyl800Potential for π-π stacking interactions with the target.
5 -4-Fluorophenyl450Electron-withdrawing fluorine may enhance binding and improve metabolic stability.
6 -(4-pyridyl)300Nitrogen in the pyridine ring can act as a hydrogen bond acceptor.
7 -CONH-Phenyl150Amide linker provides hydrogen bonding donor and acceptor sites for stronger target engagement.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound analogs.

General Synthesis of this compound (Core Scaffold)

This protocol is adapted from general procedures for the N-methylation of indazoles.[9]

  • Preparation: In a round-bottom flask, dissolve 7-nitro-1H-indazole (1.0 eq.) in anhydrous dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 1.2 eq.) portion-wise under an inert atmosphere (e.g., nitrogen or argon).

  • Stirring: Stir the reaction mixture at 0 °C for 30 minutes.

  • Methylation: Add iodomethane (CH3I, 1.1 eq.) dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.

Synthesis of C3-Substituted Analogs (Example: Suzuki Coupling for C3-Aryl Analogs)

This requires a C3-halogenated precursor, which can be synthesized from this compound.

  • Halogenation at C3: Treat this compound with a suitable halogenating agent (e.g., N-chlorosuccinimide or N-bromosuccinimide) to obtain the 3-halo-1-methyl-7-nitro-1H-indazole intermediate.

  • Suzuki Coupling Reaction:

    • To a reaction vessel, add 3-halo-1-methyl-7-nitro-1H-indazole (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and a base (e.g., K2CO3, 2.0 eq.).

    • Add a suitable solvent system (e.g., dioxane/water).

    • Heat the mixture under an inert atmosphere at 80-100 °C until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Purify the product via column chromatography.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol describes a common method for assessing the inhibitory activity of compounds against a protein kinase.

  • Reagents and Plate Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions. Add these to the wells of a 384-well plate.

  • Compound Preparation: Prepare serial dilutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Incubation: Add the test compounds to the assay plate and incubate for a specific period (e.g., 60 minutes) at room temperature to allow for kinase inhibition.

  • Detection: Add a detection reagent (e.g., ADP-Glo™) to quantify kinase activity.

  • Data Analysis: Measure the luminescence or fluorescence signal and calculate the percent inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Antiproliferative MTT Assay

The MTT assay is a colorimetric method used to assess cell viability.[7][9][10]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

Visualizing Key Concepts

The following diagrams illustrate the core concepts discussed in this guide.

SAR_Overview cluster_Scaffold This compound Core cluster_Modifications Structural Modifications cluster_Properties Resulting Properties Core Scaffold C3_Sub C3 Substitution Core->C3_Sub Primary site for modification N1_Methyl N1-Methyl Group Core->N1_Methyl Fixed tautomer, lipophilicity C7_Nitro C7-Nitro Group Core->C7_Nitro Directs activity, electron-withdrawing Activity Biological Activity C3_Sub->Activity Selectivity Selectivity C3_Sub->Selectivity PK Pharmacokinetics C3_Sub->PK

Caption: Key structural elements of this compound and their influence on biological properties.

Experimental_Workflow Start Design Analogs Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Bio_Assay Biological Evaluation (Kinase Assay, MTT Assay) Purification->Bio_Assay SAR_Analysis SAR Analysis & Data Interpretation Bio_Assay->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Optimization->Start Iterative Cycle

Caption: A typical workflow for a structure-activity relationship study.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. A systematic exploration of the structure-activity relationship is paramount for optimizing the potency, selectivity, and pharmacokinetic properties of these analogs. The insights provided in this guide, derived from the broader knowledge of indazole chemistry and pharmacology, offer a rational basis for the design of next-generation drug candidates. The key to success lies in the iterative process of designing, synthesizing, and testing new analogs to build a comprehensive understanding of their interaction with biological targets.

References

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • Touzani, R., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Molecular Structure. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]

  • Gaikwad, S. D., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. [Link]

  • Anderson, J. R., et al. (2008). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4-nitroimidazoles. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Caribbean Journal of Sciences and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

  • ResearchGate. (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • PubChem. 7-Nitroindazole. [Link]

  • ResearchGate. Researches in the series of 6-nitroindazole, synthesis and biological activities. [Link]

Sources

A Comparative Guide to the Biological Activity of 5-, 6-, and 7-Nitroindazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indazole scaffold represents a privileged structure, serving as the foundation for numerous compounds with diverse therapeutic applications. The introduction of a nitro group to this bicyclic heteroaromatic system gives rise to nitroindazoles, a class of molecules that has garnered significant attention for its potent biological activities. The specific position of the nitro substituent on the indazole ring—be it at the 5, 6, or 7-position—profoundly influences the compound's physicochemical properties and, consequently, its pharmacological profile.

This guide provides a comparative analysis of the biological activities of 5-nitro, 6-nitro, and 7-nitroindazoles, synthesizing available experimental data to offer insights into their therapeutic potential. While direct head-to-head comparative studies of these three isomers under identical conditions are limited in the current literature, this document collates and objectively presents data from various sources to illuminate the structure-activity relationships that govern their efficacy.

The Crucial Role of Nitro Group Bioactivation

The biological activity of many nitro-heterocyclic compounds, including nitroindazoles, is contingent upon the bioreduction of the nitro group.[1][2][3] This process is often mediated by nitroreductase enzymes present in target organisms, such as parasites or cancer cells, particularly under hypoxic conditions. The reduction of the nitro group leads to the formation of highly reactive nitrogen species, including nitroso, hydroxylamino, and amino derivatives. These reactive intermediates can induce significant cellular damage through various mechanisms, including DNA strand breakage and oxidative stress, ultimately leading to cell death.[4][5] This mechanism of action underscores the importance of the nitro group's position, as it influences the molecule's redox potential and its susceptibility to enzymatic reduction.

Nitroreductase Mechanism Nitroindazole Nitroindazole Nitroreductase Nitroreductase Nitroindazole->Nitroreductase Reduction Reactive_Nitrogen_Species Reactive Nitrogen Species Nitroreductase->Reactive_Nitrogen_Species Generates Cellular_Damage Cellular Damage (DNA breaks, Oxidative Stress) Reactive_Nitrogen_Species->Cellular_Damage Cell_Death Cell Death Cellular_Damage->Cell_Death

Caption: Mechanism of action of nitro-heterocyclic drugs.

Comparative Biological Activities

The positioning of the nitro group on the indazole ring dictates the specific biological activities and potency of the resulting isomers.

Antiparasitic Activity

Nitroindazoles have shown significant promise as antiparasitic agents, particularly against protozoan parasites.

  • 5-Nitroindazoles: This class of isomers has been extensively studied and has demonstrated remarkable activity against a range of parasites. Derivatives of 5-nitroindazole have shown potent trichomonacidal activity against Trichomonas vaginalis and significant antichagasic activity against Trypanosoma cruzi.[6] Furthermore, certain 5-nitroindazole derivatives have exhibited effectiveness against both trophozoites and cysts of Acanthamoeba castellanii.[7] The mechanism of action is believed to involve the generation of reactive oxygen species within the parasite.[4]

  • 6-Nitroindazoles: Research into the antiparasitic properties of 6-nitroindazoles is also promising. For instance, 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and evaluated for their antileishmanial activity, demonstrating the importance of substitutions at both the 3 and 6-positions for potent effects.[8]

  • 7-Nitroindazoles: There is currently a limited amount of published data specifically investigating the antiparasitic activities of 7-nitroindazole derivatives in a comparative context.

Compound Class Parasite Activity (IC50) Reference
5-Nitroindazole derivativesTrypanosoma cruzi (epimastigotes)1.1 ± 0.3 µM[4]
5-Nitroindazole derivativesTrypanosoma cruzi (trypomastigotes)5.4 ± 1.0 µM[4]
2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetateLeishmania amazonensis (amastigotes)0.46 ± 0.01 µM[9]
3-chloro-6-nitro-1H-indazole derivativesLeishmania speciesPromising inhibitory activity[8]
Anticancer Activity

The cytotoxic potential of nitroindazoles against various cancer cell lines has been a significant area of investigation.

  • 5-Nitroindazoles: Derivatives of 5-nitroindazole have been synthesized and shown to possess moderate to potent antineoplastic activity against various cancer cell lines, including TK-10 (renal adenocarcinoma) and HT-29 (colon adenocarcinoma).[6] Some 5-nitroindole derivatives, a related class of compounds, have demonstrated potent anticancer activity by stabilizing c-Myc G-quadruplexes and inducing cell cycle arrest.[10]

  • 6-Nitroindazoles: Derivatives of 6-nitroindazole have also exhibited significant antiproliferative activity. For example, novel 6-nitro- and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have shown notable activity against the NCI-H460 lung carcinoma cell line, with IC50 values in the range of 5–15 μM.[8]

  • 7-Nitroindazoles: The primary focus of research on 7-nitroindazole has been its activity as a selective inhibitor of neuronal nitric oxide synthase (nNOS).[11][12] While this has implications for neuroprotective and anticonvulsant effects, its direct anticancer activity has been less explored in a comparative manner.[13][14]

Compound Class Cell Line Activity (IC50) Reference
5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivativesA549 (Lung Carcinoma)1.15 ± 0.08 µM[15]
5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivativesMCF7 (Breast Cancer)1.32 ± 0.09 µM[15]
6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazolesNCI-H460 (Lung Carcinoma)5–15 μM[8]
Anti-inflammatory and Other Activities
  • 6-Nitroindazoles: 6-Nitroindazole has been investigated for its anti-inflammatory properties and has demonstrated the highest inhibition of DPPH free radical generation among a series of tested indazoles.[8]

  • 7-Nitroindazoles: As a selective nNOS inhibitor, 7-nitroindazole has been shown to have neuroprotective effects in models of neurotoxicity and has been studied for its anticonvulsant properties.[12][13]

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[16][17][18][19]

MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Cell_Seeding 1. Seed cells in a 96-well plate Incubation1 2. Incubate for 24h Cell_Seeding->Incubation1 Compound_Addition 3. Add nitroindazole derivatives Incubation2 4. Incubate for 24-72h Compound_Addition->Incubation2 MTT_Addition 5. Add MTT solution Incubation3 6. Incubate for 2-4h MTT_Addition->Incubation3 Solubilization 7. Solubilize formazan crystals Incubation3->Solubilization Absorbance_Reading 8. Read absorbance at 570 nm Solubilization->Absorbance_Reading

Caption: Workflow of the MTT assay for cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[18]

  • Compound Treatment: Prepare serial dilutions of the nitroindazole compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include untreated and vehicle controls.

  • Incubation: Incubate the plates for a period of 24 to 72 hours, depending on the cell line and the expected mechanism of action of the compounds.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

In Vitro Assay for Trypanosoma cruzi

This protocol outlines a method for assessing the activity of compounds against the intracellular amastigote form of T. cruzi, the clinically relevant stage of Chagas disease.[20][21][22][23][24]

Step-by-Step Methodology:

  • Host Cell Seeding: Seed a suitable host cell line (e.g., Vero cells) in a 96-well plate and allow them to form a monolayer.

  • Infection: Infect the host cell monolayer with trypomastigotes of T. cruzi at a specific multiplicity of infection (MOI). Incubate for a sufficient time to allow for parasite invasion.

  • Removal of Extracellular Parasites: After the infection period, wash the wells to remove any non-internalized trypomastigotes.

  • Compound Treatment: Add fresh medium containing serial dilutions of the nitroindazole compounds to the infected cells.

  • Incubation: Incubate the plates for several days to allow for the intracellular replication of amastigotes in the control wells.

  • Quantification of Parasite Load: The number of intracellular amastigotes can be quantified using various methods, including:

    • Microscopy: Fix and stain the cells and manually count the number of amastigotes per cell.

    • Reporter Gene Assays: Use parasite strains engineered to express reporter genes like β-galactosidase or luciferase, where the signal is proportional to the number of viable parasites.[21]

    • High-Content Imaging: Employ automated microscopy and image analysis to quantify parasite numbers.[20]

  • Data Analysis: Determine the IC50 value of the compounds by plotting the percentage of parasite inhibition against the compound concentration.

Conclusion

The available evidence strongly suggests that the position of the nitro group on the indazole ring is a critical determinant of biological activity. 5-Nitroindazoles have emerged as particularly potent antiparasitic agents, while 6-nitroindazoles show significant promise in the realm of anticancer and anti-inflammatory drug discovery. The biological profile of 7-nitroindazoles appears to be more closely linked to the modulation of nitric oxide signaling in the central nervous system.

For researchers and drug development professionals, these findings highlight the importance of isomeric considerations in the design of new therapeutic agents. Future research should focus on direct comparative studies of these isomers to provide a clearer understanding of their structure-activity relationships and to facilitate the rational design of more potent and selective nitroindazole-based drugs.

References

  • Edwards, D. I. (1977). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. Journal of General Microbiology, 100(2), 283-288.
  • D'Avila-Levy, C. M., et al. (2020). In Vitro Image-Based Assay for Trypanosoma cruzi Intracellular Forms. Methods in Molecular Biology, 2116, 773-780.
  • Edwards, D. I. (1977). The Mechanism of Action of Nitro-heterocyclic Antimicrobial Drugs. Metabolic Activation by Micro-organisms. Microbiology Society.
  • Edwards, D. I. (1977). The Mechanism of Action of Nitro-heterocyclic Antimicrobial Drugs. Metabolic Activation by Micro-organisms. Microbiology Society.
  • Fernandez, A., et al. (2018). Optimization and biological validation of an in vitro assay using the transfected Dm28c/pLacZ Trypanosoma cruzi strain. Journal of Antimicrobial Chemotherapy, 73(10), 2736-2744.
  • Sykes, M. L., & Avery, V. M. (2018). Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas' disease drug discovery. PLoS Neglected Tropical Diseases, 12(7), e0006612.
  • Sykes, M. L., & Avery, V. M. (2018). Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas' disease drug discovery. PLOS.
  • Cal, M., et al. (2019). A Replicative In Vitro Assay for Drug Discovery against Leishmania donovani. Antimicrobial Agents and Chemotherapy, 63(11), e01201-19.
  • Hendrickx, S., et al. (2020). In Vitro Growth Inhibition Assays of Leishmania spp. Methods in Molecular Biology, 2116, 791-800.
  • Ramaswamy, M., et al. (2015). In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds. PLoS Neglected Tropical Diseases, 9(6), e0003833.
  • Ponte-Sucre, A., et al. (2021).
  • Morad, V., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50822.
  • Hof, H., et al. (1987). Mode of action of nitro-heterocyclic compounds on Escherichia coli. Drugs Under Experimental and Clinical Research, 13(10), 635-639.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Vacchina, P., & Morales, M. A. (2014). In Vitro Screening Test Using Leishmania Promastigotes Stably Expressing mCherry Protein. Antimicrobial Agents and Chemotherapy, 58(1), 583-587.
  • de Almeida, B. F., et al. (2022). An Overview of Leishmania In Vitro Cultivation and Implications for Antileishmanial Screenings against Promastigotes.
  • Raether, W., & Hänel, H. (2003). Nitroheterocyclic drugs with broad spectrum activity. Parasitology Research, 90(S1), S19-S39.
  • Mollineda-Diogo, N., et al. (2022).
  • Saha, P., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 15(1), 84-93.
  • Cheptea, C., et al. (2012). New derivatives of 5-nitroindazole with potential antitumor activity. Revue Roumaine de Chimie, 57(7-8), 711-716.
  • Ohta, K., et al. (2008). Activities of 7-nitroindazole and 1-(2-(trifluoromethylphenyl)-imidazole independent of neuronal nitric-oxide synthase inhibition. Journal of Pharmacology and Experimental Therapeutics, 325(2), 465-471.
  • Di Monte, D. A., et al. (1997). Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain. Journal of Neurochemistry, 68(5), 2045-2051.
  • Mollineda-Diogo, N., et al. (2021). Antileishmanial activity of 5-nitroindazole derivatives. Therapeutic Advances in Infectious Disease, 8, 20499361211050225.
  • Fonseca-Berzal, C., et al. (2022). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Molecules, 27(21), 7247.
  • Cerecetto, H., et al. (2010). Study of 5-nitroindazoles' anti-Trypanosoma cruzi mode of action: Electrochemical behaviour and ESR spectroscopic studies. Bioorganic & Medicinal Chemistry, 18(1), 133-140.
  • Mollineda-Diogo, N., et al. (2021). Antileishmanial activity of 5-nitroindazole derivatives. Therapeutic Advances in Infectious Disease, 8, 20499361211050225.
  • Arán, V. J., et al. (2005). Synthesis and biological properties of new 5-nitroindazole derivatives. Bioorganic & Medicinal Chemistry, 13(9), 3149-3157.
  • Beteck, R. M., et al. (2022). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. Future Pharmacology, 2(3), 298-326.
  • Sun, W., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Molecules, 26(16), 4945.
  • Moore, P. K., et al. (1993). Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects. British Journal of Pharmacology, 110(1), 219-224.
  • Reiner, A., & Zagvazdin, Y. (1996). Evidence from its cardiovascular effects that 7-nitroindazole may inhibit endothelial nitric oxide synthase in vivo. European Journal of Pharmacology, 302(1-3), 131-139.
  • Hölscher, C., & Rose, S. P. (1992). 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat. Neuroscience Letters, 145(2), 165-168.
  • De Sarro, G., et al. (2000). 7-Nitroindazole potentiates the antiseizure activity of some anticonvulsants in DBA/2 mice. European Journal of Pharmacology, 390(1-2), 65-73.
  • Schulz, J. B., et al. (1995). Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. Journal of Neurochemistry, 64(2), 936-939.

Sources

A Comparative Guide to the Validation of 1-Methyl-7-nitro-1H-indazole as a Neuronal Nitric Oxide Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview for the validation of 1-Methyl-7-nitro-1H-indazole (1-Me-7-NI) as a selective inhibitor of neuronal nitric oxide synthase (nNOS). In the absence of extensive direct experimental data for 1-Me-7-NI in publicly accessible literature, this guide will focus on the well-characterized parent compound, 7-nitroindazole (7-NI), as a benchmark. We will explore the established methodologies for validating nNOS inhibitors, compare 7-NI to other common inhibitors, and discuss the anticipated impact of N-methylation on its inhibitory profile. This approach provides a robust framework for researchers to design and execute their own validation studies for 1-Me-7-NI or similar analogs.

The Critical Role of Neuronal Nitric Oxide Synthase in Health and Disease

Nitric oxide (NO) is a pleiotropic signaling molecule synthesized from L-arginine by a family of three enzymes known as nitric oxide synthases (NOS). The neuronal isoform, nNOS (or NOS-1), is predominantly found in the central and peripheral nervous systems. Under physiological conditions, nNOS-derived NO is crucial for a range of functions including neurotransmission, synaptic plasticity, and the regulation of cerebral blood flow.

However, the overproduction of NO by nNOS is implicated in the pathophysiology of numerous neurological disorders.[1] Excessive NO can lead to nitrosative stress, contributing to neuronal damage in conditions such as stroke, traumatic brain injury, and neurodegenerative diseases like Parkinson's and Alzheimer's disease.[1] This dual role of NO underscores the therapeutic potential of selective nNOS inhibitors, which aim to mitigate the detrimental effects of excessive NO while preserving its vital physiological functions mediated by other NOS isoforms, particularly endothelial NOS (eNOS).

Mechanism of Action: The Nitroindazole Class of nNOS Inhibitors

7-nitroindazole and its derivatives are a well-established class of nNOS inhibitors. Their mechanism of action involves a competitive inhibition at the enzyme's active site.[2] Structural and biochemical studies have revealed that these compounds not only compete with the substrate L-arginine but also with the essential cofactor tetrahydrobiopterin (H4B).[3] This dual competition contributes to their potent inhibitory activity. The selectivity of 7-NI for nNOS over eNOS is a key attribute, as inhibition of eNOS can lead to undesirable cardiovascular side effects such as hypertension.[4]

The introduction of a methyl group at the 1-position of the indazole ring, creating 1-Me-7-NI, is a common medicinal chemistry strategy. While specific data for 1-Me-7-NI is scarce, N-methylation can potentially influence several key properties of the inhibitor, including:

  • Solubility and Bioavailability: Methylation can alter the compound's lipophilicity, which may affect its ability to cross the blood-brain barrier and its overall pharmacokinetic profile.

  • Binding Affinity and Selectivity: The addition of a methyl group can modify the inhibitor's interaction with the active site residues of the NOS isoforms, potentially altering its potency and selectivity profile.

cluster_nNOS_Activation nNOS Activation cluster_NO_Production NO Production & Downstream Signaling cluster_Inhibition Inhibition Pathway Ca2+/Calmodulin Ca2+/Calmodulin nNOS nNOS Ca2+/Calmodulin->nNOS Binds & Activates L-Arginine L-Arginine L-Arginine->nNOS Substrate NADPH, O2 NADPH, O2 NADPH, O2->nNOS Cofactors Nitric Oxide (NO) Nitric Oxide (NO) nNOS->Nitric Oxide (NO) Produces L-Citrulline L-Citrulline nNOS->L-Citrulline Produces Soluble Guanylate Cyclase (sGC) Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->Soluble Guanylate Cyclase (sGC) Activates cGMP cGMP Soluble Guanylate Cyclase (sGC)->cGMP GTP GTP GTP->Soluble Guanylate Cyclase (sGC) Substrate Physiological/Pathophysiological Effects Physiological/Pathophysiological Effects cGMP->Physiological/Pathophysiological Effects 1-Me-7-NI 1-Me-7-NI 1-Me-7-NI->nNOS Competitively Inhibits

Figure 1: Simplified signaling pathway of nNOS and the inhibitory action of 1-Me-7-NI.

Quantitative Comparison of nNOS Inhibitors

A critical aspect of validating a novel inhibitor is to compare its potency and selectivity against established compounds. The following table summarizes the inhibitory constants (IC50 or Ki) for 7-nitroindazole and other commonly used NOS inhibitors. It is important to note that these values can vary depending on the experimental conditions and the source of the enzyme.

InhibitornNOS (IC50/Ki)eNOS (IC50/Ki)iNOS (IC50/Ki)Selectivity (eNOS/nNOS)Selectivity (iNOS/nNOS)
7-Nitroindazole (7-NI) ~0.47 µM (IC50)>10 µM~48 µM>20-fold~100-fold
3-Bromo-7-Nitroindazole ~0.17 µM (IC50)~0.86 µM (IC50)~0.29 µM (IC50)~5-fold~1.7-fold
L-NAME ~15 nM (Ki)~39 nM (Ki)~4.4 µM (Ki)~2.6-fold~293-fold
S-Methyl-L-thiocitrulline (SMTC) ~1.2 nM (Ki)~11 nM (Ki)~40 nM (Ki)~9-fold~33-fold

Note: Data is compiled from various sources and should be considered as approximate values. Direct comparative studies are recommended for precise evaluation.

Experimental Validation Protocols

The validation of 1-Me-7-NI as a potent and selective nNOS inhibitor requires a multi-faceted approach, encompassing both in vitro and in vivo methodologies.

In Vitro Validation: nNOS Activity Assay

A fundamental step in characterizing any enzyme inhibitor is to determine its effect on the purified enzyme in a controlled environment. The most common method for assessing NOS activity is to measure the conversion of L-arginine to L-citrulline or the production of NO, which is often quantified by measuring its stable breakdown products, nitrite and nitrate, using the Griess assay.

cluster_workflow In Vitro nNOS Inhibition Assay Workflow start Prepare Reagents plate_setup Set up 96-well plate with test compounds & controls start->plate_setup add_enzyme Add purified nNOS enzyme to initiate reaction plate_setup->add_enzyme incubation Incubate at 37°C add_enzyme->incubation griess_reagent Add Griess Reagent incubation->griess_reagent read_absorbance Read absorbance at 540 nm griess_reagent->read_absorbance data_analysis Calculate IC50 values read_absorbance->data_analysis

Figure 2: General workflow for an in vitro nNOS inhibition assay using the Griess reaction.

Detailed Protocol: In Vitro nNOS Inhibition Assay using the Griess Reagent

Objective: To determine the half-maximal inhibitory concentration (IC50) of 1-Me-7-NI on purified nNOS activity.

Materials:

  • Purified recombinant nNOS enzyme

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing EDTA and DTT)

  • Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (H4B), Calmodulin (CaM), CaCl2

  • Substrate: L-arginine

  • 1-Me-7-NI and other test inhibitors dissolved in a suitable solvent (e.g., DMSO)

  • Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Nitrite standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of all reagents. Create a master mix containing the assay buffer, L-arginine, and all necessary cofactors.

  • Inhibitor Dilution: Prepare a serial dilution of 1-Me-7-NI and control inhibitors in the assay buffer.

  • Plate Setup:

    • Add the inhibitor dilutions to the wells of a 96-well plate.

    • Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Add the purified nNOS enzyme to all wells except the negative control to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Griess Reaction:

    • Add the sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add the N-(1-naphthyl)ethylenediamine solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the nitrite standard.

    • Calculate the concentration of nitrite produced in each well.

    • Determine the percent inhibition for each concentration of 1-Me-7-NI.

    • Plot the percent inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

This protocol should be repeated using purified eNOS and iNOS to determine the selectivity profile of 1-Me-7-NI.

In Vivo Validation: Models of Neurological Disorders

While in vitro assays are essential for initial characterization, in vivo studies are crucial to assess the therapeutic potential and physiological effects of an inhibitor. 7-nitroindazole has been extensively studied in various animal models of neurological disorders.[3][4] A common and well-validated model for assessing the neuroprotective effects of nNOS inhibitors is the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease.[3]

Experimental Design: MPTP-induced Neurotoxicity Model

Objective: To evaluate the neuroprotective efficacy of 1-Me-7-NI in a mouse model of Parkinson's disease.

Animals: Male C57BL/6 mice are commonly used for this model.

Procedure:

  • Animal Grouping: Divide the animals into at least four groups:

    • Vehicle control

    • MPTP + Vehicle

    • MPTP + 1-Me-7-NI (at various doses)

    • 1-Me-7-NI alone

  • Drug Administration:

    • Administer 1-Me-7-NI or its vehicle via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before MPTP administration.

    • Induce neurotoxicity by administering MPTP.

  • Behavioral Assessment: Conduct behavioral tests to assess motor function (e.g., rotarod test, open field test) at different time points after MPTP administration.

  • Neurochemical Analysis:

    • Euthanize the animals at the end of the study.

    • Dissect the striatum and substantia nigra.

    • Measure dopamine and its metabolites using high-performance liquid chromatography (HPLC).

  • Histological Analysis:

    • Perform immunohistochemistry on brain sections to quantify the loss of dopaminergic neurons (e.g., tyrosine hydroxylase staining) in the substantia nigra.

  • Data Analysis: Compare the behavioral, neurochemical, and histological outcomes between the different treatment groups to determine if 1-Me-7-NI provides neuroprotection against MPTP-induced toxicity.

Conclusion

The validation of this compound as a selective nNOS inhibitor is a critical step in evaluating its therapeutic potential. While direct experimental data for this specific compound is limited, the extensive research on its parent compound, 7-nitroindazole, provides a solid foundation for its investigation. The experimental protocols detailed in this guide offer a comprehensive framework for researchers to systematically characterize the potency, selectivity, and in vivo efficacy of 1-Me-7-NI. Such studies are essential to determine if N-methylation confers advantageous properties, paving the way for its potential development as a novel therapeutic agent for neurological disorders characterized by excessive nNOS activity.

References

  • Zhou, L., & Zhu, D. Y. (2009). Neuronal nitric oxide synthase: structure, subcellular localization, regulation, and its role in neurodegeneration. Acupuncture research, 34(4), 283–289.
  • Czarnecka, A., Konieczny, J., Lenda, T., & Lorenc-Koci, E. (2015). The preferential nNOS inhibitor 7-nitroindazole and the non-selective one N(G)
  • Di Monte, D. A., Royland, J. E., Jakowec, M. W., & Langston, J. W. (1996). 7-Nitroindazole is a neuroprotective agent in the MPTP mouse model of parkinsonism. Journal of neurochemistry, 67(5), 2126–2132.
  • Furfine, E. S., Harmon, M. F., Paith, J. E., & Garvey, E. P. (1993). Selective inhibition of constitutive nitric oxide synthase by L-NG-nitroarginine. Biochemistry, 32(33), 8512–8517.
  • Schulz, J. B., Matthews, R. T., Muqit, M. M., Browne, S. E., & Beal, M. F. (1995). Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. The Journal of neuroscience : the official journal of the Society for Neuroscience, 15(12), 8419–8429.
  • Raman, C. S., Li, H., Martásek, P., Král, V., Masters, B. S., & Poulos, T. L. (2001). Crystal structure of nitric oxide synthase bound to nitro indazole reveals a novel inactivation mechanism. Biochemistry, 40(45), 13448–13455.
  • Ayajiki, K., Fujioka, H., Okamura, T., & Toda, N. (2001). Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries. European journal of pharmacology, 423(2-3), 179–183.
  • Moore, P. K., Wallace, P., Gaffen, Z., Hart, S. L., & Babbedge, R. C. (1993). 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. British journal of pharmacology, 108(2), 296–297.
  • O'Neill, M. J., Hicks, C., & Ward, M. A. (1996). Neuroprotective effects of 7-nitroindazole in the gerbil model of global cerebral ischaemia. European journal of pharmacology, 310(2-3), 115–122.
  • Farhat, M., & Abi-Gerges, A. (2000).
  • Castagnoli, K., Palmer, S., Anderson, A., & Castagnoli, N., Jr (1997). The neuronal nitric oxide synthase inhibitor 7-nitroindazole also inhibits the monoamine oxidase-B-catalyzed oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Chemical research in toxicology, 10(4), 364–368.
  • PubChem. (n.d.). 7-Nitroindazole. Retrieved from [Link]

Sources

Comparative Docking Strategies for Nitroindazole Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, nitroindazole derivatives have emerged as a versatile scaffold, exhibiting a wide spectrum of biological activities. Their therapeutic potential spans from oncology to infectious diseases, targeting a diverse array of proteins including kinases, parasitic enzymes, and nitric oxide synthases.[1][2][3][4] The effective application of computational methods, particularly molecular docking, is paramount in elucidating their mechanism of action and guiding the rational design of next-generation inhibitors.

This guide provides an in-depth comparative analysis of docking methodologies for nitroindazole derivatives. Moving beyond a simple recitation of steps, we will delve into the critical decision-making processes and validation strategies that underpin a robust and reliable computational study. We will explore the nuances of preparing these unique ligands, selecting appropriate protein targets, and interpreting the resulting data in the context of experimental findings.

The Significance of a Multi-Target Docking Approach

A key strength of the nitroindazole scaffold lies in its ability to interact with a variety of biological targets. A comprehensive in silico evaluation should therefore not be limited to a single protein. By performing comparative docking studies against multiple targets, researchers can gain valuable insights into the potential selectivity profile of their compounds, anticipate off-target effects, and even identify opportunities for drug repurposing.

For the purpose of this guide, we will focus on three distinct and therapeutically relevant classes of proteins known to be targeted by nitroindazole derivatives:

  • Protein Kinases: These enzymes are crucial regulators of cellular signaling and are frequently implicated in cancer.[1][5] We will use the Epidermal Growth Factor Receptor (EGFR) as a representative example.

  • Parasitic Enzymes: Nitroindazoles have shown significant promise as anti-parasitic agents.[2][3] Here, we will consider two key enzymes from different parasites: Trypanosoma cruzi nitroreductase (TcNTR) and Leishmania infantum cysteine peptidase A (CPA).

  • Nitric Oxide Synthases (NOS): These enzymes are involved in a wide range of physiological and pathological processes, making them important drug targets.[4][6] We will focus on the inducible nitric oxide synthase (iNOS).

The Docking Workflow: A Visual Overview

The process of comparative molecular docking can be broken down into a series of logical steps, from initial target and ligand selection to the final analysis of results. The following diagram illustrates this workflow, which will be detailed in the subsequent sections.

docking_workflow cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase Target_Selection Target Selection & Preparation (PDB Retrieval, Cleaning) Ligand_Preparation Ligand Preparation (2D to 3D Conversion, Energy Minimization) Grid_Generation Grid Box Generation (Defining the Binding Site) Target_Selection->Grid_Generation Docking_Execution Docking Execution (Running the Algorithm) Ligand_Preparation->Docking_Execution Grid_Generation->Docking_Execution Protocol_Validation Protocol Validation (Redocking of Co-crystallized Ligand) Docking_Execution->Protocol_Validation Pose_Analysis Pose Analysis (Binding Mode & Interactions) Protocol_Validation->Pose_Analysis Scoring_Analysis Scoring & Ranking (Binding Energy Estimation) Pose_Analysis->Scoring_Analysis Comparative_Analysis Comparative Analysis (Cross-Target Comparison) Scoring_Analysis->Comparative_Analysis

Caption: The comparative molecular docking workflow, from preparation to analysis.

Experimental Protocols: A Tale of Two Docking Engines

To provide a practical and comparative perspective, we will outline detailed protocols for two widely used docking software packages: AutoDock Vina, a popular open-source tool, and Glide (Schrödinger), a leading commercial software. This dual approach will highlight the common principles of molecular docking while also showcasing the different philosophies and workflows of these programs.

Protocol 1: Comparative Docking with AutoDock Vina

AutoDock Vina is lauded for its ease of use and computational efficiency. The following protocol provides a step-by-step guide to performing a comparative docking study.

Step 1: Target Protein Preparation

  • Obtain Protein Structures: Download the crystal structures of your target proteins from the Protein Data Bank (PDB). For this guide, we will use the following PDB entries:

    • EGFR: 1M17

    • T. cruzi Trypanothione Reductase (as a proxy for TcNTR which lacks a readily available crystal structure with a bound ligand): 2JK6

    • L. infantum Cysteine Peptidase A: A homology model can be built or obtained from databases like AlphaFold (e.g., A4I521).

    • iNOS: 4NOS

  • Clean the PDB File: Open the PDB file in a molecular visualization tool such as UCSF Chimera or PyMOL. Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands. If the protein is a multimer, retain only the chain(s) containing the binding site of interest.

  • Prepare the Receptor for Docking: Use AutoDockTools (ADT) to prepare the receptor. This involves adding polar hydrogens, assigning Gasteiger charges, and saving the file in the PDBQT format. This format includes information on atom types and charges required by AutoDock Vina.

Step 2: Ligand Preparation

  • Obtain Ligand Structures: The 2D structures of your nitroindazole derivatives can be drawn using chemical drawing software like ChemDraw or MarvinSketch and saved in a common format like SDF or MOL2.

  • Convert to 3D and Minimize: Use a program like Open Babel to convert the 2D structures to 3D and perform an initial energy minimization. This ensures that the starting ligand conformations are energetically reasonable.

  • Prepare Ligands for Docking: In ADT, open the minimized ligand files. ADT will automatically detect the root of the molecule and define rotatable bonds. Save the ligands in the PDBQT format.

Step 3: Grid Box Generation

  • Define the Binding Site: In ADT, with the prepared receptor loaded, define the search space for docking by creating a grid box. This box should encompass the entire binding site. If a co-crystallized ligand was present in the original PDB file, a good starting point is to center the grid box on the position of that ligand.

  • Adjust Grid Parameters: The size of the grid box is a critical parameter. It should be large enough to allow the ligand to freely rotate and translate, but not so large as to unnecessarily increase the search space and computational time.

Step 4: Docking Execution

  • Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the name of the output file.

  • Run AutoDock Vina: Execute the docking from the command line using the command: vina --config conf.txt --log log.txt.

Step 5: Analysis of Results

  • Examine Binding Affinities: The output file will contain the predicted binding affinities (in kcal/mol) for the top-ranked binding poses. Lower binding affinities indicate more favorable predicted binding.

  • Visualize Binding Poses: Load the receptor and the docked ligand poses into a molecular visualization program to analyze the binding mode. Pay close attention to key interactions such as hydrogen bonds, hydrophobic interactions, and any potential interactions involving the nitro group.

  • Calculate RMSD for Validation: To validate the docking protocol, redock the co-crystallized ligand (if available) into the binding site and calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation.[7]

Protocol 2: Comparative Docking with Glide (Schrödinger)

Glide is a powerful and widely used docking program known for its accuracy. The workflow within the Schrödinger suite is highly integrated.

Step 1: Protein and Ligand Preparation

  • Import and Prepare Protein: Import the PDB structures into the Maestro interface. The Protein Preparation Wizard is a comprehensive tool that can be used to add hydrogens, assign bond orders, create disulfide bonds, fill in missing side chains and loops, and perform a restrained energy minimization.[8] This ensures a high-quality, chemically correct protein structure.

  • Import and Prepare Ligands: Import the 2D or 3D structures of the nitroindazole derivatives. LigPrep is used to generate low-energy 3D conformations, correct chiralities, and produce various tautomers and protonation states at a given pH range.

Step 2: Receptor Grid Generation

  • Define the Binding Site: With the prepared protein, open the Receptor Grid Generation panel. The binding site can be defined by picking the co-crystallized ligand or by selecting specific residues that line the active site.

  • Generate the Grid: Glide pre-calculates the energetic properties of the binding site on a grid, which speeds up the subsequent docking calculations.

Step 3: Ligand Docking

  • Set up the Docking Job: In the Ligand Docking panel, select the generated grid file and the prepared ligands.

  • Choose Docking Precision: Glide offers different levels of docking precision (HTVS, SP, and XP), which provide a trade-off between speed and accuracy. For a detailed study, Standard Precision (SP) or Extra Precision (XP) is recommended.[9]

  • Run the Docking Job: Launch the calculation.

Step 4: Analysis of Results

  • Analyze Docking Scores: The results are presented in the Project Table, which includes the GlideScore, a proprietary scoring function that estimates the binding affinity. More negative GlideScores indicate stronger predicted binding.

  • Visualize Interactions: The Pose Viewer allows for detailed visualization of the docked poses and provides a 2D interaction diagram that highlights hydrogen bonds, hydrophobic interactions, and other key contacts.

  • Validation: Similar to the AutoDock Vina protocol, redocking the native ligand and calculating the RMSD is a crucial validation step.

Causality Behind Experimental Choices: Navigating the Nuances of Docking

A successful docking study is not merely about following a protocol; it's about making informed decisions at each step. Here, we discuss the rationale behind some of the key choices in the docking workflow, with a particular focus on nitroindazole derivatives.

The Importance of Protein Preparation

The quality of the input protein structure is paramount. The Protein Preparation Wizard in Schrödinger's suite, for instance, addresses common issues in PDB files, such as missing atoms and incorrect protonation states.[8] The protonation state of titratable residues (e.g., histidine, aspartic acid, glutamic acid) can significantly influence the electrostatic environment of the binding site and, consequently, the predicted binding mode of a ligand.

Ligand Preparation and the Nitro Group Challenge

The chemical nature of the nitro group requires careful consideration during ligand preparation. The charge distribution in a nitro group can be influenced by the surrounding chemical environment and its torsional angle.[10] While standard force fields like OPLS and AMBER can handle nitro groups, it is crucial to ensure that the partial charges are assigned appropriately.[11][12] Using quantum mechanical calculations to derive charges (e.g., RESP or DDEC charges) can provide a more accurate representation of the electrostatic potential of the nitro-containing ligand, though this is more computationally intensive.[13][14]

Force Fields and Scoring Functions: A Critical Choice

The choice of force field and scoring function can have a significant impact on the docking results. Different force fields (e.g., AMBER, CHARMM, OPLS) have different parameterizations and may perform differently for specific classes of molecules.[12][15][16] Similarly, the scoring functions used by different docking programs are developed and validated against different datasets and may have inherent biases.

There is no single "best" force field or scoring function for all systems. Therefore, it is good practice to validate the chosen protocol for the specific target of interest by redocking a known inhibitor and, if possible, by comparing the docking scores of a series of analogs with their experimental activities.

Data Presentation: A Comparative Look at Nitroindazole Docking

To illustrate how to present and compare docking results, the following table summarizes hypothetical, yet realistic, docking data for a set of nitroindazole derivatives against our four target proteins. The data includes the docking score (a measure of predicted binding affinity) and the experimentally determined IC50 value (a measure of inhibitory potency).

CompoundStructureTargetDocking Score (kcal/mol)Experimental IC50 (µM)
NID-1 7-nitro-1H-indazoleiNOS-7.80.45
NID-2 3-bromo-7-nitro-1H-indazoleiNOS-8.50.12
NID-3 5-nitro-2-picolyl-indazolin-3-oneTcNTR-9.21.1
NID-4 2-benzyl-5-nitro-1H-indazoleTcNTR-8.15.4
NID-5 VATR131CPA-10.10.46
NID-6 Indazole Amide DerivativeEGFR-9.50.05
NID-7 Substituted IndazoleEGFR-8.30.25

Note: The docking scores and IC50 values are for illustrative purposes and are based on trends observed in the literature.[1][17][18]

This table allows for a quick comparison of the predicted binding affinities and experimental activities of the different nitroindazole derivatives against their respective targets. For instance, the more negative docking score of NID-2 compared to NID-1 correlates with its lower IC50 value against iNOS, suggesting that the bromo substitution enhances binding.

Visualizing the Path Forward: Logical Relationships in Drug Design

The journey from a computational hit to a viable drug candidate is a multi-step process that involves iterative cycles of design, synthesis, and testing. The following diagram illustrates the logical flow of a structure-based drug design project that incorporates comparative docking studies.

drug_design_flow cluster_in_silico In Silico Design & Screening cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro Evaluation cluster_optimization Lead Optimization Virtual_Screening Virtual Screening of Nitroindazole Library Comparative_Docking Comparative Docking of Hits (Multiple Targets) Virtual_Screening->Comparative_Docking SAR_Analysis In Silico SAR Analysis (Identify Key Interactions) Comparative_Docking->SAR_Analysis Lead_Synthesis Synthesis of Prioritized Compounds SAR_Analysis->Lead_Synthesis Primary_Assay Primary Biochemical Assays (IC50 Determination) Lead_Synthesis->Primary_Assay Cell_Based_Assay Cell-Based Assays (Efficacy & Cytotoxicity) Primary_Assay->Cell_Based_Assay Iterative_Design Iterative Design Based on Experimental & Docking Data Cell_Based_Assay->Iterative_Design Iterative_Design->SAR_Analysis

Caption: The iterative cycle of structure-based drug design incorporating comparative docking.

Conclusion and Future Directions

Comparative molecular docking is a powerful tool for the exploration of the therapeutic potential of nitroindazole derivatives. By systematically evaluating these compounds against a panel of relevant biological targets, researchers can gain a deeper understanding of their structure-activity relationships and make more informed decisions in the drug discovery process.

The protocols and principles outlined in this guide provide a solid foundation for conducting rigorous and insightful docking studies. However, it is important to remember that computational predictions are not a substitute for experimental validation. The most successful drug discovery programs are those that effectively integrate computational and experimental approaches, using in silico methods to guide and prioritize experimental work.

Future advancements in computational chemistry, such as the use of machine learning to develop more accurate scoring functions and the application of molecular dynamics simulations to account for protein flexibility, will undoubtedly further enhance the predictive power of molecular docking. By embracing these new technologies and adhering to the principles of scientific rigor, the field of computational drug design is poised to make even greater contributions to the development of novel therapeutics.

References

  • Design and Discovery of Kinase Inhibitors Using Docking Studies. (n.d.). ResearchGate. Retrieved from [Link]

  • In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. (2024). MDPI. Retrieved from [Link]

  • Computational Investigation of the Potential Antileishmanial Mechanism of the Nitroindazole Derivative VATR131. (2025). PMC. Retrieved from [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (2022). RSC Publishing. Retrieved from [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (2022). National Institutes of Health. Retrieved from [Link]

  • 7-Nitroindazole. (n.d.). Wikipedia. Retrieved from [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020). Frontiers. Retrieved from [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021). National Institutes of Health. Retrieved from [Link]

  • 7-Nitro indazole derivatives are potent inhibitors of brain, endothelium and inducible isoforms of nitric oxide synthase. (1995). PubMed. Retrieved from [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021). Taylor & Francis Online. Retrieved from [Link]

  • Charge-Transfer-Induced Twisting of the Nitro Group. (2004). The Journal of Physical Chemistry A. Retrieved from [Link]

  • Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. (2025). Medium. Retrieved from [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025). YouTube. Retrieved from [Link]

  • Deciphering common failures in molecular docking of ligand-protein complexes. (n.d.). Duke Computer Science. Retrieved from [Link]

  • Docking and scoring. (n.d.). Schrödinger. Retrieved from [Link]

  • Protein Ligand Docking Lesson Plan. (2022). Schrödinger. Retrieved from [Link]

  • Learn Maestro: Preparing protein structures. (2024). YouTube. Retrieved from [Link]

  • Case Studies of Docking in Drug Discovery. (n.d.). Drug Design Org. Retrieved from [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020). PubMed Central. Retrieved from [Link]

  • Comparative study of inhibition of drug potencies of c-Abl human kinase inhibitors: A computational and molecular docking study. (n.d.). Global Science Research Journals. Retrieved from [Link]

  • In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. (2024). MDPI. Retrieved from [Link]

  • How to interprete and analyze molecular docking results?. (2024). ResearchGate. Retrieved from [Link]

  • Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase. (2013). PMC. Retrieved from [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. Retrieved from [Link]

  • Avoiding Common Pitfalls When Preparing Ligands for Docking. (n.d.). SAMSON Blog. Retrieved from [Link]

  • A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. (2023). MDPI. Retrieved from [Link]

  • Molecular Docking Study of Novel Nitrofuran Derivatives As Urinary Tract Anti Infectives. (2022). ResearchGate. Retrieved from [Link]

  • Antileishmanial activity of 5-nitroindazole derivatives. (2023). PMC. Retrieved from [Link]

  • Anti-Trypanosoma cruzi Activity, Mutagenicity, Hepatocytotoxicity and Nitroreductase Enzyme Evaluation of 3-Nitrotriazole, 2-Nitroimidazole and Triazole Derivatives. (2023). National Institutes of Health. Retrieved from [Link]

  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). (2020). PMC. Retrieved from [Link]

  • Biological Evaluation and Molecular Docking Studies of Nitro Benzamide Derivatives With Respect to in Vitro Anti-Inflammatory Activity. (2017). PubMed. Retrieved from [Link]

  • Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. (2024). MDPI. Retrieved from [Link]

  • What is the best force field for protein MD simulation?. (2020). ResearchGate. Retrieved from [Link]

  • Evaluation of nine condensed-phase force fields of the GROMOS, CHARMM, OPLS, AMBER, and OpenFF families against experimental cross-solvation free energies. (2021). RSC Publishing. Retrieved from [Link]

  • Comparison of the AMBER, CHARMM, COMPASS, GROMOS, OPLS, TraPPE and UFF force fields for prediction of vapor-liquid coexistence curves and liquid densities. (2006). ResearchGate. Retrieved from [Link]

  • Molecular Docking Challenges and Limitations. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Choosing the Best Force Field for Your Application in MacroModel. (2025). Schrödinger. Retrieved from [Link]

  • Supplemental: Overview of the Common Force Fields. (n.d.). GitHub Pages. Retrieved from [Link]

  • Comparative Analysis of Electrostatic Models for Ligand Docking. (2019). PMC. Retrieved from [Link]

  • Comparisons of Different Force Fields in Conformational Analysis and Searching of Organic Molecules: A Review. (2021). ResearchGate. Retrieved from [Link]

  • Why is it that the RESP charge calculation of heme in Gaussian 03 gives a very low charge on iron, around 0.152 but actual charge on iron is +2?. (2012). ResearchGate. Retrieved from [Link]

  • Which one, Mulliken charge distribution and NBO, is more reliable?. (2014). Stack Exchange. Retrieved from [Link]

  • Accelerating RESP Charge Calculation With Density Fitting. (2025). ResearchGate. Retrieved from [Link]

  • Importance of Accurate Charges in Molecular Docking: Quantum Mechanical/Molecular Mechanical (QM/MM) Approach. (2014). PubMed Central. Retrieved from [Link]

  • Harmonic force field for nitro compounds. (2011). ResearchGate. Retrieved from [Link]

Sources

A Researcher's Guide to 1-Methyl-7-nitro-1H-indazole (L-NIL): Assessing Selectivity for Nitric Oxide Synthase (NOS) Isoforms

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of nitric oxide (NO) signaling, the selection of a specific inhibitor for nitric oxide synthase (NOS) isoforms is a critical experimental decision. This guide provides an in-depth, objective comparison of N⁶-(1-Iminoethyl)lysine (L-NIL), a notable inhibitor, and its selectivity profile against the three primary NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). We will delve into the supporting experimental data, provide detailed protocols for assessing inhibitor selectivity, and compare L-NIL's performance against other commonly used NOS inhibitors.

The Critical Role of NOS Isoforms and the Quest for Selectivity

Nitric oxide is a pleiotropic signaling molecule synthesized by a family of three distinct NOS enzymes.[1] The constitutive isoforms, nNOS and eNOS, are calcium-dependent and play vital roles in neurotransmission and vasodilation, respectively.[1] In contrast, iNOS is a calcium-independent enzyme primarily expressed in immune cells in response to inflammatory stimuli, leading to the production of large, sustained amounts of NO.[1]

Given the ubiquitous and often opposing roles of NO, the ability to selectively inhibit a specific NOS isoform is paramount for both basic research and therapeutic development. Non-selective inhibition can lead to confounding experimental results and undesirable side effects in a clinical setting. This guide focuses on L-NIL, a compound that has garnered significant interest for its preferential inhibition of iNOS.

Unveiling the Selectivity Profile of L-NIL

L-NIL has been characterized as a potent and moderately selective inhibitor of iNOS.[2][3] Experimental data, primarily from in vitro enzyme activity assays, have quantified its inhibitory concentration (IC50) against the different NOS isoforms.

One of the key studies demonstrated that L-NIL has an IC50 of 3.3 µM for mouse iNOS, while its IC50 for rat brain constitutive NOS (cNOS), which is predominantly nNOS, is 92 µM.[4] This indicates a 28-fold greater selectivity for iNOS over nNOS in this experimental system.[4]

Further characterization has provided a range of IC50 values for L-NIL against all three isoforms, highlighting its selectivity profile:

  • iNOS: 0.4 - 3.3 µM

  • eNOS: 8 - 38 µM

  • nNOS: 17 - 92 µM[3]

This data underscores L-NIL's preference for inhibiting iNOS over the constitutive isoforms.

Comparative Analysis: L-NIL vs. Other NOS Inhibitors

To provide a comprehensive understanding of L-NIL's utility, it is essential to compare its selectivity with other widely used NOS inhibitors. The following table summarizes the IC50 values for L-NIL and two other common inhibitors: the non-selective inhibitor L-NAME and the nNOS-preferential inhibitor 7-Nitroindazole (7-NI).

InhibitoriNOS IC50 (µM)nNOS IC50 (µM)eNOS IC50 (µM)Selectivity Profile
L-NIL 0.4 - 3.3 [3]17 - 92 [3]8 - 38 [3]Moderately iNOS-selective
L-NAMENon-selectiveNon-selectiveNon-selectiveNon-selective
7-Nitroindazole (7-NI)~2.6~0.48~10nNOS-preferential

Note: IC50 values can vary depending on the specific experimental conditions, such as enzyme source, substrate concentration, and assay method. The data presented here is a compilation from various sources and should be considered as a guide.

As the table illustrates, L-NAME acts as a broad-spectrum inhibitor, making it unsuitable for studies requiring isoform-specific effects.[5] In contrast, 7-NI shows a preference for nNOS.[6] L-NIL occupies a valuable niche as an inhibitor with a clear, albeit moderate, selectivity for iNOS.

Visualizing the Nitric Oxide Synthase Signaling Pathway

To appreciate the mechanism of action of NOS inhibitors, it is crucial to understand the signaling cascade that leads to NO production. The following diagram illustrates the key components and activation mechanisms for each NOS isoform.

NOS_Signaling_Pathway cluster_nNOS Neuronal NOS (nNOS) cluster_eNOS Endothelial NOS (eNOS) cluster_iNOS Inducible NOS (iNOS) cluster_shared Shared Pathway nNOS_node nNOS NO_Citrulline Nitric Oxide (NO) + L-Citrulline nNOS_node->NO_Citrulline CaM_nNOS Ca2+/Calmodulin CaM_nNOS->nNOS_node Activates NMDA_R NMDA Receptor Ca_nNOS Ca2+ Influx NMDA_R->Ca_nNOS Glutamate Glutamate Glutamate->NMDA_R Activates Ca_nNOS->CaM_nNOS eNOS_node eNOS eNOS_node->NO_Citrulline CaM_eNOS Ca2+/Calmodulin CaM_eNOS->eNOS_node Activates Receptor Receptor (e.g., VEGFR) Ca_eNOS Ca2+ Release Receptor->Ca_eNOS Ligand Ligand (e.g., VEGF) Ligand->Receptor Activates Ca_eNOS->CaM_eNOS iNOS_node iNOS (Ca2+ Independent) iNOS_node->NO_Citrulline Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1β) Transcription Gene Transcription Cytokines->Transcription Transcription->iNOS_node Induces Expression L_Arginine L-Arginine L_Arginine->nNOS_node Substrate L_Arginine->eNOS_node Substrate L_Arginine->iNOS_node Substrate O2_NADPH O2, NADPH O2_NADPH->nNOS_node Cofactors O2_NADPH->eNOS_node Cofactors O2_NADPH->iNOS_node Cofactors

Caption: Simplified signaling pathways for the three NOS isoforms.

Experimental Protocols for Assessing NOS Isoform Selectivity

To empirically determine the selectivity of an inhibitor like L-NIL, robust and reproducible experimental protocols are essential. The following sections detail two common in vitro methods for measuring NOS activity.

Experimental Workflow Overview

The general workflow for assessing a NOS inhibitor's selectivity involves expressing and purifying the individual NOS isoforms, followed by activity assays in the presence of varying concentrations of the inhibitor.

Experimental_Workflow start Start expression Express & Purify nNOS, eNOS, iNOS start->expression assay_prep Prepare Assay (Enzyme, Substrate, Cofactors) expression->assay_prep incubation Incubate Enzyme with Inhibitor assay_prep->incubation inhibitor_prep Prepare Serial Dilutions of L-NIL & Controls inhibitor_prep->incubation reaction Initiate Reaction (Add L-Arginine) incubation->reaction detection Measure NOS Activity (Citrulline or Griess Assay) reaction->detection analysis Calculate IC50 Values & Determine Selectivity detection->analysis end End analysis->end

Caption: General experimental workflow for determining NOS inhibitor selectivity.

Protocol 1: In Vitro NOS Activity Assay (Citrulline Assay)

This method directly measures the conversion of radiolabeled L-arginine to L-citrulline by NOS.

Materials:

  • Purified nNOS, eNOS, and iNOS enzymes

  • L-[³H]arginine

  • NADPH

  • Calmodulin (for nNOS and eNOS)

  • CaCl₂ (for nNOS and eNOS)

  • Tetrahydrobiopterin (BH4)

  • Assay buffer (e.g., HEPES buffer, pH 7.4)

  • L-NIL and other test inhibitors

  • Dowex AG 50W-X8 resin (Na⁺ form)

  • Scintillation fluid and counter

Procedure:

  • Prepare Reaction Mix: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, NADPH, BH4, and for nNOS/eNOS, CaCl₂ and calmodulin.

  • Add Enzyme: Add the purified NOS isoform to the reaction mixture.

  • Inhibitor Incubation: Add varying concentrations of L-NIL or a vehicle control to the tubes and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C.

  • Initiate Reaction: Start the enzymatic reaction by adding L-[³H]arginine.

  • Incubate: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop buffer containing EDTA and a high concentration of non-radiolabeled L-arginine.

  • Separate Citrulline: Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. The positively charged L-[³H]arginine will bind to the resin, while the neutral L-[³H]citrulline will flow through.

  • Quantify: Collect the eluate containing L-[³H]citrulline, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of L-[³H]citrulline produced in the presence and absence of the inhibitor. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value for each NOS isoform.

Protocol 2: Griess Assay for Nitrite and Nitrate (NOx) Measurement

This colorimetric assay indirectly measures NO production by quantifying its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻).

Materials:

  • Cell line capable of expressing the desired NOS isoform (e.g., RAW 264.7 macrophages for iNOS, or transfected cells for nNOS/eNOS)

  • Cell culture medium

  • L-NIL and other test inhibitors

  • Lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for iNOS induction

  • Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Nitrate reductase (for converting nitrate to nitrite)

  • Sodium nitrite standard

  • 96-well microplate

  • Microplate reader (540 nm)

Procedure:

  • Cell Culture and Treatment: Seed cells in a 96-well plate. For iNOS, stimulate with LPS and IFN-γ. For nNOS/eNOS, use an appropriate agonist. Concurrently, treat the cells with varying concentrations of L-NIL or a vehicle control.

  • Incubate: Incubate the cells for a sufficient period to allow for NO production (e.g., 24 hours for iNOS).

  • Collect Supernatant: Carefully collect the cell culture supernatant.

  • Nitrate Reduction (Optional but Recommended): If measuring total NOx, incubate the supernatant with nitrate reductase to convert nitrate to nitrite.

  • Griess Reaction:

    • Add sulfanilamide solution to each well containing the supernatant and incubate for 5-10 minutes at room temperature, protected from light.

    • Add N-(1-naphthyl)ethylenediamine solution and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.

  • Measure Absorbance: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample from the standard curve. Determine the percent inhibition for each L-NIL concentration and calculate the IC50 value.

Conclusion: The Value of L-NIL in NOS Research

L-NIL has established itself as a valuable tool for researchers investigating the isoform-specific roles of nitric oxide synthase. Its moderate but clear selectivity for iNOS over nNOS and eNOS allows for more targeted studies into the contributions of inducible nitric oxide in various physiological and pathological processes, particularly in the context of inflammation and immunology. By employing the rigorous experimental protocols outlined in this guide, researchers can confidently assess the selectivity of L-NIL and other inhibitors, ensuring the integrity and specificity of their findings. As the field of nitric oxide research continues to evolve, the use of well-characterized, selective inhibitors like L-NIL will remain indispensable for unraveling the complex and multifaceted roles of this critical signaling molecule.

References

  • Moore WM, et al. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase. J Med Chem. 1994 Nov 11;37(23):3886-8. [Link]

  • Alderton WK, Cooper CE, Knowles RG. Nitric oxide synthases: structure, function and inhibition. Biochem J. 2001 Aug 1;357(Pt 3):593-615. [Link]

  • Cunha FQ, et al. A comparison of the effects of L-NAME, 7-NI and L-NIL on carrageenan-induced hindpaw oedema and NOS activity. Br J Pharmacol. 1998 Mar;123(6):1119-26. [Link]

  • Boer R, et al. The inhibitory potency and selectivity of arginine substrate site nitric-oxide synthase inhibitors is solely determined by their affinity toward the different isoenzymes. Mol Pharmacol. 2000 Nov;58(5):1026-34. [Link]

  • Southan GJ, Szabó C. Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochem Pharmacol. 1996 Aug 23;51(4):383-94.

Sources

Introduction: The Critical Role of Nitric Oxide Synthase and the Promise of Selective Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Indazole-Based Nitric Oxide Synthase Inhibitors: 3-Bromo-7-Nitroindazole versus the Uncharacterized 1-Methyl-7-Nitro-1H-Indazole

Nitric oxide (NO) is a pleiotropic signaling molecule integral to a vast array of physiological processes, from neurotransmission and synaptic plasticity to the regulation of vascular tone.[1][2] Its synthesis is catalyzed by a family of three distinct nitric oxide synthase (NOS) isoforms: neuronal (nNOS or NOS-I), inducible (iNOS or NOS-II), and endothelial (eNOS or NOS-III). While essential for normal function, the dysregulation of NO production, particularly by nNOS, is a key factor in the pathophysiology of numerous neurological disorders, including stroke, neuropathic pain, and neurodegenerative diseases.[1] The overproduction of NO by nNOS can lead to oxidative stress and excitotoxicity, making the development of potent and selective nNOS inhibitors a significant therapeutic strategy.

The 7-nitroindazole scaffold has emerged as a foundational pharmacophore for potent NOS inhibitors.[3][4] Within this class, 3-bromo-7-nitroindazole is a well-characterized and widely utilized research tool, valued for its high potency and selectivity for nNOS.[1][5][6] In contrast, its analogue, This compound , remains biologically uncharacterized in publicly available literature.

This guide provides a comprehensive comparison of these two molecules. We will first detail the established potency and mechanism of 3-bromo-7-nitroindazole, supported by robust experimental data. We will then address the significant knowledge gap surrounding this compound, offering insights into how its structural modification—methylation at the N1 position—may critically impact its biological activity based on established structure-activity relationships (SAR) for this inhibitor class. Finally, we provide detailed, field-proven protocols for researchers to independently assess the potency of these and other novel compounds, thereby empowering further investigation into this important class of inhibitors.

Part 1: 3-Bromo-7-Nitroindazole: A Profile in Potency and Selectivity

3-Bromo-7-nitroindazole is a potent inhibitor of neuronal nitric oxide synthase.[7] Its mechanism of action involves blocking the synthesis of nitric oxide from its precursor, L-arginine, with a notable selectivity for the neuronal isoform over the endothelial and inducible isoforms.[6][8] This selectivity is crucial for researchers aiming to dissect the specific roles of nNOS-derived NO in pathological states without confounding effects from the modulation of eNOS, which is vital for cardiovascular homeostasis.[8]

Quantitative Potency Data

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), representing the concentration of the inhibitor required to reduce the target enzyme's activity by 50%. The data below, derived from in vitro enzymatic assays, clearly illustrates the potency and selectivity profile of 3-bromo-7-nitroindazole.

Target EnzymeInhibitorIC₅₀ Value (µM)Source
rat nNOS3-Bromo-7-nitroindazole0.17[6][9]
rat iNOS3-Bromo-7-nitroindazole0.29[6][9]
bovine eNOS3-Bromo-7-nitroindazole0.86[6][9]

Table 1: Comparative IC₅₀ values of 3-Bromo-7-nitroindazole against the three major NOS isoforms. The lower IC₅₀ value for nNOS highlights its preferential inhibition of this isoform.

Signaling Pathway Context

The inhibitory action of 3-bromo-7-nitroindazole occurs within the canonical nitric oxide signaling pathway. The diagram below illustrates the enzymatic conversion of L-arginine to L-citrulline and nitric oxide by nNOS and the specific point of inhibition.

NOS_Pathway cluster_0 nNOS Catalytic Cycle cluster_1 Cofactors L_Arginine L-Arginine nNOS_Enzyme nNOS Enzyme L_Arginine->nNOS_Enzyme L_Citrulline L-Citrulline nNOS_Enzyme->L_Citrulline NO Nitric Oxide (NO) nNOS_Enzyme->NO Inhibitor 3-Bromo-7-Nitroindazole Inhibitor->nNOS_Enzyme Inhibition NADPH NADPH NADPH->nNOS_Enzyme O2 O₂ O2->nNOS_Enzyme CaM Ca²⁺/Calmodulin CaM->nNOS_Enzyme BH4 BH₄ BH4->nNOS_Enzyme

Caption: The nNOS signaling pathway and point of inhibition.

Part 2: this compound: An Uncharacterized Analogue and SAR Insights

In stark contrast to its 3-bromo counterpart, there is a notable absence of published biological or pharmacological data for this compound. Searches of comprehensive chemical databases such as PubChem and commercial supplier catalogues reveal its chemical properties but no information regarding its potency or biological targets.[10][11][12]

This lack of data, however, provides an opportunity to discuss the critical structure-activity relationships of the indazole scaffold. The primary structural difference is the substitution of the hydrogen atom at the N1 position of the indazole ring with a methyl group.

Causality Behind the Expected Loss of Potency:

  • Loss of a Key Hydrogen Bond Donor: The N1-H proton of the indazole ring is a crucial hydrogen bond donor, believed to interact with key residues within the active site of the NOS enzyme. Methylation at this position (N1-CH₃) removes this hydrogen bond-donating capability entirely. This modification is highly likely to disrupt the precise orientation and binding affinity required for potent inhibition, potentially leading to a significant loss or complete abolition of activity.

  • Steric Hindrance: The introduction of a methyl group adds steric bulk at a position critical for binding. This may create an unfavorable steric clash with the enzyme's active site, further preventing the compound from achieving the optimal conformation for inhibition.

While the 3-bromo substitution is known to enhance potency compared to the parent 7-nitroindazole, the N1-methylation is predicted to have a profoundly negative impact on inhibitory activity.[7] This hypothesis, however, requires experimental validation.

Part 3: Experimental Protocols for Determining Inhibitor Potency

To empower researchers to experimentally validate these hypotheses and screen novel compounds, we provide detailed protocols for determining NOS inhibition. These protocols are designed as self-validating systems, incorporating essential controls for robust and reproducible data.

General Experimental Workflow

The diagram below outlines a typical workflow for screening and characterizing potential NOS inhibitors, progressing from initial biochemical assays to more physiologically relevant cell-based models.

Workflow cluster_prep Preparation cluster_biochem Protocol 1: Biochemical Assay cluster_cell Protocol 2: Cell-Based Assay prep_compound Prepare Compound Stock (e.g., 100 mM in DMSO) biochem_setup Set up 96-well plate: Enzyme, Cofactors, Serial Dilutions of Inhibitor prep_compound->biochem_setup cell_treat Pre-incubate cells with Inhibitor Dilutions prep_compound->cell_treat prep_enzyme Prepare Purified nNOS Enzyme & Reagents prep_enzyme->biochem_setup prep_cells Culture nNOS-expressing HEK 293T Cells cell_plate Plate nNOS-HEK293T cells in 96-well plate prep_cells->cell_plate biochem_react Initiate Reaction (add L-Arginine) Incubate @ 37°C biochem_setup->biochem_react biochem_detect Stop Reaction & Detect NO Metabolite (Griess Assay) biochem_react->biochem_detect biochem_calc Calculate % Inhibition & IC₅₀ Value biochem_detect->biochem_calc cell_plate->cell_treat cell_stim Stimulate nNOS Activity (e.g., Calcium Ionophore) cell_treat->cell_stim cell_detect Collect Supernatant & Perform Griess Assay cell_stim->cell_detect cell_calc Calculate % Inhibition & IC₅₀ Value cell_detect->cell_calc

Caption: General workflow for nNOS inhibitor potency screening.

Protocol 1: In Vitro Biochemical nNOS Inhibition Assay (Griess Reagent Method)

This protocol assesses the direct inhibitory effect of a compound on purified nNOS enzyme by measuring nitrite, a stable breakdown product of NO.[13]

Materials:

  • Purified recombinant nNOS enzyme

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • L-arginine (substrate)

  • NADPH (cofactor)

  • CaCl₂

  • Calmodulin

  • Tetrahydrobiopterin (BH₄)

  • Test Compounds (e.g., 3-bromo-7-nitroindazole, this compound) dissolved in DMSO

  • Griess Reagent (Part A: Sulfanilamide solution; Part B: N-(1-naphthyl)ethylenediamine solution)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader (540 nm absorbance)

Procedure:

  • Prepare Nitrite Standard Curve: Prepare serial dilutions of sodium nitrite in Assay Buffer (e.g., 100 µM to 0 µM) to generate a standard curve.

  • Prepare Master Mix: In the Assay Buffer, create a master mix containing L-arginine, NADPH, CaCl₂, calmodulin, and BH₄ at their optimal final concentrations.

  • Assay Plate Setup:

    • Add Assay Buffer to all wells.

    • Add 1 µL of test compound at various concentrations (typically a 10-point serial dilution) to the sample wells.

    • Vehicle Control: Add 1 µL of DMSO to control wells (represents 0% inhibition).

    • Positive Inhibitor Control: Add a known nNOS inhibitor (like L-NAME or 3-bromo-7-nitroindazole itself) at a high concentration to positive control wells (represents 100% inhibition).

  • Enzyme Addition: Add the purified nNOS enzyme to all wells except the "no enzyme" blank to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Nitrite Detection:

    • Add Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add Griess Reagent Part B to each well and incubate for another 10 minutes.

  • Read Absorbance: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Use the nitrite standard curve to calculate the concentration of nitrite produced in each well.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based nNOS Inhibition Assay

This protocol evaluates an inhibitor's ability to cross the cell membrane and inhibit intracellular nNOS activity in a more physiologically relevant context.[13][14]

Materials:

  • HEK 293T cells stably transfected with an nNOS expression vector (293T/nNOS cells).[14]

  • Wild-type HEK 293T cells (for negative control).[14]

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Calcium ionophore (e.g., A23187) to activate nNOS.[14]

  • Test Compounds.

  • Griess Reagent.

  • 96-well cell culture plates.

Procedure:

  • Cell Plating: Seed the 293T/nNOS cells and wild-type cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the test compounds (and vehicle/positive controls as in Protocol 1). Pre-incubate the cells for 1-2 hours.

  • nNOS Activation: Add a calcium ionophore (e.g., 5 µM A23187) to the wells to stimulate intracellular calcium influx and activate nNOS.[14]

  • Incubation: Incubate the cells for a further 8 hours to allow for NO production and its accumulation as nitrite in the culture medium.[14]

  • Sample Collection: Carefully collect the supernatant (culture medium) from each well.

  • Nitrite Measurement: Perform the Griess assay on the collected supernatants as described in Protocol 1 (Steps 6-7).

  • Data Analysis: Calculate the IC₅₀ values based on the reduction in nitrite production in the treated 293T/nNOS cells compared to the vehicle-treated control. The wild-type cells serve as a control to ensure the signal is specific to the expressed nNOS.

Conclusion and Future Directions

This guide establishes 3-bromo-7-nitroindazole as a potent and selective nNOS inhibitor, supported by clear quantitative data.[6][9] In contrast, This compound is an entirely uncharacterized compound in the biological literature. Based on fundamental principles of structure-activity relationships for the 7-nitroindazole class, the methylation at the N1 position is strongly hypothesized to abrogate its inhibitory activity by removing a critical hydrogen bond donor site and introducing steric hindrance.

This comparison highlights the profound impact that seemingly minor chemical modifications can have on a compound's potency and underscores the necessity of empirical validation. The detailed biochemical and cell-based protocols provided herein offer a clear and robust pathway for researchers to experimentally determine the potency of this compound and other novel analogues. Such studies are essential for advancing our understanding of NOS enzymology and for the rational design of next-generation therapeutic agents targeting neurological and other diseases driven by aberrant nitric oxide signaling.

References

  • Gocmez SS, et al. The effect of a selective neuronal nitric oxide synthase inhibitor 3-bromo 7-nitroindazoleon spatial learning and memory in rats. Pharmacol Biochem Behav. 2015 Apr;131:19-25.
  • R&D Systems. 3-Bromo-7-nitroindazole | nNOS Inhibitors.
  • BenchChem. A Technical Guide to 3-Bromo-7-Nitroindazole in Neurological Disease Research.
  • BenchChem. Application Notes and Protocols for Studying Neuronal Nitric Oxide Synthase (nNOS) Inhibition.
  • Cayman Chemical. 3-bromo-7-Nitroindazole (CAS Number: 74209-34-0).
  • Tocris Bioscience. 3-Bromo-7-nitroindazole | nNOS.
  • Cayman Chemical. NOS Activity Assay Kit.
  • BenchChem. Monitoring the pharmacodynamics of 3-Bromo-7-Nitroindazole in vivo.
  • Wang, Z. Q., & Poulos, T. L. (2009). A cellular model for screening neuronal nitric oxide synthase inhibitors. PloS one, 4(12), e8400.
  • Srinivasan K, et al. 3-Bromo-7-nitroindazole attenuates brain ischemic injury in diabetic stroke via inhibition of endoplasmic reticulum stress pathway involving CHOP. Life Sci. 2012 Jan 16;90(3-4):154-60.
  • BenchChem.
  • PubChem. 3-Bromo-7-Nitroindazole.
  • Sigma-Aldrich. Nitric Oxide Synthase (NOS) Activity Assay Kit (Colorimetric).
  • Gocmez SS, et al.
  • Wikipedia. 7-Nitroindazole.
  • PubChem. 1H-Indazole, 1-methyl-7-nitro-.
  • ProbeChem. Nitric Oxide Synthase (NOS) (inhibitors, antagonists, agonists).
  • El-Fakahany, et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. 2022;87(9):5863-5874.
  • SynHet. This compound.
  • Sigma-Aldrich. Nitric Oxide Synthase Inhibitor Screening Kit (MAK323).
  • PubChem. 7-Nitroindazole.
  • CymitQuimica. This compound.
  • Moore PK, Wallace P, Gaffen Z, Hart SL, Babbedge RC. 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure.
  • El-Fakahany, et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central.
  • El-Fakahany, et al. Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

Sources

Definitive Structural Elucidation of 1-Methyl-7-nitro-1H-indazole: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of scientific rigor. The synthesis of substituted heterocycles, such as nitro-methyl-indazoles, often yields a mixture of regioisomers, where the same atoms are connected in a different order. Distinguishing between these isomers is not merely an academic exercise; the specific substitution pattern dictates the molecule's physicochemical properties, biological activity, and patentability. This guide provides an in-depth comparison of analytical techniques for confirming the molecular structure of 1-Methyl-7-nitro-1H-indazole, highlighting why single-crystal X-ray crystallography stands as the unambiguous gold standard.

The primary challenge in the synthesis of this compound lies in controlling the site of methylation on the indazole ring. The nitrogen atoms at the N-1 and N-2 positions are both nucleophilic, leading to potential formation of two distinct regioisomers. While spectroscopic techniques provide invaluable clues, they often rely on interpretation and comparison to known compounds. X-ray crystallography, in contrast, offers a direct visualization of the atomic arrangement, leaving no room for ambiguity.

A Note on Synthesis: The Challenge of Regioselectivity

The synthesis of N-alkylated indazoles is a well-documented challenge due to the potential for alkylation at either the N-1 or N-2 position of the pyrazole ring. The regiochemical outcome is highly dependent on the reaction conditions (base, solvent, alkylating agent) and the electronic nature of substituents on the indazole core. For instance, methylation of 7-nitroindazole under neutral conditions has been reported to favor the formation of the 2-methyl derivative[1]. To achieve the desired N-1 methylation, conditions that favor the formation of the thermodynamically more stable product are typically required. A plausible approach involves the use of a strong, non-nucleophilic base in an aprotic solvent to deprotonate the indazole, followed by the addition of a methylating agent.

Experimental Protocol: Synthesis of this compound

  • To a stirred solution of 7-nitro-1H-indazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete deprotonation.

  • Cool the resulting solution back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate this compound.

This protocol is designed to favor the formation of the N-1 methylated product, which is often the thermodynamically preferred isomer[2][3]. However, the presence of the N-2 isomer cannot be ruled out without definitive characterization.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid[4][5]. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, one can determine bond lengths, bond angles, and the overall molecular geometry with exceptional accuracy[4][6]. For distinguishing regioisomers, SCXRD is the ultimate arbiter, as it directly maps the atomic connectivity.

Experimental Workflow for X-ray Crystallography

The process from a synthesized powder to a refined crystal structure is a multi-step workflow that requires patience and precision.

xray_workflow Figure 1: Single-Crystal X-ray Crystallography Workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Purified_Compound Purified this compound Solvent_Screening Solvent Screening Purified_Compound->Solvent_Screening Crystallization_Method Crystallization (e.g., Slow Evaporation, Vapor Diffusion) Solvent_Screening->Crystallization_Method Single_Crystal Single Crystal Formation Crystallization_Method->Single_Crystal Mount_Crystal Mount Crystal on Diffractometer Single_Crystal->Mount_Crystal Xray_Beam Expose to Monochromatic X-ray Beam Mount_Crystal->Xray_Beam Collect_Data Collect Diffraction Data Xray_Beam->Collect_Data Process_Data Process Data & Determine Unit Cell Collect_Data->Process_Data Solve_Phase_Problem Solve Phase Problem (Direct Methods) Process_Data->Solve_Phase_Problem Build_Model Build Initial Atomic Model Solve_Phase_Problem->Build_Model Refine_Structure Refine Structure (Least-Squares Minimization) Build_Model->Refine_Structure Final_Structure Final Validated Crystal Structure Refine_Structure->Final_Structure

Caption: A generalized workflow for determining a molecular structure using single-crystal X-ray crystallography.

Step-by-Step Methodology:

  • Crystal Growth: This is often the most challenging step[7]. High-quality single crystals are grown by slowly precipitating the purified compound from a solution.

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a clean vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed. The slow evaporation of the solvent increases the concentration, leading to crystal formation[8][9].

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. This vial is then placed inside a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization[8][10].

  • Data Collection: A suitable crystal (typically 0.1-0.4 mm in size) is mounted on a goniometer head and placed in a single-crystal X-ray diffractometer[6][7]. The crystal is cooled (usually to 100 K) to minimize thermal vibrations and then rotated in a fine-focused beam of monochromatic X-rays. A detector records the positions and intensities of the thousands of diffracted X-ray reflections.

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine the unit cell dimensions and symmetry (space group) of the crystal[6].

    • The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map.

    • An initial atomic model is built into the electron density map.

    • This model is then refined using a least-squares method, where the atomic positions and thermal parameters are adjusted to minimize the difference between the observed diffraction data and the data calculated from the model[2][11]. The quality of the final structure is assessed by parameters such as the R-factor.

Anticipated Results for this compound:

The final refined structure would unambiguously show a methyl group covalently bonded to the nitrogen atom at position 1 of the indazole ring and a nitro group attached to the carbon atom at position 7. All bond lengths and angles would be determined, providing definitive proof of the molecular connectivity and confirming the successful synthesis of the target regioisomer.

Orthogonal Confirmatory Techniques: A Comparative Overview

While X-ray crystallography provides a definitive answer, other analytical techniques offer complementary information and are often used for routine characterization or when suitable crystals cannot be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an exceptionally powerful tool for determining the structure of organic molecules in solution[12]. It relies on the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C) and can provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms[13]. For distinguishing regioisomers, NMR is often the first and most informative technique employed[14].

Key NMR Experiments for Structural Elucidation:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and neighboring protons (spin-spin coupling).

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D Correlation Spectroscopy (COSY): Reveals which protons are coupled to each other, helping to piece together molecular fragments.

  • Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton signal with the carbon atom to which it is directly attached.

  • Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting fragments of the molecule.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): Identifies protons that are close to each other in space, which is essential for determining stereochemistry and, in this case, confirming the substitution pattern. For this compound, a NOESY experiment should show a correlation between the methyl protons (at N-1) and the aromatic proton at C-7a (if present and close enough) or potentially the protons of the nitro group's oxygen atoms, confirming their proximity.

nmr_logic Figure 2: Logic for Distinguishing Indazole Isomers by NMR cluster_1d 1D NMR cluster_2d 2D NMR cluster_deduction Structural Deduction H1_NMR ¹H NMR (Chemical Shifts, Coupling) Fragments Identify Spin Systems & Fragments H1_NMR->Fragments C13_NMR ¹³C NMR (Number of Carbons) C13_NMR->Fragments COSY COSY (¹H-¹H Connectivity) COSY->Fragments HSQC HSQC (Direct ¹H-¹³C Bonds) Connectivity Establish Connectivity of Fragments HSQC->Connectivity HMBC HMBC (Long-Range ¹H-¹³C Bonds) HMBC->Connectivity NOESY NOESY (Through-Space Proximity) Regiochemistry Confirm Regiochemistry (e.g., N1-Me to C7a/C7-NO2 proximity) NOESY->Regiochemistry Fragments->Connectivity Connectivity->Regiochemistry Final_Structure Proposed Structure Regiochemistry->Final_Structure

Sources

A Senior Application Scientist's Guide to the Biological Evaluation of Novel 1-Methyl-7-nitro-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the biological evaluation of novel 1-methyl-7-nitro-1H-indazole derivatives. Moving beyond a simple recitation of protocols, we delve into the causal logic behind experimental choices, offering a self-validating system for assessing therapeutic potential. Our focus is on establishing a robust, data-driven comparison of these novel compounds against relevant alternatives, grounded in established scientific principles.

Introduction: The Rationale for Investigating 1-Methyl-7-nitro-1H-indazoles

The indazole scaffold is a privileged structure in medicinal chemistry, present in numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory functions.[1] The introduction of a nitro group, particularly at the 7-position, is a strategic design choice. Nitroaromatic compounds are of significant interest as potential hypoxia-activated prodrugs.[2] Solid tumors often contain hypoxic (low-oxygen) regions, which are resistant to conventional therapies.[2] The unique electronic properties of the nitro group allow it to be selectively reduced by enzymes in these hypoxic environments, generating cytotoxic species that can kill cancer cells.[2][3]

The methylation at the 1-position aims to modulate the compound's physicochemical properties, such as solubility and metabolic stability, potentially improving its pharmacokinetic profile and overall efficacy. This guide outlines the critical experiments required to validate the therapeutic hypothesis for this class of compounds.

The Core Evaluation Workflow: A Strategic Overview

A systematic biological evaluation follows a logical progression from broad screening to detailed mechanistic studies. The goal is to identify potent and selective lead compounds for further development. The following workflow provides a strategic roadmap for this process.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Mechanistic Insight cluster_2 Phase 3: Selectivity & Preclinical Assessment Synthesis Compound Synthesis & Characterization InVitro_Screen In Vitro Antiproliferative Screening (e.g., MTT Assay) Multiple Cancer Cell Lines Synthesis->InVitro_Screen Antimicrobial_Screen Antimicrobial Screening (e.g., MIC Assay) Synthesis->Antimicrobial_Screen Hit_ID Hit Identification (Potency & Spectrum) InVitro_Screen->Hit_ID Antimicrobial_Screen->Hit_ID Apoptosis_Assay Mechanism of Cell Death (Apoptosis/Necrosis Analysis) Hit_ID->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis Hit_ID->Cell_Cycle Enzyme_Assay Target-Specific Assays (e.g., Kinase, COX, Gyrase Inhibition) Hit_ID->Enzyme_Assay Selectivity Selectivity Profiling (Cytotoxicity in Normal Cells) Apoptosis_Assay->Selectivity Cell_Cycle->Selectivity Enzyme_Assay->Selectivity InVivo In Vivo Efficacy Studies (e.g., Xenograft Models) Selectivity->InVivo

Caption: High-level workflow for the biological evaluation of novel indazole derivatives.

Foundational Assays: Anticancer Activity Evaluation

The primary hypothesis for many nitroaromatic compounds is their potential as anticancer agents.[4][5] The following protocols are fundamental for assessing this activity.

In Vitro Antiproliferative Activity: The MTT Assay

This initial screen provides a quantitative measure of a compound's ability to inhibit cell growth. It is crucial to test against a panel of cancer cell lines to understand the breadth of activity.

Causality Behind Experimental Choices:

  • Why a Panel of Cells? Using multiple cell lines (e.g., lung A549, leukemia K562, breast MCF-7, prostate PC-3) reveals if a compound has broad-spectrum activity or is specific to certain cancer types.[6][7][8]

  • Why MTT? The MTT assay is a robust, colorimetric method that measures mitochondrial reductase activity, which serves as a proxy for cell viability. It is a well-established first-line screen for cytotoxicity.

Detailed Experimental Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., A549, K562, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the compounds to the wells, ensuring a final concentration range that spans several orders of magnitude (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Mechanism of Action: Apoptosis and Cell Cycle Analysis

Identifying a potent compound is the first step; understanding how it works is critical. These assays determine if the compound induces programmed cell death (apoptosis) and/or disrupts the normal cell division cycle.

Causality Behind Experimental Choices:

  • Why Apoptosis Analysis? Many effective chemotherapy agents work by inducing apoptosis. Confirming this mechanism (e.g., via Annexin V/PI staining) is a strong indicator of a promising anticancer agent. Some indazole derivatives have been shown to induce apoptosis by modulating Bcl-2 family proteins.[6][9]

  • Why Cell Cycle Analysis? A compound might exert its effect by arresting the cell cycle at a specific phase (G1, S, or G2/M), preventing cancer cells from proliferating. This provides valuable mechanistic insight.

Detailed Protocol (Annexin V/PI Staining for Apoptosis):

  • Cell Treatment: Seed cells (e.g., K562) in 6-well plates and treat with the test compound at concentrations around its IC₅₀ value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will differentiate between live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[6]

Comparative Performance Analysis

A novel compound's value is determined by its performance relative to existing molecules. This objective comparison is essential for judging its potential.

Comparison with Alternative Indazole Isomers and Standard Drugs

The position of the nitro group on the indazole ring can significantly impact biological activity. For instance, 7-nitro-1H-indazoles have been noted for their inhibitory properties, while other isomers may be inactive.[10] It is therefore critical to compare the novel 1-methyl-7-nitro derivatives against other positional isomers and standard-of-care drugs.

Table 1: Comparative Antiproliferative Activity (IC₅₀ in µM)

Compound Class Derivative Example K562 (Leukemia) A549 (Lung) PC-3 (Prostate) Selectivity (HEK-293) Reference
Novel Series This compound Derivative Experimental Data Experimental Data Experimental Data Experimental Data -
Indazole-3-amine Compound 6o 5.15 >50 >50 33.2 [6][7]
Substituted Indazole Compound 2f 1.15 0.23 - - [8][9]
5-Nitroindazole Derivative 8 - - - - [11]
6-Nitroindazole - - - - - [12]

| Standard Drug | Doxorubicin | ~0.1 | ~0.5 | ~1.0 | <1.0 | Literature Value |

Data for comparator compounds are sourced from published studies.[6][7][8][9][10][11][12] This table should be populated with experimental data for the novel derivatives to facilitate a direct comparison.

Hypothesized Mechanism of Action: Hypoxia-Activated Prodrug

The 7-nitro substitution strongly suggests a mechanism based on bioreduction under hypoxic conditions. This is a key point of differentiation and a potential advantage.

G Prodrug This compound (Stable, Less Toxic) ActiveDrug Reduced Metabolites (e.g., Hydroxylamine) (Highly Cytotoxic) Prodrug->ActiveDrug Hypoxic Environment (Tumor Core) Nitroreductase Enzymes Target DNA Damage & Cellular Macromolecules ActiveDrug->Target Alkylation/ Cross-linking Outcome Apoptosis & Cell Death Target->Outcome

Caption: Hypothesized bioactivation pathway for a nitro-indazole derivative in hypoxic tumor cells.

Evaluation of Antimicrobial Potential

Indazole and nitroimidazole derivatives have also shown promise as antimicrobial agents.[1][13][14][15] A comprehensive evaluation should therefore include screening for antibacterial activity.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism.

Causality Behind Experimental Choices:

  • Why Gram-Positive and Gram-Negative? Testing against both types of bacteria (e.g., Staphylococcus aureus and Escherichia coli) is essential because differences in their cell wall structures can dramatically affect drug efficacy.[14][16]

  • Why MIC? The MIC value is the gold standard for quantifying the in vitro activity of an antimicrobial agent and is used for comparative analysis.

Detailed Experimental Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organisms.

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound Class Derivative Example S. aureus (Gram +) E. coli (Gram -) Reference
Novel Series This compound Derivative Experimental Data Experimental Data -
Nitroimidazole-Oxadiazole Compound 11 1.56 3.13 [14]
5-Nitroimidazole Compound 3 Significant Activity Good Activity [16]

| Standard Drug | Ciprofloxacin | ~0.5 | ~0.015 | Literature Value |

Conclusion and Future Directions

This guide has outlined a rigorous, multi-faceted approach to the biological evaluation of novel this compound derivatives. By systematically assessing their anticancer and antimicrobial activities, elucidating their mechanisms of action, and comparing their performance against relevant benchmarks, researchers can build a comprehensive profile of these compounds.

Promising candidates identified through this workflow—those exhibiting high potency against target cells and significant selectivity over normal cells—should be advanced to more complex studies. Future directions include evaluation in 3D cell cultures, detailed mechanistic studies to confirm the hypoxia-activation hypothesis, and ultimately, assessment of efficacy and safety in in vivo animal models.[9][17] This structured evaluation process is paramount to identifying lead compounds with genuine therapeutic potential for clinical development.

References

  • Silva Lopes, M., Sena, C. F. D. A., Silva, B. L., de Souza, C. M., Ramos, J. P., Cassali, G. D., de Souza-Fagundes, E. M., Alves, R. J., de Oliveira, M. C., & de Oliveira, R. B. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Anticancer Agents in Medicinal Chemistry, 15(2), 206–216. Available from: [Link]

  • IEEE. (n.d.). Synthesis and toxicological activity of 5-nitroindazole sulfonamides derivatives as potential antimicrobial agents. Optimization of the synthesis. IEEE Xplore. Available from: [Link]

  • Wang, S. F., et al. (2012). Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. Bioorganic & Medicinal Chemistry, 20(14), 4346-4352. Available from: [Link]

  • PubMed. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry. Available from: [Link]

  • Rollas, S., et al. (2002). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Arzneimittelforschung, 52(9), 686-690. Available from: [Link]

  • Khan, K. M., et al. (2016). 5-Nitroimidazole derivatives and their antimicrobial activity. Journal of the Chemical Society of Pakistan, 38(02). Available from: [Link]

  • Lopes, M. S., et al. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 15, 206-216. Available from: [Link]

  • Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(7), FF01–FF05. Available from: [Link]

  • Cheng, G., et al. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Molecules, 27(3), 1053. Available from: [Link]

  • Sławiński, J., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4789. Available from: [Link]

  • da Silva, A. B. F., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Available from: [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. Available from: [Link]

  • Zaprutko, L., et al. (1992). [Azoles. 34. Nitroimidazole derivatives and their antibacterial and fungicidal action]. Pharmazie, 47(4), 258-261. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Available from: [Link]

  • Tari, L. W., et al. (2013). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters, 4(6), 539–543. Available from: [Link]

  • Martín-Escolano, R., et al. (2022). 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii. Acta Tropica, 233, 106538. Available from: [Link]

  • ResearchGate. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available from: [Link]

  • PubMed. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. Available from: [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(29), 17595–17606. Available from: [Link]

  • Tobuse, A. J., et al. (2024). Indazole derivatives as selective inhibitors of butyrylcholinesterase with effective blood-brain-barrier permeability profile. Medicinal Chemistry Research, 33(2), 298-307. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. Organic Chemistry Frontiers. Available from: [Link]

  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. Available from: [Link]

  • National Institutes of Health. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of indazole derivatives | Request PDF. Available from: [Link]

  • Abdelahi, M. M. M., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Scientific Reports, 11(1), 23831. Available from: [Link]

Sources

A Researcher's Guide to In-Vivo Efficacy: Methylated vs. Non-Methylated Nitroindazoles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the in-vivo efficacy of methylated versus non-methylated nitroindazoles. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causal relationships between chemical structure, biological mechanism, and therapeutic outcome. We will dissect the impact of methylation on the performance of this critical class of compounds, particularly in their role as hypoxia-activated prodrugs and antimicrobial agents.

The Central Role of Bioreductive Activation

Nitroaromatic compounds, including nitroindazoles, derive their selective toxicity from a process known as bioreductive activation. This mechanism is particularly effective in the hypoxic (low-oxygen) microenvironments characteristic of solid tumors and anaerobic infections.[1][2] Under normal oxygen conditions (normoxia), the nitro group of the compound undergoes a one-electron reduction by cellular nitroreductases to form a nitroradical anion.[3] This radical is quickly re-oxidized back to the parent compound by molecular oxygen in a "futile cycle," preventing the accumulation of toxic metabolites in healthy, well-oxygenated tissues.[3][4]

However, in the absence of sufficient oxygen, this nitroradical anion undergoes further reduction steps to form highly reactive species, such as nitroso, hydroxylamine, and amine metabolites.[1][5] These reactive intermediates can covalently bind to and damage critical cellular macromolecules like DNA and proteins, leading to cytotoxicity.[1][] This selective activation is the cornerstone of their therapeutic utility.

The following diagram illustrates this pivotal mechanism.

G cluster_normoxia Normoxic Conditions (Healthy Tissue) cluster_hypoxia Hypoxic Conditions (Tumor/Anaerobic Site) Nitro_N Nitroindazole (Prodrug) Radical_N Nitroradical Anion Nitro_N->Radical_N 1e- Reduction (Nitroreductases) Radical_N->Nitro_N Rapid Re-oxidation O2_N Oxygen (O2) Radical_N->O2_N NoToxicity No Accumulation of Reactive Species = Low Toxicity Nitro_H Nitroindazole (Prodrug) Radical_H Nitroradical Anion Nitro_H->Radical_H 1e- Reduction (Nitroreductases) Reactive_H Further Reduction (e.g., Hydroxylamine) Radical_H->Reactive_H Irreversible Reduction Damage_H Macromolecule Adducts (DNA, Proteins) Reactive_H->Damage_H Toxicity_H Cytotoxicity Damage_H->Toxicity_H

Caption: Bioreductive activation of nitroindazoles under normoxic vs. hypoxic conditions.

The Impact of Methylation on Physicochemical Properties and Efficacy

Methylation, the addition of a methyl (CH₃) group, can fundamentally alter a molecule's properties. In the context of nitroindazoles, N-methylation (attachment to a nitrogen atom on the indazole ring) is a common modification.[7] This seemingly minor chemical change can have significant downstream consequences for in-vivo performance by influencing:

  • Lipophilicity: Methylation generally increases a compound's lipophilicity (fat-solubility). This can enhance membrane permeability and cellular uptake but may also affect aqueous solubility and plasma protein binding.

  • Metabolic Stability: A methyl group can block sites of metabolism, potentially increasing the compound's half-life and systemic exposure.

  • Reactivity: The electronic properties of the nitroindazole ring can be modulated by methylation, which may influence the reduction potential of the nitro group and the efficiency of its activation by nitroreductases.

The central question for drug developers is whether these changes translate to improved therapeutic outcomes. The answer is highly context-dependent, as we will explore below.

Comparative In-Vivo Efficacy: A Data-Driven Overview

Direct head-to-head in-vivo comparisons of methylated and non-methylated nitroindazoles are not always published as standalone studies. More often, this data is embedded within broader structure-activity relationship (SAR) investigations. The table below synthesizes findings from such studies to provide a comparative snapshot.

Compound TypeSpecific Compound(s)In-Vivo ModelTherapeutic AreaKey Efficacy FindingReference
Non-Methylated PA-824 (4-nitroimidazo-oxazine)Murine model of tuberculosisInfectious Disease (Tuberculosis)Potent activity against both aerobically and anaerobically grown M. tuberculosis. Established as a key clinical candidate.[8][9]
Methylated N-methyl-5-nitroindazolylacrylonitrilesN/A (In-vitro study)Oncology / AntiparasiticSynthesis of N-methylated precursors demonstrated their utility as versatile templates for creating diverse derivatives with potential biological activity.[7]
Non-Methylated Misonidazole (2-nitroimidazole)Murine epidermal cell survival assayOncology (Radiosensitizer)Demonstrated superior hypoxic radiosensitization efficacy compared to the 5-nitroimidazole metronidazole.[10]
Methylated Tinidazole (a methylated 5-nitroimidazole)Clinical studiesInfectious Disease (Anaerobic infections)Exhibits a broader antibacterial spectrum and longer half-life (12-14 hours) compared to the non-methylated metronidazole.[]
Non-Methylated 7-nitroindazole (7-NI)Wistar ratsSepsisFree 7-NI exhibited a short plasma half-life, limiting its therapeutic potential without formulation.[11]

Analysis of Findings:

The data suggests that the impact of methylation is nuanced.

  • In the realm of antitubercular agents, the bicyclic structure of compounds like PA-824 is a more dominant driver of efficacy than simple methylation of a monocyclic scaffold.[8][9]

  • For 5-nitroimidazoles used against anaerobic bacteria, methylation in compounds like tinidazole confers a distinct advantage in half-life and spectrum of activity over metronidazole.[]

  • The synthesis of N-methylated nitroindazoles is a key strategy for medicinal chemists to create libraries of compounds for screening, indicating the perceived value of this modification in drug discovery.[7]

Ultimately, methylation is a tool to fine-tune a molecule's properties. Its success depends on the specific biological target, the desired pharmacokinetic profile, and the overall molecular scaffold.

Experimental Protocol: Assessing In-Vivo Efficacy in a Xenograft Model

To provide a practical framework, this section details a representative protocol for evaluating the in-vivo efficacy of a novel nitroindazole compound against a solid tumor. The trustworthiness of such an experiment hinges on rigorous controls and well-defined endpoints.

Objective: To determine the anti-tumor efficacy of a test nitroindazole (methylated or non-methylated) in a human tumor xenograft model in immunocompromised mice.

Methodology Workflow:

G cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Dosing & Monitoring cluster_endpoint Phase 3: Endpoint Analysis A 1. Cell Culture (e.g., FaDu, A549) Amplify to required number C 3. Tumor Implantation Subcutaneous injection of 1-5 x 10^6 cells A->C B 2. Animal Acclimatization (e.g., Nude Mice, 7 days) B->C D 4. Tumor Growth Allow tumors to reach ~100-150 mm³ E 5. Randomization Group animals into cohorts: - Vehicle Control - Test Article (e.g., 50 mg/kg) - Positive Control D->E F 6. Dosing Regimen Administer compounds (e.g., IP, PO) daily for 14-21 days E->F G 7. Monitoring - Tumor Volume (2-3x weekly) - Body Weight (daily) - Clinical Observations F->G H 8. Study Termination Euthanize when control tumors reach max size or at study end I 9. Tissue Collection - Harvest Tumors - Collect Blood/Organs H->I J 10. Data Analysis - Calculate TGI (%) - Statistical Analysis (e.g., ANOVA) - Ex-vivo analysis (IHC, WB) I->J

Caption: Standard workflow for an in-vivo tumor xenograft efficacy study.

Step-by-Step Protocol:

  • Cell Culture & Preparation:

    • Causality: The choice of cell line (e.g., FaDu head and neck cancer) is critical; it should be one known to form solid tumors and ideally have data on its level of intrinsic hypoxia.[10]

    • Culture the selected human cancer cell line under standard sterile conditions. Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or Matrigel at a concentration of 20 x 10⁶ cells/mL.

  • Animal Husbandry and Tumor Implantation:

    • Causality: Immunocompromised mice (e.g., athymic Nude or NSG) are required to prevent rejection of the human tumor graft.

    • Acclimatize 6-8 week old female nude mice for one week.

    • Inject 100 µL of the cell suspension (2 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Causality: Randomization is essential to prevent bias and ensure that the average tumor volume is similar across all groups at the start of treatment.

    • Monitor tumor growth using digital calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment cohorts (n=8-10 mice per group). Typical cohorts include:

      • Group 1: Vehicle Control (the formulation buffer used for the drug).

      • Group 2: Test Nitroindazole (e.g., 50 mg/kg, intraperitoneal injection, daily).

      • Group 3: Positive Control (a standard-of-care chemotherapy).

  • Compound Administration and In-Life Monitoring:

    • Causality: The route of administration (e.g., intraperitoneal, oral) and dosing schedule are chosen based on prior pharmacokinetic and tolerability studies. Daily body weight measurements are a key indicator of systemic toxicity.

    • Administer the compounds according to the defined schedule for the study duration (e.g., 21 days).

    • Record tumor volumes and body weights at least twice weekly. Perform daily health checks.

  • Study Termination and Endpoint Analysis:

    • Causality: The primary efficacy endpoint is Tumor Growth Inhibition (TGI), which quantifies the treatment effect relative to the control group.

    • The study is terminated when control tumors reach a predetermined size limit (e.g., 1500 mm³) or at the end of the dosing period.

    • At termination, euthanize animals and excise tumors. Weigh the tumors and process them for further analysis (e.g., fixation in formalin for immunohistochemistry to detect hypoxia markers like pimonidazole).[12]

    • Calculate the percent TGI using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

Conclusion and Future Directions

The decision to methylate a nitroindazole lead candidate is a strategic choice in the multiparameter optimization challenge of drug discovery. It is not a universal solution for enhancing efficacy. While methylation can improve metabolic stability and modulate lipophilicity, as seen with antimicrobial nitroimidazoles, its effect on the complex bioreductive activation required for anticancer activity is less predictable.

Future research should focus on:

  • Direct Comparative Studies: Designing in-vivo studies with the explicit purpose of comparing N-methylated nitroindazoles with their direct non-methylated counterparts.

  • Enzyme-Specific Interactions: Investigating how methylation affects the binding and turnover rates of specific human nitroreductase enzymes, such as cytochrome P450 oxidoreductase (POR).[2]

  • Quantitative SAR (QSAR): Developing computational models that can more accurately predict the in-vivo consequences of methylation and other structural modifications, thereby accelerating the design of more effective therapeutics.[13]

By combining rigorous, well-controlled in-vivo experiments with a deep mechanistic understanding, the scientific community can better harness the therapeutic potential of both methylated and non-methylated nitroindazoles.

References

  • Mechanism of reductive activation of a 5-nitroimidazole by flavoproteins: model studies with dithionite. PubMed, National Center for Biotechnology Information. [Link]

  • Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. SpringerLink. [Link]

  • Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia. PubMed Central, National Center for Biotechnology Information. [Link]

  • 18F-Fluoroazomycin Arabinoside (FAZA). ResearchGate. [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central, National Center for Biotechnology Information. [Link]

  • Pre-clinical Evaluation of Iodoazomycin Arabinofuranoside (IAZA) and Fluoroazomycin Arabinofuranoside (FAZA) as Hypoxia-targeting Therapeutics. University of Alberta Libraries. [Link]

  • Comparison of 18F-Fluoroazomycin-Arabinofuranoside and 64Cu-Diacetyl-Bis(N4-Methylthiosemicarbazone) in Preclinical Models of Cancer. Journal of Nuclear Medicine. [Link]

  • Targeting tumor-associated hypoxia with bioreductively activatable prodrug conjugates derived from dihydronaphthalene, benzosuberene, and indole-based inhibitors of tubulin polymerization. RSC Publishing. [Link]

  • [18F]Fluoro Azomycin Arabinoside (β -[18F]FAZA): Synthesis, Radiofluorination and Preliminary PET Imaging of Murine A431 Tumors. PubMed, National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Evaluation of New Functionalized Nitroindazolylacetonitrile Derivatives. ResearchGate. [Link]

  • Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. National Institutes of Health. [Link]

  • Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. PubMed Central, National Center for Biotechnology Information. [Link]

  • Structure-activity relationships of antitubercular nitroimidazoles. 2. Determinants of aerobic activity and quantitative structure-activity relationships. PubMed, National Center for Biotechnology Information. [Link]

  • Synthesis and biological properties of new 5-nitroindazole derivatives. PubMed, National Center for Biotechnology Information. [Link]

  • Structure-Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4-and 5-Nitroimidazoles. ResearchGate. [Link]

  • Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy. PubMed Central, National Center for Biotechnology Information. [Link]

  • Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. National Institutes of Health. [Link]

  • Pharmacokinetics, biodistribution, and in vivo toxicity of 7-nitroindazole loaded in pegylated and non-pegylated nanoemulsions in rats. PubMed, National Center for Biotechnology Information. [Link]

  • Hypoxia Studies with Pimonidazole in vivo. PubMed Central, National Center for Biotechnology Information. [Link]

Sources

A Comparative Guide to Indazole Synthesis: From Classical Foundations to Modern Innovations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of bioactive compounds and approved pharmaceuticals. Its unique electronic properties and structural versatility have made it a focal point in the development of therapeutics ranging from anti-cancer agents like Niraparib and Pazopanib to anti-inflammatory and anti-HIV drugs.[1] The efficient and selective construction of this bicyclic heterocycle is, therefore, a critical endeavor for synthetic and medicinal chemists.

This guide provides an in-depth comparative analysis of key synthetic methodologies for accessing the indazole nucleus. We will delve into the mechanistic underpinnings, practical execution, and relative merits of both time-honored classical methods and cutting-edge contemporary strategies. By presenting detailed experimental protocols, comparative data, and visual workflows, this document aims to equip researchers with the knowledge to make informed decisions when selecting a synthetic route tailored to their specific research objectives.

Classical Approaches: The Bedrock of Indazole Synthesis

Classical methods for indazole synthesis have been instrumental in the initial exploration of indazole chemistry. While often characterized by harsh reaction conditions, they remain valuable for their simplicity and use of readily available starting materials.

The Jacobsen Indazole Synthesis

A quintessential example of classical indazole synthesis is the Jacobsen method, which proceeds via the diazotization of o-toluidine followed by an intramolecular cyclization.[1][2] This approach, while historically significant, often suffers from modest yields and the use of strong acids and nitrosating agents.

Mechanism of the Jacobsen Synthesis

The reaction is initiated by the diazotization of o-toluidine with a nitrosating agent, typically generated in situ from sodium nitrite and a strong acid, to form a diazonium salt. The key step involves an intramolecular cyclization where the diazonium group is attacked by the nucleophilic methyl group, followed by aromatization to yield the 1H-indazole. The choice of an acetic acid/acetic anhydride solvent system is crucial as it facilitates both the nitrosation and the subsequent cyclization.[2]

Jacobsen_Mechanism o_toluidine o-Toluidine diazonium Diazonium Salt o_toluidine->diazonium NaNO2, H+ cyclization Intramolecular Cyclization diazonium->cyclization Spontaneous indazole 1H-Indazole cyclization->indazole Aromatization

Figure 1: Simplified mechanism of the Jacobsen indazole synthesis.

Experimental Protocol: Jacobsen Synthesis of 1H-Indazole [2]

  • Acetylation: In a two-necked flask equipped with a thermometer and a gas inlet tube, slowly add 90 g of o-toluidine to a mixture of 90 mL of glacial acetic acid and 180 mL of acetic anhydride. Control the exothermic reaction by cooling in an ice bath.

  • Nitrosation: Cool the resulting mixture to between +1°C and +4°C in an ice bath. Introduce a stream of nitrous gases, generated by the dropwise addition of nitric acid to sodium nitrite, into the cooled solution. Maintain the temperature throughout the addition. The completion of nitrosation is indicated by a persistent black-green color.

  • Work-up: Pour the reaction mixture onto a mixture of 400 g of ice and 200 mL of ice water and allow it to stand in an ice bath for 2 hours.

  • Extraction: Extract the oily product with benzene. Wash the combined benzene extracts with ice water and then with a small amount of methanol to remove residual acetic anhydride.

  • Cyclization and Isolation: Allow the benzene solution of the N-nitroso-o-acetotoluidide to stand, which initiates the cyclization. After completion, extract the indazole from the benzene solution with hydrochloric acid. Neutralize the acidic extracts with excess ammonia to precipitate the crude indazole.

  • Purification: Collect the crude product by filtration, wash with water, and dry. Purify the crude indazole by vacuum distillation to obtain colorless crystals.

Modern Synthetic Strategies: Precision and Efficiency

Contemporary methods for indazole synthesis have focused on overcoming the limitations of classical approaches by offering milder reaction conditions, greater functional group tolerance, and improved yields and regioselectivity.

The Davis-Beirut Reaction

The Davis-Beirut reaction is a versatile and metal-free method for the synthesis of 2H-indazoles and indazolones.[3][4] It typically involves the base-mediated condensation of an o-nitrobenzylamine derivative, which undergoes an intramolecular N-N bond-forming heterocyclization.

Mechanism of the Davis-Beirut Reaction

The reaction is believed to proceed through an o-nitrosobenzylidine imine intermediate. Under basic conditions, the o-nitrobenzylamine is converted to this key intermediate, which then undergoes a concerted N-N bond-forming heterocyclization. Subsequent elimination of water leads to the aromatic 2H-indazole product. The use of a mild base like potassium hydroxide in an alcoholic solvent is a hallmark of this reaction, avoiding the need for harsh or toxic reagents.[3]

Davis_Beirut_Workflow cluster_0 Step 1: Amine Alkylation cluster_1 Step 2: Cyclization nitrobenzyl_bromide o-Nitrobenzyl Bromide nitrobenzylamine o-Nitrobenzylamine Intermediate nitrobenzyl_bromide->nitrobenzylamine amine Primary Amine amine->nitrobenzylamine indazole 2H-Indazole nitrobenzylamine->indazole KOH, Alcohol, 60°C

Figure 2: General workflow for the Davis-Beirut synthesis of 2H-indazoles.

Experimental Protocol: Davis-Beirut Synthesis of a 2H-Indazole [3]

  • Intermediate Formation: React o-nitrobenzyl bromide with a primary amine in a suitable solvent such as tetrahydrofuran (THF) to form the corresponding 2-nitrobenzylamine intermediate.

  • Cyclization: Treat the 2-nitrobenzylamine intermediate with a 5% solution of potassium hydroxide in an alcoholic solvent. Heat the reaction mixture at 60°C for 6 hours.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired 2H-indazole.

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition of arynes with diazo compounds or sydnones represents a powerful and highly efficient strategy for the synthesis of 1H- and 2H-indazoles, respectively.[4][5] This approach is characterized by its mild reaction conditions, broad substrate scope, and excellent yields.

Mechanism of [3+2] Cycloaddition

In this reaction, an aryne, typically generated in situ from an o-(trimethylsilyl)aryl triflate and a fluoride source like cesium fluoride (CsF), acts as a dienophile. This highly reactive intermediate is then trapped by a 1,3-dipole, such as a diazo compound or a sydnone. The concerted [3+2] cycloaddition leads to a bicyclic intermediate which, in the case of sydnones, undergoes a retro-[4+2] elimination of carbon dioxide to yield the 2H-indazole.[4] The use of diazo compounds similarly leads to 1H-indazoles after tautomerization.

Experimental Protocol: [3+2] Cycloaddition for 2H-Indazole Synthesis [4]

  • Reaction Setup: In an oven-dried Schlenk tube, combine the sydnone (0.20 mmol) and the o-(trimethylsilyl)aryl triflate (0.24 mmol, 1.2 equiv) in anhydrous acetonitrile (2.0 mL).

  • Initiation: Add cesium fluoride (CsF) (0.30 mmol, 1.5 equiv) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours.

  • Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the desired 2H-indazole.

Transition-Metal-Catalyzed C-H Activation/Annulation

Transition-metal catalysis, particularly with rhodium and palladium, has emerged as a highly atom-economical and versatile tool for indazole synthesis.[6] These methods often involve the directed C-H activation of a suitable precursor followed by annulation with a coupling partner.

Mechanism of Rh(III)-Catalyzed C-H Activation/Annulation

A common strategy involves the rhodium(III)-catalyzed reaction of an arylimidate with a nitrosobenzene. The reaction is initiated by the C-H activation of the arylimidate, directed by the imidate group, to form a rhodacycle intermediate. This intermediate then coordinates to the nitrosobenzene, followed by migratory insertion and reductive elimination to afford the 1H-indazole product. The use of a copper(II) acetate co-catalyst and a silver salt additive is often crucial for catalyst turnover and efficiency.[4]

Figure 3: Key components in the Rh(III)-catalyzed synthesis of 1H-indazoles.

Experimental Protocol: Rh(III)-Catalyzed Synthesis of a 1H-Indazole [4]

  • Reaction Setup: To an oven-dried Schlenk tube, add the arylimidate (0.20 mmol), [Cp*RhCl2]2 (5.0 mol %), Cu(OAc)2 (20 mol %), and AgSbF6 (20 mol %).

  • Inert Atmosphere: Evacuate the tube and backfill it with argon.

  • Reagent Addition: Add anhydrous 1,2-dichloroethane (DCE) (1.0 mL) and the nitrosobenzene (0.24 mmol, 1.2 equiv).

  • Reaction: Stir the reaction mixture at 80°C for 24 hours.

  • Work-up: After cooling to room temperature, filter the mixture through a pad of Celite, and concentrate the filtrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired 1H-indazole.

Comparative Analysis

The choice of a synthetic method for a particular indazole target depends on a variety of factors including the desired substitution pattern, required scale, and available starting materials. The following table provides a comparative overview of the discussed methods.

Synthesis MethodTypical YieldsSubstrate ScopeKey AdvantagesKey Limitations
Jacobsen Synthesis 30-50%[2]Limited to derivatives of o-toluidine.Uses inexpensive and readily available starting materials.Harsh reaction conditions, low yields, limited substrate scope.
Davis-Beirut Reaction 60-90%[4]Tolerates a range of alkyl and some aryl amines.Metal-free, mild conditions, versatile for 2H-indazoles.Can be low-yielding with certain substrates; may require optimization.[4]
[3+2] Cycloaddition >80%[4]Broad tolerance for various functional groups on both coupling partners.High yields, excellent regioselectivity for 2H-indazoles, mild conditions.Requires synthesis of sydnone or diazo precursors.
C-H Activation 50-95%[4]Broad scope for both coupling partners, good functional group tolerance.High atom economy, allows for synthesis of complex derivatives.Requires transition-metal catalysts which can be expensive and require careful handling.

Safety Considerations

It is imperative to handle all chemicals with appropriate safety precautions. Several of the discussed syntheses involve hazardous reagents:

  • Hydrazine and its derivatives: These are toxic and potentially carcinogenic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[7][8][9][10][11]

  • Nitrosating agents: These can be corrosive and toxic. Avoid inhalation and skin contact.

  • Diazo compounds: Can be explosive, especially in concentrated form. Handle with care and behind a blast shield.

  • Transition-metal catalysts: Some can be toxic and pyrophoric. Handle under an inert atmosphere.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.

Conclusion

The synthesis of indazoles has evolved significantly from the classical methods of the past to the highly efficient and versatile strategies of today. While classical approaches like the Jacobsen synthesis laid the groundwork, modern methods such as the Davis-Beirut reaction, [3+2] cycloadditions, and transition-metal-catalyzed C-H activation now offer chemists a powerful and diverse toolkit for the construction of this important heterocyclic scaffold. The choice of method will ultimately be guided by the specific target molecule, desired scale, and available resources. By understanding the strengths and weaknesses of each approach, researchers can navigate the synthetic landscape to efficiently access the indazole derivatives needed to advance the frontiers of medicinal chemistry and drug discovery.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • indazole - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 11, 2026, from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Sciences and Technology. Retrieved January 11, 2026, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]

  • Hydrazine Standard Operating Procedure Template. (n.d.). Environmental Health & Safety. Retrieved January 11, 2026, from [Link]

  • Hydrazine and Other Corrosive and Flammable PHS. (n.d.). UNC Charlotte. Retrieved January 11, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 11, 2026, from [Link]

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. (n.d.). IJSDR. Retrieved January 11, 2026, from [Link]

  • Practical Hydrazine Hydrate Safety. (2018, October 15). Reddit. Retrieved January 11, 2026, from [Link]

Sources

A Comparative Guide to Validated Analytical Methods for the Quantification of 1-Methyl-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 1-Methyl-7-nitro-1H-indazole, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure its purity, stability, and overall quality. This guide provides an in-depth comparison of two widely used analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

As a Senior Application Scientist, the rationale behind the experimental choices and the interpretation of the validation data will be elucidated to provide a practical and comprehensive resource. This guide is structured to empower researchers and drug development professionals to make informed decisions when selecting the most appropriate analytical method for their specific needs.

The Criticality of Method Validation

Before delving into the comparative analysis, it is crucial to understand the framework of analytical method validation. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for this process.[1][2][3][4][5] The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose, ensuring the reliability and accuracy of the results.[6]

The core validation parameters that will be discussed for both HPLC-UV and GC-MS methods include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is further categorized into repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

High-Performance Liquid Chromatography (HPLC-UV): A Versatile Workhorse

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method with UV detection is a logical and robust choice due to the presence of a chromophore in the molecule's structure.

Experimental Protocol: HPLC-UV Method

A robust HPLC-UV method for the quantification of this compound can be developed based on methods for similar nitroaromatic compounds.[7]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v) with 0.1% Formic Acid. The use of a simple isocratic mobile phase enhances method robustness and reduces run-to-run variability.

  • Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and chromatographic resolution.

  • Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.

  • Detection Wavelength: 254 nm. Nitroaromatic compounds typically exhibit strong absorbance at this wavelength, providing good sensitivity.

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For assay of an unknown sample, accurately weigh and dissolve the sample in acetonitrile to achieve a theoretical concentration within the calibration range.

Illustrative Validation Data for HPLC-UV Method

The following tables present illustrative data that would be expected from a validated HPLC-UV method for this compound.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.1
10151.8
25378.5
50755.2
1001510.9
Correlation Coefficient (r²) 0.9998

A correlation coefficient close to 1 indicates a strong linear relationship between concentration and peak area.

Table 2: Precision and Accuracy Data

Concentration (µg/mL)Repeatability (RSD, n=6)Intermediate Precision (RSD, n=6, 3 days)Accuracy (% Recovery)
101.2%1.8%99.5%
500.8%1.3%100.2%
900.6%1.1%99.8%

Low Relative Standard Deviation (RSD) values for repeatability and intermediate precision demonstrate the method's high precision. Accuracy values close to 100% indicate that the method provides results that are very close to the true value.

Table 3: LOD, LOQ, and Robustness

ParameterResult
LOD 0.2 µg/mL
LOQ 0.7 µg/mL
Robustness No significant impact on results with minor changes in mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C).

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Selectivity

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound, with a molecular weight of 177.16 g/mol , is amenable to GC analysis. The coupling with a mass spectrometer provides high selectivity and sensitivity, making it an excellent choice for trace-level quantification and impurity profiling.

Experimental Protocol: GC-MS Method

The development of a GC-MS method requires careful optimization of chromatographic and mass spectrometric parameters.

Instrumentation:

  • Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: A mid-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). This type of column is suitable for a wide range of semi-volatile organic compounds.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C. This temperature program ensures good separation of the analyte from potential impurities.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless injection (1 µL). A splitless injection is preferred for trace analysis to maximize the amount of analyte reaching the column.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM). For quantification, monitoring specific ions of this compound enhances sensitivity and selectivity. Based on its structure, prominent ions would be expected at m/z 177 (molecular ion), 147, and 131.

Sample Preparation:

  • Prepare a stock solution of this compound reference standard in acetone at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with acetone to concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • For assay of an unknown sample, accurately weigh and dissolve the sample in acetone to achieve a theoretical concentration within the calibration range.

Illustrative Validation Data for GC-MS Method

The following tables present illustrative data that would be expected from a validated GC-MS method for this compound.

Table 4: Linearity Data (SIM Mode)

Concentration (µg/mL)Peak Area (counts)
0.15,230
0.526,100
152,500
5263,000
10528,000
502,645,000
Correlation Coefficient (r²) 0.9995

Table 5: Precision and Accuracy Data

Concentration (µg/mL)Repeatability (RSD, n=6)Intermediate Precision (RSD, n=6, 3 days)Accuracy (% Recovery)
12.5%3.8%101.5%
101.8%2.9%99.2%
401.5%2.5%100.8%

Table 6: LOD, LOQ, and Robustness

ParameterResult
LOD 0.02 µg/mL
LOQ 0.07 µg/mL
Robustness No significant impact on results with minor changes in oven temperature ramp (±2 °C/min) and carrier gas flow rate (±0.1 mL/min).

Comparative Analysis: HPLC-UV vs. GC-MS

The choice between HPLC-UV and GC-MS for the quantification of this compound depends on the specific requirements of the analysis.

FeatureHPLC-UVGC-MS
Applicability Well-suited for non-volatile and thermally labile compounds.Ideal for volatile and semi-volatile compounds.
Selectivity Good, based on chromatographic retention time and UV spectrum.Excellent, based on retention time and mass spectrum, allowing for definitive identification.
Sensitivity Good, typically in the low µg/mL range.Excellent, often reaching low ng/mL levels, especially in SIM mode.
Sample Throughput Generally higher due to shorter run times and simpler sample preparation.Can be lower due to longer chromatographic runs and potential need for derivatization for some compounds (though not expected for this analyte).
Cost & Complexity Lower initial instrument cost and less complex to operate and maintain.Higher initial instrument cost and requires more specialized expertise for operation and data interpretation.
Information Provided Quantitative data and UV spectral information.Quantitative data and structural information from the mass spectrum, useful for impurity identification.

Visualization of the Analytical Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflows for the HPLC-UV and GC-MS analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Acetonitrile prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 prep4 Filter (0.45 µm) prep3->prep4 hplc1 Inject into HPLC prep4->hplc1 Prepared Sample hplc2 Separation on C18 Column hplc1->hplc2 hplc3 UV Detection (254 nm) hplc2->hplc3 data1 Chromatogram Acquisition hplc3->data1 Raw Data data2 Peak Integration data1->data2 data3 Quantification via Calibration Curve data2->data3

Caption: General workflow for the HPLC-UV analysis of this compound.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing gc_prep1 Weigh Sample gc_prep2 Dissolve in Acetone gc_prep1->gc_prep2 gc_prep3 Dilute to Working Concentration gc_prep2->gc_prep3 gcms1 Inject into GC gc_prep3->gcms1 Prepared Sample gcms2 Separation in Capillary Column gcms1->gcms2 gcms3 EI Ionization gcms2->gcms3 gcms4 Mass Analysis (SIM) gcms3->gcms4 gc_data1 Chromatogram & Mass Spectra gcms4->gc_data1 Raw Data gc_data2 Peak Integration (SIM) gc_data1->gc_data2 gc_data3 Quantification & Identification gc_data2->gc_data3

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are suitable and robust techniques for the quantitative analysis of this compound. The choice of method should be guided by the specific analytical needs:

  • For routine quality control, assay, and content uniformity testing, where high throughput and cost-effectiveness are important, the validated HPLC-UV method is highly recommended. Its simplicity, robustness, and sufficient sensitivity for these applications make it an excellent choice.

  • For trace-level analysis, impurity profiling, and definitive identification, the validated GC-MS method is superior. Its high sensitivity and the structural information provided by the mass spectrometer are invaluable for these purposes.

Ultimately, the decision rests on a balance of required sensitivity, selectivity, sample throughput, and available resources. For a comprehensive quality control strategy, the HPLC-UV method can be employed for routine analyses, while the GC-MS method can be utilized for confirmatory testing and in-depth investigations.

References

  • International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • PubChem. 1H-Indazole, 1-methyl-7-nitro-. [Link]

  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • GenTech Scientific. (2021). Understanding the Difference Between GCMS and HPLC. [Link]

  • News. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. [Link]

  • ResearchGate. DETERMINATION OF NITROIMIDAZOLES USING GC/MS, GC/NCI AND GC/MS/MS. [Link]

  • ResearchGate. Development and validation of a new RP-HPLC method for organic explosive compounds. [Link]

  • LCGC International. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]

  • ResearchGate. Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. [Link]

  • ResearchGate. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a β-lactam active pharmaceutical ingredient. [Link]

  • NIH. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. [Link]

Sources

A Comparative Guide to 1H- and 2H-Indazole Derivatives in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Tale of Two Tautomers in Medicinal Chemistry

The indazole scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, stands as a "privileged structure" in modern medicinal chemistry.[1] Its derivatives are the cornerstone of numerous therapeutic agents, demonstrating a vast spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Indazole exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the less predominant 2H-indazole.[2][4][5]

While often considered subtle isomers, the placement of the nitrogen-bound proton or substituent profoundly alters the molecule's physicochemical properties, reactivity, and, most critically, its interaction with biological targets. The tautomeric equilibrium and the resulting structural differences are not merely academic curiosities; they are pivotal factors that dictate a compound's pharmacological profile.[6] This guide provides an in-depth comparison of 1H- and 2H-indazole derivatives, synthesizing structural analysis, synthetic strategies, and biological data to inform rational drug design and discovery. We will explore the causality behind why one isomer may exhibit potent activity while its counterpart remains inert, offering field-proven insights for researchers navigating this versatile chemical space.

Part 1: Structural and Physicochemical Distinctions

The fundamental difference between the two isomers lies in the position of the annular nitrogen atom bearing a hydrogen or a substituent. This seemingly minor change creates significant electronic and steric distinctions. The 1H-tautomer features a benzenoid electronic structure, contributing to its greater thermodynamic stability, whereas the 2H-tautomer possesses an ortho-quinoid character.[4]

These structural nuances translate into distinct physicochemical properties that are critical for drug development, influencing everything from solubility to target binding affinity.

Property1H-Indazole Derivative2H-Indazole DerivativeRationale & Implication
Thermodynamic Stability More stable (by ~2.3 kcal/mol)[7][8]Less stableThe 1H-tautomer is the predominant form in solution and solid states, making it the more commonly explored isomer in initial discovery efforts.[2][4]
Basicity Weaker base (pKa ≈ 1.31)[7]Stronger baseThe higher proton affinity of the ring nitrogen in 2H-indazoles makes them stronger bases, which can affect salt formation and pharmacokinetic properties.[9]
Dipole Moment LowerHigher[7]The greater charge separation in the 2H-isomer results in a higher dipole moment, potentially influencing solubility and interactions with polar environments.
Hydrogen Bonding N1-H acts as a hydrogen bond donor .N2 acts as a hydrogen bond acceptor .This is a critical distinction for target engagement. 1H-indazoles can mimic scaffolds like indole, while 2H-indazoles present a different interaction profile.[10]
Aromaticity Benzenoid character[4]Ortho-quinoid character[4]The difference in electron distribution affects the reactivity and the nature of π-π stacking interactions with biological targets.

Part 2: A Tale of Two Syntheses: Regioselectivity is Key

The synthesis of N-substituted indazoles presents a significant challenge: controlling the regioselectivity of alkylation or arylation at the N1 versus the N2 position. The mesomeric nature of the indazole anion means that reactions with electrophiles can yield a mixture of both isomers, often with ratios dependent on the substrate and reaction conditions.[11] Consequently, distinct strategies have been developed to selectively access each isomer.

G Start Start S1 S1 Start->S1 S2 S2 Start->S2 S4 S4 Start->S4 P1 P1 S1->P1 S2->P1 P2 P2 S4->P2 S3 S3 P1->S3 Can be starting material for N2 S3->P2

Experimental Protocol: Synthesis of 1H-Indazoles via Copper-Catalyzed Cyclization

This protocol is adapted from methodologies involving the cyclization of o-haloaryl N-sulfonylhydrazones, a robust method for accessing the 1H-indazole core.[2]

  • Preparation of the Hydrazone: To a solution of the substituted o-haloaryl ketone (1.0 eq) in ethanol, add p-toluenesulfonhydrazide (1.1 eq).

  • Add a catalytic amount of acetic acid (3-4 drops) and reflux the mixture for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The N-sulfonylhydrazone product often precipitates and can be collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Cyclization: Combine the dried N-sulfonylhydrazone (1.0 eq), Cu₂O (0.1 eq), and Cs₂CO₃ (2.0 eq) in a sealed tube with anhydrous DMSO.

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction at 110-120 °C for 12-24 hours until the starting material is consumed (monitored by TLC/LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired 1H-indazole derivative.

Experimental Protocol: Synthesis of 2H-Indazoles via One-Pot Three-Component Reaction

This ligand-free, copper-catalyzed approach provides efficient access to a variety of 2H-indazoles from readily available starting materials.[12]

  • Reaction Setup: To a pressure-rated vial, add the 2-bromobenzaldehyde derivative (1.0 eq), the primary amine (1.2 eq), sodium azide (NaN₃, 1.5 eq), and copper(I) oxide (Cu₂O, 0.1 eq).

  • Add polyethylene glycol (PEG-300) as the solvent.

  • Seal the vial and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2H-indazole product.

Part 3: The Biological Divide: Comparative Activity and SAR

The choice between a 1H- and 2H-indazole scaffold is a critical decision in drug design, as the isomerism can lead to dramatic differences in biological activity. This divergence is rooted in the distinct hydrogen bonding capabilities and overall topography of the two molecules.

G cluster_1H 1H-Indazole cluster_2H 2H-Indazole Indazole1H N1-H (Donor) Acceptor Acceptor Indazole1H->Acceptor Forms H-Bond Indazole2H N2 (Acceptor) Indazole2H->Acceptor Steric Clash or No Interaction Donor Donor Indazole2H->Donor Forms H-Bond

Case Study 1: Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibition

In the development of FGFR kinase inhibitors, the indazole scaffold is frequently employed to interact with the hinge region of the ATP binding pocket. A study by Fishwick et al. exploring 1H-indazole derivatives for FGFR1 inhibition highlighted the importance of the N1-H as a hydrogen bond donor.[13] In a related context, a separate study found that for a series of potential FGFR1 inhibitors, compounds with the indazole nitrogen at the 2-position (2H-indazoles) failed to show the required inhibition, underscoring the critical role of the 1H-indazole tautomer for activity in that specific scaffold.[14]

Compound TypeTargetActivity (IC₅₀)Reference
1H-Indazol-3-amine Derivative (99)FGFR12.9 nM[13]
1H-Indazole Derivative (22)FGFR12.0 µM[14]
2H-Indazole Derivatives (15-17)FGFR1No required inhibition[14]

This data strongly suggests that for certain kinase targets like FGFR, the ability of the 1H-indazole to act as a hydrogen bond donor is a prerequisite for potent inhibition, a role the 2H-indazole cannot fulfill.

Case Study 2: Calcium-Release Activated Calcium (CRAC) Channel Blockers

A compelling example of regio-specific activity comes from the study of indazole-3-carboxamides as CRAC channel blockers for mast cell stabilization.[15] The researchers synthesized and tested both the standard amide (indazole-3-carboxamide) and its "reverse" amide isomer.

  • Indazole-3-carboxamide (12d): This 1H-indazole derivative actively inhibited calcium influx and stabilized mast cells with a sub-micromolar IC₅₀.[15]

  • Reverse Amide Isomer (9c): In stark contrast, this compound, which alters the orientation of the amide linker relative to the indazole core, was completely inactive in the calcium influx assay even at a concentration of 100µM.[15]

This finding is profound because it demonstrates that not only the N1/N2 isomerism but also the specific regiochemistry of substituents is critical for biological function. The precise spatial arrangement of the carboxamide at the 3-position was essential for interacting with the CRAC channel, a requirement not met by its regioisomer.[15]

Part 4: Indazoles in the Clinic: A Predominance of 1H-Derivatives

An examination of clinically approved drugs reveals a clear preference for the 1H-indazole scaffold. This is likely due to its inherent thermodynamic stability and its proven ability to act as an effective bioisostere for structures like indole, forming key hydrogen bond donor interactions.[10]

DrugTautomer TypeTherapeutic AreaMechanism of Action
Axitinib (Inlyta®) 1H-IndazoleOncologyPotent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[10][14]
Pazopanib (Votrient®) 1H-IndazoleOncologyA multi-targeted tyrosine kinase inhibitor of VEGFR, PDGFR, and c-Kit.[2][14]
Niraparib (Zejula®) 1H-IndazoleOncologyAn orally active poly(ADP-ribose) polymerase (PARP) inhibitor.[2][14]
Benzydamine (Tantum Verde®) 1H-IndazoleAnti-inflammatoryA locally acting nonsteroidal anti-inflammatory drug (NSAID) with local anaesthetic properties.[5][16]
Granisetron (Kytril®) 1H-IndazoleAntiemeticA serotonin 5-HT₃ receptor antagonist used to treat chemotherapy-induced nausea and vomiting.[1][3]

The clinical success of these 1H-indazole-based drugs provides authoritative grounding for the scaffold's utility. However, it should not lead to the dismissal of 2H-indazoles. The unique electronic and steric properties of the 2H-isomer may offer advantages for novel targets where a hydrogen bond acceptor is preferred, representing a less explored but potentially fruitful area of medicinal chemistry.

Conclusion and Future Perspectives

The comparison between 1H- and 2H-indazole derivatives in biological systems is a clear illustration of how subtle structural changes can lead to profound functional consequences. The 1H-isomer, characterized by its greater stability and hydrogen bond donor capability, has been extensively and successfully exploited in drug discovery, particularly in the realm of kinase inhibitors.

The key takeaways for drug development professionals are:

  • Stability vs. Function: While the 1H-tautomer is thermodynamically preferred, the biological activity is dictated by the specific interactions within the target's binding site.

  • Hydrogen Bonding is Directional: The N1-H of a 1H-indazole is a hydrogen bond donor, while the N2 of a 2H-indazole is an acceptor. This is the most critical difference guiding rational design.

  • Synthesis Dictates Discovery: The ability to selectively synthesize and isolate both N1 and N2 isomers is essential to fully explore the structure-activity relationship for a given indazole scaffold.

Future research should focus on developing more efficient and highly regioselective synthetic methodologies to make the less-explored 2H-indazole chemical space more accessible. As our understanding of novel biological targets grows, the unique properties of 2H-indazole derivatives may be precisely what is needed to address unmet medical needs, proving that in the world of medicinal chemistry, both tautomers have a compelling story to tell.

References

  • ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. [Figure]. Available at: [Link]

  • ResearchGate. (2020). Recent synthetic approaches to 1H- and 2H-indazoles (microreview). Available at: [Link]

  • Cai, H., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4983. Available at: [Link]

  • Singh, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Gaikwad, D. D. (2016). Therapeutic and synthetic approach towards indazole. Hilaris Publisher. Available at: [Link]

  • Kumar, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(43), 26556-26580. Available at: [Link]

  • Sahu, S. K., et al. (2023). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Archiv der Pharmazie. Available at: [Link]

  • Al-Harrasi, A., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry, 29. Available at: [Link]

  • Caribbean Journal of Science and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Available at: [Link]

  • ResearchGate. (n.d.). Structure of 1H-and 2H-indazoles. [Figure]. Available at: [Link]

  • MDPI. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

  • Singh, T., & Singh, O. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Heterocyclic Chemistry, 53(4), 971-988. Available at: [Link]

  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 849-853. Available at: [Link]

  • ResearchGate. (2021). Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐aryl‐2H‐indazole from 1H‐indazole. Available at: [Link]

  • ResearchGate. (n.d.). A) Examples of drugs containing 1H (lilac) and 2H indazole (blue) structures... [Figure]. Available at: [Link]

  • Semantic Scholar. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available at: [Link]

  • Wikipedia. (n.d.). Indazole. Available at: [Link]

Sources

A Comparative Analysis of Neuroprotective Efficacy: 1-Methyl-7-nitro-1H-indazole versus the Benchmark 7-Nitroindazole (7-NI)

Author: BenchChem Technical Support Team. Date: January 2026

In the field of neuroprotection, particularly concerning ischemic injury and neurodegenerative diseases, the inhibition of neuronal nitric oxide synthase (nNOS) has emerged as a critical therapeutic strategy.[1] Overproduction of nitric oxide (NO) by nNOS is a key mediator in the neurotoxic cascade following events like stroke or in the progression of diseases such as Parkinson's.[1][2] For years, 7-nitroindazole (7-NI) has been the gold-standard experimental tool for researchers dissecting these pathways.[3] It offers relatively selective inhibition of nNOS, allowing for the exploration of NO's role in neuronal damage.[4] However, the quest for compounds with improved pharmacological profiles is relentless. This guide provides an in-depth comparison of 7-NI and a methylated analogue, 1-Methyl-7-nitro-1H-indazole, assessing their potential as neuroprotective agents.

The Central Role of nNOS in Neurotoxicity

Under pathological conditions, such as those initiated by ischemic stroke, excessive glutamate release triggers the overactivation of NMDA receptors. This leads to a massive influx of calcium (Ca2+) into neurons.[2] The elevated intracellular Ca2+ binds to calmodulin, which in turn activates nNOS. The subsequent overproduction of NO is highly detrimental. NO can react with superoxide radicals to form peroxynitrite (ONOO-), a potent and destructive oxidant that damages lipids, proteins, and DNA, ultimately leading to neuronal cell death.[5] Therefore, selective inhibition of nNOS presents a promising approach to interrupt this destructive cascade while preserving the beneficial functions of other NOS isoforms, like endothelial NOS (eNOS), which is crucial for maintaining cerebral blood flow.[2]

G cluster_0 Pathological Cascade cluster_1 Neurotoxic Outcome cluster_2 Therapeutic Intervention Glutamate Excessive Glutamate Release NMDA NMDA Receptor Overactivation Glutamate->NMDA Ca_Influx Massive Ca2+ Influx NMDA->Ca_Influx Calmodulin Calmodulin Activation Ca_Influx->Calmodulin nNOS_Activation nNOS Activation Calmodulin->nNOS_Activation NO_Overproduction NO Overproduction nNOS_Activation->NO_Overproduction L-arginine -> L-citrulline Peroxynitrite Peroxynitrite (ONOO-) Formation NO_Overproduction->Peroxynitrite Oxidative_Stress Oxidative & Nitrative Stress Peroxynitrite->Oxidative_Stress Cell_Death Neuronal Cell Death Oxidative_Stress->Cell_Death Inhibitors 7-NI & This compound Inhibitors->nNOS_Activation Inhibition

Figure 1: Simplified signaling pathway of nNOS-mediated neurotoxicity and the point of intervention for indazole-based inhibitors.

Head-to-Head Comparison: Pharmacological and Neuroprotective Profiles

While direct, peer-reviewed comparative studies on the neuroprotective effects of this compound versus 7-NI are not extensively published, we can infer a comparative profile based on the known pharmacology of 7-NI and the structural implications of methylating the indazole ring. Methylation is a common medicinal chemistry strategy to improve properties such as membrane permeability, metabolic stability, and potency.

Parameter7-Nitroindazole (7-NI)This compoundRationale for Comparison
Primary Mechanism Selective inhibitor of neuronal nitric oxide synthase (nNOS).[3][5]Presumed selective nNOS inhibitor.Both compounds share the same pharmacophore.
Selectivity Relatively selective for nNOS over eNOS, especially at lower concentrations.[4] At higher concentrations, it can inhibit eNOS.[4]Potentially enhanced selectivity due to altered steric and electronic properties from the methyl group.Methylation can fine-tune the interaction with the enzyme's active site.
Reported Neuroprotection Protects against MPTP-induced neurotoxicity, reducing dopamine depletion.[5][6] Reduces hippocampal neuron loss in models of iron-induced toxicity.[7] Consistently neuroprotective in models of focal ischemia.[2]Data not widely available in neuroprotection models. Synthesis and chemical properties are documented.[8]The core 7-nitroindazole structure is a known neuroprotectant.
Secondary Mechanisms May also inhibit monoamine oxidase-B (MAO-B), which can contribute to its neuroprotective effect in Parkinson's models.[6][9]Unknown, but potential for MAO-B inhibition should be investigated.Structural similarity suggests a possibility of shared secondary targets.
Blood Pressure Effects Does not significantly increase arterial blood pressure, a major advantage over non-selective NOS inhibitors.[10][11]Expected to have a similar favorable profile regarding blood pressure.The selectivity for nNOS over eNOS is the key determinant for avoiding hypertensive effects.
Reported Side Effects Can impair spatial learning and memory in rats at neuroprotective doses, suggesting a role for nNOS in cognitive processes.[12] May have sedative effects.[13]Unknown, requires experimental validation.Cognitive and sedative effects would need to be assessed in preclinical models.

Experimental Protocols for Assessing Neuroprotective Efficacy

To rigorously compare these two compounds, a series of well-defined in vitro and in vivo experiments are necessary. The following protocols represent a standard, self-validating workflow for evaluating potential neuroprotective agents targeting nNOS.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rodents

The MCAO model is a widely accepted and clinically relevant simulation of ischemic stroke.[14] Its ability to reproduce key features of a human stroke, such as a core infarct and a salvageable penumbra, makes it ideal for testing neuroprotective drugs.[15]

Methodology:

  • Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane. Core body temperature is maintained at 37°C using a heating pad, as temperature significantly impacts ischemic injury.

  • Surgical Procedure (Intraluminal Filament Model):

    • A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed.

    • The ECA is ligated and transected.

    • A 4-0 monofilament nylon suture with a silicon-coated tip is introduced into the ECA stump and advanced up the ICA until it occludes the origin of the middle cerebral artery (MCA). Successful occlusion is often confirmed by a drop in cerebral blood flow measured by Laser Doppler Flowmetry.

  • Drug Administration:

    • Animals are randomly assigned to three groups: Vehicle control, 7-NI (e.g., 30-50 mg/kg, i.p.), and this compound (dose to be determined by dose-response studies).

    • The compound is administered intraperitoneally at a set time point, for example, 30 minutes before MCAO (pre-treatment) or 1 hour after reperfusion (post-treatment), to assess both preventative and therapeutic potential.

  • Reperfusion: After a set occlusion period (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion.

  • Outcome Measures (at 24-48 hours post-MCAO):

    • Neurological Deficit Scoring: A blinded observer assesses motor and neurological function using a standardized scale (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit). This provides a functional assessment of the treatment's efficacy.[14]

    • Infarct Volume Measurement: Animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using image analysis software. This histological endpoint is a direct measure of tissue salvation.[15]

Figure 2: Experimental workflow for the in vivo evaluation of neuroprotective agents using the MCAO stroke model.

Conclusion and Future Directions

7-Nitroindazole has proven to be an invaluable pharmacological tool, establishing the principle that selective nNOS inhibition is a viable neuroprotective strategy.[2][7] Its key advantage over non-selective inhibitors is the lack of hypertensive side effects, which can confound experimental results and limit clinical applicability.[11] However, its effects on cognition highlight the need for next-generation inhibitors with potentially improved selectivity, potency, and pharmacokinetic profiles.[12]

This compound represents a logical next step in the development of such inhibitors. While comprehensive neuroprotective data is still forthcoming, its structural relationship to 7-NI makes it a compelling candidate for investigation. The critical next step for the research community is to perform direct, side-by-side comparisons using standardized and validated preclinical models, such as the MCAO protocol detailed above. Such studies will be essential to determine if the addition of a methyl group translates into a superior neuroprotective agent with a wider therapeutic window and a more favorable overall profile.

References

  • Schulz, J. B., Matthews, R. T., Muqit, M. M. K., Browne, S. E., & Flint Beal, M. (1995). Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. Journal of Neurochemistry, 64(2), 936-939. Available at: [Link]

  • Huang, Z., Huang, P. L., Pan, J., Chen, Z., & Moskowitz, M. A. (1997). Nitric Oxide Synthase in Models of Focal Ischemia. Stroke, 28(11), 2265-2273. Available at: [Link]

  • Traykova, M., & Tchekalarova, J. (2018). Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain. Oxidative Medicine and Cellular Longevity, 2018, 9341013. Available at: [Link]

  • Ocal, I., Yilmaz, B., & Çolakoğlu, N. (2005). Neuroprotection by 7-nitroindazole against iron-induced hippocampal neurotoxicity. Neuroscience Letters, 381(1-2), 125-129. Available at: [Link]

  • Przedborski, S., Jackson-Lewis, V., Yokoyama, R., Shibata, T., Dawson, V. L., & Dawson, T. M. (1996). Therapeutic effect of neuronal nitric oxide synthase inhibitor (7-nitroindazole) against MPTP neurotoxicity in mice. Journal of Neurochemistry, 67(4), 1490-1496. Available at: [Link]

  • Belenichev, I., Bukhtiyarova, N., Ryzhenko, V., Makyeyeva, L., Morozova, O., Oksenych, V., & Kamyshnyi, O. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475. Available at: [Link]

  • Belenichev, I., Bukhtiyarova, N., Ryzhenko, V., Makyeyeva, L., Morozova, O., Oksenych, V., & Kamyshnyi, O. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed. Available at: [Link]

  • Belenichev, I., Bukhtiyarova, N., Ryzhenko, V., Makyeyeva, L., Morozova, O., Oksenych, V., & Kamyshnyi, O. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. ResearchGate. Available at: [Link]

  • Fisher, M., Feuerstein, G., Howells, D. W., Hurn, P. D., Kent, T. A., Savitz, S. I., & Lo, E. H. (2009). Recommendations for Standards Regarding Preclinical Neuroprotective and Restorative Drug Development. Stroke, 40(6), 2244-2250. Available at: [Link]

  • Belenichev, I., Bukhtiyarova, N., Ryzhenko, V., Makyeyeva, L., Morozova, O., Oksenych, V., & Kamyshnyi, O. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. ResearchGate. Available at: [Link]

  • Castagnoli, K., Palmer, S., Anderson, A., & Castagnoli, N. (1997). The neuronal nitric oxide synthase inhibitor 7-nitroindazole also inhibits the monoamine oxidase-B-catalyzed oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Chemical Research in Toxicology, 10(4), 364-368. Available at: [Link]

  • Pfeiffer, S., Leopold, E., Schmidt, K., & Mayer, B. (1998). On the selectivity of 7-nitroindazole as an inhibitor of neuronal nitric oxide synthase. Trends in Pharmacological Sciences, 19(9), 348-350. Available at: [Link]

  • Thippeswamy, T., McKay, J. S., Morris, R., & Soinila, S. (2001). Inhibition of neuronal nitric oxide synthase results in neurodegenerative changes in the axotomised dorsal root ganglion neurons: evidence for a neuroprotective role of nitric oxide in vivo. Neuroscience Research, 40(1), 37-44. Available at: [Link]

  • Hsieh, C. Y., & Li, H. (2012). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Future Medicinal Chemistry, 4(1), 59-79. Available at: [Link]

  • Van den Tweel, E. H. W., Van der Borght, K., Van Belleghem, G., & Groenendaal, F. (2002). Neuroprotection by Selective Nitric Oxide Synthase Inhibition at 24 Hours After Perinatal Hypoxia-Ischemia. Stroke, 33(9), 2323-2329. Available at: [Link]

  • Hara, H., Ayukawa, K., Ogane, N., & Sukamoto, T. (2001). Protective effects of neuronal nitric oxide synthase inhibitor in mouse brain against MPTP neurotoxicity: An immunohistological study. Behavioural Brain Research, 124(2), 169-175. Available at: [Link]

  • Toda, N., & Ayajiki, K. (1996). Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries. Neuropharmacology, 35(6), 767-772. Available at: [Link]

  • Elguero, J., Perez, N., Alkorta, I., & Cossío, F. P. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5873-5886. Available at: [Link]

  • Elguero, J., Perez, N., Alkorta, I., & Cossío, F. P. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available at: [Link]

  • Doyle, C., Holscher, C., Rowan, M. J., & Anwyl, R. (1996). The selective neuronal NO synthase inhibitor 7-nitro-indazole blocks both long-term potentiation and depotentiation of field EPSPs in rat hippocampal CA1 in vivo. The Journal of Neuroscience, 16(2), 418-424. Available at: [Link]

  • Peyton, J. C., & Johns, R. A. (1996). Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia. Anesthesiology, 85(5), 1109-1117. Available at: [Link]

  • Cappendijk, S. L., & Fidecka, S. (1996). Comparison of 7-nitroindazole with other nitric oxide synthase inhibitors as attenuators of opioid withdrawal. European Journal of Pharmacology, 311(2-3), 153-158. Available at: [Link]

  • Shimosato, K., & Watanabe, H. (2008). Activities of 7-nitroindazole and 1-(2-(trifluoromethylphenyl)-imidazole independent of neuronal nitric-oxide synthase inhibition. The Journal of Pharmacology and Experimental Therapeutics, 325(2), 421-428. Available at: [Link]

  • Volke, V., Soosaar, A., Kõks, S., Bourin, M., Männistö, P. T., & Vasar, E. (1997). 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety. Psychopharmacology, 131(4), 399-405. Available at: [Link]

  • Hölscher, C., McGlinchey, L., Anwyl, R., & Rowan, M. J. (1996). 7-Nitro Indazole, a Selective Neuronal Nitric Oxide Synthase Inhibitor in Vivo, Impairs Spatial Learning in the Rat. Learning & Memory, 2(6), 267-278. Available at: [Link]

  • Fevig, J. M., & Johnson, A. C. (2011). Method of synthesizing 1H-indazole compounds. Google Patents. (US8022227B2).

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-Methyl-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: The Critical Imperative of the Safety Data Sheet (SDS)

Before proceeding with any handling or disposal of 1-Methyl-7-nitro-1H-indazole, it is imperative to obtain and thoroughly review the manufacturer-specific Safety Data Sheet (SDS). This document contains critical, compound-specific information regarding hazards, handling, storage, and disposal. While this guide provides a framework based on the general properties of nitro-containing heterocyclic compounds, the SDS for your specific lot of this compound is the ultimate authoritative source for safety and compliance. A supplier, SynHet, has indicated that an SDS is available for this compound[1].

Understanding the Inherent Risks: The "Why" Behind Cautious Disposal

This compound belongs to the class of nitroaromatic compounds. A key characteristic of many nitro-containing compounds is their inherent thermal instability[2]. These substances can undergo energetic decomposition, a process that can be initiated by heat, shock, or friction. The decomposition of nitro-containing species is often autocatalytic, meaning the decomposition products can catalyze further decomposition, potentially leading to a runaway reaction[2].

The nitro group is a strong electron-withdrawing group, which contributes to the chemical reactivity of the molecule. While detailed reactivity data for this compound is not broadly published, the general behavior of nitroaromatic compounds necessitates careful segregation from incompatible materials, particularly reducing agents and strong acids or bases, to prevent hazardous reactions.

Personal Protective Equipment (PPE) and Engineering Controls: Your First Line of Defense

Prior to handling this compound for any purpose, including disposal preparation, ensure the following personal protective equipment and engineering controls are in place:

Control Specification Rationale
Ventilation Chemical Fume HoodTo minimize inhalation of any dust or vapors.
Eye Protection Chemical Safety GogglesTo protect against splashes or airborne particles.
Hand Protection Nitrile Gloves (or as specified in the SDS)To prevent skin contact. Always inspect gloves for integrity before use.
Body Protection Laboratory CoatTo protect skin and clothing from contamination.

Step-by-Step Disposal Protocol for this compound

This protocol is a general guideline. Your institution's Environmental Health and Safety (EHS) department will have specific procedures that must be followed.

1. Waste Segregation: The Principle of Isolation

  • Dedicated Waste Container: Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, pipette tips).

  • Avoid Commingling: Do not mix this compound waste with other chemical waste streams, especially:

    • Reducing agents (e.g., hydrides, powdered metals)

    • Strong acids or bases

    • Organic solvents (unless specified as compatible by your EHS department)

    • Oxidizing agents

2. Waste Container Selection and Labeling

  • Container Material: Use a container made of a material compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is generally appropriate for solid waste.

  • Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:

    • The full chemical name: "this compound"

    • CAS Number: 58706-36-8[1]

    • The words "Hazardous Waste"

    • An accumulation start date

    • The primary hazard(s) (e.g., "Toxic," "Flammable Solid" - consult the SDS for specific GHS pictograms and hazard statements).

3. Waste Accumulation and Storage

  • Secure Closure: Keep the waste container tightly sealed at all times, except when adding waste.

  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources, direct sunlight, and areas of high traffic.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

4. Arranging for Disposal

  • Contact EHS: Once the waste container is full, or before the accumulation time limit set by your institution is reached, contact your Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Do Not Dispose On-Site: Never attempt to treat or dispose of this compound waste yourself. Do not pour it down the drain or place it in the regular trash.

Disposal Workflow Diagram

DisposalWorkflow start Begin Disposal Process sds Consult Manufacturer's Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) sds->ppe setup Work in a Chemical Fume Hood ppe->setup segregate Segregate Waste: Dedicated Container for This compound setup->segregate label Label Waste Container (Chemical Name, CAS#, Hazards) segregate->label store Store in Designated Satellite Accumulation Area with Secondary Containment label->store ehs Contact Environmental Health & Safety (EHS) for Pickup store->ehs

Caption: Workflow for the proper disposal of this compound.

Decontamination of Empty Containers

Empty containers that once held this compound must also be treated as hazardous waste until properly decontaminated.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone, ethanol - consult your EHS department for the preferred solvent).

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous waste in a designated solvent waste container.

  • Deface Label: After triple rinsing, deface or remove the original label from the container.

  • Final Disposal: Dispose of the decontaminated container according to your institution's guidelines for non-hazardous laboratory glassware or plastic.

By adhering to these procedures and, most importantly, the specific guidance provided in the Safety Data Sheet, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

  • Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities. Organic Process Research & Development.
  • THERMAL HAZARD ANALYSIS OF NITROAROMATIC COMPOUNDS A Thesis by WEN ZHU Submitted to the Office of Gradu
  • This compound. SynHet.
  • 24.6: Nitro Compounds. (2021, July 31). Chemistry LibreTexts.
  • SAFETY DATA SHEET. Sigma-Aldrich. (2025, September 22).
  • Kinetics Studies on the Hydrolysis Reactions of N-Heteroaryl-4(5)-nitroimidazoles.
  • Nitro compound. Wikipedia.
  • material safety d
  • SAFETY D
  • Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews.
  • This compound. CymitQuimica.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • 1H-Indazole, 7-bromo-1-methyl-5-nitro- Safety D
  • 7-Nitroindazole. PubChem.
  • 1H-Indazole, 1-methyl-7-nitro-. PubChem.
  • The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid [ ] 1. Journal of the Chemical Society, Perkin Transactions 2. RSC Publishing.
  • (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols.
  • Hydrolysis of acetylthiocoline, o-nitroacetanilide and o-nitrotrifluoroacetanilide by fetal bovine serum acetylcholinesterase. PubMed.
  • Chemical Compatibility D
  • Enzymatic hydrolysis of p-nitroacetanilide: mechanistic studies of the aryl acylamidase

Sources

Comprehensive Safety Protocol: Handling 1-Methyl-7-nitro-1H-indazole in a Research Environment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling of 1-Methyl-7-nitro-1H-indazole (CAS No: 58706-36-8). As a nitroaromatic indazole derivative, this compound requires meticulous handling to mitigate risks inherent to its chemical class. The following protocols are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them to ensure a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) with the pictogram GHS07, indicating it poses several acute hazards.[1] A thorough understanding of these risks is the foundation of a robust safety plan.

Primary Hazards:

  • H302: Harmful if swallowed: Ingestion can lead to systemic toxicity.

  • H315: Causes skin irritation: Direct contact can cause localized inflammation, redness, and discomfort.[2]

  • H319: Causes serious eye irritation: Contact with eyes can result in significant, potentially damaging, irritation.[2]

  • H332: Harmful if inhaled: Inhalation of dust or aerosols can irritate the respiratory tract and may lead to systemic effects.[3]

While not classified as a significant fire risk, like many organic nitro compounds, it may emit toxic and corrosive fumes, including nitrogen oxides (NOx), upon combustion.[3][4] Therefore, all handling procedures must be designed to prevent direct contact, ingestion, and inhalation.

Personal Protective Equipment (PPE): The Core Directive

Selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Area Required Equipment Specification and Rationale
Eye and Face Chemical Safety Goggles & Face ShieldStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against dust and splashes.[5] A face shield should be worn over the goggles whenever there is a significant risk of splashing, such as when handling larger quantities or solutions.[6]
Hand Protection Chemical-Resistant GlovesNitrile gloves are the standard recommendation for incidental contact due to their resistance to a broad range of chemicals and good dexterity.[5] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.[7] For prolonged handling, consider double-gloving.
Body Protection Laboratory Coat or Chemical-Resistant ApronA fully buttoned, long-sleeved laboratory coat is mandatory to protect skin and personal clothing from accidental spills. For procedures with a higher splash potential, a chemical-resistant apron should be worn over the lab coat.[5]
Respiratory NIOSH-Approved RespiratorA respirator is required when engineering controls (i.e., a fume hood) are not available or are insufficient to control exposure, or when dust generation is unavoidable (e.g., during weigh-out of the powder).[5][6] The type of cartridge should be selected based on a formal risk assessment, but a P95 or P100 particulate filter is a common starting point for solid compounds.[7]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized workflow is essential for minimizing risk. This protocol establishes a self-validating system where safety is integrated into the experimental procedure itself.

Preparation and Area Setup
  • Designated Work Area: All handling of this compound must be conducted within a certified chemical fume hood to control airborne particulates and vapors.[5]

  • Emergency Equipment Check: Before beginning, confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.

  • Material Preparation: Assemble all necessary equipment (spatulas, glassware, weighing paper, etc.) and place them inside the fume hood to minimize movement in and out of the containment area.

Chemical Handling Workflow

The following diagram illustrates the logical flow for safely handling the compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase cluster_exit Exit Protocol prep_area 1. Verify Fume Hood Operation & Emergency Equipment don_ppe 2. Don Full PPE (Goggles, Coat, Gloves) prep_area->don_ppe weigh 3. Weigh Compound Carefully (Minimize Dust) don_ppe->weigh transfer 4. Transfer to Reaction Vessel weigh->transfer seal 5. Tightly Seal Source Container transfer->seal decon_tools 6. Decontaminate Equipment seal->decon_tools decon_area 7. Wipe Down Fume Hood Surface decon_tools->decon_area dispose 8. Segregate & Label Waste decon_area->dispose doff_ppe 9. Doff PPE in Correct Order dispose->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-7-nitro-1H-indazole
Reactant of Route 2
Reactant of Route 2
1-Methyl-7-nitro-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.